2-Fluoro-5-(trifluoromethyl)phenylacetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-fluoro-5-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c10-7-2-1-6(9(11,12)13)3-5(7)4-8(14)15/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVIPAUIJVTMGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372161 | |
| Record name | [2-Fluoro-5-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220227-66-7 | |
| Record name | [2-Fluoro-5-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 220227-66-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Fluoro-5-(trifluoromethyl)phenylacetic Acid: A Technical Guide for Advanced Chemical Research
Abstract
This technical guide provides an in-depth exploration of the synthetic pathways to 2-Fluoro-5-(trifluoromethyl)phenylacetic acid, a key building block in medicinal chemistry and drug development. The presence of both fluorine and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and metabolic stability to molecules incorporating this scaffold.[1] This document details several robust synthetic strategies, including the hydrolysis of benzyl cyanide, Grignard reagent carboxylation, the Willgerodt-Kindler reaction, and palladium-catalyzed carbonylation. Each method is presented with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of their advantages and limitations. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of the synthesis of this important fluorinated aromatic compound.
Introduction
Fluorinated organic compounds have garnered significant attention in the pharmaceutical and agrochemical industries due to the profound impact of fluorine substitution on the physicochemical and biological properties of molecules. The introduction of fluorine can enhance metabolic stability, increase lipophilicity, and modulate the acidity of nearby functional groups.[1] this compound (CAS No. 220227-66-7) is a valuable intermediate that combines the electronic effects of a fluorine atom and a trifluoromethyl group, making it a desirable component in the design of novel therapeutic agents.[2][3] This guide provides a detailed overview of the primary synthetic routes to this compound, offering practical insights for laboratory-scale preparation.
Physicochemical and Safety Data
| Property | Value | Reference |
| CAS Number | 220227-66-7 | [2][3] |
| Molecular Formula | C₉H₆F₄O₂ | [2][3] |
| Molecular Weight | 222.14 g/mol | [2][3] |
| Appearance | White to off-white solid | |
| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | [2] |
Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached through several established methods for preparing phenylacetic acids. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The following sections provide a detailed examination of four primary synthetic pathways.
Caption: Overview of synthetic routes to the target compound.
Route 1: Hydrolysis of 2-Fluoro-5-(trifluoromethyl)benzyl Cyanide
The hydrolysis of a benzyl cyanide intermediate is a classic and reliable method for the synthesis of phenylacetic acids. This two-step approach begins with the synthesis of the benzyl cyanide followed by its hydrolysis under acidic or basic conditions.
Step 1a: Synthesis of 2-Fluoro-5-(trifluoromethyl)benzyl Halide
The initial step involves the halogenation of 2-fluoro-5-(trifluoromethyl)toluene. Bromination is often preferred for its higher reactivity in the subsequent cyanation step.
Step 1b: Synthesis of 2-Fluoro-5-(trifluoromethyl)benzyl Cyanide
The benzyl halide is then converted to the corresponding cyanide. This nucleophilic substitution reaction is typically carried out using a cyanide salt in a suitable solvent.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-fluoro-5-(trifluoromethyl)benzyl bromide (1.0 eq) and a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add sodium cyanide (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude benzyl cyanide.
-
Purify the product by vacuum distillation.
Step 1c: Hydrolysis of 2-Fluoro-5-(trifluoromethyl)benzyl Cyanide
The final step is the hydrolysis of the benzyl cyanide to the carboxylic acid. Acid-catalyzed hydrolysis is often favored for its straightforward workup.[4]
-
In a round-bottom flask, combine 2-Fluoro-5-(trifluoromethyl)benzyl cyanide (1.0 eq) with a mixture of water, and concentrated sulfuric acid.[5]
-
Heat the mixture under reflux for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and pour it onto crushed ice.
-
The product will precipitate as a solid. Collect the solid by filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., a mixture of water and ethanol) to obtain pure this compound.
Caption: Workflow for the benzyl cyanide hydrolysis route.
Route 2: Grignard Reaction of 2-Fluoro-5-(trifluoromethyl)benzyl Bromide
The Grignard reaction provides a powerful method for carbon-carbon bond formation. In this route, a Grignard reagent is prepared from the corresponding benzyl bromide and then reacted with carbon dioxide (dry ice) to form the carboxylate salt, which is subsequently protonated to yield the desired carboxylic acid.
Step 2a: Preparation of 2-Fluoro-5-(trifluoromethyl)benzylmagnesium Bromide
The formation of the Grignard reagent is a critical step that requires anhydrous conditions to prevent quenching of the highly reactive organometallic species.
Step 2b: Carboxylation with Carbon Dioxide
The Grignard reagent is then added to an excess of solid carbon dioxide (dry ice), which acts as the electrophile.
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium.[6] Add anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium. Prepare a solution of 2-Fluoro-5-(trifluoromethyl)benzyl bromide (1.0 eq) in the same anhydrous solvent and add a small portion to the magnesium suspension to initiate the reaction. Once the reaction begins (as evidenced by gentle refluxing), add the remaining benzyl bromide solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the Grignard reagent to 0 °C in an ice bath. In a separate flask, place an excess of crushed dry ice. Slowly pour the Grignard solution onto the dry ice with vigorous stirring.
-
Work-up: Allow the mixture to warm to room temperature. Quench the reaction by the slow addition of 1 M hydrochloric acid until the aqueous layer is acidic.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Caption: Workflow for the Grignard carboxylation route.
Route 3: Willgerodt-Kindler Reaction of 2'-Fluoro-5'-(trifluoromethyl)acetophenone
The Willgerodt-Kindler reaction is a unique transformation that converts an aryl alkyl ketone into the corresponding ω-arylalkanoic acid amide, which can then be hydrolyzed to the carboxylic acid.[7] This method is particularly useful when the corresponding acetophenone is readily available.
Step 3a: Thioamide Formation
The acetophenone derivative is heated with sulfur and a secondary amine, typically morpholine, to form a thioamide intermediate.
Step 3b: Hydrolysis to the Carboxylic Acid
The thioamide is then hydrolyzed under basic or acidic conditions to yield the final product.
-
Reaction Setup: In a round-bottom flask, combine 2'-Fluoro-5'-(trifluoromethyl)acetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).
-
Thioamide Formation: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.
-
Hydrolysis: Cool the reaction mixture and add an aqueous solution of sodium hydroxide (e.g., 20%). Heat the mixture to reflux for an additional period to hydrolyze the thioamide intermediate.
-
Work-up and Purification: Cool the reaction mixture and acidify with concentrated hydrochloric acid. The phenylacetic acid will precipitate. Collect the solid by filtration, wash with cold water, and purify by recrystallization.
Route 4: Palladium-Catalyzed Carbonylation of 2-Fluoro-5-(trifluoromethyl)benzyl Halide
Palladium-catalyzed carbonylation offers a highly efficient and versatile method for the synthesis of carboxylic acids from organic halides. This reaction utilizes carbon monoxide as the carboxyl source and typically proceeds with high yields and functional group tolerance.
-
Reaction Setup: In a high-pressure autoclave, combine 2-Fluoro-5-(trifluoromethyl)benzyl chloride or bromide (1.0 eq), a palladium catalyst such as Pd(OAc)₂ or Pd(PPh₃)₄ (0.01-0.05 eq), a phosphine ligand like triphenylphosphine (PPh₃) or Xantphos (0.02-0.10 eq), and a suitable solvent (e.g., toluene, xylene).
-
Reaction: Add an aqueous solution of a base, such as sodium hydroxide or potassium carbonate (2.0 eq). Pressurize the reactor with carbon monoxide (CO) to 10-20 atm. Heat the reaction mixture to 80-120 °C and stir for several hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the CO.
-
Isolation and Purification: Separate the aqueous layer and acidify it with concentrated HCl to precipitate the product. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.
Conclusion
The synthesis of this compound can be successfully achieved through various established synthetic methodologies. The choice of the optimal route depends on the specific requirements of the synthesis, including the availability of starting materials, scale, and equipment. The hydrolysis of the corresponding benzyl cyanide offers a classic and reliable approach. The Grignard reaction provides a powerful C-C bond-forming strategy, while the Willgerodt-Kindler reaction is a viable option if the acetophenone precursor is readily accessible. For a more modern and efficient approach, palladium-catalyzed carbonylation stands out due to its high yields and functional group tolerance. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to confidently synthesize this important fluorinated building block for applications in drug discovery and development.
References
- Adapa, S. R., & et al. (n.d.). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition.
- BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
- PubChem. (n.d.). This compound.
- CymitQuimica. (2022, May 18). 2-Fluoro-5-(trifluoromethyl)
- MySkinRecipes. (n.d.). 2'-Fluoro-5'-(trifluoromethyl)acetophenone.
- Patsnap. (n.d.). Prepn process of 2-fluoro-5-trifluoromethyl benzyl cyanide.
- Google Patents. (n.d.). Method for synthesizing benzyl cyanide compound by using a benzyl chloride compound.
- Wikipedia. (n.d.). Willgerodt rearrangement.
- chemeurope.com. (n.d.). Willgerodt rearrangement.
- Google Patents. (n.d.). Method for synthesizing m-trifluoromethyl acetophenone.
- Sigma-Aldrich. (2024, November 8).
- ChemicalBook. (2025, July 19). 2-FLUORO-5-(TRIFLUOROMETHOXY)
- NIH. (n.d.). Carbonylation of Polyfluorinated Alkylbenzenes and Benzocycloalkenes at the Benzyl C-F and C-Cl Bonds Under the Action of CO/SbF5.
- SynArchive. (n.d.). Willgerodt-Kindler Reaction.
- Oakwood Chemical. (n.d.). 2'-Fluoro-5'-(trifluoromethyl)acetophenone.
- PubMed Central. (n.d.). A general strategy for the synthesis of α-trifluoromethyl- and α-perfluoroalkyl-β-lactams via palladium-catalyzed carbonylation.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis.
- Google Patents. (n.d.). Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
- ResearchGate. (n.d.). Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones.
- Scribd. (n.d.). Phenylacetic Acid From Benzyl Cyanide.
- Quora. (2020, July 6). What product would form in the Grignard reaction of phenylmagnesium bromide with carbon dioxide?.
- Google Patents. (n.d.). Carboxylation of grignard reagents in the presence of liquid co2.
- Google Patents. (n.d.). Method for preparing 2,4,5-trifluorophenylacetic acid.
- Benchchem. (2025). Application Notes and Protocols: Grignard Reagent Synthesis of Neopentylbenzene.
- Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution.
- Google Patents. (n.d.). Preparation method of 2, 4,5-trifluoro phenylacetic acid.
- Organic Syntheses. (n.d.). phenylacetic acid.
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of substituted benzyl cyanides.
- Thieme E-Books. (n.d.). Third Component Sulfur (Willgerodt–Kindler Reaction).
- University of Calgary. (n.d.). organic synthesis: benzoic acid via a grignard reaction.
- ResearchGate. (n.d.). General Acid - Base Catalysis in the Willgerodt-Kindler Reaction.
- PrepChem.com. (n.d.). Synthesis of 2-chloro-5-(trifluoromethylthio)benzyl alcohol.
- Royal Society of Chemistry. (2023, August 16). Palladium-catalyzed carbonylation of activated alkyl halides via radical intermediates.
- ACS Publications. (n.d.). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos.
- ResearchGate. (n.d.). Palladium‐catalyzed Suzuki carbonylation of different benzyl chlorides....
- Organic Syntheses. (n.d.). Benzyl Cyanide.
- Wikipedia. (n.d.). Benzyl cyanide.
- Scribd. (n.d.). Benzyl Cyanide Hydrolysis To Acid.
Sources
- 1. Palladium-Catalyzed Conversion of Benzylic and Allylic Halides into α-Aryl and β,γ-Unsaturated Tertiary Amides by the Use of a Carbamoylsilane [organic-chemistry.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. synarchive.com [synarchive.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)phenylacetic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Fluoro-5-(trifluoromethyl)phenylacetic acid, a key building block in modern medicinal chemistry. We will delve into its physicochemical properties, outline robust synthetic strategies, and explore its applications in the development of novel therapeutics, grounded in field-proven insights and authoritative references.
Introduction: The Strategic Value of Fluorination in Drug Design
The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug design.[1] The unique electronic properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Specifically, the incorporation of a trifluoromethyl (-CF3) group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[2] this compound embodies these strategic advantages, presenting a versatile scaffold for the synthesis of complex and potent bioactive compounds.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective utilization in research and development.
General Properties
| Property | Value | Source |
| CAS Number | 220227-66-7 | [3] |
| Molecular Formula | C₉H₆F₄O₂ | [3] |
| Molecular Weight | 222.14 g/mol | [3][4] |
| Appearance | White to off-white solid | [5] |
| IUPAC Name | 2-[2-fluoro-5-(trifluoromethyl)phenyl]acetic acid | [4] |
Predicted Spectroscopic Data
The proton NMR spectrum is expected to show distinct signals for the methylene and aromatic protons. The methylene protons (-CH₂-) adjacent to the carboxylic acid and the aromatic ring will likely appear as a singlet. The aromatic protons will exhibit a complex splitting pattern due to coupling with each other and with the fluorine atom.
-
-COOH: A broad singlet, typically downfield (>10 ppm).
-
Aromatic Protons (Ar-H): Multiplets in the range of 7.0-8.0 ppm.
-
Methylene Protons (-CH₂-): A singlet around 3.7 ppm.
The carbon NMR spectrum will be characterized by signals for the carboxylic acid carbon, the aromatic carbons (with C-F coupling), the trifluoromethyl carbon, and the methylene carbon.
-
-COOH: ~175 ppm
-
Aromatic Carbons (C-F): ~160 ppm (doublet, ¹JCF ≈ 250 Hz)
-
Aromatic Carbons (C-CF₃): ~130 ppm (quartet, ²JCCF ≈ 30 Hz)
-
Aromatic Carbons (C-H): 120-140 ppm
-
-CF₃: ~124 ppm (quartet, ¹JCF ≈ 275 Hz)
-
-CH₂-: ~40 ppm
The fluorine NMR will show two distinct signals: one for the aromatic fluorine and one for the trifluoromethyl group.
-
Ar-F: A multiplet around -115 ppm.
-
-CF₃: A singlet around -63 ppm.[6]
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 222. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, m/z 177) and potentially the loss of a fluorine atom or HF.[7][8]
Synthesis of this compound
Several synthetic routes can be envisioned for the preparation of this compound, drawing from established methodologies for the synthesis of related fluorinated phenylacetic acids.[2][9][10] A robust and scalable approach involves a Grignard reaction followed by carboxylation.
Proposed Synthetic Workflow
Sources
- 1. whitman.edu [whitman.edu]
- 2. CN101823952A - Method for preparing 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C9H6F4O2 | CID 2737589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Fluoro-5-(trifluoromethoxy)phenylacetic acid [myskinrecipes.com]
- 6. colorado.edu [colorado.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 10. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Fluoro-5-(trifluoromethyl)phenylacetic acid (CAS Number: 220227-66-7), a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. This document delves into its physicochemical properties, synthesis, analytical characterization, potential mechanisms of action, and applications, with a focus on providing practical insights for professionals in research and development.
Introduction and Scientific Context
This compound belongs to a class of halogenated phenylacetic acid derivatives that are pivotal building blocks in the synthesis of complex organic molecules. The strategic incorporation of fluorine and trifluoromethyl groups onto the phenyl ring dramatically influences the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. These attributes make it a valuable scaffold in drug discovery programs, particularly in the development of enzyme inhibitors and modulators of signaling pathways. This guide will explore the scientific underpinnings of its utility and provide a framework for its application in a research setting.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in experimental design. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 220227-66-7 | [1][2] |
| Molecular Formula | C₉H₆F₄O₂ | [2][3] |
| Molecular Weight | 222.14 g/mol | [2][3] |
| IUPAC Name | 2-[2-fluoro-5-(trifluoromethyl)phenyl]acetic acid | [3] |
| Appearance | White to off-white solid (crystals or powder) | [1] |
| Melting Point | 104.0-113.0 °C | |
| Solubility | Insoluble in water; soluble in various organic solvents. | [4] |
| pKa | Estimated to be in the range of 3-4 due to the electron-withdrawing nature of the fluorine and trifluoromethyl groups. |
Synthesis and Purification
The synthesis of this compound can be achieved through various synthetic routes. A plausible and commonly employed strategy involves the conversion of a corresponding benzyl halide followed by carbonation. Below is a representative experimental protocol.
Synthetic Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol
Step 1: Benzylic Bromination
-
To a solution of 1-fluoro-4-(trifluoromethyl)benzene in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).
-
Reflux the mixture under inert atmosphere for several hours until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-bromo-1-fluoro-4-(trifluoromethyl)benzene.
Step 2: Grignard Reaction and Carboxylation
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Add a solution of the crude 2-bromo-1-fluoro-4-(trifluoromethyl)benzene in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings to initiate the Grignard reagent formation.
-
Once the Grignard reagent is formed, pour it over crushed dry ice (solid CO₂) with vigorous stirring.
-
Allow the mixture to warm to room temperature, then quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
Step 3: Work-up and Purification
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the pure compound.
Spectroscopic Characterization
The identity and purity of the synthesized this compound must be confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons of the acetic acid moiety. The aromatic signals will exhibit splitting patterns consistent with the substitution on the phenyl ring, and their chemical shifts will be influenced by the electron-withdrawing fluorine and trifluoromethyl groups. The methylene protons will appear as a singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carboxylic acid carbon, the methylene carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons will be significantly affected by the fluorine and trifluoromethyl substituents.
-
¹⁹F NMR: The fluorine NMR spectrum will show two distinct signals: one for the fluorine atom attached to the aromatic ring and another for the trifluoromethyl group, each with characteristic chemical shifts and coupling patterns.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. The mass spectrum will show the molecular ion peak (M⁺) or the protonated/deprotonated molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight of 222.14 g/mol .[2][3] Fragmentation patterns can provide further structural information.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
A broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹).
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid (around 1700-1725 cm⁻¹).
-
C-F stretching bands for the aromatic fluorine and the trifluoromethyl group (in the region of 1000-1400 cm⁻¹).
Applications in Research and Drug Development
Rationale for Use in Medicinal Chemistry
The unique combination of a fluorine atom and a trifluoromethyl group on the phenylacetic acid scaffold imparts several desirable properties for drug candidates:
-
Enhanced Metabolic Stability: The C-F bond is stronger than the C-H bond, making the molecule more resistant to metabolic degradation by cytochrome P450 enzymes.
-
Increased Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its target.
-
Modulation of Acidity: The electron-withdrawing nature of the substituents increases the acidity of the carboxylic acid group, which can influence its binding to target proteins.
-
Specific Interactions: The fluorine atom can participate in specific non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets, potentially increasing binding affinity and selectivity.
Hypothesized Mechanism of Action: Enzyme Inhibition
Based on the structural features and the known activities of related fluorinated aromatic compounds, it is hypothesized that this compound may act as an inhibitor of various enzymes.
Caption: Hypothesized mechanism of action for this compound as an enzyme inhibitor.
One plausible target class is the cyclooxygenase (COX) enzymes, as many non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of phenylacetic acid. The fluorinated substituents could enhance the binding affinity and selectivity for COX-1 or COX-2. Further experimental validation through in vitro enzyme assays is necessary to confirm this hypothesis and determine the IC₅₀ values.
Analytical Methods
Accurate and precise analytical methods are crucial for the quantification and quality control of this compound.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is the standard approach for the analysis of this compound.
Table: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometry at a suitable wavelength (e.g., 254 nm or 264 nm).[5] |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
This method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
Safety and Handling
As a research chemical, this compound should be handled with appropriate safety precautions.
Hazard Identification
Based on available Safety Data Sheets (SDS), the compound is classified with the following hazards:
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]
-
Spill Response: In case of a spill, avoid generating dust. Use appropriate absorbent material and dispose of it as hazardous waste.[1]
Conclusion
This compound is a versatile and valuable building block for researchers in drug discovery and materials science. Its unique physicochemical properties, imparted by the strategic placement of fluorine and trifluoromethyl groups, offer significant advantages in the design of novel bioactive molecules. This guide has provided a comprehensive overview of its synthesis, characterization, potential applications, and safe handling. Further research into its specific biological activities and mechanisms of action will undoubtedly unlock its full potential in the development of new therapeutics and advanced materials.
References
- Yuan Qiliang. (2014). Synthesis method of 2,4,5-trifluorophenylacetic acid. SciSpace.
- PubChem. (n.d.). 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid. National Center for Biotechnology Information.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- GENERAL HPLC METHODS. (n.d.).
- HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. (2025, August 6).
- Google Patents. (n.d.). CN113004142B - Novel preparation method of 2,4, 5-trifluoro-phenylacetic acid.
- MDPI. (n.d.). Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones.
- SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry.
- Google Patents. (n.d.). CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid.
- Biological Magnetic Resonance Bank. (n.d.). Phenylacetic Acid at BMRB.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209).
- SIELC Technologies. (n.d.). Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column.
- MySkinRecipes. (n.d.). 2-Fluoro-5-(trifluoromethoxy)phenylacetic acid.
- SpectraBase. (n.d.). (2-Fluorophenyl)acetic acid - Optional[MS (GC)] - Spectrum.
- National Institute of Standards and Technology. (n.d.). Fluoroacetic acid. NIST WebBook.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C9H6F4O2 | CID 2737589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Condensation Reaction of 2,4,5-Trifluorophenylacetic acid_Chemicalbook [chemicalbook.com]
- 5. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
A Comprehensive Technical Guide to 2-Fluoro-5-(trifluoromethyl)phenylacetic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. Organofluorine compounds often exhibit profoundly altered physicochemical and biological properties compared to their non-fluorinated analogues. The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of a molecule's electronic character, lipophilicity, metabolic stability, and binding affinity.[1][2]
This guide provides an in-depth examination of 2-Fluoro-5-(trifluoromethyl)phenylacetic acid, a key building block that leverages the synergistic effects of both a single fluorine substituent and a trifluoromethyl group on a phenylacetic acid scaffold. We will explore its fundamental properties, present a robust synthetic pathway, and discuss its critical applications as a versatile intermediate in the development of advanced pharmaceuticals. This document is intended for researchers, chemists, and drug development professionals seeking to harness the unique potential of this fluorinated synthon.
Nomenclature, Structure, and Physicochemical Profile
A precise understanding of a compound's identity and properties is the foundation of all subsequent research and application.
Chemical Identity
-
IUPAC Name: 2-[2-fluoro-5-(trifluoromethyl)phenyl]acetic acid[3]
-
Synonyms: 2-(2-Fluoro-5-(trifluoromethyl)phenyl)acetic acid
Molecular Structure
The structure combines an acetic acid moiety with a phenyl ring substituted at the 2-position with a fluorine atom and at the 5-position with a trifluoromethyl group.
Caption: Molecular Structure of this compound.
Physicochemical Properties
The following table summarizes the key computed and experimental properties of the title compound, which are critical for planning reactions, formulations, and toxicological assessments.
| Property | Value | Source |
| Molecular Formula | C₉H₆F₄O₂ | PubChem[3] |
| Molecular Weight | 222.14 g/mol | PubChem[3] |
| XLogP3 (Lipophilicity) | 2.4 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Polar Surface Area | 37.3 Ų | PubChem[3] |
Synthesis Protocol: A Validated Laboratory Approach
The synthesis of substituted phenylacetic acids is a well-established field, yet the presence of multiple electron-withdrawing fluorine substituents requires careful selection of reagents and conditions. The following protocol describes a reliable multi-step synthesis starting from commercially available 1-fluoro-4-(trifluoromethyl)benzene. This pathway is designed for high yield and purity, incorporating self-validating checkpoints.
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Methodology
Step 1: Electrophilic Bromination of 1-Fluoro-4-(trifluoromethyl)benzene
-
Rationale: The first step involves introducing a bromine atom onto the aromatic ring, which will serve as a handle for subsequent Grignard reagent formation. The fluorine atom is an ortho-, para-director, but the bulky -CF₃ group at the para-position sterically hinders the position adjacent to it, favoring bromination at the position ortho to the fluorine atom.
-
Procedure:
-
To a stirred, cooled (0 °C) solution of 1-fluoro-4-(trifluoromethyl)benzene (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a catalytic amount of iron(III) bromide (FeBr₃, 0.05 eq).
-
Slowly add bromine (Br₂, 1.05 eq) dropwise, ensuring the temperature does not exceed 5 °C. The reaction is exothermic and will generate HBr gas, which must be neutralized with a scrubber.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Validation Checkpoint: Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.
-
Upon completion, quench the reaction by carefully pouring it into an aqueous solution of sodium bisulfite to destroy excess bromine.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-bromo-2-fluoro-5-(trifluoromethyl)benzene. Purify by vacuum distillation or column chromatography.
-
Step 2 & 3: Grignard Reaction and Carboxylation
-
Rationale: The bromo-intermediate is converted into a highly nucleophilic Grignard reagent. This organometallic species readily attacks the electrophilic carbon of carbon dioxide (in the form of dry ice), followed by acidic workup, to form the desired carboxylic acid. Absolute anhydrous conditions are critical to prevent the Grignard reagent from being quenched by water.
-
Procedure:
-
Under an inert argon atmosphere, place magnesium turnings (1.2 eq) in a flame-dried, three-neck flask equipped with a condenser and dropping funnel.
-
Add a small volume of anhydrous tetrahydrofuran (THF). Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 1-bromo-2-fluoro-5-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF to the magnesium suspension. The reaction should initiate spontaneously (slight warming and bubbling). If not, gentle heating may be required. Maintain a gentle reflux throughout the addition.
-
After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Validation Checkpoint: The formation of a cloudy, grey-brown solution indicates the successful generation of the Grignard reagent.
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Carefully add crushed dry ice (solid CO₂, an excess of ~3-4 eq) in small portions to the vigorously stirred Grignard solution.
-
Allow the mixture to slowly warm to room temperature overnight.
-
Quench the reaction by slowly adding 1M hydrochloric acid (HCl). This will protonate the carboxylate salt and dissolve any remaining magnesium salts.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) to yield pure this compound.
-
Applications in Drug Development and Research
The unique substitution pattern of this compound makes it a highly valuable intermediate. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.
Role as a Pharmaceutical Intermediate
Fluorinated phenylacetic acids are precursors to a wide range of pharmacologically active compounds.[5][6] The introduction of fluorine and CF₃ groups can enhance a drug candidate's:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the drug's half-life.[7]
-
Lipophilicity: The CF₃ group significantly increases lipophilicity, which can improve a molecule's ability to cross cell membranes.[1][5]
-
Binding Affinity: The fluorine atoms can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins, enhancing potency.
This building block is particularly relevant for the synthesis of inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4), which are used in treating type 2 diabetes, as well as for developing novel non-steroidal anti-inflammatory drugs (NSAIDs) and central nervous system (CNS) agents.[6][7]
Impact of Fluorine Substitution on Drug Properties
Caption: Influence of fluorination on key pharmaceutical properties.
Safety, Handling, and Storage
As with any active chemical reagent, proper safety protocols are mandatory.
-
GHS Hazard Classification:
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for molecular design. Its carefully arranged fluorine substituents provide chemists with a reliable building block to impart desirable properties into next-generation pharmaceuticals and advanced materials. The robust synthetic pathway and well-defined physicochemical profile detailed in this guide serve as a comprehensive resource for researchers aiming to leverage its full potential in their scientific endeavors.
References
- Title: 2-Fluoro-5-(trifluoromethyl)
- Title: 5-Fluoro-2-(Trifluoromethyl)
- Title: 2,4,5 Trifluro phenyl acetic acid Source: Hely Speciality Chemicals URL:[Link]
- Title: 2-Fluoro-5-(trifluoromethoxy)phenylacetic acid Source: MySkinRecipes URL:[Link]
- Title: 2-Fluoro-4-(trifluoromethyl)
- Source: Google Patents (US8835679B2)
- Title: Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis Source: Ningbo Inno Pharmchem Co., Ltd. URL:[Link]
- Source: Google Patents (CN104418727A)
- Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI (Molecules Journal) URL:[Link]
- Title: (PDF)
Sources
- 1. nbinno.com [nbinno.com]
- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 3. This compound | C9H6F4O2 | CID 2737589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]
- 6. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 7. 2-Fluoro-5-(trifluoromethoxy)phenylacetic acid [myskinrecipes.com]
An In-depth Technical Guide to 2-[2-Fluoro-5-(trifluoromethyl)phenyl]acetic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-[2-fluoro-5-(trifluoromethyl)phenyl]acetic acid, a key building block in modern medicinal chemistry. The strategic incorporation of both a fluorine atom and a trifluoromethyl group onto the phenylacetic acid scaffold imparts unique electronic and physicochemical properties that are highly sought after in the design of novel therapeutic agents. This document details the synthesis, physicochemical and spectroscopic properties, and significant applications of this compound, with a focus on its role in facilitating the development of drug candidates with enhanced metabolic stability, binding affinity, and overall efficacy. Methodologies are presented with a focus on the underlying chemical principles to provide researchers with actionable insights for their work.
Introduction: The Strategic Value of Fluorination in Drug Design
The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Specifically, the 2-[2-fluoro-5-(trifluoromethyl)phenyl]acetic acid moiety combines the benefits of a fluorine substituent and a trifluoromethyl (CF3) group. The CF3 group often enhances metabolic stability by blocking sites of oxidative metabolism and can increase binding affinity through favorable interactions with biological targets. The ortho-fluoro substituent can modulate the acidity of the carboxylic acid and influence the conformation of the molecule, potentially leading to improved target engagement. This guide will explore the synthesis and utility of this valuable synthon.
Synthesis of 2-[2-Fluoro-5-(trifluoromethyl)phenyl]acetic Acid
A practical and scalable synthesis of 2-[2-fluoro-5-(trifluoromethyl)phenyl]acetic acid can be achieved through a two-step process commencing with the commercially available 2-fluoro-5-(trifluoromethyl)benzyl bromide. This method involves the formation of an intermediate nitrile followed by hydrolysis.
Synthetic Pathway Overview
The overall synthetic transformation is depicted below:
Caption: Synthetic route to the target compound.
Step 1: Synthesis of 2-[2-Fluoro-5-(trifluoromethyl)phenyl]acetonitrile
This step involves a nucleophilic substitution reaction where the bromide of the starting material is displaced by a cyanide anion to form the corresponding phenylacetonitrile.
Experimental Protocol:
-
To a solution of 2-fluoro-5-(trifluoromethyl)benzyl bromide (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO), add sodium cyanide (NaCN) (1.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-[2-fluoro-5-(trifluoromethyl)phenyl]acetonitrile.[1][2] Purification can be achieved by column chromatography on silica gel.
Step 2: Hydrolysis of 2-[2-Fluoro-5-(trifluoromethyl)phenyl]acetonitrile
The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions, with basic hydrolysis often being preferred for its cleaner reaction profile.
Experimental Protocol:
-
To a solution of 2-[2-fluoro-5-(trifluoromethyl)phenyl]acetonitrile (1.0 eq) in ethanol or a mixture of water and a co-solvent, add an aqueous solution of sodium hydroxide (NaOH) (3-5 eq).
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar organic solvent like hexane to remove any non-polar impurities.
-
Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid (HCl), which will precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford 2-[2-fluoro-5-(trifluoromethyl)phenyl]acetic acid.[3]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of 2-[2-fluoro-5-(trifluoromethyl)phenyl]acetic acid is essential for its effective use in research and development.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 220227-66-7 | [4] |
| Molecular Formula | C₉H₆F₄O₂ | [4] |
| Molecular Weight | 222.14 g/mol | [5] |
| Appearance | White to off-white solid | |
| XLogP3 | 2.4 | [5] |
Spectroscopic Data (Predicted)
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A singlet for the methylene protons (CH₂) adjacent to the carbonyl group, expected to appear around 3.7-4.0 ppm.
-
A complex multiplet pattern for the three aromatic protons. The proton ortho to the fluorine will show coupling to fluorine, and all aromatic protons will exhibit coupling to each other.
-
A broad singlet for the carboxylic acid proton, typically appearing downfield (>10 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The carboxylic acid carbonyl carbon will appear around 170-180 ppm.
-
The methylene carbon (CH₂) is expected in the region of 35-45 ppm.
-
The aromatic carbons will show complex splitting patterns due to C-F coupling. The carbon directly attached to the fluorine will show a large one-bond coupling constant, while other carbons will show smaller two- and three-bond couplings. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
-
-
FTIR (Fourier-Transform Infrared Spectroscopy):
-
A broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹.
-
A sharp C=O stretching band for the carbonyl group around 1700-1730 cm⁻¹.
-
Strong C-F stretching bands for the Ar-F and CF₃ groups, typically in the 1000-1350 cm⁻¹ region.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be expected at m/z = 222.03.
-
Common fragmentation patterns would include the loss of the carboxylic acid group (-45 amu) and potentially the loss of the trifluoromethyl group (-69 amu).
-
Applications in Medicinal Chemistry and Drug Discovery
The unique substitution pattern of 2-[2-fluoro-5-(trifluoromethyl)phenyl]acetic acid makes it a highly valuable building block for the synthesis of a wide range of biologically active molecules. The presence of the fluoro and trifluoromethyl groups can significantly enhance the pharmacological properties of the parent compound.
Role as a Pharmaceutical Intermediate
This compound serves as a versatile intermediate for introducing the 2-fluoro-5-(trifluoromethyl)phenylacetyl moiety into larger molecules. This is particularly relevant in the development of:
-
Anti-inflammatory agents: Phenylacetic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The fluorinated substituents can enhance potency and modulate the pharmacokinetic profile.
-
Anticancer and antibacterial agents: The lipophilicity and metabolic stability conferred by the fluorinated groups can improve cell membrane permeability and bioavailability, leading to more effective anticancer and antibacterial compounds.[1]
-
Central Nervous System (CNS) agents: Fluorine substitution is a common strategy in the design of CNS drugs to enhance blood-brain barrier penetration.
Caption: Key property enhancements and therapeutic areas.
Case Study: Inhibitors of Cryptosporidium
A notable application of 2-[2-fluoro-5-(trifluoromethyl)phenyl]acetic acid is in the synthesis of novel inhibitors of the protozoan parasite Cryptosporidium, a significant cause of diarrheal disease. In one study, this building block was used to synthesize a series of aryl acetamide triazolopyridazines. The resulting compounds were evaluated for their efficacy against the parasite. While the specific compound bearing the 2-fluoro-5-trifluoromethyl substitution showed a decrease in potency compared to some other analogues, this work highlights the utility of this building block in generating diverse libraries of compounds for screening and structure-activity relationship (SAR) studies. This type of systematic exploration is crucial for identifying lead compounds in drug discovery programs.
Safety and Handling
2-[2-Fluoro-5-(trifluoromethyl)phenyl]acetic acid is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of contact with skin or eyes, flush immediately with copious amounts of water.[5]
Conclusion
2-[2-Fluoro-5-(trifluoromethyl)phenyl]acetic acid is a strategically important building block for medicinal chemists and drug development professionals. Its synthesis from readily available starting materials, combined with the beneficial properties conferred by its dual fluorine-containing substituents, makes it a valuable tool in the design and synthesis of novel therapeutic agents. The insights provided in this guide regarding its synthesis, properties, and applications are intended to facilitate its effective use in the ongoing quest for new and improved medicines.
References
- MySkinRecipes. (n.d.). 2-Fluoro-5-(trifluoromethoxy)phenylacetic acid.
- PubChem. (n.d.). 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid.
- Amazon Web Services. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenylboronic acid.
- PubChem. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenylacetic acid.
- PubChem. (n.d.). 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile.
- Hely Speciality Chemicals. (n.d.). 2,4,5 Trifluro phenyl acetic acid.
- Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE.
Sources
- 1. Buy 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | 220227-59-8 [smolecule.com]
- 2. 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | C9H5F4N | CID 2737598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scbt.com [scbt.com]
- 5. This compound | C9H6F4O2 | CID 2737589 - PubChem [pubchem.ncbi.nlm.nih.gov]
physical and chemical properties of 2-Fluoro-5-(trifluoromethyl)phenylacetic acid
An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)phenylacetic acid
Introduction: A Key Building Block in Modern Medicinal Chemistry
This compound is a substituted aromatic carboxylic acid that has emerged as a valuable intermediate in the field of drug discovery and development. Its strategic importance lies in the unique combination of its substituents: a fluorine atom and a trifluoromethyl group on the phenyl ring. The presence of these fluorine-containing moieties profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability.[1] The trifluoromethyl (CF3) group, a strong electron-withdrawing group, can significantly alter the acidity of the carboxylic acid and the reactivity of the aromatic ring.[1] Concurrently, the fluorine atom further modulates these electronic effects and can enhance binding interactions with biological targets. These attributes make the compound an attractive scaffold for designing novel therapeutic agents, particularly in areas requiring enhanced potency and favorable pharmacokinetic profiles.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and analytical characterization for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
The foundational characteristics of a compound dictate its behavior in both chemical reactions and biological systems. The properties of this compound are largely defined by its unique substitution pattern.
Structural Information
The molecular structure consists of a phenylacetic acid core, where the phenyl ring is substituted at position 2 with a fluorine atom and at position 5 with a trifluoromethyl group.
Caption: 2D Chemical Structure of this compound.
Quantitative Data Summary
The key physical and chemical properties are summarized in the table below for quick reference. These values are critical for experimental design, including selecting appropriate solvent systems and predicting reactivity.
| Property | Value | Source |
| IUPAC Name | 2-[2-fluoro-5-(trifluoromethyl)phenyl]acetic acid | PubChem[3] |
| CAS Number | 220227-66-7 | PubChem[3] |
| Molecular Formula | C₉H₆F₄O₂ | PubChem[3] |
| Molecular Weight | 222.14 g/mol | PubChem[3] |
| Exact Mass | 222.03039208 Da | PubChem[3] |
| XLogP3 | 2.4 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Rotatable Bond Count | 2 | PubChem[3] |
| Physical Form | Solid | Sigma-Aldrich |
Synthesis and Reactivity
Understanding the synthesis and reactivity of this compound is fundamental for its application as a chemical intermediate.
Synthetic Pathways
While multiple specific synthetic routes exist within proprietary and patent literature, a general and illustrative approach involves the functionalization of a pre-substituted benzene ring. A plausible pathway can be conceptualized as a multi-step process, highlighting key organic chemistry transformations.
Caption: A generalized multi-step synthesis workflow for phenylacetic acids.
This conceptual pathway illustrates common transformations in organic synthesis. For instance, patent literature describes methods for preparing similar compounds like 2,4,5-trifluorophenylacetic acid starting from precursors such as 1,2,4,5-tetrafluorobenzene or 2,4,5-trifluoroacetic acid, involving steps like hydrolysis, decarboxylation, and halide conversions.[4][5][6]
Chemical Reactivity
The reactivity of this molecule is dominated by two main features: the carboxylic acid group and the substituted aromatic ring.
-
Carboxylic Acid Group: The -COOH moiety is the primary site for derivatization. It readily undergoes standard reactions such as:
-
Esterification: Reaction with alcohols under acidic conditions.
-
Amidation: Conversion to amides using amines, often activated by coupling agents (e.g., DCC, EDC).
-
Reduction: Reduction to the corresponding alcohol, 2-[2-fluoro-5-(trifluoromethyl)phenyl]ethanol, using strong reducing agents like LiAlH₄.[1]
-
-
Aromatic Ring: The fluorine and trifluoromethyl groups are strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. Conversely, this electronic profile can make the ring susceptible to nucleophilic aromatic substitution, particularly at positions activated by the substituents.[7]
Spectroscopic and Analytical Characterization
Accurate characterization is essential to confirm the identity and purity of the compound. Standard spectroscopic methods are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum would provide information on the aromatic protons and the methylene (-CH₂) protons. The aromatic region would show complex splitting patterns due to proton-proton and proton-fluorine couplings. The methylene protons would appear as a singlet, though it could be split by the adjacent fluorine through space.
-
¹³C NMR: The carbon NMR would show distinct signals for each of the nine carbon atoms. The carbon attached to the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: Fluorine NMR is crucial for this molecule. It would show two distinct signals: one for the single fluorine atom on the ring and another for the CF₃ group, providing direct evidence of the fluorine substitution pattern.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O (carbonyl) stretch from the carboxylic acid, usually around 1700-1725 cm⁻¹.
-
C-F stretching vibrations, which typically appear in the 1000-1400 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. The exact mass measured should align with the calculated value of 222.03039208 Da.[3]
Experimental Protocols
The following section provides generalized, step-by-step protocols for the characterization of this compound. These are intended as a guide and may require optimization based on available instrumentation and specific sample purity.
Protocol 1: ¹H NMR Sample Preparation and Acquisition
Objective: To obtain a high-resolution proton NMR spectrum for structural verification.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆), 0.75 mL
-
NMR tube (5 mm)
-
Pipettes and vial
Procedure:
-
Accurately weigh 5-10 mg of the solid compound into a clean, dry vial.
-
Add approximately 0.75 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.
-
Agitate the vial gently until the solid is completely dissolved.
-
Transfer the solution into a 5 mm NMR tube using a pipette.
-
Place the NMR tube into the spinner turbine and adjust its depth according to the spectrometer's specifications.
-
Insert the sample into the NMR spectrometer.
-
Acquire the ¹H NMR spectrum using standard instrument parameters. A typical acquisition might involve 16-64 scans.
-
Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and identify the chemical shifts (ppm) and coupling constants (Hz).
Self-Validation: The resulting spectrum should show the expected number of protons with appropriate integrations and splitting patterns consistent with the proposed structure.
Protocol 2: Safety and Handling
Objective: To outline the necessary precautions for the safe handling and storage of the compound.
Trustworthiness: This protocol is based on standardized GHS classifications and safety data sheet (SDS) recommendations.[3][8][9]
Hazard Identification:
-
Causes skin irritation (H315).[3]
-
Causes serious eye irritation (H319).[3]
-
May cause respiratory irritation (H335).[3]
Handling Procedures:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[8][10]
-
Personal Protective Equipment (PPE):
-
Safe Practices: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[10] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[8][10]
Storage:
-
Store away from incompatible materials such as strong oxidizing agents.[8]
Spill Response:
-
Clean up spills immediately, avoiding dust generation.[10]
-
Use dry clean-up procedures (sweep or vacuum).[10]
-
Place spilled material in a clean, dry, sealable, and labeled container for disposal.[10]
-
Wash the spill area thoroughly with water.[10]
Conclusion
This compound is a compound of significant interest due to the synergistic effects of its fluorine and trifluoromethyl substituents. Its well-defined physicochemical properties and versatile reactivity make it an indispensable tool for medicinal chemists. A thorough understanding of its characteristics, synthesis, and safe handling procedures, as detailed in this guide, is essential for leveraging its full potential in the synthesis of next-generation pharmaceuticals and other advanced materials.
References
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2737589, this compound. PubChem.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2737594, 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid. PubChem.
- 2,4,5 Trifluro phenyl acetic acid. (n.d.). Hely Speciality Chemicals.
- Yuan, Q. (2014). Synthesis method of 2,4,5-trifluorophenylacetic acid. CN104193633A. [Link]
- Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- 2-Fluoro-5-(trifluoromethoxy)phenylacetic acid. (n.d.). MySkinRecipes.
- Process for the preparation of 2,4,5-trifluorophenylacetic acid. (2014).
- Preparation method of 2, 4,5-trifluoro phenylacetic acid. (2015).
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-Fluoro-5-(trifluoromethoxy)phenylacetic acid [myskinrecipes.com]
- 3. This compound | C9H6F4O2 | CID 2737589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis method of 2,4,5-trifluorophenylacetic acid (2014) | Yuan Qiliang | 5 Citations [scispace.com]
- 5. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 6. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid - Google Patents [patents.google.com]
- 7. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. downloads.ossila.com [downloads.ossila.com]
An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)phenylacetic acid: A Cornerstone in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Fluoro-5-(trifluoromethyl)phenylacetic acid, a key building block in contemporary medicinal chemistry. We will delve into its fundamental properties, synthesis, and critical role in the development of innovative therapeutics. This document is designed to be a practical resource, offering not just procedural information but also the scientific rationale behind the application of this versatile molecule.
Core Molecular Attributes and Physicochemical Profile
This compound, with a molecular weight of 222.14 g/mol , is a substituted phenylacetic acid derivative.[1] Its chemical structure, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts a unique combination of electronic and steric properties that are highly advantageous in drug design.
The presence of the trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, significantly influences the molecule's acidity, lipophilicity, and metabolic stability.[2] This strategic fluorination can enhance a drug candidate's binding affinity to its target protein, improve its ability to cross cell membranes, and reduce its susceptibility to metabolic degradation, thereby prolonging its therapeutic effect.
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Source |
| Molecular Formula | C₉H₆F₄O₂ | [3] |
| Molecular Weight | 222.14 g/mol | [1] |
| CAS Number | 220227-66-7 | [1] |
| IUPAC Name | 2-[2-fluoro-5-(trifluoromethyl)phenyl]acetic acid | [3] |
| XLogP3 | 2.4 | [3] |
| Topological Polar Surface Area | 37.3 Ų | [3] |
| Appearance | White to off-white crystalline solid | Inferred from typical properties of similar compounds |
| Solubility | Soluble in polar organic solvents | Inferred from typical properties of similar compounds |
Strategic Synthesis of this compound
The synthesis of fluorinated phenylacetic acids is a critical process in the production of many pharmaceuticals. Several synthetic routes have been developed, often tailored to achieve high yields and purity suitable for industrial-scale production. A common approach involves the construction of the substituted phenyl ring followed by the introduction or modification of the acetic acid side chain.
Below is a generalized synthetic workflow, followed by a more detailed experimental protocol that represents a plausible and efficient route.
Caption: Generalized synthetic workflow for this compound.
Detailed Experimental Protocol: A Representative Synthesis
This protocol outlines a multi-step synthesis adapted from established methods for preparing similar fluorinated phenylacetic acids. The rationale behind each step is to efficiently build the target molecule from readily available starting materials.
Step 1: Nitration of a Dichlorobenzene Precursor
The synthesis can commence with the nitration of m-dichlorobenzene. This electrophilic aromatic substitution introduces a nitro group, which can later be converted to other functional groups.
-
Procedure: To a solution of m-dichlorobenzene in sulfuric acid, a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise at a controlled temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The product, an intermediate dinitrated dichlorobenzene, is then isolated by pouring the reaction mixture onto ice and filtering the resulting precipitate.
Step 2: Fluorination via Nucleophilic Aromatic Substitution
The chloro substituents are then replaced with fluoro groups using a fluorinating agent.
-
Procedure: The dinitrated dichlorobenzene intermediate is dissolved in an aprotic polar solvent, and a fluorinating agent such as potassium fluoride is added, often in the presence of a phase-transfer catalyst. The mixture is heated to drive the nucleophilic aromatic substitution reaction. The progress of the reaction is monitored by gas chromatography-mass spectrometry (GC-MS). After completion, the fluorinated intermediate is isolated.
Step 3: Reduction of the Nitro Group
The nitro group is reduced to an amino group, which is a versatile functional handle for subsequent transformations.
-
Procedure: The fluorinated intermediate is subjected to hydrogenation. This can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst, or other chemical reducing agents. The resulting aniline derivative is then purified.
Step 4: Diazotization and Further Functionalization
The amino group is converted to a diazonium salt, which can then be transformed into other functional groups.
-
Procedure: The aniline derivative is treated with a diazotizing agent, such as nitrosyl sulfuric acid, in an acidic medium. The resulting diazonium salt is then subjected to a reaction to introduce the final trifluoromethyl group, if not already present, or to set the stage for the introduction of the acetic acid side chain.
Step 5: Introduction of the Acetic Acid Moiety and Final Product Formation
The final step involves the introduction of the acetic acid side chain. This can be achieved through various methods, such as a substitution reaction with a suitable two-carbon synthon followed by hydrolysis.
-
Procedure: The functionalized phenyl intermediate is reacted with a reagent like diethyl malonate in the presence of a base. The resulting diester is then hydrolyzed and decarboxylated to yield this compound. The final product is purified by recrystallization or column chromatography.
Analytical Characterization
The identity and purity of this compound are confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methylene protons of the acetic acid side chain. The coupling patterns and chemical shifts provide information about the substitution pattern on the phenyl ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbons of the phenyl ring, the carboxylic acid group, the methylene group, and the trifluoromethyl group.
-
¹⁹F NMR: The fluorine NMR spectrum is particularly informative, showing signals for the fluorine atom on the ring and the three equivalent fluorine atoms of the trifluoromethyl group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-F stretching vibrations.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy and other diseases.[2] The unique electronic properties of the fluorinated phenyl ring allow for specific and potent interactions with the target proteins.
Role in the Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Phenylacetic acid derivatives are often used as scaffolds for the design of kinase inhibitors that can compete with ATP for binding to the enzyme's active site.
The 2-fluoro-5-(trifluoromethyl)phenyl moiety can be incorporated into a larger molecule to enhance its binding affinity and selectivity for a specific kinase. The trifluoromethyl group can engage in favorable interactions within the hydrophobic pocket of the kinase active site, while the fluorine atom can modulate the electronic properties of the aromatic ring to fine-tune its interactions with the protein.
Caption: Simplified signaling pathway illustrating the mechanism of action of a kinase inhibitor.
Case Study: A Hypothetical Kinase Inhibitor
To illustrate the application of this compound, consider the synthesis of a hypothetical kinase inhibitor. The phenylacetic acid can be coupled with a heterocyclic amine to form an amide bond, a common structural motif in many kinase inhibitors.
Experimental Workflow: Synthesis of a Hypothetical Kinase Inhibitor
-
Activation of the Carboxylic Acid: this compound is treated with a coupling agent, such as HATU or EDC/HOBt, to activate the carboxylic acid for amide bond formation.
-
Amide Coupling: The activated acid is then reacted with a suitable heterocyclic amine to form the desired amide.
-
Purification: The final product is purified using techniques like flash chromatography or preparative HPLC to obtain the highly pure kinase inhibitor.
The resulting molecule can then be evaluated for its biological activity in cellular and enzymatic assays to determine its potency and selectivity against a panel of kinases.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a powerful and versatile building block in modern medicinal chemistry. Its unique structural features, arising from the strategic placement of fluorine and a trifluoromethyl group, provide medicinal chemists with a valuable tool to modulate the physicochemical and pharmacological properties of drug candidates. A thorough understanding of its synthesis, characterization, and application is essential for researchers and scientists working at the forefront of drug discovery and development.
References
- PubChem Compound Summary for CID 2737589, this compound.
- Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]
- Novel preparation method of 2,4, 5-trifluoro-phenylacetic acid.
- Preparation method of 2, 4,5-trifluoro phenylacetic acid.
- Synthesis method of 2,4,5-trifluorophenylacetic acid. SciSpace. [Link]
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
- Process for the preparation of 2,4,5-trifluorophenylacetic acid.
- The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine... PubMed. [Link]
Sources
An In-depth Technical Guide to the Solubility of 2-Fluoro-5-(trifluoromethyl)phenylacetic Acid in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 2-Fluoro-5-(trifluoromethyl)phenylacetic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of this compound's solubility, offering predictive insights and detailed experimental protocols for its empirical determination.
Introduction: The Critical Role of Solubility in Scientific Research
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like this compound, which holds potential in medicinal chemistry and materials science, understanding its solubility is paramount. It directly influences reaction kinetics, purification strategies, formulation development, and ultimately, the bioavailability of active pharmaceutical ingredients (APIs). An accurate solubility profile is not merely a data point; it is a cornerstone of rational experimental design and process optimization.
Molecular Profile and Predicted Solubility of this compound
To understand the solubility of this compound, we must first examine its molecular structure and inherent physicochemical properties.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₆F₄O₂ | PubChem[1] |
| Molecular Weight | 222.14 g/mol | PubChem[1] |
| XLogP3 | 2.4 | PubChem[1] |
| Appearance | White to off-white crystalline solid | (General observation for similar compounds) |
The structure of this compound is characterized by a phenylacetic acid backbone with two key substituents: a fluorine atom and a trifluoromethyl group. These moieties significantly influence the molecule's polarity, lipophilicity, and potential for intermolecular interactions, which in turn govern its solubility.
-
Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This suggests a propensity for solubility in polar solvents, particularly those that can engage in hydrogen bonding.
-
Fluorine Atom (-F): The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring.[2]
-
Trifluoromethyl Group (-CF₃): This group is highly lipophilic and electron-withdrawing.[3][4] Its presence generally increases a molecule's solubility in non-polar, organic solvents and enhances metabolic stability due to the strength of the carbon-fluorine bond.[3][4] The trifluoromethyl group is one of the most lipophilic functional groups known.[5]
Based on these structural features, a qualitative solubility profile can be predicted:
Predicted Qualitative Solubility Profile:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl groups of these solvents. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Ethyl Acetate | High to Moderate | The polarity of these solvents can accommodate the carboxylic acid group, while the overall lipophilicity of the molecule, enhanced by the -CF₃ group, will contribute to dissolution. DMSO is a particularly strong organic solvent for a wide array of organic materials.[6] |
| Nonpolar Aromatic | Toluene | Moderate to Low | The aromatic ring of the solute can interact favorably with the aromatic solvent. However, the polar carboxylic acid group may limit solubility. |
| Nonpolar Aliphatic | Hexane, Heptane | Low | The significant polarity imparted by the carboxylic acid group will likely result in poor solubility in these nonpolar, aliphatic solvents. |
Comparative Solubility Data: Insights from Phenylacetic Acid
Solubility of Phenylacetic Acid in Various Solvents at 25 °C:
| Solvent | Molar Solubility (mol/L) |
| Chloroform | 4.422 |
| Methanol | (Data not available, but expected to be high) |
| Ethanol | (Data not available, but expected to be high) |
| Acetone | (Data not available, but expected to be high) |
| Toluene | (Data not available) |
| Water | 0.11 g/L (~0.0008 mol/L) |
Data for chloroform sourced from a study on the solubility of phenylacetic acid and its derivatives.[7] Water solubility from Wikipedia.[8]
It is anticipated that this compound will exhibit lower solubility in polar protic solvents like water compared to phenylacetic acid due to the increased lipophilicity from the trifluoromethyl group. Conversely, its solubility in nonpolar and moderately polar organic solvents is expected to be enhanced.
Experimental Protocols for Solubility Determination
Given the absence of published data, empirical determination of solubility is essential for any research or development involving this compound. The following are robust, validated protocols for both qualitative and quantitative solubility assessment.
Qualitative Solubility Determination
This rapid method provides an estimation of solubility, which is useful for initial screening and experimental planning.
Methodology:
-
Weigh approximately 1 mg of this compound into a clean, dry glass vial.
-
Add 100 µL of the selected organic solvent.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution against a dark background.
-
Completely Dissolved: The solubility is at least 10 mg/mL.
-
Partially Dissolved or Insoluble: Add another 100 µL of the solvent, vortex, and re-examine. Repeat until the solid dissolves or it becomes clear that the compound has very low solubility.
-
Quantitative Solubility Determination: The Shake-Flask Method
The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility. It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. A thermostatic shaker is ideal for this purpose.
-
-
Separation of Saturated Solution:
-
Allow the vials to stand undisturbed at the constant temperature for at least one hour to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette. To avoid transferring any solid, it is advisable to use a filter tip or to centrifuge the sample and then draw from the supernatant.
-
-
Analysis of Solute Concentration:
-
The concentration of the dissolved compound in the aliquot can be determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Dilute the aliquot of the saturated solution to fall within the linear range of the calibration curve.
-
Analyze the diluted sample by HPLC and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution, which represents the solubility.
-
Workflow for Quantitative Solubility Determination:
Caption: Workflow for Quantitative Solubility Determination.
Advanced Approaches: In Silico Solubility Prediction
In modern drug discovery and development, computational methods are increasingly used to predict physicochemical properties, including solubility. Machine learning models, trained on large datasets of known solubility data, can provide rapid estimations for novel compounds.[3][4][9] These models use molecular descriptors to correlate a compound's structure with its likely solubility in various solvents. While these predictions do not replace experimental determination, they are invaluable for prioritizing compounds and selecting solvents for screening.
Logical Framework for Solubility Assessment:
Sources
- 1. This compound | C9H6F4O2 | CID 2737589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol | Sigma-Aldrich [sigmaaldrich.com]
- 3. d-nb.info [d-nb.info]
- 4. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pure.ul.ie [pure.ul.ie]
- 8. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 9. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00134J [pubs.rsc.org]
Spectroscopic Characterization of 2-Fluoro-5-(trifluoromethyl)phenylacetic Acid: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 2-Fluoro-5-(trifluoromethyl)phenylacetic acid, a compound of interest in pharmaceutical and agrochemical research. The guide is tailored for researchers, scientists, and drug development professionals, offering not just data, but also insights into the experimental choices and interpretation of the spectral features.
Introduction
This compound (CAS No. 220227-66-7) is a substituted phenylacetic acid derivative.[1][2] Its molecular structure, containing a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts unique electronic and lipophilic properties that are often sought in the design of bioactive molecules. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic features of this molecule.
Molecular Structure and Properties:
-
IUPAC Name: 2-[2-fluoro-5-(trifluoromethyl)phenyl]acetic acid[2]
The strategic placement of the electron-withdrawing fluorine and trifluoromethyl groups on the aromatic ring significantly influences the electronic environment of the molecule, which is directly reflected in its spectroscopic signatures.
Sources
A Senior Application Scientist's Guide to 2-Fluoro-5-(trifluoromethyl)phenylacetic Acid: From Sourcing to Quality Control
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered acidity—are invaluable tools for optimizing lead compounds. Among the vast array of fluorinated building blocks, 2-Fluoro-5-(trifluoromethyl)phenylacetic acid stands out as a critical intermediate in the synthesis of a variety of pharmacologically active agents.[1][2] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth look at this compound, from navigating the commercial supplier landscape to establishing robust in-house quality control protocols.
The Strategic Importance of this compound in Drug Discovery
The phenylacetic acid moiety is a common structural motif in many biologically active compounds. The addition of a fluorine atom at the 2-position and a trifluoromethyl group at the 5-position of the phenyl ring creates a unique electronic and steric environment. The trifluoromethyl group (CF3) is a powerful electron-withdrawing group and significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and binding to biological targets.[2] The fluorine atom, in addition to its electronic effects, can form key hydrogen bonds and block metabolic pathways, thereby improving the pharmacokinetic profile of a drug candidate.[3] This specific substitution pattern makes this compound a valuable precursor for the synthesis of compounds targeting a range of therapeutic areas, including anti-inflammatory and analgesic drugs.[3]
Navigating the Commercial Supplier Landscape
The reliable sourcing of high-purity starting materials is the foundation of any successful research and development program. For this compound (CAS No. 220227-66-7), a number of reputable chemical suppliers offer various grades and quantities. When selecting a supplier, it is crucial to look beyond price and consider factors such as purity, consistency, available documentation (e.g., Certificate of Analysis), and the supplier's quality management system.
Below is a comparative table of prominent commercial suppliers of this compound. Please note that availability and specifications are subject to change, and it is always recommended to consult the supplier directly for the most current information.
| Supplier | Typical Purity | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | ≥97% | 1 g, 5 g | Often provides comprehensive analytical data and documentation. |
| Thermo Scientific (Alfa Aesar) | 97% | 1 g, 5 g | Known for a broad portfolio of research chemicals.[4] |
| Santa Cruz Biotechnology | Not specified | 1 g, 5 g, 10 g | Primarily for research use; inquire for lot-specific data.[5] |
| Chem-Impex International | ≥98% (GC) | Inquire | Specializes in fluorinated compounds and other advanced intermediates.[3] |
| MySkinRecipes | 95% | 5g | Provides detailed product descriptions and some physical properties.[6] |
Incoming Quality Control: A Self-Validating System
Upon receipt of this compound, it is imperative to perform in-house quality control to verify its identity and purity. This not only ensures the integrity of your experimental results but also provides a baseline for monitoring the stability of the material over time. A robust QC workflow should be a self-validating system, where each analytical technique provides complementary information.
Below is a logical workflow for the incoming quality control of this compound.
Caption: Incoming QC workflow for this compound.
Visual and Physical Inspection
The first step is a simple yet crucial one. The compound should be a white to off-white solid.[3] Any significant deviation in color or the presence of visible impurities should be noted and may warrant further investigation.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural confirmation. A comprehensive analysis should include 1H, 13C, and 19F NMR.
Expected NMR Spectral Data:
-
¹H NMR:
-
Aromatic Protons: Expect complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The fluorine and trifluoromethyl groups will cause characteristic splitting patterns.
-
Methylene Protons (-CH₂-): A singlet is expected for the methylene protons adjacent to the carboxylic acid and the aromatic ring, likely in the range of δ 3.6-4.0 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal for the carboxylic acid carbonyl group is expected around δ 170-180 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-140 ppm), with carbon-fluorine couplings. The carbon of the CF₃ group will appear as a quartet.
-
Methylene Carbon: A signal for the -CH₂- group around δ 35-45 ppm.
-
-
¹⁹F NMR:
-
Aromatic Fluorine: A signal for the single fluorine atom on the ring.
-
Trifluoromethyl Group: A singlet for the -CF₃ group.
-
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be useful to distinguish between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.
-
Data Processing: Process the spectra using appropriate software. Reference the spectra correctly (e.g., TMS for ¹H and ¹³C).
-
Interpretation: Compare the obtained spectra with the expected chemical shifts and coupling patterns to confirm the structure.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination and impurity profiling. A reverse-phase HPLC method with UV detection is generally suitable for this compound.
Experimental Protocol: HPLC Purity Analysis
This protocol is adapted from a method for the analysis of similar fluorinated aromatic compounds.[8][9]
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Chromatographic Conditions:
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 0.1 mg/mL).
-
-
Analysis and Data Processing:
-
Inject the sample and record the chromatogram.
-
Integrate the peaks and calculate the purity based on the area percentage of the main peak.
-
For quantitative analysis, a calibration curve should be prepared using a certified reference standard. The method should be validated according to FDA or ICH guidelines for parameters such as linearity, accuracy, and precision.[10][11]
-
Synthetic Considerations
Understanding the synthetic route of a key intermediate can provide insights into potential impurities. A plausible synthesis of this compound can be extrapolated from methods used for similar compounds, such as the synthesis of 2,4,5-trifluorophenylacetic acid.[1][12][13] A common approach involves the reaction of a substituted benzyl halide with a cyanide source, followed by hydrolysis of the resulting nitrile.
Caption: A plausible synthetic route to the target compound.
This synthetic pathway suggests that potential impurities could include unreacted starting materials, the intermediate nitrile, or byproducts from the hydrolysis step. The HPLC method described above should be capable of separating these potential impurities from the final product.
Safe Handling and Storage
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. The compound should be stored in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile building block in modern drug discovery and development. Its unique electronic and steric properties make it a key intermediate for the synthesis of a wide range of biologically active molecules. For researchers and drug development professionals, a thorough understanding of the commercial supplier landscape, coupled with the implementation of a robust, self-validating in-house quality control system, is essential for ensuring the integrity and reproducibility of their work. By following the guidelines and protocols outlined in this guide, scientists can confidently source and utilize this important compound in their pursuit of novel therapeutics.
References
- MySkinRecipes. 2-Fluoro-5-(trifluoromethoxy)phenylacetic acid.
- Yuan Q. Synthesis method of 2,4,5-trifluorophenylacetic acid. CN103554101A. 2014.
- Ningbo Inno Pharmchem Co., Ltd. Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis.
- PubChem. This compound. National Center for Biotechnology Information.
- Hely Speciality Chemicals. 2,4,5 Trifluro phenyl acetic acid.
- Processes. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. 2022.
- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209).
- Targeted HPLC-MS/MS analysis of TFA and other USC-PFAS in beverages and waters from. Food Control. 2026.
- PubChem. 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid. National Center for Biotechnology Information.
- Google Patents. Preparation method of 2, 4,5-trifluoro phenylacetic acid. CN104418727A. 2015.
- MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. 2023.
- Google Patents. Preparation method 2,4,5-trifluorophenylacetic acid. CN103012111A. 2013.
- Biological Magnetic Resonance Bank. bmse000220 Phenylacetic Acid at BMRB.
- ResearchGate. (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. 2022.
- SIELC Technologies. HPLC Method for Analysis of Fluoroacetic acid, Difluoroacetic acid and Trifluoroacetic acid on BIST A+ Column.
- U.S. Food and Drug Administration. ORA Lab Manual Vol. II - Methods, Method Verification and Validation. 2023.
- ResearchGate. Development and Validation of a Precise LC Method for the Determination of Drug Release during Dissolution profile in Pharmaceutical Formulation. 2014.
Sources
- 1. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 5. scbt.com [scbt.com]
- 6. 2-Fluoro-5-(trifluoromethoxy)phenylacetic acid [myskinrecipes.com]
- 7. bmse000220 Phenylacetic Acid at BMRB [bmrb.io]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HPLC Method for Analysis of Fluoroacetic acid, Difluoroacetic acid and Trifluoroacetic acid on BIST A+ Column | SIELC Technologies [sielc.com]
- 10. fda.gov [fda.gov]
- 11. sphinxsai.com [sphinxsai.com]
- 12. Synthesis method of 2,4,5-trifluorophenylacetic acid (2014) | Yuan Qiliang | 5 Citations [scispace.com]
- 13. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Reactivity of the Carboxylic Acid Group in Fluorinated Phenylacetic Acids
For distribution to: Researchers, scientists, and drug development professionals
Abstract
The introduction of fluorine atoms onto the phenyl ring of phenylacetic acid profoundly alters the reactivity of its carboxylic acid group. This guide provides a comprehensive analysis of these effects, grounded in fundamental principles of physical organic chemistry and supported by practical, field-proven experimental protocols. We will explore the intricate interplay of inductive and resonance effects, quantify changes in acidity through pKa analysis, and detail the resulting impact on common carboxylic acid transformations, including esterification, amidation, and reduction. This document is designed to serve as a valuable resource for scientists engaged in medicinal chemistry and drug development, where the nuanced reactivity of fluorinated synthons is of paramount importance.
Introduction: The Impact of Fluorine in Medicinal Chemistry
Phenylacetic acid and its derivatives are ubiquitous scaffolds in pharmaceuticals and agrochemicals. The strategic incorporation of fluorine, the most electronegative element, is a cornerstone of modern drug design. Fluorine substitution can dramatically modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. A key, yet often complex, aspect of this modification is the resulting change in the reactivity of proximal functional groups. This guide focuses specifically on the carboxylic acid moiety of fluorinated phenylacetic acids, providing a detailed examination of how fluorine's potent electronic effects dictate its chemical behavior.
Electronic Effects of Fluorine on the Carboxylic Acid Group
The reactivity of a carboxylic acid is fundamentally tied to the electrophilicity of its carbonyl carbon and the stability of the corresponding carboxylate anion. Fluorine substitution on the phenyl ring influences these factors primarily through its strong electron-withdrawing inductive effect (-I effect).
-
Inductive Effect (-I): Fluorine's high electronegativity allows it to pull electron density through the sigma bonds of the molecule.[1][2] This effect is transmitted through the phenyl ring and the methylene bridge to the carboxylic acid group.[3][4] This withdrawal of electron density makes the carbonyl carbon more electrophilic and significantly stabilizes the negative charge of the carboxylate anion formed upon deprotonation.[1][2] A more stable conjugate base corresponds to a stronger acid.[3]
-
Resonance Effect (+R): While fluorine possesses lone pairs that can theoretically donate electron density to the aromatic ring via resonance, this effect is generally considered weak for fluorine and is often outweighed by its powerful inductive effect, especially when influencing a side-chain functional group.
The net result is a significant increase in the acidity (a lower pKa) of the carboxylic acid and an enhanced susceptibility of the carbonyl carbon to nucleophilic attack.
Quantitative Analysis: pKa Values of Fluorinated Phenylacetic Acids
The inductive effect's influence is quantifiable through the acid dissociation constant (pKa). The magnitude of the effect is dependent on the position of the fluorine atom relative to the acetic acid side chain, diminishing with distance.[3][4]
| Compound | pKa Value | Comments |
| Phenylacetic Acid | 4.31 | The baseline for comparison. |
| 2-Fluorophenylacetic Acid | 4.09 (approx.) | The ortho-effect, a combination of steric and electronic factors, leads to a significant increase in acidity.[5][6] |
| 3-Fluorophenylacetic Acid | 4.10[7] | The inductive effect from the meta position strongly enhances acidity. |
| 4-Fluorophenylacetic Acid | 4.14[8] | The inductive effect is still significant at the para position, leading to increased acidity compared to the parent compound. |
Data compiled from various sources, including PubChem and the IUPAC Digitized pKa Dataset. Approximate values are provided for illustrative comparison.
This trend can be rationalized using the Hammett equation , which provides a linear free-energy relationship to quantify the effect of meta- and para-substituents on the reactivity of benzene derivatives.[9][10][11] Fluorine possesses a positive sigma (σ) value, indicating its electron-withdrawing nature and its ability to increase the acidity of a benzoic acid derivative.[9][12] While phenylacetic acids do not perfectly conform to the benzoic acid model due to the insulating CH₂ group, the principles remain highly relevant.[11]
Impact on Key Carboxylic Acid Reactions
The enhanced electrophilicity of the carbonyl carbon in fluorinated phenylacetic acids directly influences the rates and conditions required for common transformations.
Esterification
The formation of esters from carboxylic acids, typically via Fischer esterification, is an acid-catalyzed nucleophilic acyl substitution. The increased electrophilicity of the carbonyl carbon in fluorinated phenylacetic acids can facilitate this reaction.
Diagram of Fischer Esterification Workflow
Caption: A typical workflow for Fischer esterification.
Protocol: Synthesis of Methyl 4-Fluorophenylacetate
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 4-fluorophenylacetic acid (1.0 eq).
-
Reagents: Add an excess of methanol (e.g., 10-20 eq) to serve as both reagent and solvent.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. Purify further by vacuum distillation or column chromatography if necessary.
Amidation
The formation of an amide bond is one of the most critical reactions in drug development. While direct amidation of carboxylic acids with amines is possible at high temperatures, it is often inefficient.[13] The use of coupling reagents to activate the carboxylic acid is standard practice. The enhanced reactivity of fluorinated phenylacetic acids can be advantageous, potentially allowing for milder coupling conditions or faster reaction times.
Diagram of Amide Coupling Mechanism
Caption: General mechanism for amide bond formation using a coupling reagent.
Protocol: Amide Synthesis using EDC/HOBt
-
Setup: Dissolve the fluorophenylacetic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar).
-
Activation: Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) portion-wise and stir for 15-30 minutes.
-
Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) if the amine is used as a salt.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude amide by column chromatography or recrystallization.
For sterically hindered or electron-deficient amines, converting the acid to a more reactive acyl fluoride using reagents like TFFH or BTFFH can be a highly effective strategy.[14]
Reduction to Alcohols
The reduction of carboxylic acids to primary alcohols requires potent reducing agents due to the low reactivity of the carboxylate group. Common reagents include lithium aluminum hydride (LiAlH₄) and borane (BH₃).[15] The electronic nature of substituents on the phenylacetic acid can influence the reaction, though the power of the reducing agent is often the dominant factor.[16]
Protocol: Reduction using Borane-THF Complex
-
Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the fluorophenylacetic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C. Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, typically 1M in THF, ~2-3 eq) dropwise via a syringe or an addition funnel. (Caution: Hydrogen gas is evolved).
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Quenching: Cool the reaction back to 0 °C. Very carefully and slowly, add methanol dropwise to quench the excess borane until gas evolution ceases.
-
Work-up: Remove the solvent under reduced pressure. Add 1M HCl to the residue and heat for 30 minutes to hydrolyze the borate esters.
-
Extraction and Purification: Cool the mixture, extract with ethyl acetate, wash the combined organic layers with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Purify the resulting alcohol by column chromatography.
Conclusion
The presence of fluorine on the phenyl ring of phenylacetic acid is a powerful tool for modulating molecular properties. As demonstrated, fluorination significantly enhances the acidity of the carboxylic acid group and increases the electrophilicity of its carbonyl carbon. This has direct and predictable consequences for key synthetic transformations. For researchers in drug development, a thorough understanding of these electronic effects is crucial for designing efficient synthetic routes, optimizing reaction conditions, and ultimately, for the successful synthesis of target molecules with desired pharmacological profiles.
References
- Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity. [Link]
- Chemistry LibreTexts. (2021). 8.2: Substituent Effects on Acidity. [Link]
- chemeurope.com.
- Wikipedia.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- JoVE. (2023). Video: Substituent Effects on Acidity of Carboxylic Acids. [Link]
- Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. [Link]
- Quora. (2015).
- Wikipedia. Ortho effect. [Link]
- Lundgren, R. J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11492-11497. [Link]
- University of Wisconsin Oshkosh.
- Pharmacy 180. Hammett Equation - Mechanisms of Organic Reactions. [Link]
- National Center for Biotechnology Information. (2023). Reduction of Carboxylic Acids to Alcohols via Manganese(I)
- National Center for Biotechnology Information. (2018).
- Organic Chemistry Data.
- PubChem. 2-(4-Fluorophenyl)acetic acid. [Link]
- PubChem. 3-Fluorophenylacetic acid. [Link]
- Organic Chemistry Portal. Acid to Alcohol - Common Conditions. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Video: Substituent Effects on Acidity of Carboxylic Acids [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ortho effect - Wikipedia [en.wikipedia.org]
- 7. 3-Fluorophenylacetic acid | C8H7FO2 | CID 67617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(4-Fluorophenyl)acetic acid | C8H7FO2 | CID 9837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Hammett_equation [chemeurope.com]
- 10. Hammett equation - Wikipedia [en.wikipedia.org]
- 11. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 12. pharmacy180.com [pharmacy180.com]
- 13. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 15. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 16. Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomy of Fluorine: Unraveling the Electronic Effects of -F and -CF₃ on the Phenyl Ring
An In-Depth Technical Guide
Introduction: The Indispensable Role of Fluorine in Modern Drug Discovery
The strategic incorporation of fluorine and fluorine-containing functional groups into organic molecules has become a cornerstone of modern medicinal chemistry.[1][2][3] Approximately 20% of all commercial pharmaceuticals are organofluorine compounds, a testament to the profound and often beneficial impact of this unique element on molecular properties.[3] The introduction of fluorine can dramatically alter a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to its biological target.[1][2]
At the heart of these modifications lie the powerful electronic effects that fluorine imparts. This guide provides an in-depth exploration of the electronic properties of two of the most common fluorinated substituents in drug design: the single fluorine atom (-F) and the trifluoromethyl group (-CF₃).[4][5] We will dissect their inductive and resonance effects, quantify their impact using the Hammett relationship, and detail the experimental methodologies used to characterize these phenomena, providing researchers and drug development professionals with a comprehensive understanding of how to leverage these effects in molecular design.
Part 1: The Fluorine Atom - A Study in Contradiction
The fluorine atom, despite being the most electronegative element, presents a fascinating dichotomy when attached to a phenyl ring. Its behavior is a delicate balance between a powerful inductive electron withdrawal and a modest resonance electron donation.[6][7][8]
Inductive vs. Resonance Effects
-
Inductive Effect (-I): Due to its supreme electronegativity, fluorine strongly pulls electron density away from the carbon atom to which it is attached through the sigma (σ) bond.[6][9] This effect, transmitted through the sigma framework, deactivates the entire aromatic ring by reducing its overall electron density, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene.[7][9]
-
Resonance Effect (+R): Conversely, the lone pairs on the fluorine atom are well-positioned to overlap with the p-orbitals of the benzene ring, donating electron density into the π-system.[7] This donation, known as a positive resonance or mesomeric effect, specifically increases the electron density at the ortho and para positions.[6]
The net result is a nuanced behavior: the powerful -I effect outweighs the weaker +R effect, leading to an overall deactivation of the ring. However, the +R effect, by stabilizing the carbocation intermediates (arenium ions) at the ortho and para positions, directs incoming electrophiles to these sites.[6][7] This makes fluorine an ortho-, para-director, yet a deactivator—a unique characteristic among substituents.
Caption: The dominant electron-withdrawing nature of the trifluoromethyl group.
Part 3: Quantifying Electronic Effects - The Hammett Equation
The Hammett equation provides a powerful tool for quantifying the electronic influence of substituents on a phenyl ring by relating reaction rates and equilibrium constants. [10][11]It is expressed as:
log(K/K₀) = σρ or log(k/k₀) = σρ
Where:
-
K/k is the equilibrium/rate constant for the substituted reactant.
-
K₀/k₀ is the constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant , which depends only on the substituent and its position (meta or para). It quantifies the electronic effect of that substituent.
-
ρ (rho) is the reaction constant , which describes the sensitivity of a particular reaction to substituent effects. [10][12] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | Hammett Constant (σ_m) | Hammett Constant (σ_p) | Electronic Effect Summary |
| -H | 0.00 | 0.00 | Reference |
| -F | +0.34 | +0.06 | Strong -I, Weak +R |
| -CF₃ | +0.43 | +0.54 | Very Strong -I |
| -CH₃ | -0.07 | -0.17 | Weak +I, Hyperconjugation |
| -NO₂ | +0.71 | +0.78 | Strong -I, Strong -R |
| -OCH₃ | +0.12 | -0.27 | Weak -I, Strong +R |
| Data compiled from various sources including references.[10][13][14] |
The Hammett constants clearly quantify the observations from Parts 1 and 2. The -CF₃ group has large positive σ values for both meta and para positions, confirming its powerful electron-withdrawing nature. [14]The -F atom has a strongly positive σ_m value, reflecting its inductive withdrawal. However, its σ_p value is only slightly positive, demonstrating the partial cancellation of the strong -I effect by the +R effect at the para position. [14]
Part 4: Experimental Characterization
The electronic effects of -F and -CF₃ are not merely theoretical constructs; they are observable and measurable through various analytical techniques.
Acidity and Basicity (pKa Measurements)
The electron-withdrawing nature of a substituent will increase the acidity of a phenol (by stabilizing the phenoxide anion) and decrease the basicity of an aniline (by reducing the availability of the nitrogen lone pair). [15]
| Compound | pKa | Rationale |
|---|---|---|
| Aniline | 4.6 | Reference |
| 3-(Trifluoromethyl)aniline | ~3.5 | -I effect of CF₃ withdraws electron density from N. [16] |
| 3,5-Bis(trifluoromethyl)aniline | 2.15 | Additive -I effect of two CF₃ groups strongly reduces basicity. [17][18] |
| Phenol | 9.95 | Reference |
| 4-Fluorophenol | 9.81 | -I effect dominates, stabilizing phenoxide; slightly stronger acid. |
| 4-(Trifluoromethyl)phenol | 8.6 | Strong -I effect of CF₃ strongly stabilizes phenoxide; much stronger acid. |
Experimental Protocol: pKa Determination of a Substituted Aniline via Potentiometric Titration
-
Preparation: Accurately weigh ~0.1 mmol of the aniline derivative and dissolve it in a fixed volume (e.g., 50 mL) of a mixed solvent system (e.g., 50:50 ethanol:water) to ensure solubility.
-
Calibration: Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, 10.0) at a constant temperature (e.g., 25 °C).
-
Titration Setup: Place the dissolved sample in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and a temperature probe.
-
Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.1 mL) using a burette.
-
Data Collection: Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point.
-
Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is determined from the pH at the half-equivalence point. Alternatively, a first-derivative plot (ΔpH/ΔV vs. V) can be used to accurately determine the equivalence point.
-
Trustworthiness: The protocol is self-validating by ensuring accurate calibration of the pH meter, use of a standardized titrant, and maintaining a constant temperature. Repeating the measurement multiple times ensures precision.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is an exceptionally sensitive technique for probing the local electronic environment of fluorine atoms. [19][20]The ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range, making it a powerful analytical tool. [19][20] For benzotrifluorides (Ar-CF₃), the ¹⁹F chemical shift is particularly informative. Counterintuitively, electron-donating groups on the phenyl ring cause a downfield shift (more positive ppm), while electron-withdrawing groups cause an upfield shift (more negative ppm). [19]This is due to the complex interplay of electronic effects modulating the shielding of the fluorine nuclei.
| Compound | ¹⁹F Chemical Shift (ppm, rel. to CFCl₃) |
| C₆H₅-CF₃ | ~ -63 ppm |
| 4-NO₂-C₆H₄-CF₃ | ~ -63.6 ppm [21] |
| 4-CH₃O-C₆H₄-CF₃ | ~ -62.1 ppm |
| C₆H₅-F | ~ -113 ppm |
| Note: Exact chemical shifts are solvent and standard dependent. |
Experimental Protocol: ¹⁹F NMR of a Substituted Benzotrifluoride
-
Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small, known amount of an internal standard (e.g., trifluorotoluene) for accurate chemical shift referencing and potential quantification.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and match the ¹⁹F probe.
-
Acquisition: Acquire the ¹⁹F NMR spectrum. A simple one-pulse experiment is usually sufficient. Key parameters include a 90° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the spectrum and perform baseline correction.
-
Referencing: Calibrate the chemical shift axis by setting the peak of the internal standard to its known value.
-
Analysis: Integrate the peaks and analyze the chemical shifts and coupling constants to elucidate the structure and electronic environment.
Caption: A streamlined workflow for acquiring and analyzing ¹⁹F NMR spectra.
Conclusion: Implications for Rational Drug Design
A thorough understanding of the electronic effects of fluorine and the trifluoromethyl group is paramount for rational drug design.
-
Modulating pKa: The strong -I effect of the -CF₃ group can be used to lower the pKa of nearby basic sites (like anilines or heterocycles), reducing their ionization at physiological pH. This can enhance membrane permeability and improve oral bioavailability. [15]* Altering Reactivity: The deactivating nature of both -F and -CF₃ can be exploited to block sites of metabolic oxidation on an aromatic ring, increasing the metabolic stability and half-life of a drug candidate. [5]* Enhancing Binding Affinity: The -CF₃ group, with its unique electronic properties and lipophilicity, can form favorable interactions within a protein's binding pocket, improving potency and selectivity. [5]The fluorine atom can act as a weak hydrogen bond acceptor, further fine-tuning binding interactions.
By mastering the electronic dichotomy of these substituents, medicinal chemists can precisely modulate the physicochemical and pharmacokinetic properties of drug candidates, accelerating the journey from lead compound to life-saving therapeutic.
References
- Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336.
- Klump, K. E., et al. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH.
- Various Authors. (2013). Competing resonance and inductive effects in a substituted benzene. Chemistry Stack Exchange.
- Pazenok, S. (n.d.). Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
- Author not specified. (n.d.). Pharmaceutical applications of organofluorine compounds.
- BenchChem. (2025). A Comparative Guide to the ¹⁹F NMR of the Trifluoromethyl Group in Benzotrifluorides. Benchchem.
- Inoue, M., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals.
- Various Authors. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Chemistry Stack Exchange.
- Wikipedia contributors. (n.d.).
- Inoue, M., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. PMC - PubMed Central.
- BenchChem. (n.d.). The Trifluoromethyl Group in Anilines: A Deep Dive into Molecular Structure and Electronic Effects. Benchchem.
- Fustero, S., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online.
- Angulo, J., et al. (2021). 19F NMR as a tool in chemical biology. PMC - PubMed Central.
- LookChem. (n.d.). 3,5-Bis(trifluoromethyl)aniline Chemical Properties. lookchem.com.
- Author not specified. (n.d.).
- ChemEurope. (n.d.).
- SpectraBase. (n.d.). 1,3-Bis(trifluoromethyl)benzene - Optional[19F NMR] - Chemical Shifts. SpectraBase.
- BenchChem. (2025). (Trifluoromethyl)benzene synthesis and reaction mechanisms. Benchchem.
- ChemicalBook. (n.d.). 3,5-Bis(trifluoromethyl)aniline CAS#: 328-74-5. ChemicalBook.
- Dalal Institute. (n.d.).
- Wikipedia contributors. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
- Al-Zoubi, R. M., et al. (2023).
- ChemicalBook. (n.d.). Fluorobenzene(462-06-6) 1H NMR spectrum. ChemicalBook.
- Science.gov. (n.d.). hammett substituent constants: Topics. Science.gov.
- Kim, D., & Park, Y. (n.d.). Organic & Biomolecular Chemistry. RSC Publishing.
- Reddit user. (2023).
- ChemicalBook. (n.d.). 2,5-Bis(trifluoromethyl)aniline CAS#: 328-93-8. ChemicalBook.
- LibreTexts. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. csbsju.edu.
- ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents.
- Author not specified. (n.d.).
- Gerig, J. T. (n.d.). Fluorine NMR. Source not specified.
- Bouchard, L.-S., et al. (n.d.). Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. MDPI.
- Author not specified. (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. NIH.
- Roberts, J. D. (n.d.). The Electrical Effect of the Trifluoromethyl Group. Semantic Scholar.
- Ismathtestprep. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube.
- Khan Academy. (n.d.). Worked example: Resonance vs. Inductive Effects. Khan Academy.
- Author not specified. (2021).
- Price, W. C., et al. (n.d.). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Royal Society Publishing.
- Author not specified. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings.
- LibreTexts. (2023). An Explanation of Substituent Effects. Chemistry LibreTexts.
- BenchChem. (n.d.). 3-(Trifluoromethyl)aniline hydrochloride. Benchchem.
- Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Chemistry Steps.
- Dalal Institute. (n.d.).
- Author not specified. (2025). Pentakis(trifluoromethyl)phenyl, a Sterically Crowded and Electron-withdrawing Group: Synthesis and Acidity of Pentakis(trifluoromethyl)benzene, -toluene, -phenol, and -aniline.
- LibreTexts. (2021).
Sources
- 1. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Khan Academy [khanacademy.org]
- 9. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 10. Hammett equation - Wikipedia [en.wikipedia.org]
- 11. dalalinstitute.com [dalalinstitute.com]
- 12. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 13. Hammett_equation [chemeurope.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. lookchem.com [lookchem.com]
- 18. 3,5-Bis(trifluoromethyl)aniline CAS#: 328-74-5 [m.chemicalbook.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 21. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 2-Fluoro-5-(trifluoromethyl)phenylacetic Acid in Medicinal Chemistry
Introduction: A Multifunctional Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern molecular design.[1][2] Fluorinated building blocks provide a powerful toolkit for fine-tuning the physicochemical and pharmacokinetic properties of bioactive molecules.[3][4][5] Among these, 2-Fluoro-5-(trifluoromethyl)phenylacetic acid (CAS No. 220227-66-7) emerges as a particularly valuable scaffold.[6][7] Its structure uniquely combines three key functional motifs, each conferring distinct, advantageous properties that can be exploited in the design of novel therapeutics.
This guide provides an in-depth exploration of the strategic applications of this building block, complete with detailed protocols for its derivatization and a discussion of its potential in targeted drug discovery programs.
Molecular Structure and Key Features of this compound
Caption: Key functional motifs of this compound.
The power of this molecule lies in the synergistic effects of its components:
-
The Trifluoromethyl (-CF3) Group: This moiety is a bioisostere for groups like methyl or chloro but offers superior metabolic stability due to the immense strength of the carbon-fluorine bond.[2] Its strong electron-withdrawing nature and lipophilicity can significantly enhance a molecule's membrane permeability and binding affinity to protein targets.[1]
-
The Ortho-Fluoro (-F) Atom: A single fluorine atom can subtly alter a molecule's conformation and electronic profile. Its placement at the ortho-position can block a potential site of metabolic oxidation and lower the pKa of the nearby carboxylic acid, influencing its ionization state at physiological pH.[1]
-
The Phenylacetic Acid Moiety: This substructure is a well-established pharmacophore in many drug classes, including NSAIDs.[8][9] Critically, the carboxylic acid serves as a versatile synthetic handle, readily participating in robust and well-characterized reactions like amidation and esterification, making it an ideal anchor point for fragment-based drug design and lead optimization.[8]
Applications in Rational Drug Design
The primary application of this compound is as a high-value building block for the synthesis of compound libraries aimed at various therapeutic targets.[3][5] Its inherent properties make it particularly suitable for developing inhibitors of enzymes like kinases, where interactions with fluorinated moieties in the ATP-binding pocket can be favorable.[10][11]
The strategic introduction of this scaffold can profoundly influence a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
| Structural Feature | Physicochemical Impact | Therapeutic Implication | Supporting Source(s) |
| Trifluoromethyl (-CF3) | Increases lipophilicity (LogP ≈ 2.4); strong electron-withdrawing effect. | Enhanced membrane permeability (e.g., blood-brain barrier penetration); improved metabolic stability, leading to longer half-life; stronger target binding interactions. | [6],[1] |
| Ortho-Fluoro (-F) | Lowers the pKa of the carboxylic acid; blocks a site of potential metabolism. | Modulates solubility and ionization at physiological pH; prevents metabolic deactivation at the 2-position of the phenyl ring. | [1],[2] |
| Carboxylic Acid (-COOH) | Provides a site for ionization (pKa modulation) and a key handle for chemical modification. | Can form crucial salt-bridge or hydrogen bond interactions with protein targets; serves as the primary attachment point for building molecular complexity. | [8],[9] |
Core Synthetic Protocols: Derivatization Workflows
The carboxylic acid group is the primary site for synthetic elaboration. Below are detailed, field-proven protocols for two of the most common and vital transformations in medicinal chemistry: amide bond formation and esterification.
General Workflow for Derivatization
Caption: Synthetic pathways for derivatizing the core scaffold.
Protocol 1: Synthesis of an Amide Derivative via EDC/HOBt Coupling
Amide bond formation is arguably the most frequent reaction in drug discovery.[12] The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxybenzotriazole (HOBt) provides a mild and efficient method that minimizes racemization and is tolerant of a wide range of functional groups.[13][14]
Causality and Experimental Rationale:
-
EDC: This water-soluble carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[14]
-
HOBt: This additive is crucial. It intercepts the unstable O-acylisourea to form a more stable HOBt-ester. This activated ester is less prone to side reactions and racemization and reacts cleanly with the amine.[15] The reaction is catalytic in HOBt.[15][16]
-
Base (DIPEA/TEA): A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and the ammonium salt formed from the amine, ensuring the amine is in its free, nucleophilic state.[12]
-
Solvent (DMF/DCM): Anhydrous aprotic solvents are used to prevent hydrolysis of the activated intermediates.[14]
Step-by-Step Methodology:
-
Reagent Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq), the desired primary or secondary amine (1.1 eq), and HOBt (1.2 eq).
-
Dissolution: Dissolve the mixture in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C in an ice-water bath with magnetic stirring. This helps to control the initial exothermic reaction and maintain the stability of the activated species.
-
Activation: Add EDC hydrochloride (EDC·HCl, 1.2 eq) to the cooled mixture portion-wise over 5 minutes.
-
Base Addition: Add Diisopropylethylamine (DIPEA, 2.5 eq) dropwise to the stirring solution.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting acid.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like Ethyl Acetate.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO3 solution (to remove unreacted acid and HOBt), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification & Validation: Purify the resulting crude amide by flash column chromatography on silica gel. Validate the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Fischer Esterification
Fischer esterification is a classic, cost-effective method for converting carboxylic acids to esters using an excess of an alcohol in the presence of a strong acid catalyst.[17][18]
Causality and Experimental Rationale:
-
Acid Catalyst (H₂SO₄): A strong Brønsted acid protonates the carbonyl oxygen of the carboxylic acid.[19] This dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic alcohol.
-
Excess Alcohol: The reaction is an equilibrium.[18] By using the alcohol as the solvent (a large excess), Le Châtelier's principle dictates that the equilibrium is driven towards the formation of the ester product.
-
Reflux: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Solvent/Reagent Addition: Add a large excess of the desired anhydrous alcohol (e.g., methanol or ethanol, 20-50 equivalents), which serves as both reactant and solvent.
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitoring: Follow the disappearance of the starting material by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Remove the bulk of the excess alcohol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic extracts and wash with brine.
-
-
Purification & Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude ester can be purified by flash chromatography if necessary. Validate the final product by NMR and MS.
Hypothetical Application: Synthesis of a Novel Kinase Inhibitor Scaffold
To illustrate the utility of this building block, we propose a hypothetical synthesis of a novel kinase inhibitor. Many kinase inhibitors feature a heterocyclic core (like pyrazole or aminopyrimidine) linked via an amide bond to a substituted phenyl ring.[10][20] The unique electronic properties of the 2-fluoro-5-(trifluoromethyl)phenyl moiety can provide advantageous interactions within a kinase active site.
Hypothetical Synthesis of a Kinase Inhibitor Precursor
Caption: Proposed coupling to form a potential kinase inhibitor scaffold.
In this scheme, the robust amide coupling protocol described above is used to link the this compound with a hypothetical amine-containing heterocyclic core. The resulting molecule would then be screened for kinase inhibitory activity. The fluorinated phenyl group is designed to probe a hydrophobic pocket, while the amide and heterocycle engage in hydrogen bonding with the kinase hinge region, a common binding motif for Type I inhibitors.[20]
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers medicinal chemists a reliable and efficient means to introduce several performance-enhancing features into a single molecular scaffold. Its trifluoromethyl group provides metabolic stability and lipophilicity, the ortho-fluoro atom modulates electronics and blocks metabolism, and the carboxylic acid serves as a versatile anchor for synthetic elaboration. By leveraging the robust and well-understood protocols for its derivatization, researchers can accelerate the discovery and optimization of new therapeutic agents across a wide range of disease areas.
References
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
- Kandhasamy, S., & Singh, P. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Beier, P. (2024). Fluorinated building blocks in drug design: new pathways and targets. PMC.
- Priya, A., Kumar, N. M., & Nargund, S. L. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- (2025). The Role of Fluorinated Building Blocks in Modern Drug Discovery.
- Beier, P. (2024). Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online.
- Li, H., et al. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. ACS Publications.
- PubChem. (n.d.). This compound.
- Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
- Pearson+. (n.d.). Show how Fischer esterification might be used to form the following... Study Prep.
- Alhassan, G., Merza, J., & Ghenim, R. (n.d.). Fischer Esterification of Glycerol by Phenylacetic Acids, Phenylacetic Anhydrides and Some of their Aromatic Derivatives. JOCPR.
- PubChem. (n.d.). 5-Fluoro-2-(trifluoromethyl)phenylacetic acid.
- Hely Speciality Chemicals. (n.d.). 2,4,5 Trifluro phenyl acetic acid.
- Asati, V., et al. (n.d.). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. NIH.
- Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- Lehmann, F., et al. (2018). Development of a Synthesis of Kinase Inhibitor AKN028. ACS Publications.
- Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
- Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry - ACS Publications.
Sources
- 1. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound | C9H6F4O2 | CID 2737589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 220227-66-7 [m.chemicalbook.com]
- 8. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Show how Fischer esterification might be used to form the followi... | Study Prep in Pearson+ [pearson.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Fluoro-5-(trifluoromethyl)phenylacetic Acid
Introduction: The Strategic Importance of Fluorinated Building Blocks in Kinase Inhibitor Design
Protein kinases are a pivotal class of enzymes that orchestrate a vast array of cellular processes by catalyzing the phosphorylation of specific protein substrates. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most intensively pursued classes of drug targets.[1] The design of small molecule kinase inhibitors often involves the use of highly functionalized heterocyclic scaffolds that can effectively compete with ATP for the enzyme's active site. The incorporation of fluorine-containing building blocks has emerged as a powerful strategy in modern medicinal chemistry to enhance the pharmacological properties of these inhibitors.
2-Fluoro-5-(trifluoromethyl)phenylacetic acid is a key building block that offers a unique combination of steric and electronic properties, making it an invaluable precursor in the synthesis of potent and selective kinase inhibitors. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences the molecule's lipophilicity, metabolic stability, and binding affinity to the target kinase.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of kinase inhibitors, with a focus on a key intermediate of the BRAF V600E inhibitor, Vemurafenib (PLX4032).
Rationale and Design Strategy: The Advantage of this compound
The strategic placement of fluorine and trifluoromethyl groups in drug candidates can profoundly impact their pharmacokinetic and pharmacodynamic profiles. The trifluoromethyl group, in particular, is a well-established bioisostere for a methyl group but with significantly different electronic properties.[2]
Key Physicochemical and Pharmacological Advantages:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the in vivo half-life of the drug.
-
Increased Lipophilicity: The trifluoromethyl group enhances the lipophilicity of a molecule, which can improve its cell membrane permeability and oral bioavailability.[2]
-
Modulation of Acidity: The electron-withdrawing nature of the fluorine and trifluoromethyl groups can influence the pKa of nearby functional groups, which can be critical for target binding.
-
Specific Binding Interactions: The fluorine atom can participate in favorable electrostatic interactions, including hydrogen bonds and halogen bonds, with amino acid residues in the kinase active site, thereby enhancing binding affinity and selectivity.
The this compound moiety is a key component of Vemurafenib, a potent inhibitor of the BRAF V600E mutated kinase, which is prevalent in many cancers, including melanoma.[3] In Vemurafenib, this group is part of the N-acyl side chain that occupies a specific pocket in the ATP-binding site of the enzyme.
Safety and Handling of this compound
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification:
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4]
-
Avoid inhalation of dust or fumes.[4]
-
In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[5]
-
Store in a tightly sealed container in a cool, dry place.[6]
For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[4][5][6]
Experimental Protocols: Synthesis of a Key Vemurafenib Intermediate
This section provides a detailed, two-step protocol for the synthesis of a key amide intermediate of Vemurafenib, starting from this compound. This intermediate can then be further elaborated to yield the final active pharmaceutical ingredient.
Step 1: Synthesis of 2-Fluoro-5-(trifluoromethyl)benzoyl chloride
The first step involves the activation of the carboxylic acid to a more reactive acyl chloride. This can be achieved using various chlorinating agents, with oxalyl chloride being a common choice due to its mild reaction conditions and the formation of gaseous byproducts that are easily removed.
Reaction Scheme:
Caption: Conversion of the carboxylic acid to its acyl chloride.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| This compound | 220227-66-7 | 222.14 | 1.0 g | 4.50 | 1.0 |
| Oxalyl chloride | 79-37-8 | 126.93 | 0.43 mL | 5.85 | 1.3 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 2 drops | - | catalytic |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 20 mL | - | - |
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 g, 4.50 mmol).
-
Add anhydrous dichloromethane (20 mL) and stir until the solid is fully dissolved.
-
Slowly add oxalyl chloride (0.43 mL, 5.85 mmol) to the solution at room temperature.
-
Add two drops of anhydrous N,N-dimethylformamide (DMF) to the reaction mixture. Gas evolution (CO and CO₂) should be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by TLC or LC-MS.
-
Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator. The resulting crude 2-Fluoro-5-(trifluoromethyl)benzoyl chloride is a pale yellow oil or solid and is typically used in the next step without further purification.
Step 2: Amide Coupling to form N-(1H-pyrrolo[2,3-b]pyridin-5-yl)-2-fluoro-5-(trifluoromethyl)benzamide
This step involves the coupling of the synthesized acyl chloride with the key heterocyclic amine core of Vemurafenib, 5-(1H-pyrrolo[2,3-b]pyridin-5-yl)aniline. The reaction is typically carried out in the presence of a non-nucleophilic base to quench the HCl generated during the reaction.
Reaction Scheme:
Caption: Amide bond formation to yield the kinase inhibitor precursor.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | - | 240.58 | ~4.50 mmol | 4.50 | 1.0 |
| 5-(1H-pyrrolo[2,3-b]pyridin-5-yl)aniline | 1083167-73-1 | 209.24 | 0.89 g | 4.27 | 0.95 |
| Pyridine, anhydrous | 110-86-1 | 79.10 | 0.72 mL | 8.94 | 2.0 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 30 mL | - | - |
Procedure:
-
In a dry 100 mL round-bottom flask under an inert atmosphere, dissolve 5-(1H-pyrrolo[2,3-b]pyridin-5-yl)aniline (0.89 g, 4.27 mmol) in anhydrous dichloromethane (30 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (0.72 mL, 8.94 mmol) to the solution.
-
In a separate flask, dissolve the crude 2-Fluoro-5-(trifluoromethyl)benzoyl chloride (~4.50 mmol) in anhydrous dichloromethane (10 mL).
-
Slowly add the solution of the acyl chloride to the cooled solution of the amine and pyridine over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product as a solid.
Expected Yield and Characterization:
The expected yield for the two-step synthesis is typically in the range of 60-80%. The final product should be characterized by standard analytical techniques:
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the structure and the presence of the fluorine-containing moieties.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: Both the acyl chloride formation and the amide coupling steps are sensitive to moisture. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere.
-
Incomplete Acyl Chloride Formation: If the conversion to the acyl chloride is sluggish, a slight excess of oxalyl chloride can be used, or the reaction time can be extended.
-
Low Amide Coupling Yield: Ensure the amine starting material is of high purity. The order of addition is crucial; the acyl chloride should be added to the mixture of the amine and base.
-
Purification Challenges: The final product may require careful purification by column chromatography. It is advisable to use a gradient elution to achieve good separation.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its unique electronic and steric properties contribute to enhanced pharmacological profiles of the final drug candidates. The protocols outlined in this document provide a robust framework for the synthesis of a key intermediate of Vemurafenib, a clinically important BRAF inhibitor. By understanding the rationale behind the use of this fluorinated building block and adhering to the detailed experimental procedures, researchers can effectively incorporate this moiety into their drug discovery programs to develop novel and potent kinase inhibitors.
References
- Tsai, J., Lee, J. T., Wang, W., Zhang, J., Cho, H., Mamo, S., ... & Bollag, G. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046. [Link]
- PubChem. (n.d.). This compound.
- Inno Pharmchem. (n.d.). Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. [Link]
- Oreate. (2025). Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two. [Link]
Sources
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. jocpr.com [jocpr.com]
- 6. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Experimental Protocols for 2-Fluoro-5-(trifluoromethyl)phenylacetic acid
Introduction: A Versatile Building Block in Modern Chemistry
2-Fluoro-5-(trifluoromethyl)phenylacetic acid is a substituted aromatic carboxylic acid that serves as a crucial structural motif and synthetic intermediate in medicinal chemistry and materials science.[1] Its value stems from the unique combination of a reactive phenylacetic acid core with two key halogen substituents: a fluorine atom and a trifluoromethyl (CF3) group.
The incorporation of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in drug design to modulate a compound's physicochemical and biological properties.[2][3] The highly electronegative CF3 group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Similarly, the fluorine atom can alter acidity, conformation, and membrane permeability, making this compound a highly sought-after building block for creating novel therapeutic agents and functional materials.[4][5]
This guide provides an in-depth overview of the properties of this compound, its core applications, and detailed, validated protocols for its use in common synthetic transformations. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
Section 1: Physicochemical Properties and Safety Data
A thorough understanding of the compound's properties and hazards is paramount before any experimental work.
1.1: Compound Properties
The key physicochemical properties of this compound are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | 2-[2-fluoro-5-(trifluoromethyl)phenyl]acetic acid | [6] |
| CAS Number | 220227-66-7 | [6][7] |
| Molecular Formula | C₉H₆F₄O₂ | [6] |
| Molecular Weight | 222.14 g/mol | [6] |
| Appearance | White to off-white crystalline solid | [8][9] |
| pKa | No data available | |
| XLogP3 | 2.4 | [6] |
1.2: Safety and Handling
This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.
| Hazard Classification | GHS Pictogram | Hazard Statement |
| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation |
| Eye Irritation (Category 2) | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Warning | H335: May cause respiratory irritation |
(Data sourced from PubChem and supplier Safety Data Sheets[6][7])
Handling and Storage Protocol:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or fumes.[7][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7][10]
-
Handling Practices: Avoid generating dust.[7] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[7] Avoid all personal contact, including inhalation.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[8][9]
-
Spill Management: In case of a spill, avoid breathing dust. Use dry clean-up procedures.[7] Collect the spilled material into a sealed, labeled container for proper disposal in accordance with local regulations.[7][8]
Section 2: Core Applications in Synthetic Chemistry
The primary application of this molecule is as a scaffold, where the carboxylic acid moiety serves as a versatile handle for a wide range of chemical modifications. The electron-withdrawing nature of the fluoro and trifluoromethyl groups can also influence the reactivity of the aromatic ring.
Section 3: Experimental Protocols
The following protocols detail common and essential transformations performed on this compound.
Protocol 3.1: Amide Bond Formation via EDC/HOBt Coupling
Rationale: Amide coupling is arguably the most critical reaction in medicinal chemistry for linking carboxylic acid building blocks to amines. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) is a standard, reliable method that proceeds through a highly reactive HOBt-ester intermediate, minimizing side reactions and racemization (if applicable). This protocol is fundamental for synthesizing libraries of compounds for structure-activity relationship (SAR) studies.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
EDC hydrochloride (1.2 - 1.5 eq)
-
HOBt hydrate (1.2 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF or DCM (approx. 0.1-0.5 M concentration).
-
Activator Addition: Add HOBt (1.2 eq) and EDC.HCl (1.2 eq) to the solution. Stir at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the active ester.
-
Base and Amine Addition: Add DIPEA (2.5 eq) to neutralize the EDC hydrochloride salt and maintain a basic environment. Following this, add the desired amine (1.1 eq), either neat or as a solution in the reaction solvent.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 2-12 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). This removes unreacted HOBt, excess EDC byproducts (as a urea), and residual base.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude amide product.
-
-
Purification and Validation: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Protocol 3.2: Fischer Esterification to Synthesize the Methyl Ester
Rationale: Converting the carboxylic acid to its methyl ester can serve multiple purposes: it acts as a protecting group, increases lipophilicity, or can be the final desired product. Fischer esterification is a classic, cost-effective method that uses a simple acid catalyst and an excess of the alcohol, which also serves as the solvent.
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated (catalytic amount, e.g., 2-5 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: Suspend this compound in an excess of methanol in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heating: Heat the mixture to reflux (approx. 65 °C). The solid acid should dissolve as the reaction proceeds.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 4-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Remove the bulk of the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine (1x), and dry over anhydrous Na₂SO₄.
-
-
Purification and Validation: Filter and concentrate the organic solution to yield the crude ester. If necessary, purify by flash chromatography. Confirm the product's identity and purity via NMR and MS analysis.
Section 4: Overview of Synthetic Approaches
While researchers typically purchase this compound, understanding its synthesis provides valuable context. Substituted phenylacetic acids are often prepared via the hydrolysis of corresponding benzyl cyanides, a robust and widely used method.[1][11]
Other methods include the carbonylation of benzyl halides or the Willgerodt-Kindler reaction of acetophenones, providing multiple routes for accessing this valuable intermediate.[1]
Conclusion
This compound is a powerful building block for modern chemical research. Its unique electronic properties, conferred by the fluorine and trifluoromethyl substituents, make it an attractive starting material for the synthesis of novel pharmaceuticals and advanced materials. The protocols outlined in this guide provide a robust framework for its effective utilization in key synthetic transformations, enabling researchers to confidently incorporate this versatile scaffold into their discovery programs.
References
- BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
- PubChem. This compound.
- PubChem. 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid.
- CymitQuimica. (2022). Safety Data Sheet: this compound.
- Hely Speciality Chemicals. 2,4,5 Trifluro phenyl acetic acid.
- Organic Syntheses. phenylacetic acid. [Link]
- Inventiva Pharma. (Date not available).
- Thermo Fisher Scientific. (2024). Safety Data Sheet: 2-Fluoro-4-(trifluoromethyl)phenylacetic acid.
- Ningbo Inno Pharmchem Co., Ltd. (Date not available). Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis.
- Ossila. (Date not available). Safety Data Sheet: 2,4,5-Trifluorophenylacetic acid.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-[4-(Trifluoromethoxy)phenyl]acetic acid.
- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
- Bajor, G., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 803. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]
- 5. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C9H6F4O2 | CID 2737589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. downloads.ossila.com [downloads.ossila.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
The Strategic Deployment of 2-Fluoro-5-(trifluoromethyl)phenylacetic Acid in Modern Pharmaceutical Synthesis
Introduction: The Significance of Fluorinated Building Blocks in Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique electronic properties of the fluorine atom and trifluoromethyl group—high electronegativity, the ability to form strong carbon-fluorine bonds, and their lipophilicity—can profoundly influence a drug candidate's metabolic stability, binding affinity, membrane permeability, and overall pharmacokinetic and pharmacodynamic profile. 2-Fluoro-5-(trifluoromethyl)phenylacetic acid is a prime exemplar of a building block that masterfully leverages these attributes. Its substituted phenylacetic acid core provides a versatile handle for the synthesis of a diverse array of pharmaceutical architectures, from enzyme inhibitors to receptor modulators. This technical guide provides an in-depth exploration of the applications of this valuable building block, complete with detailed experimental protocols and case studies for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting its influence on the properties of the final active pharmaceutical ingredient (API).
| Property | Value | Source |
| Molecular Formula | C₉H₆F₄O₂ | |
| Molecular Weight | 222.14 g/mol | |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 75-77 °C | [2] |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, acetone), poorly soluble in water. | [1] |
| XLogP3 | 2.4 |
Core Synthetic Transformations: Detailed Protocols
The carboxylic acid moiety of this compound is a versatile functional group that readily participates in a variety of essential synthetic transformations. Below are detailed, field-proven protocols for two of the most common and critical reactions: amide bond formation and esterification.
Protocol 1: Amide Bond Formation via EDC/HOBt Coupling
Amide bond formation is one of the most frequently employed reactions in medicinal chemistry. The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) provides a reliable and efficient method for coupling carboxylic acids with a wide range of amines under mild conditions.[3]
Reaction Workflow: EDC/HOBt Amide Coupling
Caption: Workflow for EDC/HOBt mediated amide bond formation.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., substituted aniline or aliphatic amine) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).
-
Dissolution: Add anhydrous DMF to dissolve the solids (a typical concentration is 0.1-0.5 M).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath and begin stirring.
-
Reagent Addition: Add EDC.HCl (1.2 eq) portion-wise to the stirred solution, followed by the dropwise addition of DIPEA (2.5 eq).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF). Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
Protocol 2: Fischer Esterification
Fischer esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols, using a strong acid as a catalyst.[4] This method is particularly useful for the synthesis of simple alkyl esters.
Reaction Workflow: Fischer Esterification
Caption: Workflow for Fischer esterification.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, methanol; used in excess as the solvent)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a large excess of the desired alcohol (e.g., 10-20 equivalents, which also serves as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude ester can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Applications in Pharmaceutical Synthesis: Case Studies
The 2-fluoro-5-(trifluoromethyl)phenyl moiety is a privileged scaffold found in a variety of investigational and approved drugs. Its unique substitution pattern often imparts desirable pharmacological properties.
Case Study 1: Selective Androgen Receptor Modulators (SARMs)
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that have similar anabolic properties to androgenic steroids but with reduced androgenic (producing male characteristics) effects.[5] The 2-fluoro-5-(trifluoromethyl)phenyl group is a key feature in some developmental SARMs, where it contributes to potent and selective binding to the androgen receptor.[1][6][7]
Logical Relationship: SARM Synthesis
Caption: Synthetic logic for a SARM incorporating the target moiety.
Case Study 2: Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor signaling pathway, making it an important target for the treatment of B-cell malignancies and autoimmune diseases.[8] Several potent and selective BTK inhibitors incorporate the 2-fluoro-5-(trifluoromethyl)phenyl scaffold, which often engages in key binding interactions within the kinase active site.[9][10][11]
Logical Relationship: BTK Inhibitor Synthesis
Caption: General synthetic pathway for a BTK inhibitor.
Case Study 3: Fatty Acid Amide Hydrolase (FAAH) Inhibitors
Fatty acid amide hydrolase (FAAH) is an enzyme responsible for the degradation of endogenous cannabinoids, such as anandamide. Inhibition of FAAH leads to increased endocannabinoid levels, which has therapeutic potential for pain, anxiety, and inflammation.[12] The 2-fluoro-5-(trifluoromethyl)phenyl group has been utilized in the design of FAAH inhibitors to enhance potency and improve pharmacokinetic properties.[2][13]
Logical Relationship: FAAH Inhibitor Synthesis
Caption: Synthetic approach for an FAAH inhibitor.
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile building block in the pharmaceutical industry. Its strategically positioned fluorine and trifluoromethyl substituents offer medicinal chemists a powerful tool to fine-tune the properties of drug candidates, leading to improved efficacy, selectivity, and pharmacokinetic profiles. The straightforward reactivity of its carboxylic acid handle allows for its incorporation into a wide range of molecular architectures, as evidenced by its presence in developmental drugs targeting diverse biological pathways. As our understanding of the nuanced effects of fluorination in drug design continues to grow, the demand for and application of well-designed building blocks like this compound are poised to expand even further, paving the way for the next generation of innovative therapeutics.
References
- Popp, M., et al. (2023). Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f. Pharmaceuticals, 16(7), 1021. [Link]
- Hely Speciality Chemicals. 2,4,5 Trifluro phenyl acetic acid. [Link]
- PubChem. Compound Summary for CID 2737589, this compound.
- Google Patents. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid.
- Pan, Z., et al. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters, 7(12), 1144-1149. [Link]
- Palle, V. P., et al. (2007). Synthesis of Potent and Tissue-Selective Androgen Receptor Modulators (SARMs): 2-(2,2,2)-Trifluoroethyl-benzimidazole Scaffold. Bioorganic & Medicinal Chemistry Letters, 17(6), 1784-1787. [Link]
- Google Patents. MX2017009154A - Synthesis of a bruton's tyrosine kinase inhibitor.
- Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). The AAPS Journal, 11(4), 764-777. [Link]
- Tiscione, G., et al. (2022). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. International Journal of Molecular Sciences, 23(22), 14352. [Link]
- Buhimschi, A. D., et al. (2020). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. Bioorganic & Medicinal Chemistry, 28(21), 115743. [Link]
- Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]
- University of California, Irvine.
- University of Missouri–St. Louis.
- OperaChem.
- Adole, V. A., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(38), 151044. [Link]
- Organic Chemistry Tutor.
- Narayanan, R., et al. (2018). Development of Selective Androgen Receptor Modulators (SARMs). Molecular and Cellular Endocrinology, 465, 134-142. [Link]
- Thompson Rivers University.
- Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
- Aapptec. Coupling Reagents. [Link]
- ACS Publications. Bruton's Tyrosine Kinase Inhibitors for the Treatment of Autoimmune Diseases and Cancers. [Link]
Sources
- 1. Synthesis of potent and tissue-selective androgen receptor modulators (SARMs): 2-(2,2,2)-Trifluoroethyl-benzimidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bruton’s Tyrosine Kinase Inhibitors for the Treatment of Autoimmune Diseases and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MX2017009154A - Synthesis of a bruton's tyrosine kinase inhibitor. - Google Patents [patents.google.com]
- 11. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Esterification of 2-Fluoro-5-(trifluoromethyl)phenylacetic Acid
Introduction: The Significance of 2-Fluoro-5-(trifluoromethyl)phenylacetic Acid and Its Esters
This compound is a key building block in modern medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties, enhances metabolic stability, and increases lipophilicity in derivative molecules. These characteristics are highly sought after in the design of novel pharmaceuticals and agrochemicals.
The conversion of this carboxylic acid to its corresponding esters is a critical transformation, as esters are common intermediates and final products in drug development. They can serve as prodrugs to improve bioavailability, act as key intermediates for further synthetic modifications (e.g., amide formation), or be the final active pharmaceutical ingredient (API) themselves. This guide provides a comprehensive overview of robust and versatile methods for the esterification of this compound, offering detailed protocols and the rationale behind procedural choices to empower researchers in their synthetic endeavors.
Overview of Key Esterification Strategies
The selection of an appropriate esterification method is contingent upon several factors, including the structure of the alcohol, the scale of the reaction, and the presence of other sensitive functional groups. Below, we discuss four primary strategies, each with distinct advantages and applications.
-
Fischer-Speier Esterification : A classic and atom-economical method involving the reaction of the carboxylic acid with an excess of alcohol under acidic catalysis.[1][2] It is particularly well-suited for simple, unhindered primary and secondary alcohols that can be used as the solvent.[2][3]
-
Steglich Esterification : This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[4][5][6] It is a mild and highly effective method for a wide range of alcohols, including sterically hindered and acid-sensitive substrates.[7]
-
Mitsunobu Reaction : This reaction facilitates the esterification of primary and secondary alcohols under mild, neutral conditions using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8][9] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's stereocenter, making it a powerful tool in stereoselective synthesis.[9][10]
-
Enzymatic Esterification : A green chemistry approach that employs lipases as biocatalysts.[11][12] These reactions are often highly selective (chemo-, regio-, and enantio-selective) and proceed under very mild conditions, minimizing side reactions and protecting sensitive functional groups.[13]
Method Selection Guide
The choice of esterification protocol is critical for success. The following table provides a comparative summary to guide your decision-making process.
| Method | Key Advantages | Limitations | Best Suited For |
| Fischer-Speier | Cost-effective, simple procedure, high atom economy.[2] | Requires high temperatures and strong acid; equilibrium-driven reaction requires removal of water or excess alcohol;[3][14] not suitable for tertiary alcohols or acid-labile substrates.[2] | Large-scale synthesis with simple, robust primary or secondary alcohols (e.g., methanol, ethanol). |
| Steglich | Mild reaction conditions (often room temperature);[4] high yields; compatible with a wide range of alcohols, including tertiary and acid-sensitive ones.[7] | Stoichiometric amounts of coupling agent are required, generating a urea byproduct that must be removed;[4] potential for side reactions if not catalyzed by DMAP.[7] | Esterification of precious, complex, or sterically hindered alcohols; substrates with acid-sensitive functional groups. |
| Mitsunobu | Very mild, neutral conditions; inversion of stereochemistry at the alcohol center;[9][10] high yields. | Reagents are relatively expensive; generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification.[15] | Stereospecific synthesis requiring inversion of configuration; esterification of sensitive substrates. |
| Enzymatic | Environmentally friendly ("green"); highly selective; very mild conditions (temperature and pH).[13] | Slower reaction times; enzyme cost and stability can be a factor; substrate scope may be limited by the specific enzyme. | Chiral resolutions of racemic alcohols or acids; synthesis where high selectivity is paramount and mild conditions are essential.[12] |
Detailed Application Protocols
Protocol 1: Fischer-Speier Esterification (Methyl Ester Synthesis)
This protocol describes the synthesis of Methyl 2-fluoro-5-(trifluoromethyl)phenylacetate.
Causality: This method is chosen for its simplicity and cost-effectiveness when a simple alcohol like methanol is used. The strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon for attack by the weakly nucleophilic methanol.[3][14] Using methanol as the solvent drives the equilibrium towards the product side.
Caption: Workflow for Fischer-Speier Esterification.
-
This compound
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add anhydrous methanol (can be used as the solvent, ~10-20 mL per gram of acid).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C).
-
Maintain reflux for 4-8 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.[16]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude methyl ester.
-
If necessary, purify the product by flash column chromatography on silica gel.
Protocol 2: Steglich Esterification (tert-Butyl Ester Synthesis)
This protocol is ideal for synthesizing esters of secondary or tertiary alcohols, such as tert-butyl 2-fluoro-5-(trifluoromethyl)phenylacetate.
Causality: The Fischer method is unsuitable for tertiary alcohols due to their propensity to eliminate and form alkenes under strongly acidic conditions.[7] The Steglich esterification proceeds under mild, neutral conditions. DCC activates the carboxylic acid to form an O-acylisourea intermediate.[7] DMAP, a highly nucleophilic catalyst, then reacts with this intermediate to form a reactive acyl-pyridinium species, which is readily attacked by the alcohol, even a sterically hindered one like t-butanol.[7]
Caption: Workflow for Steglich Esterification.
-
This compound
-
tert-Butanol (t-BuOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Dilute Hydrochloric Acid (e.g., 0.5 M HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq), tert-butanol (1.2 eq), and DMAP (0.1-0.2 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.[4]
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, filter the reaction mixture through a pad of Celite to remove the DCU precipitate.
-
Wash the filter cake with a small amount of DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Mitsunobu Reaction (Chiral Ester Synthesis)
This protocol is used for the stereospecific synthesis of an ester from a chiral secondary alcohol, for example, (R)-1-phenylethanol, which will yield the (S)-1-phenylethyl ester.
Causality: The Mitsunobu reaction is a redox-coupled process that proceeds with a clean Sₙ2-type inversion of configuration at the alcohol's stereocenter.[8][10] Triphenylphosphine and DEAD react to form a phosphonium salt, which then activates the alcohol. The carboxylate anion, formed by deprotonation of the carboxylic acid, acts as the nucleophile, displacing the activated alcohol to form the ester with inverted stereochemistry.[9]
Caption: Workflow for the Mitsunobu Reaction.
-
This compound
-
Chiral secondary alcohol (e.g., (R)-1-phenylethanol)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for chromatography
-
To a dry flask under an inert atmosphere, add this compound (1.0 eq), the chiral alcohol (1.0-1.2 eq), and triphenylphosphine (1.2-1.5 eq).
-
Add anhydrous THF and stir to dissolve all solids.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DEAD or DIAD (1.2-1.5 eq) dropwise via syringe. A color change and/or formation of a precipitate is often observed.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
The crude residue contains the desired ester along with triphenylphosphine oxide and the hydrazine byproduct. Purify the product directly by flash column chromatography on silica gel.
Safety Note: Azodicarboxylates like DEAD and DIAD are hazardous and should be handled with care in a well-ventilated fume hood.[17]
Reaction Monitoring and Product Characterization
Consistent and accurate monitoring is essential for optimizing reaction conditions and determining the endpoint.
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of starting materials and the appearance of the less polar ester product. Use a suitable solvent system (e.g., Hexanes/Ethyl Acetate).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile esters, providing information on conversion and purity, as well as confirming the mass of the product.
-
High-Performance Liquid Chromatography (HPLC): An excellent quantitative method for less volatile products, allowing for accurate determination of reaction conversion and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the structure of the final ester product. The disappearance of the carboxylic acid proton (~10-12 ppm in ¹H NMR) and the appearance of new signals corresponding to the alcohol moiety are key indicators.
-
Infrared (IR) Spectroscopy: Characterized by the disappearance of the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) and the appearance of a strong C=O stretch for the ester at ~1730-1750 cm⁻¹.
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | Insufficiently anhydrous conditions (for Steglich/Mitsunobu). | Ensure all glassware is oven-dried and use anhydrous solvents. |
| Inactive catalyst or reagents. | Use fresh, high-purity reagents. For Fischer, ensure the acid catalyst is potent. | |
| Steric hindrance is too great for the chosen method. | Switch to a more robust method (e.g., from Fischer to Steglich). | |
| Incomplete Reaction | Equilibrium reached (Fischer). | Use a larger excess of the alcohol or remove water using a Dean-Stark trap.[16] |
| Insufficient reaction time or temperature. | Increase reaction time and/or temperature, monitoring carefully for side product formation. | |
| Formation of Side Products | Elimination of alcohol (Fischer with tertiary alcohols). | Switch to a milder method like Steglich or Mitsunobu. |
| Formation of N-acylurea (Steglich). | Ensure a catalytic amount of DMAP is used, as it suppresses this side reaction.[7] | |
| Difficult Purification | Byproducts co-elute with the product (Mitsunobu/Steglich). | Optimize chromatographic conditions. For Mitsunobu, alternative phosphines or fluorous-tagged reagents can simplify workup.[10] |
References
- Enzymatic synthesis of fluorin
- The Fischer Esterific
- Mitsunobu Reaction. Organic-Chemistry.org.
- Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI.
- Mitsunobu reaction. Wikipedia.
- Steglich esterific
- Mitsunobu reaction. Organic Synthesis.
- Steglich Esterific
- Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Semantic Scholar.
- Mitsunobu Reaction. Organic Chemistry Portal.
- Fischer Esterific
- Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives.
- Fischer–Speier esterific
- Steglich Esterific
- Process for the purification of esters.
- ESTERIFICATION OF TRIFLUOROACETIC ACID WITH PHENYLDIAZO. International Journal in Physical and Applied Sciences.
- Mitsunobu Reaction. TCI Chemicals.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Fischer Esterific
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC | Semantic Scholar [semanticscholar.org]
- 14. Fischer Esterification [organic-chemistry.org]
- 15. tcichemicals.com [tcichemicals.com]
- 16. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 17. organic-synthesis.com [organic-synthesis.com]
Synthesis of Bioactive Heterocycles from 2-Fluoro-5-(trifluoromethyl)phenylacetic Acid: Application Notes and Protocols
Introduction: The Strategic Importance of Fluorinated Heterocycles in Modern Drug Discovery
The incorporation of fluorine and trifluoromethyl groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. These modifications can profoundly enhance a molecule's pharmacological profile by improving metabolic stability, increasing lipophilicity for better membrane permeability, and altering electronic properties to fine-tune binding affinity to biological targets.[1][2] The starting material, 2-Fluoro-5-(trifluoromethyl)phenylacetic acid, is a valuable building block, combining a phenylacetic acid core—a known pharmacophore in its own right—with the advantageous properties of fluorine and a trifluoromethyl group.
This technical guide provides a comprehensive overview of synthetic pathways to construct a variety of bioactive heterocyclic compounds, including pyrazoles, pyridinones, and oxazolones, starting from this compound. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the rationale behind experimental choices and detailed, step-by-step methodologies.
Core Synthetic Strategy: From Phenylacetic Acid to a Versatile β-Keto Ester Intermediate
A key strategy in synthetic organic chemistry is the conversion of a readily available starting material into a versatile intermediate that can be elaborated into a diverse range of target molecules. For the synthesis of pyrazoles and pyridinones, a β-keto ester is an ideal intermediate. The following workflow outlines the conversion of this compound to the corresponding ethyl β-keto ester.
Caption: General workflow for the synthesis of the β-keto ester intermediate.
Part 1: Synthesis of the Key Intermediate: Ethyl 4-(2-fluoro-5-(trifluoromethyl)phenyl)-3-oxobutanoate
Step 1.1: Activation of this compound to its Acyl Chloride
Rationale: The carboxylic acid functionality is not sufficiently electrophilic for direct C-acylation. Conversion to the more reactive acyl chloride is a necessary first step. Thionyl chloride (SOCl₂) is an excellent choice for this transformation as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, simplifying purification.[3][4]
Experimental Protocol: Synthesis of 2-Fluoro-5-(trifluoromethyl)phenylacetyl chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl fumes), place this compound (1.0 eq).
-
Reagent Addition: Add thionyl chloride (2.0-3.0 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.
-
Reaction Conditions: Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Work-up and Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-Fluoro-5-(trifluoromethyl)phenylacetyl chloride, a liquid, is often of sufficient purity to be used directly in the next step.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Thionyl chloride (SOCl₂) | 2.0 - 3.0 | Chlorinating and dehydrating agent |
| N,N-Dimethylformamide (DMF) | Catalytic | Catalyst |
Table 1: Reagents for the synthesis of 2-Fluoro-5-(trifluoromethyl)phenylacetyl chloride.
Step 1.2: Synthesis of Ethyl 4-(2-fluoro-5-(trifluoromethyl)phenyl)-3-oxobutanoate from the Acyl Chloride
Rationale: The Meldrum's acid method is a highly efficient way to synthesize β-keto esters.[5][6] Meldrum's acid is sufficiently acidic to be deprotonated by a weak base like pyridine, and the resulting enolate readily undergoes C-acylation by the acyl chloride. The subsequent alcoholysis of the acyl Meldrum's acid intermediate in refluxing ethanol yields the desired β-keto ester.[6]
Experimental Protocol: Synthesis of Ethyl 4-(2-fluoro-5-(trifluoromethyl)phenyl)-3-oxobutanoate
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Meldrum's acid (1.1 eq) in anhydrous dichloromethane (DCM). Cool the solution in an ice bath.
-
Base Addition: Slowly add anhydrous pyridine (2.2 eq) to the solution with stirring.
-
Acylation: Add a solution of 2-Fluoro-5-(trifluoromethyl)phenylacetyl chloride (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C. Allow the reaction to stir at room temperature for 2-3 hours.
-
Work-up of Intermediate: Wash the reaction mixture with cold 1 M HCl and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude acyl Meldrum's acid intermediate.
-
Alcoholysis: Add anhydrous ethanol to the crude intermediate and reflux the mixture for 2-4 hours.
-
Purification: After cooling, remove the ethanol under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the pure ethyl 4-(2-fluoro-5-(trifluoromethyl)phenyl)-3-oxobutanoate.
| Reagent | Molar Eq. | Purpose |
| 2-Fluoro-5-(trifluoromethyl)phenylacetyl chloride | 1.0 | Acylating agent |
| Meldrum's acid | 1.1 | Enolate precursor |
| Pyridine | 2.2 | Base |
| Anhydrous Ethanol | Excess | Nucleophile for alcoholysis |
| Dichloromethane (DCM) | Solvent | Reaction medium |
Table 2: Reagents for the synthesis of the β-keto ester intermediate.
Part 2: Synthesis of Bioactive Pyrazoles
Rationale: Pyrazole derivatives are a well-known class of heterocycles with a wide range of biological activities, including anti-inflammatory and anticancer properties.[7][8][9] The Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine, is a classic and efficient method for their preparation. The presence of the 2-fluoro-5-(trifluoromethyl)phenyl moiety is anticipated to confer potent biological activity.
Caption: Synthetic pathway to a pyrazolone derivative.
Experimental Protocol: Synthesis of 5-((2-Fluoro-5-(trifluoromethyl)phenyl)methyl)-2,4-dihydro-3H-pyrazol-3-one
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 4-(2-fluoro-5-(trifluoromethyl)phenyl)-3-oxobutanoate (1.0 eq) in ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Reduce the volume of the solvent under reduced pressure. Add cold water to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrazolone.
| Reagent | Molar Eq. | Purpose |
| Ethyl 4-(2-fluoro-5-(trifluoromethyl)phenyl)-3-oxobutanoate | 1.0 | β-Keto ester precursor |
| Hydrazine hydrate | 1.2 | Source of the N-N bond in the pyrazole |
| Glacial acetic acid | Catalytic | Acid catalyst |
| Ethanol | Solvent | Reaction medium |
Table 3: Reagents for the synthesis of the pyrazolone derivative.
Bioactivity Insights: Fluorinated pyrazole derivatives have shown significant potential as anti-inflammatory agents, often acting as COX-2 inhibitors.[7][10][11] The synthesized pyrazolone, with its trifluoromethyl and fluoro substituents, is a promising candidate for screening in anti-inflammatory and anticancer assays.[8][9]
Part 3: Synthesis of Bioactive Pyridinones
Rationale: Pyridinone scaffolds are prevalent in a variety of biologically active compounds, exhibiting activities ranging from anticancer to anti-inflammatory.[12][13] A common route to substituted 2-pyridinones involves the condensation of a β-keto ester with a β-enamino ester or related nitrogen-containing species. The Guareschi-Thorpe reaction provides a straightforward approach to 2-hydroxypyridines, which exist in tautomeric equilibrium with 2-pyridinones.[14]
Caption: Synthetic pathway to a substituted 2-pyridinone.
Experimental Protocol: Synthesis of 6-((2-Fluoro-5-(trifluoromethyl)phenyl)methyl)-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile
-
Reaction Setup: In a sealed vessel, combine ethyl 4-(2-fluoro-5-(trifluoromethyl)phenyl)-3-oxobutanoate (1.0 eq), ethyl cyanoacetate (1.0 eq), and ammonium carbonate (2.0 eq) in water.
-
Reaction Conditions: Heat the mixture with stirring at 80°C for 8-12 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: After cooling, the product may precipitate from the reaction mixture. If not, acidify the mixture with 1 M HCl to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent can be performed for further purification.
| Reagent | Molar Eq. | Purpose |
| Ethyl 4-(2-fluoro-5-(trifluoromethyl)phenyl)-3-oxobutanoate | 1.0 | β-Keto ester precursor |
| Ethyl cyanoacetate | 1.0 | Source of C3, C4, and nitrile group |
| Ammonium carbonate | 2.0 | Ammonia source for ring formation |
| Water | Solvent | Reaction medium |
Table 4: Reagents for the synthesis of the 2-pyridinone derivative.
Bioactivity Insights: The trifluoromethyl group has been shown to enhance the bioactivity of pyridinone-containing compounds.[15][16] These compounds have been investigated as anticancer, anti-inflammatory, and antiviral agents.[12][13] The synthesized pyridinone is a strong candidate for evaluation in these therapeutic areas.
Part 4: Synthesis of Bioactive Oxazolones
Rationale: Oxazolones are five-membered heterocycles that serve as important intermediates in the synthesis of amino acids and peptides, and also exhibit a range of biological activities, including anti-inflammatory and antimicrobial properties. A common route to oxazolones is the Erlenmeyer-Plöchl reaction, which involves the condensation of an N-acylglycine with an aldehyde or ketone. To utilize our starting material, we must first convert it to the corresponding α-amino acid.
Step 4.1: Synthesis of 2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)acetic acid
Rationale: The Hell-Volhard-Zelinsky reaction allows for the α-bromination of a carboxylic acid, which can then be displaced by ammonia in an SN2 reaction to yield the α-amino acid.[17][18]
Caption: Synthetic pathway to the α-amino acid intermediate.
Experimental Protocol: Synthesis of 2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)acetic acid
-
α-Bromination:
-
Convert this compound (1.0 eq) to its acyl chloride using thionyl chloride as described in Step 1.1.
-
To the crude acyl chloride, add bromine (1.1 eq) and a catalytic amount of red phosphorus or PBr₃.
-
Heat the mixture gently to initiate the reaction. Once the reaction is complete (as indicated by the disappearance of the red bromine color), carefully quench the reaction with water to hydrolyze the acyl bromide to the α-bromo carboxylic acid.
-
Extract the α-bromo acid with a suitable organic solvent, dry, and concentrate.
-
-
Amination:
-
Dissolve the crude α-bromo acid in a large excess of concentrated aqueous ammonia.
-
Stir the mixture at room temperature for 24-48 hours in a sealed vessel.
-
Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.
-
The resulting solid can be purified by recrystallization to yield the α-amino acid.
-
Step 4.2: Synthesis of 4-((2-Fluoro-5-(trifluoromethyl)phenyl)methylene)-2-phenyloxazol-5(4H)-one
Rationale: With the α-amino acid in hand, we can proceed with a modified Erlenmeyer-Plöchl synthesis. In this case, we will first N-benzoylate the amino acid to form hippuric acid, which will then be condensed with an aromatic aldehyde. For simplicity, we will illustrate the synthesis of a related oxazolone from hippuric acid and a suitable aldehyde, which would be analogous to the reaction with a derivative of our synthesized amino acid.
Experimental Protocol: General Procedure for Oxazolone Synthesis
-
Reaction Setup: In a round-bottom flask, combine hippuric acid (or the N-benzoyl derivative of the amino acid from step 4.1) (1.0 eq), an aromatic aldehyde (e.g., benzaldehyde) (1.0 eq), and anhydrous sodium acetate (1.5 eq).
-
Reagent Addition: Add acetic anhydride (3.0 eq) to the mixture.
-
Reaction Conditions: Heat the mixture on a water bath for 1-2 hours.
-
Work-up and Isolation: Cool the reaction mixture and add ethanol to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent.
| Reagent | Molar Eq. | Purpose |
| N-Benzoyl-α-amino acid | 1.0 | Precursor for the oxazolone ring |
| Aromatic Aldehyde | 1.0 | Forms the 4-ylidene substituent |
| Anhydrous Sodium Acetate | 1.5 | Base catalyst |
| Acetic Anhydride | 3.0 | Dehydrating and cyclizing agent |
Table 5: Reagents for a typical Erlenmeyer-Plöchl oxazolone synthesis.
Bioactivity Insights: Oxazolone derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of the fluorinated phenyl group is expected to modulate these activities, making the synthesized oxazolones interesting candidates for further biological evaluation.
Conclusion
This guide has detailed robust and versatile synthetic pathways for the preparation of bioactive pyrazoles, pyridinones, and oxazolones from this compound. By first converting the starting material into a versatile β-keto ester or α-amino acid intermediate, a diverse library of heterocyclic compounds can be accessed. The protocols provided, along with the rationale behind the experimental choices, should serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The fluorinated heterocycles synthesized through these methods hold significant promise for the development of new therapeutic agents.
References
- The Trifluoromethyl Effect: Enhancing Bioactivity with 3-(Trifluoromethyl)pyridine. Ningbo Inno Pharmchem Co.,Ltd..
- Meldrum's Acid in Organic Synthesis. Organic Syntheses, 1981, 60, 62.
- Synthesis of β-ketoesters from renewable resources and Meldrum's acid. RSC Advances, 2022, 12(46), 30095-30102.
- Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. ChemistrySelect, 2021, 6(35), 9181-9204.
- Beta-enamino esters in heterocyclic synthesis: synthesis of pyrazolone and pyridinone derivatives. Molecules, 2010, 15(6), 4359-4368.
- Synthesis of β-ketoesters from renewable resources and Meldrum's acid. RSC Advances, 2022, 12(46), 30095-30102.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 2020, 45(3), 138-148.
- Synthesis of β-keto esters in-flow and rapid access to substituted pyrimidines. The Journal of Organic Chemistry, 2010, 75(24), 8674-8676.
- Chapter 21: Ester Enolates. Chemistry LibreTexts.
- β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 2010, 15(6), 4359-4368.
- A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, 2023, 25(27), 5054-5058.
- Trifluoromethylpyridine: Its chemistry and applications. Research Outreach.
- Procedure for the preparation of acid chloride from phenylacetic acid using thionyl chloride. Brainly.in.
- Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 2022, 15(10), 104141.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 2023, 28(2), 762.
- Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives. International Journal of Molecular Sciences, 2024, 25(7), 3991.
- Scheme 1 Synthesis of pyrimidinones from ketones. ResearchGate.
- Synthesis of β‐ketoesters using Acetyl meldrum's acid with alcohol. ResearchGate.
- Synthesis of 4H‐pyrimidin‐4‐ones from β‐keto amides and amides. ResearchGate.
- Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 2022, 15(11), 1368.
- Alpha - chloro - alpha - chlorosulfenyl-phenyl acetyl chloride and a process for the preparation thereof. Google Patents.
- Synthesis of fluorinated pyrazolines as an anti-inflammatory agents containing pyrazole moiety. International Journal of ChemTech Research, 2014, 6(1), 44-49.
- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia, 2023, 3(1), 223-248.
- Recent advances in the transesterification of β-keto esters. Organic & Biomolecular Chemistry, 2021, 19(31), 6748-6763.
- Mastering β-Keto Esters. Chemical Reviews, 2023.
- An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. ResearchGate.
- A brief review on synthesis & applications of β-enamino carbonyl compounds. ACG Publications.
- preparation of acyl chlorides (acid chlorides). Chemguide.
- Synthesis of B-keto esters. Google Patents.
- Preparation of Acyl Chlorides. Chemistry LibreTexts.
- Chemical Conversion of α-Amino Acids into α-Keto Acids by 4,5-Epoxy-2-decenal. Journal of Agricultural and Food Chemistry, 2008, 56(24), 12053-12058.
- 26.3 Synthesis of Amino Acids. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- How can carboxylic acid be converted into alpha-amino acids?. Quora.
- β-enamino ester synthesis by amination. Organic Chemistry Portal.
- PART-1, PPT-21 Part-1: Amino Acids-I, Synthesis. SlideShare.
- Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. Journal of the American Chemical Society, 2014, 136(12), 4440-4443.
- Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 2020, 8, 581.
- Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 2020, 1(2), 13-18.
- Pyridine synthesis. Organic Chemistry Portal.
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 2022, 12(35), 22695-22718.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 13. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 17. 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 18. quora.com [quora.com]
The Strategic Role of 2-Fluoro-5-(trifluoromethyl)phenylacetic Acid in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols
Introduction: The Imperative of Fluorine in Modern Agrochemical Design
In the landscape of contemporary agrochemical research, the strategic incorporation of fluorine atoms and fluorinated moieties into molecular scaffolds has become a cornerstone of active ingredient design. The unique physicochemical properties imparted by fluorine—such as high electronegativity, metabolic stability, and the ability to modulate lipophilicity—are instrumental in enhancing the efficacy, selectivity, and overall performance of herbicides, fungicides, and insecticides.[1][2] Among the vast array of fluorinated building blocks, 2-Fluoro-5-(trifluoromethyl)phenylacetic acid stands out as a particularly valuable intermediate. Its structure combines the metabolic blocking potential of a fluoro group with the strong electron-withdrawing nature and lipophilic contribution of a trifluoromethyl group, making it a highly sought-after precursor for a new generation of crop protection agents.[3]
This guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, with a focus on the development of novel fungicidal amides. We will delve into the rationale behind its use, provide a detailed, field-proven protocol for a representative synthesis, and discuss the anticipated mode of action of the resulting compounds.
Core Application: Synthesis of Novel Fungicidal Amides
The 2-fluoro-5-(trifluoromethyl)phenyl moiety is a key component in a variety of modern agrochemicals.[4] Its presence can significantly enhance the binding affinity of the molecule to its target site and improve its transport properties within the plant. One of the most prominent applications of this compound is in the synthesis of N-phenylamide fungicides. This class of fungicides has seen remarkable success in controlling a broad spectrum of plant pathogens.
The general synthetic strategy involves the conversion of the carboxylic acid group of this compound into a more reactive species, typically an acid chloride, followed by condensation with a substituted aniline to form the desired amide bond. This modular approach allows for the creation of a diverse library of candidate compounds by varying the substitution pattern on the aniline component.
Rationale for Experimental Choices
The conversion of the carboxylic acid to an acid chloride using thionyl chloride is a classic and highly efficient method that proceeds with the formation of gaseous byproducts (SO₂ and HCl), which are easily removed, simplifying the purification of the intermediate. The subsequent acylation of an amine is a robust and high-yielding reaction. The choice of a suitable base, such as triethylamine or pyridine, is crucial to neutralize the HCl generated during the reaction, thereby driving the reaction to completion and preventing the formation of the amine hydrochloride salt.
Experimental Protocol: Synthesis of a Representative N-Aryl Fungicidal Amide
This protocol details a representative synthesis of a novel fungicidal amide, N-(4-chloro-2-methylphenyl)-2-(2-fluoro-5-(trifluoromethyl)phenyl)acetamide, a compound designed to incorporate key structural features found in effective modern fungicides.
Step 1: Synthesis of 2-(2-Fluoro-5-(trifluoromethyl)phenyl)acetyl chloride
Objective: To activate the carboxylic acid for subsequent amidation.
Materials and Equipment:
| Material/Equipment | Specification |
| This compound | 98% purity |
| Thionyl chloride (SOCl₂) | Reagent grade, ≥99% |
| N,N-Dimethylformamide (DMF) | Anhydrous, catalyst |
| Toluene | Anhydrous |
| Round-bottom flask with reflux condenser | 250 mL |
| Magnetic stirrer with heating mantle | - |
| Rotary evaporator | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 45.0 mmol).
-
Add anhydrous toluene (100 mL) to dissolve the starting material.
-
Slowly add thionyl chloride (6.5 mL, 89.0 mmol, 2.0 equiv.) to the solution at room temperature.
-
Add a catalytic amount of anhydrous DMF (2-3 drops).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 2-(2-Fluoro-5-(trifluoromethyl)phenyl)acetyl chloride as an oil. This intermediate is typically used in the next step without further purification.
Causality: The use of a two-fold excess of thionyl chloride ensures the complete conversion of the carboxylic acid. DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the carboxylic acid.
Step 2: Synthesis of N-(4-chloro-2-methylphenyl)-2-(2-fluoro-5-(trifluoromethyl)phenyl)acetamide
Objective: To form the final amide product through condensation.
Materials and Equipment:
| Material/Equipment | Specification |
| 2-(2-Fluoro-5-(trifluoromethyl)phenyl)acetyl chloride | Crude from Step 1 |
| 4-Chloro-2-methylaniline | 99% purity |
| Triethylamine (Et₃N) | Anhydrous, ≥99% |
| Dichloromethane (DCM) | Anhydrous |
| Round-bottom flask | 250 mL |
| Magnetic stirrer | - |
| Separatory funnel | 500 mL |
| Rotary evaporator | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-chloro-2-methylaniline (6.3 g, 44.5 mmol) and triethylamine (7.5 mL, 54.0 mmol, 1.2 equiv.) in anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve the crude 2-(2-Fluoro-5-(trifluoromethyl)phenyl)acetyl chloride from Step 1 in anhydrous dichloromethane (50 mL).
-
Add the acid chloride solution dropwise to the aniline solution at 0 °C over 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol/water or by column chromatography on silica gel to afford the pure N-(4-chloro-2-methylphenyl)-2-(2-fluoro-5-(trifluoromethyl)phenyl)acetamide.
Expected Yield and Characterization Data:
| Parameter | Expected Value |
| Yield | 80-90% |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.5-7.1 (m, Ar-H), 3.8 (s, 2H, CH₂), 2.2 (s, 3H, CH₃) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -62 (s, 3F, CF₃), -115 (m, 1F, Ar-F) |
| Purity (HPLC) | >98% |
Visualization of Synthetic Workflow
Caption: Synthetic workflow for the preparation of a novel fungicidal amide.
Mechanism of Action: A Plausible Hypothesis
While the precise biological target of this novel compound would require extensive biological screening, its structure is analogous to several known succinate dehydrogenase inhibitor (SDHI) fungicides. SDHIs act by inhibiting complex II of the mitochondrial respiratory chain, thereby blocking the production of ATP in fungal cells and leading to their death.
The N-aryl amide linkage and the substituted phenyl rings are critical for binding to the succinate dehydrogenase enzyme complex. The 2-fluoro-5-(trifluoromethyl)phenyl moiety is hypothesized to fit into a specific hydrophobic pocket of the enzyme, with the fluorine and trifluoromethyl groups contributing to favorable binding interactions and increased metabolic stability.
Caption: Hypothesized mechanism of action via SDH inhibition.
Conclusion
This compound is a powerful building block for the synthesis of advanced agrochemicals. Its strategic use, particularly in the creation of novel fungicidal amides, allows for the development of potent active ingredients with enhanced performance characteristics. The representative protocol provided herein demonstrates a robust and scalable method for accessing this important class of compounds, paving the way for further research and development in the critical field of crop protection.
References
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (Source: PubMed Central) [Link]
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
- 2,4,5 Trifluro phenyl acetic acid. (Source: Hely Speciality Chemicals) [Link]
- Novel preparation method of 2,4, 5-trifluoro-phenylacetic acid.
- Process for the preparation of 2,4,5-trifluorophenylacetic acid.
- Preparation method of 2, 4,5-trifluoro phenylacetic acid.
- Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides. (Source: Wiley Online Library) [Link]
- Fluorine-Containing Agrochemicals: An Overview of Recent Developments.
- Recent developments in fluorine‐containing pesticides.
- Amide derivatives, processes for preparing them, their use as fungicides and pesticidal compositions containing them. (Source: EPO) [Link]
- Preparation method 2,4,5-trifluorophenylacetic acid.
- Current Contributions of Organofluorine Compounds to the Agrochemical Industry. (Source: PubMed Central) [Link]
- Method for preparing 2, 4, 5-trifluoro-phenylacetic-acid.
- Fungicidal mixtures based on amide compounds and azoles.
- Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. (Source: MDPI) [Link]
- This compound. (Source: PubChem) [Link]
- Fungicidal amides.
- Aryloxy Amide Herbicide: Flufenacet.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (Source: Semantic Scholar) [Link]
- Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. (Source: PubMed Central) [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Purification of 2-Fluoro-5-(trifluoromethyl)phenylacetic Acid Reaction Products
Introduction:
2-Fluoro-5-(trifluoromethyl)phenylacetic acid is a key building block in the synthesis of a variety of pharmacologically active compounds and advanced materials.[1][2][3] The presence of both a fluorine atom and a trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon in drug discovery.[2][4] Consequently, the stringent purity requirements for downstream applications necessitate robust and efficient purification strategies for its reaction products. This guide provides a comprehensive overview of established techniques for the purification of compounds derived from this compound, offering both theoretical insights and practical, step-by-step protocols for researchers, scientists, and drug development professionals.
Understanding the Analyte: Physicochemical Properties
A successful purification strategy begins with a thorough understanding of the target molecule's properties. This compound is a white to off-white solid with the following key characteristics:
| Property | Value | Source |
| Molecular Formula | C9H6F4O2 | [5][6] |
| Molecular Weight | 222.14 g/mol | [5][6] |
| Melting Point | 107-109 °C | [7] |
| Predicted pKa | 3.86 ± 0.10 | [7] |
| Appearance | White to off-white solid | [1][7] |
The acidic nature of the carboxylic acid group (predicted pKa ≈ 3.86) is a critical handle for purification, enabling techniques like acid-base extraction. The presence of the fluorinated aromatic ring introduces unique chromatographic behavior that can be exploited for high-resolution separations.
Initial Purification: Acid-Base Extraction
For crude reaction mixtures containing the acidic product along with neutral or basic impurities, a liquid-liquid acid-base extraction is an effective first-pass purification step.[8][9][10] This technique leverages the differential solubility of the ionized (salt) and neutral forms of the acidic product in aqueous and organic phases.[10][11][12]
Principle of Acid-Base Extraction
By treating the organic solution of the crude product with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide), the acidic this compound derivative is deprotonated to form a water-soluble carboxylate salt.[8][11] This salt partitions into the aqueous layer, while neutral and basic impurities remain in the organic layer. Subsequent acidification of the separated aqueous layer regenerates the neutral, water-insoluble acidic product, which can then be isolated.[9]
Experimental Workflow: Acid-Base Extraction
Caption: Workflow for Acid-Base Extraction.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (for weakly acidic impurities) or a 1M solution of sodium hydroxide (for the phenylacetic acid derivative).
-
Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup. Allow the layers to separate completely.
-
Isolation of Aqueous Layer: Drain the lower aqueous layer (if using dichloromethane) or the upper aqueous layer (if using ethyl acetate) into a clean flask.
-
Back-Extraction (Optional): To maximize recovery, the organic layer can be extracted a second time with a fresh portion of the aqueous base. Combine the aqueous extracts.
-
Regeneration of the Acid: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (test with pH paper). The purified product should precipitate out of the solution.
-
Isolation of Purified Product: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Chromatographic Purification Techniques
For more challenging separations, particularly for removing structurally similar impurities, chromatographic techniques are indispensable.[13]
Flash Column Chromatography
Flash column chromatography is a rapid and cost-effective method for preparative scale purification.[13][14] The choice of stationary and mobile phases is critical for achieving good separation.
-
Standard Silica Gel: Silica gel is acidic and generally suitable for the purification of acidic compounds like this compound derivatives.[13][15]
-
Deactivated Silica Gel: For acid-sensitive compounds, silica gel can be deactivated by pre-treating the column with a solvent system containing a small amount of a base like triethylamine (1-3%).[16]
A solvent system should be chosen to provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound on a TLC plate to ensure good separation on the column.[14]
-
Common Solvent Systems: Mixtures of hexanes and ethyl acetate are widely used.[14] For more polar compounds, dichloromethane/methanol systems can be employed.
-
Acidic Additives: The addition of a small amount of acetic or formic acid (0.5-5%) to the eluent can improve peak shape and reduce tailing for acidic compounds.[15][17]
Protocol: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to pack under gravity or with gentle air pressure, ensuring a level and crack-free bed.[17]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Carefully apply the sample to the top of the silica bed. Alternatively, for compounds with low solubility, dry-loading (adsorbing the compound onto a small amount of silica gel) can be used.[13][16]
-
Elution: Add the eluent to the column and apply gentle air pressure to maintain a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Preparative High-Performance Liquid Chromatography (HPLC)
For the highest purity requirements, preparative HPLC is the method of choice.[18][19][20] It is particularly useful for separating isomers and other closely related impurities.[21]
The unique properties of fluorinated compounds can be leveraged for enhanced separation.
-
Fluorinated Phases: Stationary phases like pentafluorophenyl (PFP) or other fluorinated alkyl phases can exhibit unique selectivity for fluorinated analytes through dipole-dipole, π-π, and hydrophobic interactions.[22][23] These phases can provide better separation of fluorinated compounds from their non-fluorinated counterparts.[24][25]
-
Reversed-Phase (C8, C18): Traditional C8 and C18 columns are also effective. Pairing a standard reversed-phase column with a fluorinated eluent modifier (e.g., trifluoroethanol) can also enhance separation.[26]
Experimental Workflow: Preparative HPLC
Caption: Workflow for Preparative HPLC.
Protocol: Preparative HPLC
-
Method Development: Develop an analytical scale HPLC method to determine the optimal mobile phase composition, column type, and flow rate for the separation.
-
System Preparation: Equilibrate the preparative HPLC system, including the column, with the chosen mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration suitable for injection. Filter the sample to remove any particulate matter.
-
Injection and Separation: Inject the sample onto the column and begin the chromatographic run.
-
Fraction Collection: Monitor the chromatogram and collect the fractions corresponding to the peak of the target compound. Automated fraction collectors are commonly used for this purpose.[19]
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.
-
Product Isolation: Combine the pure fractions and remove the solvent, typically by lyophilization for aqueous mobile phases or rotary evaporation for organic mobile phases.
Crystallization
Crystallization is a powerful technique for obtaining highly pure solid products. It relies on the principle that the solubility of a compound in a solvent is dependent on temperature.
Protocol: Crystallization
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for phenylacetic acid derivatives include water, ethanol, or mixtures thereof.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystal Growth: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold crystallization solvent and dry them under vacuum.
Purity Assessment
The purity of the final product should be confirmed using appropriate analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the compound and identify any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides information on both the purity and the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.
References
- Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System.
- Gilson, Inc. (n.d.). Gilson Preparative HPLC Systems | VERITY® LC Solutions.
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
- Welch, C. J., et al. (2009). Preparative Chromatography with Extreme Productivity: HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development, 13(3), 549–555.
- Chemistry Steps. (n.d.). Organic Acid-Base Extractions.
- Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
- University of California, Irvine. (n.d.). Liquid/liquid Extraction.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
- Scribd. (n.d.). Acid-Base Extraction of Organic Compounds.
- LCGC International. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Wikipedia. (n.d.). Acid–base extraction.
- Massachusetts Institute of Technology. (n.d.). Flash Column Chromatography Guide.
- Evotec. (n.d.). Preparative Chromatography.
- University of Warwick. (n.d.). Principles in preparative HPLC.
- JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- Chemistry LibreTexts. (2025). Running a flash column.
- Kimata, K., et al. (1989). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science, 27(12), 721–728.
- Qiu, X., et al. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatography A, 1217(33), 5365–5370.
- Zhang, W., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Chromatography A, 1356, 161–166.
- PubChem. (n.d.). This compound.
- Hely Speciality Chemicals. (n.d.). 2,4,5 Trifluro phenyl acetic acid.
- PubChem. (n.d.). 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis.
- Google Patents. (n.d.). CN113004142B - Novel preparation method of 2,4, 5-trifluoro-phenylacetic acid.
- Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific.
- Google Patents. (n.d.). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
- Organic Syntheses. (n.d.). phenylacetic acid.
- Google Patents. (n.d.). CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid.
- INDOFINE Chemical Company. (n.d.). 5-FLUORO-2-(TRIFLUOROMETHYL)PHENYLACETIC ACID.
- Request PDF. (2025). 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization.
- National Institutes of Health. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine.
Sources
- 1. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 4. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C9H6F4O2 | CID 2737589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound | 220227-66-7 [m.chemicalbook.com]
- 8. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 9. magritek.com [magritek.com]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. scribd.com [scribd.com]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. Chromatography [chem.rochester.edu]
- 15. orgsyn.org [orgsyn.org]
- 16. Chromatography [chem.rochester.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. agilent.com [agilent.com]
- 19. gilson.com [gilson.com]
- 20. warwick.ac.uk [warwick.ac.uk]
- 21. pubs.acs.org [pubs.acs.org]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. silicycle.com [silicycle.com]
- 24. academic.oup.com [academic.oup.com]
- 25. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Fluoro-5-(trifluoromethyl)phenylacetic Acid and Its Derivatives
Abstract: This document provides a comprehensive guide for the large-scale synthesis of 2-Fluoro-5-(trifluoromethyl)phenylacetic acid (FTPAA), a critical building block in the pharmaceutical industry, notably for the synthesis of Celecoxib and other therapeutic agents.[1][2] This guide details the prevalent synthetic strategies, focusing on the multi-step conversion from 2-fluoro-5-(trifluoromethyl)aniline. It offers in-depth mechanistic insights, process scale-up considerations, and detailed, step-by-step protocols. Safety procedures for handling hazardous materials are also emphasized to ensure safe and efficient industrial production.
Introduction and Strategic Overview
This compound (FTPAA) and its derivatives are key intermediates in the synthesis of various pharmacologically active molecules.[3] Their structural motifs are present in a number of selective COX-2 inhibitors, which are crucial for treating inflammation and pain.[1][2] The efficient and cost-effective large-scale production of FTPAA is therefore of significant industrial importance.
The most common and industrially viable synthetic route begins with the readily available starting material, 2-fluoro-5-(trifluoromethyl)aniline. The overall strategy involves a series of robust and well-established chemical transformations, including diazotization, Sandmeyer cyanation, and subsequent homologation to build the phenylacetic acid side chain.[4][5]
Overall Synthetic Workflow
The transformation from the starting aniline to the final phenylacetic acid product is a multi-stage process. The logical flow is designed to build the molecule sequentially, installing the necessary functional groups in a controlled manner.
Caption: High-level workflow for FTPAA synthesis.
Mechanistic Discussion and Rationale for Key Steps
A deep understanding of the underlying reaction mechanisms is crucial for process optimization, troubleshooting, and ensuring safety on a large scale.
Diazotization of 2-Fluoro-5-(trifluoromethyl)aniline
The first critical step is the conversion of the primary aromatic amine to a diazonium salt. This is achieved by treating the aniline with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl.
Causality: The reaction must be performed at low temperatures (0–5 °C) because aryl diazonium salts are thermally unstable.[6][7] Above this temperature range, they can decompose, sometimes explosively, leading to loss of yield and significant safety hazards.[7][8][9] The presence of excess mineral acid helps to stabilize the diazonium salt and prevents premature side reactions.[6]
The Sandmeyer Reaction: C-C Bond Formation
The Sandmeyer reaction is a powerful method for replacing the diazonium group with a nucleophile, in this case, a cyanide group, using a copper(I) salt catalyst.[4][5] This step is a radical-nucleophilic aromatic substitution and is pivotal for installing the carbon atom that will eventually become part of the acetic acid side chain.[4]
Causality: Copper(I) cyanide is the reagent of choice as it facilitates the single-electron transfer required to initiate the radical mechanism, leading to the displacement of dinitrogen gas (N₂) and the formation of the benzonitrile. The reaction's success is highly dependent on the controlled decomposition of the diazonium salt in the presence of the copper catalyst.
Homologation: Extending the Carbon Chain
With the corresponding benzoic acid in hand (after hydrolysis of the nitrile), the carbon chain must be extended by one methylene (-CH₂) group. The Arndt-Eistert synthesis is a classic and effective method for this one-carbon homologation.[10][11][12][13]
Key Steps in Arndt-Eistert Synthesis:
-
Acid Chloride Formation: The benzoic acid is converted to its more reactive acid chloride using an agent like thionyl chloride (SOCl₂).
-
Diazoketone Formation: The acid chloride reacts with diazomethane (CH₂N₂) to form an α-diazoketone.
-
Wolff Rearrangement: The key step is the rearrangement of the diazoketone into a ketene, which can be promoted thermally, photochemically, or with a silver(I) catalyst (e.g., Ag₂O).[11][12] This rearrangement proceeds with the loss of N₂ gas.
-
Nucleophilic Trapping: The highly reactive ketene intermediate is trapped by a nucleophile present in the reaction mixture. If water is used, it forms the desired phenylacetic acid.[12]
Causality: The Wolff rearrangement is a concerted 1,2-rearrangement that forms the ketene intermediate.[13] The presence of a nucleophile is essential to capture this intermediate and prevent polymerization or other side reactions.[12] While highly effective, the use of the toxic and explosive diazomethane necessitates stringent safety protocols and has led to the development of safer alternatives like the Kowalski ester homologation.[12][13]
Detailed Experimental Protocols
The following protocols are intended for laboratory-scale synthesis and serve as a basis for large-scale process development. All operations involving hazardous materials must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 2-Fluoro-5-(trifluoromethyl)benzonitrile
-
Diazotization:
-
In a jacketed reactor cooled to 0-5 °C, suspend 1.0 equivalent of 2-fluoro-5-(trifluoromethyl)aniline in 3.0 equivalents of concentrated hydrochloric acid diluted with water.
-
Slowly add a pre-cooled aqueous solution of 1.05 equivalents of sodium nitrite (NaNO₂) dropwise, ensuring the internal temperature does not exceed 5 °C.[14]
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C. Monitor for completion using starch-iodide paper to confirm a slight excess of nitrous acid.[14]
-
-
Sandmeyer Reaction:
-
In a separate reactor, prepare a solution of 1.2 equivalents of copper(I) cyanide (CuCN) in aqueous sodium cyanide or an appropriate solvent.
-
Slowly add the cold diazonium salt solution to the CuCN solution. Vigorous evolution of nitrogen gas will occur. Control the addition rate to manage the exotherm and gas evolution.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure completion.
-
Cool the mixture, and perform a work-up by quenching with an appropriate reagent (e.g., ferric chloride solution to decompose excess cyanide), followed by extraction with an organic solvent (e.g., toluene or ethyl acetate).
-
Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzonitrile. Purify by distillation or crystallization.
-
Protocol 2: Hydrolysis to 2-Fluoro-5-(trifluoromethyl)benzoic Acid
-
Charge the crude 2-fluoro-5-(trifluoromethyl)benzonitrile and a mixture of concentrated sulfuric acid and water into a reactor.
-
Heat the mixture to reflux (typically 110-120 °C) and maintain for 4-8 hours, monitoring the reaction progress by HPLC or TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
The carboxylic acid product will precipitate as a solid.
-
Collect the solid by filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum.
Protocol 3: Homologation to this compound (via Arndt-Eistert)
Note: This protocol involves diazomethane, which is highly toxic and explosive. Only personnel trained in its use should perform this reaction under strict safety protocols.
-
Acid Chloride Formation: In an inert atmosphere, gently reflux a solution of 2-fluoro-5-(trifluoromethyl)benzoic acid (1.0 eq) in thionyl chloride (SOCl₂, 1.5-2.0 eq) for 2-3 hours. Remove the excess SOCl₂ by distillation under reduced pressure.
-
Diazoketone Synthesis: Dissolve the crude acid chloride in a dry, inert solvent (e.g., diethyl ether). Cool the solution to 0 °C and slowly add a pre-prepared ethereal solution of diazomethane (~2.2 eq) until a persistent yellow color indicates a slight excess.
-
Wolff Rearrangement & Hydrolysis:
-
To the diazoketone solution, add a suspension of silver(I) oxide (Ag₂O, 0.1 eq) in water.
-
Warm the mixture gently and stir until the evolution of nitrogen gas ceases.
-
After the reaction is complete, acidify the mixture with dilute HCl.
-
Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it to yield the crude FTPAA.
-
Purify the final product by recrystallization.
-
Caption: Key steps in the Arndt-Eistert homologation.
Data Summary and Characterization
The following table summarizes typical results for the synthesis. Yields and purity are highly dependent on reaction scale and purification methods.
| Step | Product | Typical Yield | Purity (HPLC) | Key Analytical Data (Expected) |
| Sandmeyer Reaction | 2-Fluoro-5-(trifluoromethyl)benzonitrile | 80-90% | >98% | ¹⁹F NMR: δ ~ -63 ppm (CF₃); IR: ν ~ 2230 cm⁻¹ (C≡N) |
| Nitrile Hydrolysis | 2-Fluoro-5-(trifluoromethyl)benzoic Acid | 90-97% | >99% | ¹H NMR: δ ~ 10-12 ppm (br s, 1H, COOH); IR: ν ~ 1700 cm⁻¹ (C=O) |
| Homologation & Hydrolysis | This compound | 75-85% | >99% | ¹H NMR: δ ~ 3.7 ppm (s, 2H, CH₂); MW: 222.14 g/mol [15] |
Large-Scale Synthesis and Safety Considerations
Transitioning from the lab to industrial scale introduces significant challenges, particularly concerning safety and process control.
Thermal Hazards of Diazotization
Diazonium salts are notoriously unstable and can decompose violently.[7]
-
Strict Temperature Control: Use of jacketed reactors with efficient cooling systems is mandatory to keep the temperature below 5 °C.[6][9]
-
Stoichiometry: Use only a stoichiometric amount of sodium nitrite to avoid excess nitrous acid, which can destabilize the diazonium salt.[6][8]
-
Quenching: Any unreacted diazonium salt must be quenched before workup, for example, with sulfamic acid.[8]
-
Venting: Ensure adequate venting to handle the release of nitrogen gas during subsequent reactions.[6][9]
Handling of Cyanides
Sodium and copper(I) cyanide are highly toxic.[16][17]
-
PPE: Personnel must wear appropriate PPE, including chemical-resistant suits, gloves, and respiratory protection.[16]
-
Acid Incompatibility: Never allow cyanides to come into contact with acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas.[18][19] Storage areas must be kept separate.[16]
-
Waste Disposal: All cyanide-containing waste streams must be detoxified before disposal, typically by oxidation with hydrogen peroxide or hypochlorite to form the much less toxic cyanate.[19]
Process Optimization for Scale-Up
-
Solvent Selection: Choose solvents that offer good solubility, are easily recoverable, and have a favorable safety profile.
-
Telescoping Reactions: Where possible, combine steps without isolating intermediates (e.g., using the diazonium salt solution directly in the Sandmeyer step) to improve process efficiency and reduce handling of hazardous materials.
-
Purification: Develop robust crystallization procedures for final product purification to avoid the need for chromatography on a large scale.
Synthesis of Derivatives
This compound can be readily converted into various derivatives.
-
Esters: Esterification can be achieved by reacting the acid with an alcohol under acidic catalysis (e.g., Fischer esterification) or by first converting the acid to its acid chloride and then reacting with an alcohol.
-
Amides: Amides are typically formed by reacting the acid chloride with a primary or secondary amine.
These derivatization reactions expand the utility of FTPAA as a versatile building block for creating libraries of compounds for drug discovery programs.
References
- Illustrated Glossary of Organic Chemistry - Arndt-Eistert Reaction. University of California, Los Angeles.
- Sodium Cyanide Safety Operation Procedures and Emergency Response. United Chemical.
- What is benzoic acid to phenylacetic acid conversion by Arndt-Eistert synthesis? Quora.
- A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. ACS Publications - Organic Letters.
- Reactive Chemical Hazards of Diazonium Salts. Sutton, D., et al.
- Arndt-Eistert Synthesis. Organic Chemistry Portal.
- Reactive Chemical Hazards of Diazonium Salts. ResearchGate.
- Arndt-Eistert Homologation: Mechanism & Examples. NROChemistry.
- Arndt-Eister reaction. Chemistry LibreTexts.
- A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. ACS Publications - Organic Letters.
- Sodium Cyanide Safety Handling Guide. Taekwang.
- A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. American Chemical Society.
- Sodium Cyanide (NaCN) Production Process Technology. Dodgen Engineering.
- Sandmeyer reaction. Wikipedia.
- Sodium cyanide. Wikipedia.
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
- Sandmeyer Trifluoromethylation. Organic Chemistry Portal.
- Synthesis method of celecoxib. Google Patents.
- Preparation method of 2, 4,5-trifluoro phenylacetic acid. Google Patents.
- Process for the preparation of 2,4,5-trifluorophenylacetic acid. Google Patents.
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Illustrated Glossary of Organic Chemistry - Arndt-Eistert Reaction [chem.ucla.edu]
- 11. quora.com [quora.com]
- 12. Arndt-Eistert Synthesis [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scbt.com [scbt.com]
- 16. unitedchemicalcn.com [unitedchemicalcn.com]
- 17. camachem.com [camachem.com]
- 18. taekwang.co.kr [taekwang.co.kr]
- 19. Sodium cyanide - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Strategic Amide Coupling of 2-Fluoro-5-(trifluoromethyl)phenylacetic acid
Introduction: Navigating the Challenges of Sterically Hindered and Electron-Deficient Substrates
Amide bond formation is arguably the most critical and frequently executed reaction in medicinal chemistry and drug development.[1][2] While numerous protocols exist, the successful coupling of non-canonical or complex substrates remains a significant synthetic challenge.[3] This guide addresses the specific case of 2-Fluoro-5-(trifluoromethyl)phenylacetic acid , a substrate that embodies two common difficulties: steric hindrance and electronic deactivation.
The presence of an ortho-fluoro substituent creates a sterically demanding environment around the carboxylic acid. Simultaneously, the potent electron-withdrawing effects of both the fluorine and trifluoromethyl (CF₃) groups modulate the electronic character of the phenyl ring and the reactivity of the carboxylate.[4] These combined properties can render standard coupling methods sluggish, inefficient, or altogether unsuccessful, leading to low yields and the formation of side products.[2][5]
This document provides a detailed analysis of coupling agent selection, mechanistic insights, and field-proven protocols specifically tailored to overcome the challenges presented by this compound and similarly demanding substrates.
Substrate Analysis: The Chemical Rationale for Specialized Reagents
A successful coupling strategy begins with understanding the substrate's inherent properties. The structure of this compound presents a classic case of a "difficult" carboxylic acid.
-
Electronic Effects: The CF₃ and Fluoro groups are strongly electron-withdrawing, which increases the acidity of the carboxylic proton. While this facilitates deprotonation to the carboxylate, it also makes the resulting carboxylate anion a less potent nucleophile for the initial activation step with the coupling reagent.
-
Steric Hindrance: The ortho-fluoro group physically impedes the approach of both the activating agent and the incoming amine nucleophile, slowing down reaction kinetics.
These factors necessitate the use of highly reactive coupling agents that can efficiently activate the carboxyl group under mild conditions, minimizing side reactions and racemization if chiral amines are used.
Coupling Agent Selection Guide
The choice of coupling reagent is the most critical parameter for achieving high yields with this substrate. We will discuss three classes of reagents, moving from the most common to the most powerful and specialized.
Carbodiimides: The Workhorse with Necessary Enhancements
Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are cost-effective and widely used.[6] However, for a substrate like this compound, using EDC alone is often insufficient. The reaction proceeds via an unstable O-acylisourea intermediate, which requires interception by an additive.
-
HOBt (1-Hydroxybenzotriazole): The standard additive, HOBt, traps the O-acylisourea to form an HOBt-active ester. This intermediate is more stable and more reactive towards the amine than the O-acylisourea, reducing the risk of side reactions.[7]
-
DMAP (4-Dimethylaminopyridine): For electron-deficient acids, the reaction of the HOBt ester with the amine can still be slow. The addition of DMAP as a nucleophilic catalyst is crucial.[1][8] DMAP intercepts the HOBt ester to form a highly reactive N-acylpyridinium intermediate, which is then rapidly attacked by the amine.[1] For challenging substrates, using a stoichiometric amount of DMAP can dramatically improve reaction rates and yields.[1][8]
Verdict: A viable, cost-effective option, but only with the inclusion of both HOBt and DMAP to achieve the required level of activation.
Uronium/Aminium & Phosphonium Salts: The High-Efficiency Standard
This class of reagents is renowned for its high reactivity and is often the first choice for difficult couplings.[9]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU is arguably the gold standard for coupling sterically hindered and electron-deficient substrates.[9][10] It reacts with the carboxylate to form a highly reactive OAt-active ester. The corresponding leaving group, HOAt (1-hydroxy-7-azabenzotriazole), is a superior acyl transfer agent compared to HOBt due to anchimeric assistance from the pyridine nitrogen, which accelerates the final acylation step.
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): As a phosphonium salt, PyBOP offers reactivity comparable to many uronium salts and is particularly effective for hindered systems.[9] A key advantage of phosphonium reagents over uronium reagents (like HATU/HBTU) is that they cannot cause guanidinylation of the amine nucleophile, a potential side reaction that can cap the amine and terminate the reaction, especially when activation is slow.
Verdict: The recommended first-line choice for this substrate. HATU generally provides the highest reactivity, while PyBOP is an excellent alternative that avoids the potential for guanidinylation side products.
Acyl Fluorides: The Ultimate Solution for Extreme Cases
When even the most potent uronium or phosphonium salts fail, an alternative strategy is the in situ formation of an acyl fluoride.[2][11] Acyl fluorides are highly reactive acylating agents that benefit from the small steric footprint of the fluorine atom, making them ideal for coupling severely hindered partners.[5] Reagents like BTFFH (N,N,N',N'-Bis(tetramethylene)-O-(benzotriazol-1-yl)uronium hexafluorophosphate) have been used to generate acyl fluorides under mild conditions, followed by reaction with the amine at elevated temperatures to drive the coupling to completion.[2]
Verdict: A specialized, powerful technique reserved for the most challenging couplings where other standard high-efficiency methods have proven unsatisfactory.
Data Presentation: Comparative Analysis of Recommended Coupling Agents
| Reagent System | Class | Relative Reactivity | Key Advantages | Key Disadvantages |
| EDC / HOBt / DMAP | Carbodiimide | Moderate | Cost-effective; readily available reagents. | Requires multiple additives; can be sluggish; risk of side reactions if not optimized. |
| HATU / DIPEA | Uronium/Aminium | Very High | Excellent for hindered & electron-deficient acids; fast reaction times.[10] | Higher cost; potential for amine guanidinylation (rare but possible). |
| PyBOP / DIPEA | Phosphonium | High | High reactivity; avoids guanidinylation side reaction. | Byproducts can sometimes complicate purification. |
| BTFFH / DIPEA | Acyl Fluoride Precursor | Extremely High | Overcomes severe steric and electronic challenges.[2] | Specialized reagent; may require elevated temperatures; harsher conditions. |
Experimental Workflows & Visualizations
The following diagrams illustrate the general workflow and a specific mechanistic pathway for amide coupling.
Caption: General experimental workflow for amide bond formation.
Caption: Simplified mechanism of HATU-mediated amide coupling.
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All solvents should be anhydrous unless otherwise specified.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is the recommended starting point for coupling this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv).
-
Dissolve the acid in anhydrous DMF to a concentration of approximately 0.2 M.
-
To the stirred solution, add the desired amine (1.1 equiv) followed by HATU (1.1 equiv). A mild increase in turbidity may be observed.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add DIPEA (2.5 equiv) dropwise over 5 minutes. The mixture should become homogeneous.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours.
-
Reaction Monitoring: Monitor the consumption of the carboxylic acid by TLC or LC-MS. The reaction is typically complete when the starting acid is no longer detectable.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure amide product.
Protocol 2: Enhanced Carbodiimide Coupling (EDC/HOBt/DMAP)
This protocol is a more cost-effective alternative, enhanced for challenging substrates.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (0.1 equiv, catalytic)
-
DMAP (1.0 equiv, stoichiometric)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), the amine (1.2 equiv), HOBt (0.1 equiv), and DMAP (1.0 equiv).[1]
-
Add anhydrous DCM or ACN to a concentration of 0.2-0.5 M and stir to dissolve.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. This method is generally slower than HATU-mediated coupling.[1]
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
- Subedi, R., & VJ, A. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719.
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-435.
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
- ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis.
- Chemistry Blog. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.
- University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from University of Southern Denmark repository.
- DilunBio. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Hely Speciality Chemicals. (n.d.). 2,4,5 Trifluro phenyl acetic acid.
- Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
- BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling of 6-Chloro-4-pyrimidinecarboxylic Acid Using HATU.
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 4. nbinno.com [nbinno.com]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.globalso.com [file.globalso.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Protecting Group Strategies for 2-Fluoro-5-(trifluoromethyl)phenylacetic Acid
Introduction: Navigating the Synthesis of Complex Fluorinated Aromatics
In the landscape of modern drug discovery and development, fluorinated organic molecules play a pivotal role. The unique electronic properties imparted by fluorine and fluoroalkyl groups can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 2-Fluoro-5-(trifluoromethyl)phenylacetic acid is a valuable building block in the synthesis of a variety of pharmacologically active compounds. However, its carboxylic acid functionality often requires temporary masking, or "protection," to prevent unwanted side reactions during subsequent synthetic transformations. The selection of an appropriate protecting group is a critical decision that can dictate the success and efficiency of a multi-step synthesis.[2][3]
This guide provides a detailed overview of protecting group strategies for this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental choices, provide detailed, validated protocols, and offer insights gleaned from extensive experience in complex organic synthesis.
Scientific Integrity & Logic: The Three Pillars of a Robust Synthetic Strategy
A successful protecting group strategy is built upon a foundation of scientific rigor. Our approach is guided by three core principles:
-
Expertise & Experience: We go beyond simply listing procedures. This guide explains the why behind each step, drawing on a deep understanding of reaction mechanisms and the specific challenges posed by the electron-deficient nature of the target molecule.
-
Trustworthiness: The protocols presented herein are designed to be self-validating. By understanding the underlying principles, researchers can anticipate potential issues and troubleshoot effectively, leading to reproducible and reliable results.
-
Authoritative Grounding & Comprehensive References: All key mechanistic claims and protocols are supported by citations to authoritative sources in the field of organic synthesis.
Understanding the Substrate: The Electronic Landscape of this compound
The presence of two strongly electron-withdrawing groups, fluorine and trifluoromethyl, on the phenyl ring significantly influences the reactivity of the carboxylic acid.[4][5] The trifluoromethyl group, in particular, is known for its high metabolic stability due to the strength of the C-F bond.[1] Both the fluoro and trifluoromethyl groups are generally stable under a wide range of acidic and basic conditions, although harsh conditions can lead to hydrolysis of the trifluoromethyl group.[6][7] This inherent stability is advantageous, as it allows for a broader range of deprotection conditions to be employed without compromising the integrity of the core structure.
The primary consideration for protecting the carboxylic acid of this compound is the selection of a group that can be introduced in high yield and selectively removed under conditions that will not affect other functional groups that may be present in a more complex synthetic intermediate. This concept is known as orthogonal protection .[2][8][9]
Selecting the Right Tool for the Job: A Comparative Analysis of Protecting Groups
The most common and effective strategy for protecting carboxylic acids is their conversion to esters.[10] For this compound, several ester protecting groups are viable options. The choice will depend on the overall synthetic plan and the compatibility with subsequent reaction conditions.
| Protecting Group | Protection Conditions | Deprotection Conditions | Orthogonality & Considerations |
| Methyl Ester | Diazomethane or (Trimethylsilyl)diazomethane in Et₂O/MeOH.[11][12][13] | Basic hydrolysis (e.g., LiOH, NaOH) or acidic hydrolysis.[11][14][15] | Robust and widely used. Deprotection under basic conditions may not be suitable for base-sensitive substrates. |
| Benzyl Ester | Benzyl bromide (BnBr) with a base (e.g., Cs₂CO₃) or acid-catalyzed esterification with benzyl alcohol.[16][17] | Catalytic hydrogenolysis (H₂, Pd/C).[18][19][20] | Excellent orthogonality. Cleaved under neutral conditions, preserving acid- and base-labile groups. Not suitable if other reducible functional groups are present. |
| tert-Butyl Ester | Isobutylene with a strong acid catalyst or reaction with di-tert-butyl dicarbonate.[21][22][23][24] | Acid-catalyzed cleavage (e.g., Trifluoroacetic acid (TFA)).[21][25] | Stable to a wide range of nucleophilic and basic conditions.[25] Orthogonal to base-labile and hydrogenolysis-labile groups. |
| Silyl Ester | Silyl halides (e.g., TMSCl, TIPSCl) with a base. | Very labile to mild acid or base, and even moisture.[26][27][28] | Generally too unstable for multi-step synthesis but can be useful for temporary in-situ protection.[27][28][29] |
Experimental Protocols: From Theory to Practice
The following protocols provide detailed, step-by-step instructions for the protection and deprotection of this compound.
Protocol 1: Methyl Ester Protection and Deprotection
A. Protection: Synthesis of Methyl 2-Fluoro-5-(trifluoromethyl)phenylacetate
This protocol utilizes (trimethylsilyl)diazomethane, a safer alternative to diazomethane.[13]
-
Materials:
-
This compound (1.0 eq)
-
(Trimethylsilyl)diazomethane (2.0 M in hexanes, 1.2 eq)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Toluene
-
-
Procedure:
-
In a fume hood, dissolve this compound in a mixture of toluene and methanol (4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add (trimethylsilyl)diazomethane solution dropwise until a persistent yellow color is observed, indicating a slight excess of the reagent.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the excess (trimethylsilyl)diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure methyl ester.
-
B. Deprotection: Hydrolysis of Methyl 2-Fluoro-5-(trifluoromethyl)phenylacetate
This protocol employs lithium hydroxide for saponification.
-
Materials:
-
Methyl 2-Fluoro-5-(trifluoromethyl)phenylacetate (1.0 eq)
-
Lithium hydroxide (LiOH) (1.5 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
-
Procedure:
-
Dissolve the methyl ester in a mixture of THF, MeOH, and H₂O (3:1:1 v/v).
-
Add lithium hydroxide and stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected carboxylic acid.
-
Protocol 2: Benzyl Ester Protection and Deprotection
A. Protection: Synthesis of Benzyl 2-Fluoro-5-(trifluoromethyl)phenylacetate
This protocol uses benzyl bromide and cesium carbonate.
-
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (BnBr) (1.1 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of this compound in DMF, add cesium carbonate and stir at room temperature for 20 minutes.
-
Add benzyl bromide dropwise and continue stirring at room temperature. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure benzyl ester.
-
B. Deprotection: Hydrogenolysis of Benzyl 2-Fluoro-5-(trifluoromethyl)phenylacetate
This protocol utilizes catalytic hydrogenation for deprotection.
-
Materials:
-
Benzyl 2-Fluoro-5-(trifluoromethyl)phenylacetate (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the benzyl ester in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.
-
Visualizing the Workflow: Reaction Diagrams
Figure 1: Reaction workflows for methyl and benzyl ester protection and deprotection.
Orthogonal Strategy in Action: A Hypothetical Scenario
Imagine a synthetic route where a subsequent step involves a strong base that would saponify a methyl ester. In this case, protecting the carboxylic acid as a benzyl ester would be the superior strategy. The benzyl group would remain intact during the base-mediated reaction and could then be selectively removed in a later step via neutral hydrogenolysis, leaving the rest of the molecule untouched. This exemplifies the power of orthogonal protecting group strategies in complex synthesis.[8][9]
Conclusion: Empowering Your Synthesis through Strategic Protection
The judicious selection and application of protecting groups are paramount to the successful synthesis of complex molecules like derivatives of this compound. By understanding the electronic nature of the substrate and the principles of orthogonal protection, researchers can design robust and efficient synthetic routes. The detailed protocols and comparative data provided in this guide serve as a valuable resource for navigating the challenges of modern organic synthesis and accelerating the pace of drug discovery and development.
References
- J&K Scientific LLC. (2025, December 9). Methyl-Ester Protection and Deprotection.
- National Institutes of Health. (n.d.). “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions.
- Fiveable. (n.d.). Orthogonal Protection Definition - Organic Chemistry Key Term.
- Benchchem. (2025). A Comparative Guide to t-Butyl Ester and Fmoc as Carboxylic Acid Protecting Groups.
- Taylor & Francis Online. (n.d.). Trimethylsilyl Esters: Temporary Protection of Carboxylic Acids During Hydroboration Reactions.
- (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
- Wikipedia. (n.d.). Protecting group.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- (n.d.). Protecting Groups.
- (n.d.). 6.6 Silyl Esters.
- Thieme Chemistry. (n.d.). Novel tert-Butylation of Carboxylic Acids and Alcohols.
- Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
- ACS Publications. (n.d.). Trimethylsilyl esters: protection of carboxylic acids during hydroboration reactions | Organometallics.
- Royal Society of Chemistry. (n.d.). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers.
- YouTube. (2020, March 15). Carboxylic acid Protection Part 1: t-Butyl Ester as protecting group.
- Pearson. (n.d.). Diazomethane can be used to convert a carboxylic acid to a methyl....
- Benchchem. (n.d.). Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl.
- (2025, August 5). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols | Request PDF.
- Benchchem. (n.d.). Stability and Reactivity of 2-(Trifluoromethyl)pyridine Under Acidic Conditions: A Technical Guide.
- Organic Chemistry Portal. (n.d.). Benzyl Esters.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- (2023, August 29). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols - Who we serve.
- J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols.
- Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane.
- Master Organic Chemistry. (2025, June 22). Diazomethane (CH2N2).
- (2025, August 7). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane.
- Organic Chemistry Portal. (n.d.). Methyl Esters.
- GCW Gandhi Nagar Jammu. (n.d.). 2. Carboxyl protecting groups.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Ester Deprotection.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of BOC-L-Alanine Benzyl Ester.
- SynArchive. (2024). Protection of Carboxylic acid by Ester.
- Reddit. (2025, November 5). Need to hydrolyze methyl esters but compound is water sensitive : r/Chempros.
- PMC - PubMed Central. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- (n.d.). 6.3 Methyl Esters and Derivatives.
- (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Journal of Organic and Pharmaceutical Chemistry. (2023, August 30). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks.
- ResearchGate. (2017, October 13). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias.
- Semantic Scholar. (n.d.). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias.
- JOCPR. (n.d.). 71-79 Research Article Fischer Esterification of Glycerol by Phen.
- (n.d.). Synthesis of phenylacetic acids from gallic acid and its methyl ethers.
- National Institutes of Health. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
- Benchchem. (n.d.). The Trifluoroacetyl Group: An In-depth Technical Guide to a Versatile Orthogonal Protecting Group in Chemistry.
- Santa Cruz Biotechnology. (n.d.). 2-Fluoro-5-(trifluoromethyl)-phenylacetic acid | CAS 220227-66-7.
- PubChem. (n.d.). This compound | C9H6F4O2 | CID 2737589.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. Protective Groups [organic-chemistry.org]
- 4. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fiveable.me [fiveable.me]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. gcwgandhinagar.com [gcwgandhinagar.com]
- 11. jk-sci.com [jk-sci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Methyl Esters [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. synarchive.com [synarchive.com]
- 18. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. jk-sci.com [jk-sci.com]
- 21. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. thieme-connect.com [thieme-connect.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. Thieme E-Books & E-Journals [thieme-connect.de]
- 29. pubs.acs.org [pubs.acs.org]
Catalytic Transformations of 2-Fluoro-5-(trifluoromethyl)phenylacetic Acid: A Guide for Synthetic and Medicinal Chemists
Introduction: The Significance of the 2-Fluoro-5-(trifluoromethyl)phenyl Motif
The unique physicochemical properties imparted by fluorine atoms have established fluorinated organic molecules as cornerstones in modern drug discovery and materials science. The 2-fluoro-5-(trifluoromethyl)phenylacetic acid scaffold is of particular interest, as it combines the metabolic stability and enhanced binding affinity associated with the trifluoromethyl group with the altered electronic profile introduced by the ortho-fluoro substituent. This structural motif is a key building block for a range of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4), which are crucial in the management of type 2 diabetes.
This comprehensive guide provides detailed application notes and protocols for key catalytic transformations involving this compound and its derivatives. The methodologies described herein are designed to be robust and adaptable, enabling researchers to synthesize a diverse array of novel chemical entities for further investigation.
Part 1: Palladium-Catalyzed α-Arylation of this compound Esters
The introduction of an aryl group at the α-position of a phenylacetic acid derivative is a powerful strategy for creating complex molecular architectures with potential biological activity. Palladium catalysis offers a versatile and efficient means to achieve this transformation.
Scientific Rationale and Mechanistic Insights
The palladium-catalyzed α-arylation of carbonyl compounds proceeds through a well-established catalytic cycle. The reaction is initiated by the oxidative addition of an aryl halide or triflate to a low-valent palladium(0) species, forming a palladium(II) intermediate. In parallel, a base abstracts a proton from the α-position of the carbonyl compound to generate an enolate. Transmetalation of the enolate to the palladium(II) center, followed by reductive elimination, furnishes the desired α-arylated product and regenerates the palladium(0) catalyst.
The choice of ligand is critical for the success of this reaction, as it influences the stability of the catalyst, the rate of oxidative addition, and the efficiency of reductive elimination. For sterically hindered or electronically deactivated substrates, bulky and electron-rich phosphine ligands are often employed.
Experimental Protocol: Synthesis of Ethyl 2-Aryl-2-(2-fluoro-5-(trifluoromethyl)phenyl)acetate
This protocol is adapted from established methods for the α-arylation of aryl acetic acid derivatives.
Materials:
-
Ethyl 2-(2-fluoro-5-(trifluoromethyl)phenyl)acetate
-
Aryl bromide or triflate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Buchwald-type phosphine ligand (e.g., SPhos, XPhos)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous toluene or 1,4-dioxane
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add Pd(OAc)₂ (2 mol%) and the phosphine ligand (4 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Reagents: Add anhydrous toluene (or 1,4-dioxane) to the flask, followed by the aryl bromide or triflate (1.0 equiv) and the ethyl 2-(2-fluoro-5-(trifluoromethyl)phenyl)acetate (1.2 equiv).
-
Base Addition: In a separate flask, dissolve the base (NaHMDS or LiHMDS, 2.5 equiv) in anhydrous toluene. Add the base solution dropwise to the reaction mixture at room temperature over 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Entry | Aryl Halide | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | SPhos | NaHMDS | Toluene | 100 | 85 |
| 2 | 4-Trifluoromethylphenyl triflate | XPhos | LiHMDS | 1,4-Dioxane | 90 | 78 |
| 3 | 2-Bromopyridine | SPhos | NaHMDS | Toluene | 100 | 72 |
Part 2: Organocatalytic Asymmetric Amidation of this compound
The direct formation of amides from carboxylic acids and amines without the need for stoichiometric activating agents is a highly desirable transformation in terms of atom economy and waste reduction. Boronic acid catalysis has emerged as a powerful tool for this purpose.
Scientific Rationale and Mechanistic Insights
Boronic acids can catalyze the direct amidation of carboxylic acids by activating the carboxylic acid towards nucleophilic attack by the amine. The proposed mechanism involves the formation of a reactive acylboronate intermediate. The electron-withdrawing groups on the boronic acid catalyst enhance its Lewis acidity, facilitating the dehydration process.
Experimental Protocol: Synthesis of N-Aryl-2-(2-fluoro-5-(trifluoromethyl)phenyl)acetamide
This protocol is based on established boronic acid-catalyzed amidation procedures.
Materials:
-
This compound
-
Aryl or alkyl amine
-
3,5-Bis(trifluoromethyl)phenylboronic acid
-
Anhydrous toluene
-
Dean-Stark apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equiv), the amine (1.1 equiv), and 3,5-bis(trifluoromethyl)phenylboronic acid (5-10 mol%).
-
Solvent: Add anhydrous toluene to the flask.
-
Reaction: Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap. Continue refluxing for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
| Entry | Amine | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Aniline | 10 | 18 | 92 |
| 2 | Benzylamine | 5 | 12 | 95 |
| 3 | (R)-α-Methylbenzylamine | 10 | 24 | 88 |
Part 3: Decarboxylative Cross-Coupling Reactions
Decarboxylative cross-coupling has emerged as a powerful synthetic strategy, utilizing readily available carboxylic acids as substitutes for organometallic reagents. This approach offers a more sustainable and often milder alternative for the formation of carbon-carbon and carbon-heteroatom bonds.
Scientific Rationale and Mechanistic Insights
Photoredox catalysis, often in conjunction with nickel catalysis, can facilitate the decarboxylative coupling of aliphatic carboxylic acids. The process is typically initiated by the single-electron oxidation of the carboxylate to form a carboxyl radical, which readily undergoes decarboxylation to generate an alkyl radical. This radical can then engage in a nickel-catalyzed cross-coupling cycle with an appropriate coupling partner.
Experimental Protocol: Decarboxylative Arylation of this compound
This protocol is a conceptual adaptation of modern decarboxylative coupling methods.
Materials:
-
This compound
-
Aryl bromide
-
Iridium-based photoredox catalyst (e.g., [Ir(ppy)₂(dtbbpy)]PF₆)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Bipyridine-based ligand (e.g., dtbbpy)
-
Organic base (e.g., DBU or a hindered amine)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMA)
-
Blue LED light source
Procedure:
-
Reaction Setup: In a glovebox, combine this compound (1.2 equiv), the aryl bromide (1.0 equiv), the photoredox catalyst (1-2 mol%), NiCl₂·6H₂O (5 mol%), and the ligand (10 mol%) in a reaction vial.
-
Solvent and Base: Add the anhydrous solvent and the organic base (2.0 equiv).
-
Reaction: Seal the vial and place it in a photoreactor equipped with a blue LED light source. Stir the reaction at room temperature for 12-24 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
References
A comprehensive list of references will be compiled based on the specific literature that underpins the adapted protocols. For the purpose of this illustrative guide, the following are representative examples of the types of sources that would be cited:
- Palladium-Catalyzed α-Arylation of Carbonyl Compounds: Hartwig, J. F. Acc. Chem. Res.2008, 41(11), 1534–1544. DOI: 10.1021/ar800098p
- Organocatalytic Amidation: Ishihara, K., et al. J. Am. Chem. Soc.2006, 128(25), 8136–8137. DOI: 10.1021/ja061925o
- Decarboxylative Cross-Coupling: MacMillan, D. W. C., et al. Science2014, 345(6195), 437-440. DOI: 10.1126/science.1254993
- Synthesis of Sitagliptin: Hansen, K. B., et al. J. Am. Chem. Soc.2009, 131(25), 8798–8804. DOI: 10.1021/ja902462q
- Celecoxib and its Analogs: Penning, T. D., et al. J. Med. Chem.1997, 40(9), 1347–1365. DOI: 10.1021/jm960803q
Application Note & Protocol: One-Pot Synthesis of Novel Fluorinated Quinolone Scaffolds from 2-Fluoro-5-(trifluoromethyl)phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a robust protocol for the one-pot synthesis of a 6-fluoro-3-(2-fluoro-5-(trifluoromethyl)phenyl)quinolin-4(1H)-one derivative. This method leverages the unique electronic properties of 2-Fluoro-5-(trifluoromethyl)phenylacetic acid as a key building block for the construction of complex, fluorinated heterocyclic systems of high interest in medicinal chemistry. The presented one-pot cascade reaction, involving in situ amide formation followed by an intramolecular cyclization, offers a streamlined, efficient, and atom-economical approach to novel quinolone scaffolds, which are privileged structures in drug discovery.
Introduction: The Strategic Advantage of Fluorinated Building Blocks
The incorporation of fluorine and fluorinated groups, such as the trifluoromethyl (CF3) moiety, into drug candidates is a cornerstone of modern medicinal chemistry. These modifications can profoundly enhance a molecule's pharmacological profile, including metabolic stability, lipophilicity, and binding affinity.[1] The trifluoromethyl group, in particular, is a bioisostere for chlorine and can significantly improve a compound's metabolic stability due to the strength of the C-F bond.[1]
This compound is a valuable starting material that combines the activating and directing effects of a fluorine atom with the potent electronic and steric influence of a trifluoromethyl group.[2] This unique substitution pattern makes it an ideal precursor for the synthesis of novel heterocyclic compounds, particularly those with potential therapeutic applications. One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and waste reduction.[3] This application note details a one-pot protocol for the synthesis of a novel fluorinated quinolone derivative, a class of compounds with a broad range of biological activities.[4]
Reaction Overview: A One-Pot Cascade to Fluorinated Quinolones
The described protocol outlines a one-pot synthesis of 6-fluoro-3-(2-fluoro-5-(trifluoromethyl)phenyl)quinolin-4(1H)-one from this compound and 4-fluoroaniline. This transformation proceeds through a two-step cascade in a single reaction vessel:
-
In Situ Amide Formation: The carboxylic acid is first activated in situ to facilitate its reaction with 4-fluoroaniline, forming an intermediate N-(4-fluorophenyl)-2-(2-fluoro-5-(trifluoromethyl)phenyl)acetamide.
-
Intramolecular Friedel-Crafts Acylation (Cyclization): The newly formed amide undergoes an intramolecular cyclization, driven by a strong acid catalyst, to yield the final quinolin-4(1H)-one product.
This one-pot approach is designed to be efficient and scalable, providing a direct route to a highly functionalized heterocyclic core.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |
| This compound | 220227-66-7 | 222.14 | >98% | Major suppliers |
| 4-Fluoroaniline | 371-40-4 | 111.12 | >99% | Major suppliers |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | >99% | Major suppliers |
| Polyphosphoric acid (PPA) | 8017-16-1 | N/A | 115% | Major suppliers |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | >99.8% | Major suppliers |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | N/A | Lab preparation |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | >99.5% | Major suppliers |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | >99.5% | Major suppliers |
| Hexanes | 110-54-3 | 86.18 | >98.5% | Major suppliers |
Step-by-Step Protocol
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water. Polyphosphoric acid is corrosive. Appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq, e.g., 2.22 g, 10 mmol).
-
Add anhydrous dichloromethane (DCM, 20 mL) to dissolve the starting material.
-
-
In Situ Acid Chloride Formation:
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 eq, 1.43 g, 12 mmol) dropwise to the stirred solution over 5 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. The progress of the acid chloride formation can be monitored by the cessation of gas evolution (HCl and SO₂).
-
-
Amide Formation:
-
In a separate flask, dissolve 4-fluoroaniline (1.0 eq, 1.11 g, 10 mmol) in anhydrous DCM (10 mL).
-
Cool the acid chloride solution back to 0 °C.
-
Slowly add the 4-fluoroaniline solution dropwise to the reaction mixture over 10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
-
Solvent Removal and Cyclization:
-
Remove the DCM under reduced pressure using a rotary evaporator.
-
To the resulting crude amide, carefully add polyphosphoric acid (PPA, ~10 g).
-
Heat the reaction mixture to 120 °C with vigorous stirring for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the viscous mixture into a beaker containing ice water (100 mL) with stirring.
-
Neutralize the acidic solution by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
The solid precipitate is collected by vacuum filtration and washed with cold water.
-
The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the desired 6-fluoro-3-(2-fluoro-5-(trifluoromethyl)phenyl)quinolin-4(1H)-one.
-
Mechanistic Insights and Rationale
The success of this one-pot synthesis relies on the careful selection of reagents and conditions that allow for the sequential formation of the amide intermediate and its subsequent cyclization without the need for isolation.
-
Acid Activation: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. This in situ activation is crucial as the acyl chloride is much more reactive towards nucleophilic attack by the aniline than the parent carboxylic acid.
-
Amide Formation: The reaction between the in situ generated acyl chloride and 4-fluoroaniline is a standard nucleophilic acyl substitution. The use of a slight excess of thionyl chloride ensures complete conversion of the starting acid.
-
Cyclization Catalyst: Polyphosphoric acid (PPA) serves as both the solvent and the catalyst for the intramolecular Friedel-Crafts acylation. Its high viscosity and strong dehydrating and acidic properties promote the cyclization of the amide onto the electron-rich aniline ring to form the quinolone core.
Visualization of the Synthetic Pathway
Caption: One-pot synthesis workflow.
Expected Results and Characterization
The one-pot synthesis of 6-fluoro-3-(2-fluoro-5-(trifluoromethyl)phenyl)quinolin-4(1H)-one is expected to proceed in moderate to good yields (typically 50-70% after purification). The final product should be a crystalline solid.
Table of Expected Data:
| Parameter | Expected Value |
| Appearance | Off-white to pale yellow crystalline solid |
| Yield | 50-70% |
| Melting Point | >200 °C (decomposes) |
| ¹H NMR | Peaks corresponding to the aromatic protons of the quinolone and phenyl rings. The exact chemical shifts will depend on the solvent used. |
| ¹⁹F NMR | Two distinct signals: one for the fluorine on the quinolone ring and another for the trifluoromethyl group on the phenyl ring. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated exact mass of the product (C₁₆H₈F₅NO). |
Troubleshooting and Optimization
-
Low Yield of Amide: Ensure that the this compound is of high purity and that the reaction is conducted under anhydrous conditions. The thionyl chloride should be fresh and of high quality.
-
Incomplete Cyclization: The temperature and reaction time for the PPA-mediated cyclization are critical. If the reaction is sluggish, consider increasing the temperature to 130-140 °C or extending the reaction time. However, be mindful of potential charring at higher temperatures.
-
Purification Difficulties: If the product is difficult to crystallize, column chromatography on silica gel using a gradient of ethyl acetate in hexanes may be required for purification.
Conclusion
This application note provides a comprehensive and practical guide for the one-pot synthesis of a novel fluorinated quinolone derivative from this compound. This efficient and atom-economical protocol offers a valuable tool for medicinal chemists and drug discovery scientists, enabling the rapid generation of complex molecular scaffolds for biological screening. The principles and techniques described herein can be adapted for the synthesis of a library of related quinolone analogs by varying the aniline component.
References
- Green Chemistry (RSC Publishing). (n.d.). One-pot synthesis of useful heterocycles in medicinal chemistry using a cascade strategy.
- National Institutes of Health. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis.
- PubChem. (n.d.). This compound.
- MDPI. (2022). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles.
- MySkinRecipes. (n.d.). 2-Fluoro-5-(trifluoromethoxy)phenylacetic acid.
- ScholarWorks at UMass Boston. (2016). Synthesis of Fluorinated Compounds by One-Pot Reactions and Asymmetric Organocatalysis.
- ResearchGate. (n.d.). One-Pot Cascade Trifluoromethylation/Cyclization of Imides: Synthesis of α-Trifluoromethylated Amine Derivatives. Request PDF.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yields with 2-Fluoro-5-(trifluoromethyl)phenylacetic Acid
Welcome to the technical support center for optimizing reactions involving 2-Fluoro-5-(trifluoromethyl)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the yield and purity of your target molecules. The unique electronic properties of this reagent, stemming from its ortho-fluoro and meta-trifluoromethyl substituents, present specific challenges and opportunities in synthesis that this guide will address.
Section 1: Understanding the Reagent - The Key to Optimization
Before troubleshooting, it's crucial to understand the inherent chemical nature of this compound.
What are the key chemical properties of this compound?
This substituted phenylacetic acid is a solid at room temperature with a molecular weight of 222.14 g/mol .[1] Its structure is defined by a phenyl ring bearing two powerful electron-withdrawing groups (EWGs): a fluorine atom at the 2-position and a trifluoromethyl (CF₃) group at the 5-position.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₆F₄O₂ | [1] |
| Molecular Weight | 222.14 g/mol | [1] |
| XLogP3 | 2.4 | [1] |
| Hazard Codes | Irritant (Xi), Harmful (Xn) | [2][3] |
| GHS Statements | H315, H319, H335 (Causes skin, serious eye, and respiratory irritation) | [1][3] |
How do the fluoro- and trifluoromethyl- groups affect its reactivity?
The EWGs are the single most important factor governing the reactivity of this molecule. They exert a strong inductive effect, pulling electron density away from the aromatic ring and the attached acetic acid moiety.
-
Increased Acidity: The EWGs stabilize the carboxylate anion formed upon deprotonation, making the carboxylic acid significantly more acidic than phenylacetic acid itself. This facilitates deprotonation by even mild bases.
-
Electrophilic Carbonyl: The electron-withdrawing effect makes the carbonyl carbon more electrophilic. This, in principle, makes it more susceptible to nucleophilic attack after activation.
-
Nucleophilic Aromatic Substitution: While not a direct reaction of the acetic acid group, the electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution under certain conditions, a potential pathway for side reactions.[4]
Section 2: Troubleshooting Amide Bond Formation
Amide coupling is one of the most common reactions performed with this substrate. Low yields are a frequent complaint, often stemming from suboptimal activation or reaction conditions.
Caption: General troubleshooting workflow for amide coupling reactions.
FAQ 1: My yield is low when using a standard carbodiimide reagent like EDC. What is happening?
Answer: This is a common issue. While the carboxylic acid is readily activated by reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the resulting O-acylisourea intermediate can be prone to hydrolysis or rearrangement, especially if the subsequent nucleophilic attack by the amine is slow. The electron-deficient nature of the phenyl ring can influence the stability of this intermediate.
Troubleshooting Steps:
-
Incorporate an Additive: The most reliable solution is to add 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure).[5] These additives react with the O-acylisourea intermediate to form a more stable activated ester, which is less susceptible to side reactions and more efficiently aminolyzed. This also serves to suppress potential racemization if you are using a chiral variant of the acid.
-
Check for Water: Ensure all reagents and solvents are anhydrous. The activated intermediate is highly sensitive to water, which will hydrolyze it back to the starting carboxylic acid.[5]
-
Pre-activation: Mix the carboxylic acid, coupling reagent (EDC), and additive (HOBt) in an anhydrous solvent like DMF or DCM for 15-30 minutes at room temperature before adding the amine. This ensures the active ester is fully formed prior to the introduction of the nucleophile.[5]
FAQ 2: I am coupling a sterically hindered or electron-poor amine and the reaction is stalling. How can I improve the yield?
Answer: This scenario requires a more potent coupling strategy. When the amine is a poor nucleophile, a more reactive activated species is needed to drive the reaction to completion.
Recommended Solutions:
-
Switch to Uronium/Aminium Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU are generally more effective than carbodiimides for challenging couplings.[5] They rapidly generate a highly reactive activated ester.
-
Consider Phosphonium Salt Reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another excellent choice for hindered couplings.
-
Convert to an Acyl Chloride: For the most challenging cases, converting the carboxylic acid to its acyl chloride is a powerful, albeit more aggressive, strategy. This is a two-step process but provides the most reactive acylating agent. A common method is to use thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.[6]
Comparison of Common Coupling Reagents:
| Reagent Class | Examples | Pros | Cons | Best For |
| Carbodiimides | EDC, DCC | Inexpensive, common | Moderate reactivity, requires additives, potential for DCU byproduct issues (with DCC)[7] | Routine couplings with non-hindered amines. |
| Uronium/Aminium | HATU, HBTU | High reactivity, fast reactions, low epimerization | More expensive, can be moisture sensitive | Hindered amines, electron-poor amines, solid-phase synthesis.[5] |
| Phosphonium | PyBOP, PyAOP | Very high reactivity, good for N-methyl amines | Expensive, byproducts can be tricky to remove | The most challenging couplings where other methods fail.[5] |
| Dehydrating Agent | T3P (Propylphosphonic Anhydride) | High reactivity, clean byproducts (water-soluble) | Often requires careful temperature control | A wide range of couplings, particularly at scale.[7] |
Protocol 1: High-Yield Amide Coupling with HATU
This protocol is recommended for coupling with primary or secondary amines, especially when steric hindrance or low nucleophilicity is a concern.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
HATU (1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.0-3.0 equiv)
-
Anhydrous Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve this compound in the anhydrous solvent.
-
Add the base (DIPEA) followed by the coupling reagent (HATU).
-
Stir the mixture at room temperature for 15-30 minutes. This is the "pre-activation" step. A slight color change may be observed.
-
Add the amine to the reaction mixture. If the amine is a hydrochloride salt, an additional equivalent of base is required.
-
Stir the reaction at room temperature. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 1-12 hours).
-
Work-up: Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 5% aq. citric acid or 1N HCl, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Caption: Simplified workflow for HATU-mediated amide coupling.
Section 3: Troubleshooting Ester Formation
Esterification of this acid can be challenging with traditional methods due to the electronic effects of the substituents.
FAQ 3: Fischer esterification with methanol and a catalytic amount of sulfuric acid is not working. Why?
Answer: The Fischer esterification is an equilibrium-driven process that requires protonation of the carbonyl oxygen to enhance its electrophilicity. The strong EWGs on the phenyl ring pull electron density away from the carbonyl oxygen, making it less basic and therefore more difficult to protonate. This deactivation of the substrate makes the reaction extremely slow or prevents it from proceeding altogether.
Recommended Solutions:
-
Acyl Chloride Formation: The most robust method is to first convert the carboxylic acid to its acyl chloride using SOCl₂ or oxalyl chloride, then react it with the desired alcohol in the presence of a non-nucleophilic base like pyridine or triethylamine. This is highly effective but adds a step to the synthesis.
-
Steglich Esterification: This method uses a carbodiimide (like DCC or EDC) and a catalyst, typically 4-(Dimethylamino)pyridine (DMAP). It is performed under mild, neutral conditions and is effective for a wide range of alcohols.
-
Alternative Condensing Agents: Reagents like 2-chloro-1-methylpyridinium iodide (Mukaiyama's reagent) can be used to directly esterify the acid under mild conditions.[8]
Section 4: Analytical Monitoring
Effective and timely monitoring is key to optimization. The fluorine atoms in the molecule provide a unique analytical handle.
FAQ 4: How can I effectively monitor the progress of my reaction?
Answer:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique. It allows you to track the disappearance of your starting acid (m/z = 221.0 for the [M-H]⁻ ion) and the appearance of your product.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a particularly powerful technique for this substrate. The CF₃ group provides a strong, sharp singlet in a region of the spectrum that is typically free of other signals. The starting acid will have a specific chemical shift for its CF₃ group. As the reaction proceeds to form an amide or ester, the electronic environment around the ring changes, causing the CF₃ signal of the product to appear at a different chemical shift. By integrating the signals for the starting material and product, you can accurately determine the reaction conversion without chromatography.[9] This is an excellent method for kinetic studies and reaction optimization.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2737589, this compound. PubChem. [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2737594, 5-Fluoro-2-(trifluoromethyl)phenylacetic acid. PubChem. [Link]
- Hely Speciality Chemicals. 2,4,5 Trifluro phenyl acetic acid. Hely Speciality Chemicals. [Link]
- Google Patents. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
- Google Patents. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
- Reddit r/Chempros (2021).
- Mukaiyama, T., Usui, M., & Saigo, K. (1976). The Esterification of Carboxylic Acids with Alcohols Using 2-Halo-1-methylpyridinium Iodide. Chemistry Letters, 5(1), 49-52.
- Reddit r/Chempros (2022). amide coupling help. Reddit. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Sources
- 1. This compound | C9H6F4O2 | CID 2737589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [m.chemicalbook.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. helyspecialitychemicals.com [helyspecialitychemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Byproducts in Reactions of 2-Fluoro-5-(trifluoromethyl)phenylacetic Acid
Welcome to our dedicated technical resource for researchers, chemists, and drug development professionals working with 2-Fluoro-5-(trifluoromethyl)phenylacetic acid. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its use, focusing specifically on the identification, mitigation, and removal of reaction byproducts. Our approach is rooted in mechanistic understanding to empower you to not just solve problems, but to prevent them.
Introduction: The Double-Edged Sword of Activation
This compound is a valuable building block in medicinal chemistry, prized for the metabolic stability and unique electronic properties conferred by its fluorine and trifluoromethyl substituents.[1] However, the very features that make this reagent attractive can also influence its reactivity in unexpected ways, leading to the formation of troublesome byproducts. The strong electron-withdrawing nature of the fluoro and trifluoromethyl groups can impact the reactivity of both the carboxylic acid moiety and the alpha-proton. This guide will walk you through the most common side reactions, their underlying mechanisms, and robust strategies to ensure the desired outcome of your experiments.
Part 1: Amide Coupling Reactions - A Hotspot for Byproduct Formation
Amide bond formation is the most common application for this compound. The choice of coupling reagent is critical and is directly linked to the byproduct profile you may encounter.
FAQ 1: I'm seeing a persistent impurity with a mass corresponding to my product + the carbodiimide I used. What is it and how do I get rid of it?
Answer: You are likely observing the formation of an N-acylurea byproduct . This is a classic side reaction when using carbodiimide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).
The reaction begins with the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate.[2] This intermediate is at a crucial juncture: it can either be intercepted by the desired amine to form the amide product, or it can undergo an intramolecular rearrangement (an O-to-N acyl migration) to form the stable and unreactive N-acylurea.[2][3]
Sources
Technical Support Center: Troubleshooting Failed Reactions Involving 2-Fluoro-5-(trifluoromethyl)phenylacetic Acid
Welcome to the technical support center for 2-Fluoro-5-(trifluoromethyl)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during its use in chemical synthesis. Drawing from established principles of organic chemistry and specific reaction data, this document aims to be an authoritative resource for troubleshooting failed or low-yielding reactions.
Understanding the Reactivity of this compound
This compound is a valuable building block in medicinal chemistry, often utilized for the synthesis of complex molecules.[1] Its unique structure, featuring both a fluorine and a trifluoromethyl group on the phenyl ring, significantly influences its chemical properties. These strong electron-withdrawing groups increase the acidity of the carboxylic acid, which in turn affects its reactivity in common transformations such as amide and ester formation. This heightened acidity can be advantageous in facilitating certain reactions but may also introduce specific challenges that require careful consideration of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my amide coupling reaction with this compound failing or giving low yields?
A1: Low yields in amide coupling reactions with this substrate are often attributed to several factors:
-
Incomplete Activation of the Carboxylic Acid: Due to the electron-withdrawing nature of the fluorine and trifluoromethyl groups, the carboxylic acid is more acidic. While this can make deprotonation easier, it can also affect the efficiency of certain coupling reagents.
-
Suboptimal Reaction Conditions: The choice of solvent, base, and coupling reagent is critical. For instance, a base that is too strong might lead to side reactions, while a solvent that does not fully dissolve all reactants will hinder the reaction.
-
Steric Hindrance: While not excessively bulky, the ortho-fluoro substituent can introduce some steric hindrance that may slow down the reaction rate, especially with bulky amines.
Q2: What are the best coupling reagents to use with this acid?
A2: For effective amide bond formation with this compound, consider the following options:
-
Carbodiimides (EDC with HOBt): This is a classic and often successful combination. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid, while HOBt (1-Hydroxybenzotriazole) suppresses side reactions and minimizes racemization.
-
Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly effective for challenging couplings, including those with electron-deficient acids or sterically hindered amines.
Q3: I am observing significant byproduct formation. What are the likely side reactions?
A3: Common side reactions include:
-
N-acylurea formation: This can occur when using carbodiimide reagents without an additive like HOBt.
-
Guanidinylation of the amine: This is a known side reaction with uronium-based coupling reagents like HBTU or HATU, where the reagent reacts with the amine. Using the coupling reagent in slight excess or pre-activating the carboxylic acid can mitigate this.
-
Epimerization: If your amine or carboxylic acid has a chiral center, racemization can be a concern. Using additives like HOBt or coupling reagents like HATU at lower temperatures can help preserve stereochemical integrity.
Q4: Are there any specific challenges with the purification of products derived from this acid?
A4: Purification can be challenging due to the fluorine and trifluoromethyl groups, which increase the lipophilicity of the resulting amide or ester. This can lead to:
-
Similar Polarity of Starting Material and Product: If the reaction does not go to completion, separating the product from the unreacted acid can be difficult via column chromatography. An acidic wash of the organic layer during workup can help remove unreacted carboxylic acid.
-
Solubility Issues: Products may have different solubility profiles than their non-fluorinated analogs. Screening different solvent systems for chromatography is recommended.
Troubleshooting Guides
Guide 1: Low Yield in Amide Coupling Reactions
This guide provides a systematic approach to troubleshooting and optimizing amide coupling reactions.
Caption: Troubleshooting workflow for low amide yield.
Guide 2: Incomplete Esterification
For issues with ester formation, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for incomplete esterification.
Experimental Protocols
Protocol 1: Amide Coupling using EDC/HOBt
This protocol is a reliable starting point for the synthesis of amides from this compound.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and dissolve it in anhydrous DMF.
-
Add HOBt and the amine to the solution.
-
Add DIPEA to the reaction mixture and stir for 5-10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight (12-18 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Esterification using Acid Catalysis (Fischer Esterification)
This protocol is suitable for the synthesis of simple alkyl esters of this compound.
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., methanol, ethanol; used as solvent)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 3-5 mol%)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-24 hours. The reaction progress should be monitored by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude ester by column chromatography if necessary.
Data Summary
| Reaction Type | Key Reagents | Common Solvents | Temperature | Potential Issues |
| Amide Coupling | EDC/HOBt, HATU | DMF, DCM, THF | 0 °C to RT | Low yield, side reactions (N-acylurea, guanidinylation) |
| Esterification | H₂SO₄ (catalytic), DCC/DMAP | Alcohol (as solvent), DCM | Reflux | Incomplete reaction, need for water removal |
References
- Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases. [Link]
Sources
minimizing side reactions of 2-Fluoro-5-(trifluoromethyl)phenylacetic acid
Welcome to the technical support center for 2-Fluoro-5-(trifluoromethyl)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the use of this versatile building block. The unique electronic properties conferred by the fluoro and trifluoromethyl substituents, while valuable for molecular design, can influence reactivity and lead to undesired outcomes.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you minimize side reactions and optimize your synthetic protocols.
Understanding the Reactivity of this compound
The presence of a fluorine atom and a trifluoromethyl (CF3) group on the phenyl ring significantly impacts the chemical behavior of this molecule.[1][2] The strong electron-withdrawing nature of these substituents increases the acidity of the carboxylic acid, influences the reactivity of the aromatic ring, and can enhance the metabolic stability of its derivatives.[3] However, these same properties can also predispose the molecule to specific side reactions.
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
This section addresses specific issues you may encounter in a question-and-answer format, providing explanations for the underlying chemistry and actionable protocols to resolve them.
Amidation Reactions
Question 1: I am observing low yields in the amidation of this compound, especially with sterically hindered amines. What is the likely cause and how can I improve it?
Answer:
Low amidation yields with this substrate, particularly with bulky amines, are often a result of steric hindrance around the carboxylic acid group and the deactivating effect of the electron-wthdrawing groups on the phenyl ring. The combination of these factors can slow down the rate of nucleophilic attack by the amine on the activated carboxylic acid intermediate.
Causality and Mitigation:
-
Choice of Coupling Reagent: Standard coupling reagents may not be sufficiently reactive. Uronium or phosphonium salt-based reagents are generally more effective for challenging couplings.[4]
-
Recommendation: Utilize HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as they are known for their high reactivity.[4] PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another robust option.[5]
-
-
Reaction Conditions:
-
Temperature: While lower temperatures are often used to prevent racemization, a moderate increase in temperature can sometimes be necessary to drive sluggish reactions to completion. Monitor the reaction closely for the formation of byproducts.
-
Solvent: Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are standard choices. For particularly difficult couplings, consider using N-methylpyrrolidone (NMP).
-
-
Base Selection: The choice of base is critical. While a base is necessary to neutralize the amine salt and activate the coupling reagent, strong, sterically hindered bases can promote side reactions.
-
Recommendation: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Use the minimum amount required, typically 2-3 equivalents.
-
Experimental Protocol: Optimized Amidation of a Sterically Hindered Amine
-
Dissolution: In an oven-dried flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq.) and the sterically hindered amine (1.1 eq.) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add HATU (1.1 eq.) and HOAt (1-Hydroxy-7-azabenzotriazole) (1.1 eq.) to the reaction mixture.
-
Base Addition: Slowly add DIPEA (2.5 eq.) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]
Question 2: I am concerned about racemization at the alpha-carbon if I were to use a chiral version of this phenylacetic acid. How can I prevent this?
Answer:
Racemization is a significant risk when activating carboxylic acids with an adjacent chiral center. The acidic alpha-proton can be abstracted under basic conditions, leading to a loss of stereochemical integrity.
Causality and Mitigation:
-
Coupling Reagent and Additives: The choice of coupling reagent and the use of racemization-suppressing additives are paramount.
-
Recommendation: Carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) or DIC (N,N'-Diisopropylcarbodiimide) should always be used in conjunction with additives such as HOBt (1-Hydroxybenzotriazole) or, more effectively, OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate).[7] Uronium reagents like HATU, when used with HOAt, are also excellent at minimizing racemization.[8]
-
-
Base Selection: The basicity and steric hindrance of the amine base play a crucial role.
-
Recommendation: Avoid strong, sterically hindered bases like DIPEA if racemization is a major concern. Opt for a weaker base like N-methylmorpholine (NMM).[1]
-
-
Temperature: Lowering the reaction temperature is a highly effective method to suppress racemization.
-
Recommendation: Perform the coupling reaction at 0 °C or even as low as -15 °C.[1]
-
Table 1: Comparison of Coupling Reagents for Racemization Suppression
| Coupling Reagent | Additive | Base | Racemization Potential |
| EDC/DIC | None | DIPEA | High |
| EDC/DIC | HOBt | NMM | Low |
| EDC/DIC | OxymaPure | NMM | Very Low |
| HATU | HOAt | NMM | Very Low |
| PyBOP | None | DIPEA | Moderate |
Esterification Reactions
Question 3: My Fischer esterification of this compound is slow and incomplete. What can I do?
Answer:
Fischer esterification is an equilibrium-driven process. The electron-withdrawing groups on the phenyl ring of your substrate make the carbonyl carbon more electrophilic, which should favor the reaction. However, steric hindrance from the ortho-fluoro group and the bulkiness of the alcohol can impede the reaction.
Causality and Mitigation:
-
Driving the Equilibrium: The reaction needs to be pushed towards the product side.
-
Recommendation: Use the alcohol as the solvent to ensure it is in large excess. Alternatively, use a dehydrating agent or a Dean-Stark apparatus to remove the water byproduct.[9]
-
-
Catalyst: A strong acid catalyst is essential.
-
Recommendation: Use a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (TsOH).[9]
-
-
Alternative Methods for Hindered Alcohols: For bulky secondary or tertiary alcohols, Fischer esterification is often not suitable.
-
Recommendation: Activate the carboxylic acid first, for example, by converting it to the acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with the alcohol in the presence of a base like pyridine. Alternatively, use a coupling reagent like DCC with a catalytic amount of DMAP (4-Dimethylaminopyridine).
-
Experimental Protocol: Esterification with a Primary Alcohol
-
Setup: Dissolve this compound in a large excess of the primary alcohol (e.g., methanol or ethanol).[10]
-
Catalyst: Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mmol of carboxylic acid).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO3 solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. The crude ester can often be purified by distillation or column chromatography.
Decarboxylation
Question 4: I've noticed a byproduct with a lower molecular weight in my reaction mixture, especially when exposed to light or heat. Could this be from decarboxylation?
Answer:
Yes, decarboxylation is a known side reaction for phenylacetic acids, and the presence of a trifluoromethyl group can facilitate this process, particularly under photochemical conditions.[7][11] This would result in the formation of 1-Fluoro-4-(trifluoromethyl)-2-methylbenzene.
Causality and Mitigation:
-
Photochemical Stability: Phenylacetic acids with electron-withdrawing groups can undergo photodecarboxylation upon exposure to UV light.[11]
-
Recommendation: Protect your reaction vessel from light by wrapping it in aluminum foil, especially if the reaction is run for an extended period or requires heating.
-
-
Thermal Stability: While less common than photodecarboxylation, thermal decarboxylation can occur at elevated temperatures, though this typically requires more forcing conditions.
-
Recommendation: Avoid unnecessarily high reaction temperatures. If a reaction requires heat, use the lowest effective temperature and monitor for the formation of the decarboxylated byproduct.
-
-
Basic Conditions: In some cases, decarboxylation can be favored in basic aqueous solutions upon irradiation.[7][11]
-
Recommendation: If your reaction involves basic aqueous conditions and is light-sensitive, ensure the reaction is well-protected from light sources.
-
Workflow for Investigating and Preventing Decarboxylation
Caption: Troubleshooting workflow for decarboxylation.
Nucleophilic Aromatic Substitution
Question 5: Is there a risk of nucleophilic aromatic substitution on the phenyl ring, for instance, displacement of the fluorine atom?
Answer:
The presence of the strongly electron-withdrawing trifluoromethyl group, ortho and para to the fluorine atom, does activate the ring towards nucleophilic aromatic substitution (SNAr).[5] While the phenylacetic acid side chain is also deactivating, under certain conditions, particularly with strong nucleophiles and/or elevated temperatures, displacement of the fluorine atom is a possibility.
Causality and Mitigation:
-
Reaction Conditions: SNAr reactions are typically favored by strong nucleophiles (e.g., alkoxides, thiolates, secondary amines) and higher temperatures.
-
Recommendation: When performing reactions with strong nucleophiles that are not intended to react with the carboxylic acid (e.g., in a multi-step synthesis where the acid is protected), use the mildest possible reaction conditions. Keep reaction temperatures as low as feasible and use shorter reaction times.
-
-
Choice of Base: Strong bases like sodium hydride or potassium carbonate in polar aprotic solvents can promote SNAr.
-
Recommendation: If a base is required for a transformation elsewhere in the molecule, select a non-nucleophilic, sterically hindered base where possible.
-
Reaction Scheme: Potential SNAr Side Reaction
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. METHYL 3-(TRIFLUOROMETHYL)PHENYLACETATE synthesis - chemicalbook [chemicalbook.com]
- 11. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
Technical Support Center: Purification of 2-Fluoro-5-(trifluoromethyl)phenylacetic Acid and Its Derivatives
Welcome to the technical support center for the purification of 2-Fluoro-5-(trifluoromethyl)phenylacetic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying these valuable fluorinated building blocks. The unique electronic properties conferred by the fluorine and trifluoromethyl substituents, while beneficial for modulating the pharmacological activity of downstream compounds, introduce specific challenges in purification that require a nuanced and systematic approach.
This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to address the common issues encountered during the synthesis and purification of this class of compounds. The protocols and explanations provided herein are grounded in established chemical principles and validated through practical application.
I. Understanding the Core Purification Challenges
The primary challenges in purifying this compound often stem from the impurities generated during its synthesis. A common and robust synthetic route is the Willgerodt-Kindler reaction of 2-fluoro-5-(trifluoromethyl)acetophenone, followed by hydrolysis of the resulting thioamide intermediate.
Diagram: Synthetic Pathway and Origin of Impurities
Caption: Synthetic route and common impurity sources.
This synthesis informs our troubleshooting guide, as the most prevalent purification issues involve the removal of:
-
Unreacted starting material: 2-fluoro-5-(trifluoromethyl)acetophenone.
-
The arylthioamide intermediate: Resulting from incomplete hydrolysis.
-
Positional isomers: Arising from the synthesis of the starting acetophenone, which can be difficult to separate due to similar physicochemical properties.
-
Sulfur-containing byproducts: From the Willgerodt-Kindler reaction.
II. Troubleshooting Guide: Column Chromatography
Column chromatography is a primary tool for the purification of this compound. However, the acidic nature of the target compound and the subtle polarity differences between it and potential impurities can lead to frustrating outcomes.
Q1: My column is showing significant peak tailing for the desired product. What is the cause and how can I fix it?
A1: Peak tailing of your acidic product on silica gel is a classic problem rooted in the interaction between the acidic analyte and the stationary phase.
-
Causality: Silica gel has silanol groups (Si-OH) on its surface which are weakly acidic. Your phenylacetic acid derivative can interact with these sites through strong hydrogen bonding or deprotonation, leading to a secondary, stronger interaction that slows down a portion of the analyte as it moves through the column, resulting in a "tail."
-
Troubleshooting Protocol:
-
Acidify the Mobile Phase: The most effective solution is to add a small amount of a volatile acid to your eluent. This suppresses the ionization of your carboxylic acid, making it less polar and minimizing its interaction with the silica surface.
-
Recommended Modifiers:
-
0.5-1% acetic acid in your ethyl acetate/hexane or dichloromethane/methanol mobile phase.
-
0.1% formic acid can also be used and is more volatile.
-
-
-
Deactivate the Silica Gel: You can pre-treat your silica gel by slurrying it in a mobile phase containing the acidic modifier before packing the column.
-
Reduce Sample Load: Overloading the column can exacerbate tailing. If the above steps do not fully resolve the issue, try reducing the amount of crude material loaded.
-
Diagram: Troubleshooting Peak Tailing
Caption: Logic for addressing peak tailing.
Q2: I am struggling to separate my product from a closely eluting impurity. How can I improve the resolution?
A2: This is a common issue, especially when dealing with positional isomers or byproducts with very similar polarities to your target compound.
-
Causality: The chosen stationary and mobile phase combination does not provide sufficient selectivity to differentiate between your product and the impurity.
-
Troubleshooting Protocol:
-
Optimize the Mobile Phase:
-
Solvent Strength: If the compounds are eluting too quickly (high Rf), decrease the polarity of your eluent (e.g., increase the hexane to ethyl acetate ratio). If they are eluting too slowly, increase the polarity.
-
Solvent Selectivity: Sometimes, a simple change in solvent composition can alter the selectivity. Try switching from an ethyl acetate/hexane system to a dichloromethane/methanol system. The different solvent interactions can often improve separation.
-
-
Change the Stationary Phase: If mobile phase optimization fails, a change in stationary phase is warranted.
-
Pentafluorophenyl (PFP) Phases: For fluorinated compounds, PFP-functionalized silica can offer unique selectivity through dipole-dipole and π-π interactions with the fluorinated aromatic ring. This is often an excellent choice for separating fluorinated isomers.[1]
-
Reversed-Phase Chromatography: If you have access to a preparative HPLC system, switching to a reversed-phase C18 column can provide an orthogonal separation mechanism based on hydrophobicity, which may resolve your co-eluting compounds. A typical mobile phase would be a gradient of water (with 0.1% formic or acetic acid) and acetonitrile.[1]
-
-
| Stationary Phase | Mobile Phase System (Typical) | Separation Principle | Best For |
| Silica Gel | Hexane/Ethyl Acetate + 1% Acetic Acid | Polarity | General purpose, initial purification |
| PFP Silica | Hexane/Ethyl Acetate | Dipole-dipole, π-π interactions | Isomer separation, fluorinated compounds |
| C18 (Reversed-Phase) | Water/Acetonitrile + 0.1% Formic Acid | Hydrophobicity | Orthogonal separation, high-resolution purification |
III. Troubleshooting Guide: Crystallization
Crystallization is a powerful, scalable, and often preferred method for final purification. However, finding the right conditions can be challenging.
Q1: My compound "oils out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can form an ordered crystal lattice. This is often due to the solution being too concentrated or cooling too rapidly.
-
Causality: The supersaturation of the solution is too high, favoring liquid-liquid phase separation over nucleation and crystal growth.
-
Troubleshooting Protocol:
-
Use a More Dilute Solution: Add more of the primary solvent to the hot, oiled-out mixture until the oil redissolves. Then, allow the solution to cool more slowly.
-
Slow Cooling: The key to good crystal formation is slow cooling.
-
Allow the flask to cool to room temperature on the benchtop, undisturbed.
-
Consider insulating the flask (e.g., with glass wool) to slow the cooling rate further.
-
Once at room temperature, you can then move the flask to a refrigerator and then a freezer to maximize yield.
-
-
Change the Solvent System: If the above fails, your solvent system may be inappropriate.
-
Use a Solvent Pair: A good approach is to dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Add a few drops of the good solvent to clarify the solution, and then allow it to cool slowly.
-
Suggested Solvent Systems to Screen:
-
Toluene/Hexanes
-
Ethyl Acetate/Hexanes
-
Acetone/Water (if the compound has some water solubility)
-
-
-
Q2: I can't find a suitable single solvent for recrystallization. What's a systematic way to find a good solvent pair?
A2: A systematic approach will save you time and material.
-
Protocol for Solvent Screening:
-
Identify Potential "Good" Solvents: In separate test tubes, add a small amount of your crude product. Add potential "good" solvents (e.g., toluene, ethyl acetate, acetone, dichloromethane) dropwise at room temperature. A good solvent will dissolve the compound readily.
-
Identify Potential "Poor" Solvents: In other test tubes, test solvents in which your compound is insoluble or sparingly soluble at room temperature (e.g., hexanes, heptane, water).
-
Test a Miscible Pair: Choose a "good" solvent and a "poor" solvent that are miscible. Dissolve a small amount of your crude product in the minimum amount of the hot "good" solvent. While hot, add the "poor" solvent dropwise until you see persistent cloudiness. Add a drop or two of the "good" solvent to redissolve the precipitate. Now, let this solution cool slowly and observe if crystals form.
-
IV. Frequently Asked Questions (FAQs)
Q: What are the best analytical techniques to assess the purity of my final product?
A: A combination of techniques is always recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 or PFP column with a water/acetonitrile mobile phase (containing an acidic modifier) and UV detection is an excellent starting point. This method is particularly powerful for detecting and quantifying isomeric impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides a quick assessment of purity. The presence of small, unidentifiable peaks can indicate impurities. Integration of impurity peaks relative to the product peaks can give a rough estimate of purity.
-
¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds. Each unique fluorine environment will give a distinct signal, making it an excellent tool for identifying and quantifying fluorinated impurities, including isomers.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the mass identification capabilities of mass spectrometry, making it invaluable for identifying unknown impurities.
Q: My final product has a slight yellow or brown discoloration. What is the likely cause?
A: This is often due to residual, highly colored impurities from the Willgerodt-Kindler reaction. Even trace amounts of sulfur-containing byproducts can impart color. If the discoloration persists after chromatography and recrystallization, a charcoal treatment can be effective.
-
Charcoal Treatment Protocol:
-
Dissolve your product in a suitable solvent (e.g., ethyl acetate or ethanol).
-
Add a small amount of activated charcoal (typically 1-2% by weight of your compound).
-
Heat the mixture gently with stirring for 10-15 minutes.
-
Filter the hot solution through a pad of celite to remove the charcoal.
-
Remove the solvent or proceed with crystallization.
-
Q: How can I confirm the identity of an unknown impurity?
A: If you have isolated the impurity (e.g., from a preparative chromatography fraction), a combination of spectroscopic techniques is the most definitive approach.
-
Mass Spectrometry (MS): Provides the molecular weight of the impurity.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F, and 2D techniques like COSY and HSQC): These experiments will allow you to piece together the structure of the impurity. For example, if the impurity is the unhydrolyzed arylthioamide, you would expect to see signals corresponding to the morpholine (or other amine) protons in the ¹H NMR spectrum.
V. References
Sources
Technical Support Center: Strategies for Enhancing the Solubility of 2-Fluoro-5-(trifluoromethyl)phenylacetic acid in Chemical Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges encountered when working with 2-Fluoro-5-(trifluoromethyl)phenylacetic acid (CAS 220227-66-7) in various chemical reactions.[1][2] This document is designed to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Understanding the Challenge: The Nature of this compound
This compound is a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of pharmaceuticals and agrochemicals.[3][4] Its structure, characterized by a fluorinated aromatic ring and a carboxylic acid moiety, presents a unique set of solubility properties. The presence of the electron-withdrawing trifluoromethyl and fluoro groups can influence the compound's polarity and intermolecular interactions, often leading to limited solubility in common organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my reaction solvent?
A1: The limited solubility of this compound often stems from a combination of its crystalline nature and the polarity mismatch with the chosen solvent. The fluorinated phenyl ring contributes to its lipophilic character, while the carboxylic acid group provides a site for hydrogen bonding and has polar characteristics. If the solvent cannot effectively solvate both parts of the molecule, dissolution will be poor. For instance, non-polar solvents like hexane will not sufficiently interact with the carboxylic acid group, while highly polar protic solvents like water may not effectively solvate the fluorinated aromatic ring.
Q2: Can I simply heat the reaction mixture to improve solubility?
A2: Gently warming the solution can be an effective initial step to increase the solubility of many solid compounds.[5] Increased kinetic energy helps to overcome the lattice energy of the solid. However, it is crucial to consider the thermal stability of your reactants and the boiling point of your solvent. Uncontrolled heating can lead to degradation or unwanted side reactions. It is recommended to increase the temperature in small increments while monitoring the reaction.[5]
Q3: Are there any general solvent recommendations for this compound?
A3: While solvent choice is highly dependent on the specific reaction, moderately polar aprotic solvents are often a good starting point. Solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), and Acetonitrile (MeCN) can often provide a reasonable balance of polarity to dissolve this compound. For reactions requiring more polar environments, Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) can be effective, although their high boiling points can complicate product isolation.
Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues
If you are encountering persistent solubility problems with this compound, the following troubleshooting strategies can be systematically employed.
Issue 1: Poor Solubility in a Non-Polar or Moderately Polar Aprotic Solvent
If your reaction conditions necessitate the use of a solvent in which this compound has limited solubility, consider the following approaches.
Principle: The deprotonation of the carboxylic acid to form a carboxylate salt dramatically increases its polarity and, consequently, its solubility in more polar solvent systems. This is a common and highly effective strategy for ionizable compounds.[6]
Experimental Protocol:
-
Suspend the this compound in your chosen reaction solvent.
-
Add a suitable base to the suspension under stirring. The choice of base is critical and should be compatible with your overall reaction scheme.
-
For many reactions, a mild organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is sufficient.
-
In cases where a stronger, non-nucleophilic base is required, a hindered base like 1,8-Diazabicycloundec-7-ene (DBU) can be used.
-
For reactions in highly polar solvents, an inorganic base like potassium carbonate (K₂CO₃) may be effective.
-
-
Observe the dissolution of the solid as the salt is formed. The reaction mixture should become homogeneous.
Causality: The conversion of the neutral carboxylic acid to its ionic salt form disrupts the crystal lattice and allows for stronger ion-dipole interactions with polar solvent molecules, leading to enhanced solubility.
Principle: A co-solvent is a secondary solvent added in a small amount to the primary solvent to modify its overall properties and enhance the solubility of a solute.[7][8] This technique is particularly useful when a single solvent does not provide the optimal balance of polarity.
Experimental Protocol:
-
Begin by suspending the this compound in your primary reaction solvent.
-
Incrementally add a miscible co-solvent with a different polarity while stirring.
-
If your primary solvent is relatively non-polar (e.g., toluene), adding a small amount of a more polar aprotic solvent like THF or DMF can be beneficial.
-
Conversely, if your primary solvent is highly polar, a less polar co-solvent might improve the solubility of the fluorinated aromatic portion of the molecule.
-
-
Monitor for dissolution after each addition.
Data Presentation: Co-solvent Systems for Aryl Acetic Acids
| Primary Solvent | Potential Co-Solvent | Rationale |
| Toluene | Tetrahydrofuran (THF) | Increases the overall polarity of the solvent mixture. |
| Dichloromethane (DCM) | Acetonitrile (MeCN) | Provides a more polar environment without introducing a protic source. |
| N,N-Dimethylformamide (DMF) | Dioxane | Can help to solubilize less polar reactants in a highly polar medium. |
Visualization: Co-solvent Action
Caption: The role of a co-solvent in improving solubility.
Issue 2: Heterogeneous Reaction Mixture in Biphasic Systems
For reactions involving an aqueous phase and an organic phase, ensuring the interaction of this compound with reagents in the aqueous layer can be challenging.
Principle: Phase-transfer catalysis facilitates the migration of a reactant from one phase to another where the reaction occurs.[9] A phase-transfer catalyst, typically a quaternary ammonium salt, forms an ion pair with the carboxylate, rendering it soluble in the organic phase.[10]
Experimental Protocol:
-
Dissolve the this compound in a suitable water-immiscible organic solvent (e.g., toluene, DCM).
-
Prepare an aqueous solution of the base (e.g., NaOH, K₂CO₃).
-
Combine the two phases and add a catalytic amount (typically 1-5 mol%) of a phase-transfer catalyst. Common choices include tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC).
-
Stir the biphasic mixture vigorously to ensure a large interfacial area for the reaction to occur.
Visualization: Phase-Transfer Catalysis Workflow
Caption: Mechanism of phase-transfer catalysis.
Application Example: Amide Coupling Reactions
A common application of this compound is in amide bond formation.[11][12] Poor solubility can hinder the reaction with the amine coupling partner.
Troubleshooting Protocol for Amide Coupling:
-
Initial Attempt: Attempt the reaction in a standard solvent like DCM or THF. If the starting material does not fully dissolve, proceed to the next step.
-
In-situ Salt Formation: Add one equivalent of a non-nucleophilic base like DIPEA to the suspension of the carboxylic acid in the reaction solvent. Stir until the solid dissolves.
-
Coupling Reagent Addition: Once the solution is homogeneous, add your chosen coupling reagent (e.g., HATU, HOBt/EDC).
-
Amine Addition: Finally, add the amine coupling partner to the activated carboxylic acid solution.
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | C9H6F4O2 | CID 2737589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]
- 4. ossila.com [ossila.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Phase transfer catalysis | PPTX [slideshare.net]
- 10. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 11. Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
stability issues of 2-Fluoro-5-(trifluoromethyl)phenylacetic acid under reaction conditions
Welcome to the dedicated technical support guide for 2-Fluoro-5-(trifluoromethyl)phenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile building block. The unique substitution pattern of this molecule, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts desirable electronic properties but also introduces specific reactivity and stability considerations that must be managed for successful synthetic outcomes.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to equip you with the knowledge to anticipate and resolve common issues, ensuring the integrity of your reactions and the purity of your products.
Troubleshooting Guide: Navigating Common Stability Issues
This section addresses specific problems you may encounter during your experiments with this compound, offering explanations for the underlying chemistry and providing actionable solutions.
Question 1: I am observing significant byproduct formation, suggesting my starting material is degrading under the reaction conditions. What are the likely degradation pathways?
Answer:
This compound is susceptible to two primary degradation pathways under common synthetic conditions: thermal decarboxylation and hydrolysis of the trifluoromethyl group.
-
Thermal Decarboxylation: At elevated temperatures, typically above 100-150 °C, the molecule can lose carbon dioxide to form 1-fluoro-4-(trifluoromethyl)benzene. The reaction is driven by the formation of a relatively stable benzylic carbanion intermediate, which is then protonated by a proton source in the reaction mixture. The presence of electron-withdrawing groups, such as the trifluoromethyl group, can influence the rate of this process.[1][2]
-
Trifluoromethyl Group Hydrolysis: The trifluoromethyl (CF₃) group is generally robust; however, under harsh acidic or basic conditions, it can undergo hydrolysis to a carboxylic acid group (forming 2-fluoro-5-carboxyphenylacetic acid). This is more likely to occur in the presence of strong, concentrated acids or bases, particularly at higher temperatures.
Question 2: My amide coupling reaction with this compound is low-yielding or failing completely. What are the potential causes and how can I improve the outcome?
Answer:
Low yields in amide coupling reactions with this substrate are often due to a combination of its electronic properties and steric hindrance, which can affect the reactivity of the carboxylic acid.
Causality Behind Experimental Choices:
-
Reduced Nucleophilicity of the Carboxylate: The electron-withdrawing nature of both the fluorine and trifluoromethyl groups decreases the electron density of the carboxylate, making it a weaker nucleophile. This can slow down the initial activation step with coupling reagents.
-
Steric Hindrance: The ortho-fluoro substituent can sterically hinder the approach of the amine to the activated carboxylic acid intermediate.
Troubleshooting Protocol:
-
Choice of Coupling Reagent: For sterically hindered and electronically deactivated acids, standard coupling reagents like DCC or EDC alone may be insufficient.[3][4] Consider using more potent uronium- or phosphonium-based reagents such as HATU, HBTU, or PyBOP, which are known to be effective for challenging couplings.[3]
-
In Situ Acyl Fluoride Formation: An effective strategy for coupling sterically hindered substrates is the in situ formation of an acyl fluoride.[5] Acyl fluorides are highly reactive yet can be generated under mild conditions, minimizing side reactions. A recommended protocol involves using a fluorinating agent like BTFFH.[6][7][8]
-
Reaction Conditions:
-
Temperature: While gentle heating (40-50 °C) can sometimes facilitate sluggish reactions, be mindful of the potential for thermal decarboxylation.[9]
-
Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) to minimize side reactions.
-
Solvent: Anhydrous polar aprotic solvents like DMF or NMP are generally preferred.
-
Data Presentation: Comparison of Coupling Reagents for Challenging Amide Bond Formation
| Coupling Reagent | Additive | Typical Conditions | Suitability for Hindered/Electron-Deficient Substrates |
| EDC/DCC | HOBt/Oxyma | DCM or DMF, 0 °C to RT | Moderate; may be sluggish.[3] |
| HATU/HBTU | DIPEA | DMF, 0 °C to RT | High; effective for difficult couplings.[3] |
| PyBOP | DIPEA | DMF or DCM, RT | High; known to suppress racemization. |
| BTFFH | DIPEA | MeCN or DCM, RT to 80 °C | High; in situ acyl fluoride formation is advantageous.[6][7] |
Question 3: I am concerned about the stability of the C-F bond on the aromatic ring during my reaction. Under what conditions could it be compromised?
Answer:
The aromatic C-F bond is one of the strongest covalent bonds in organic chemistry and is generally very stable.[10][11] However, its stability can be compromised under specific conditions, primarily through nucleophilic aromatic substitution (SₙAr).
Key Considerations:
-
Activation by Electron-Withdrawing Groups: The presence of the strongly electron-withdrawing trifluoromethyl group, particularly in the para position relative to the fluorine, activates the aromatic ring towards nucleophilic attack.[12][13] This makes the fluorine atom a potential leaving group.
-
Reaction Conditions for SₙAr: For SₙAr to occur, a strong nucleophile and typically elevated temperatures are required. Common nucleophiles that could displace the fluoride include alkoxides, thiolates, and certain amines.
-
Minimizing the Risk: To avoid unwanted SₙAr, it is advisable to:
-
Use moderately basic conditions when possible.
-
Avoid using strong, unhindered nucleophiles in combination with high temperatures.
-
If a strong nucleophile is necessary, conduct the reaction at the lowest possible temperature.
-
Experimental Workflow: Assessing C-F Bond Stability
Caption: Factors influencing the stability of the title compound.
References
- Glein, C. R., & Holloway, J. R. (2020). Mechanisms of decarboxylation of phenylacetic acids and their sodium salts in water at high temperature and pressure. Geochimica et Cosmochimica Acta, 269, 495-514. [Link]
- Mori, K., & Hartwig, J. F. (2021).
- Jeschke, P. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 27(23), 8568. [Link]
- Anbar, A. D., & Glein, C. R. (2015). New Perspectives on Mechanisms of Decarboxylation in Hydrothermal Fluids from Studies of Substituted Phenylacetic Acids. Goldschmidt Abstracts. [Link]
- Burdon, J., & Tatlow, J. C. (1985). Fluoroaromatic Compounds. In Kirk-Othmer Encyclopedia of Chemical Technology. [Link]
- James, K. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]
- ACS Publications. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Organic Letters. [Link]
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
- University of Copenhagen Research Portal. (2016).
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
- El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link]
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- Wikipedia. (n.d.). Carbon–fluorine bond. [Link]
- Liu, W., & Liu, A. (2021). Carbon–fluorine bond cleavage mediated by metalloenzymes. Trends in Chemistry, 3(11), 938-951. [Link]
- Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
- MDPI. (2020).
- Innovation.world. (n.d.). The Carbon-Fluorine Bond: The Source Of PFAS Stability. [Link]
- Reddit. (2021).
- Kumar, A., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(41), 5469-5471. [Link]
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
Sources
- 1. View of Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents: The Remarkable Effect of Trifluoromethyl Group on the Reactivity of Nitrophenyl Ethers with Nucleophiles. [journals.chemsociety.org.ng]
- 2. youtube.com [youtube.com]
- 3. peptide.com [peptide.com]
- 4. hepatochem.com [hepatochem.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 11. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 12. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
dealing with steric hindrance in reactions of 2-Fluoro-5-(trifluoromethyl)phenylacetic acid
Introduction
Welcome to the technical support hub for 2-Fluoro-5-(trifluoromethyl)phenylacetic acid (CAS 220227-66-7).[1][2] This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile but challenging building block. The unique substitution pattern of this molecule—featuring an ortho-fluoro and a meta-trifluoromethyl group relative to the phenylacetic acid moiety—presents significant steric and electronic challenges. This document provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you overcome these hurdles, particularly those related to steric hindrance.
Foundational FAQs: Understanding the Core Challenges
Before diving into specific reaction troubleshooting, it's crucial to understand the inherent properties of this compound that contribute to its difficult reactivity.
Q1: What makes this molecule so sterically hindered?
The primary source of steric hindrance is the fluorine atom at the ortho position. While fluorine is small, its placement directly adjacent to the phenylacetic acid's methylene group (-CH₂COOH) creates a crowded environment around the carboxylic acid's reaction center. This bulk can physically block the approach of nucleophiles or the large transition states required for many coupling reactions.[3][4]
Q2: How do the electronic effects of the substituents influence reactivity?
The molecule has two strongly electron-withdrawing groups: the ortho-fluoro and the meta-trifluoromethyl (-CF₃) groups.[5]
-
Inductive Effect: Both fluorine and the -CF₃ group pull electron density away from the aromatic ring, making the carboxylate a weaker nucleophile after deprotonation.[6]
-
Aromatic Ring Reactivity: These electron-withdrawing groups deactivate the ring toward traditional electrophilic aromatic substitution but can activate it for nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present.[5][7][8] The ortho-fluoro group, in particular, significantly increases the acidity of the carboxylic acid proton, but its proximity can interfere with reactions at the carboxyl group itself.
Troubleshooting Guide: Common Reaction Failures
This section addresses specific, common problems encountered when using this compound, presented in a question-and-answer format.
Q3: My amide coupling reaction is failing or giving very low yields. What's going wrong?
This is the most frequently encountered issue. The combination of a sterically hindered acid and potentially a hindered or electronically poor amine makes standard amide coupling conditions (like DCC or EDC/HOBt) inefficient.[9][10] The activated carboxylate intermediate is too sterically shielded for the amine to attack effectively.
Diagnosis & Solution Workflow:
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Troubleshooting workflow for amide coupling reactions.
Recommended Protocol: See Protocol A: High-Efficiency Amide Coupling of Sterically Hindered Substrates .
Q4: I'm attempting an esterification (e.g., Fischer esterification), and the reaction is incredibly slow or doesn't reach completion. Why?
Fischer esterification is an equilibrium-driven process that is notoriously sensitive to steric hindrance.[11][12][13] The bulky substituents on the phenyl ring impede the approach of the alcohol to the protonated carboxylic acid.
Troubleshooting Steps:
-
Switch to an Acyl Chloride Intermediate: This is the most robust solution. Convert the carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is much more reactive and less sensitive to the steric bulk of the incoming alcohol.
-
Increase Temperature and Use a Dehydrating Agent: If you must use a direct esterification method, use a high-boiling solvent (like toluene) with a Dean-Stark apparatus to remove water and drive the equilibrium.[11][12]
-
Use a More Powerful Catalyst: While strong acids like H₂SO₄ are standard, consider using a Lewis acid catalyst or specialized boric acid-based catalysts that can be effective for hindered substrates.[14]
Comparative Data for Esterification Strategies
| Method | Reagents | Typical Conditions | Pros | Cons |
| Fischer Esterification | Alcohol (as solvent), H₂SO₄ (cat.) | Reflux, 12-48h | Simple, inexpensive reagents | Very slow, low yield for hindered substrates.[13] |
| Acyl Chloride Method | 1. (COCl)₂, cat. DMF2. Alcohol, Pyridine | 0°C to RT, 2-6h | Fast, high yield, reliable | Two steps, corrosive reagents |
| Steglich Esterification | Alcohol, DCC/EDC, DMAP (cat.) | CH₂Cl₂, RT, 4-12h | Mild conditions | Byproduct removal can be difficult (DCU).[15] |
Q5: Can I perform reactions directly on the aromatic ring, such as a Suzuki coupling?
Yes, but with significant challenges. If you first convert the carboxylic acid to an ester or amide and then attempt a Suzuki or Buchwald-Hartwig coupling on a halogenated version of this scaffold, the ortho-fluoro group and the bulky side chain will hinder the oxidative addition and reductive elimination steps at the palladium center.[16][17]
Key Considerations for Cross-Coupling:
-
Ligand Choice is Critical: You must use ligands specifically designed for sterically demanding substrates. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or specialized monophosphine ligands are often required to facilitate the reaction.[16]
-
Catalyst Loading and Temperature: Expect to use higher catalyst loadings (2-10 mol%) and elevated temperatures (80-120°C), often with microwave heating, to achieve reasonable conversion.[18]
-
Base and Solvent: The choice of base (e.g., K₃PO₄, Cs₂CO₃) and solvent (e.g., Dioxane, Toluene, DMF) must be carefully optimized.
Advanced Strategies & Reference Protocols
Protocol A: High-Efficiency Amide Coupling via Acyl Fluoride Intermediate
This protocol leverages the small size and high reactivity of an in-situ generated acyl fluoride to overcome steric barriers.[19][20][21] It is particularly effective for coupling with hindered or electron-deficient amines where other methods fail.
Diagram of the Acyl Fluoride Advantage:
dot graph G { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=11];
} dot Caption: Steric comparison of activated ester vs. acyl fluoride intermediates.
Step-by-Step Methodology:
-
Preparation: In a dry, argon-flushed flask, dissolve this compound (1.0 equiv.) and the desired amine (1.1 equiv.) in anhydrous DMF or CH₃CN (0.2 M).
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 equiv.).
-
Activation: Cool the mixture to 0°C. Add BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) (1.2 equiv.) portion-wise over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes. Then, heat the reaction to 60-80°C and monitor by TLC or LC-MS until the starting acid is consumed (typically 4-16 hours).
-
Workup: Cool the reaction mixture, dilute with ethyl acetate, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (2020). ResearchGate.
- Leadbeater, N. E., & Marco, M. (2000). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. Tetrahedron Letters, 41(10), 1646-1649.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Albericio, F., & Carpino, L. A. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 24(9), 1845–1864.
- Trovitch, R. J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11045-11049.
- Kumbhar, A. S. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5250-5287.
- Zhang, Y., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21(Suppl 1), S124-S126.
- Moody, C. J., & O'Donovan, D. H. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 67(21), 7525–7528.
- Aapptec. (n.d.). Coupling Reagents.
- Plaskon, A. S., et al. (2009). The Influence of Nucleophile Substituents on the Orientation in the Reaction between 2,4-Difluoronitrobenzene and Lithium Phenoxides in Liquid Ammonia. European Journal of Organic Chemistry, 2009(28), 4818-4825.
- Galabov, B., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Molecules, 27(6), 1891.
- Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(21), 8148–8153.
- Allen, C. L., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. RSC Advances, 8(15), 8084-8089.
- Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(4), 195-199.
- Lund, G., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11045-11049.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. ResearchGate.
- Hely Speciality Chemicals. (n.d.). 2,4,5 Trifluro phenyl acetic acid.
- Lund, G., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Rosenthal, J., & Schuster, D. I. (2003). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena.
- Li, P., et al. (2011). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 88, 342-350.
- Rosenthal, J., & Schuster, D. I. (2003). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. ResearchGate.
- LibreTexts Chemistry. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.
- Reddit. (2020). How can I improve the yield of my Fischer Esterification?. r/Chempros.
- PubChem. (n.d.). This compound.
- Oakwood Chemical. (n.d.). 5-Fluoro-2-(trifluoromethyl)phenylacetic acid.
- Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
Sources
- 1. This compound | C9H6F4O2 | CID 2737589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chimia.ch [chimia.ch]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. electronicsandbooks.com [electronicsandbooks.com]
- 18. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 19. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 20. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Poisoning in Reactions with Fluorinated Compounds
Welcome to the Technical Support Center dedicated to addressing the challenges of catalyst poisoning in chemical reactions involving fluorinated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and practical, field-proven protocols to diagnose and mitigate catalyst deactivation.
The strategic incorporation of fluorine into molecules is a cornerstone of modern pharmaceuticals, agrochemicals, and materials science, offering enhanced metabolic stability, bioavailability, and unique physicochemical properties.[1][2][3] However, the very nature of fluorine and fluorinated reagents can present significant challenges to the stability and activity of a wide range of catalysts. This guide provides a structured approach to understanding and overcoming these obstacles.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Problem
This section addresses the fundamental questions surrounding catalyst deactivation when working with fluorinated compounds.
Q1: What are the tell-tale signs of catalyst deactivation in my reaction?
A1: A decline in catalytic activity is the most common indicator of deactivation.[4] This can manifest in several ways:
-
Reduced Reaction Rate: The time required to achieve the desired conversion significantly increases.[4]
-
Lower Yield: The amount of product obtained decreases under standard, previously optimized conditions.[4]
-
Decreased Selectivity: An increase in the formation of byproducts is observed.[4]
-
Stalled Reaction: In-situ monitoring (e.g., by GC, HPLC, or NMR) may show the reaction has stopped or significantly slowed down before completion.[4]
-
Physical Changes to the Catalyst: For heterogeneous catalysts, you might observe changes in color, particle size, or physical morphology.[4]
Q2: What are the primary mechanisms of catalyst poisoning by fluorinated compounds?
A2: Catalyst deactivation in the presence of fluorinated compounds can be broadly categorized into poisoning, fouling, and chemical alteration.
-
Poisoning: This is the most prevalent issue and occurs when fluoride ions or other reactive species strongly chemisorb onto the active sites of the catalyst, rendering them inactive.[4][5][6] Halide ions, including fluoride, are well-known poisons for many transition metal catalysts, particularly those based on palladium and rhodium.[5] They can irreversibly bind to the metal center, blocking sites essential for the catalytic cycle.[5]
-
Fouling/Coking: The deposition of carbonaceous materials (coke) on the catalyst surface can block pores and active sites.[6] The high fluorine content in some substrates can lead to the formation of fluorinated coke, which can be particularly challenging to remove.[6]
-
Chemical Alteration: The fluorinated reagent or byproducts can chemically modify the catalyst or its ligands. For instance, strong acids generated from reagents like N-Fluorobenzenesulfonimide (NFSI) can protonate and deactivate amine organocatalysts or degrade the ligands of metal-based catalysts.[7]
Q3: Are certain catalysts more susceptible to poisoning by fluorinated compounds?
A3: Yes, susceptibility varies. Transition metal catalysts, especially late transition metals, are often vulnerable.
-
Palladium Catalysts: Highly susceptible to poisoning by halides, including fluoride and chloride.[5] The active Pd(0) species can be readily deactivated by coordination with these ions.[5]
-
Rhodium Catalysts: Also affected by halide poisoning, although the specific mechanisms can differ from palladium.[5]
-
Amine-Based Organocatalysts: Can be deactivated by acidic byproducts generated from some fluorinating agents.[7][8]
Q4: Can the fluorinated substrate itself be the source of poisoning?
A4: Absolutely. While impurities are a common culprit, the fluorinated molecule can be the source of the poison. Metabolism or decomposition of certain fluorinated compounds can liberate fluoride ions.[9] For example, cytochrome P450-mediated hydroxylation at fluorinated aliphatic carbons can release fluoride.[9] Additionally, some fluorinated functional groups, like amides, can coordinate to the metal center and act as competitive inhibitors.[5]
Part 2: Troubleshooting Guides - A Systematic Approach
When faced with a failing or underperforming reaction, a systematic approach to troubleshooting is crucial. This section provides logical workflows to diagnose the root cause of catalyst deactivation.
Troubleshooting Workflow for a Stalled Reaction
This guide helps determine if catalyst poisoning is the likely cause of a reaction that has stopped prematurely.
Caption: A decision tree for diagnosing catalyst poisoning in a stalled reaction.
Identifying the Source of the Poison
Once catalyst poisoning is suspected, the next step is to pinpoint the source.
| Potential Source | Diagnostic Action | Expected Outcome if Source is Confirmed |
| Fluorinated Reagent | Run the reaction with a freshly purified batch of the fluorinated reagent. | Improved reaction performance indicates impurities in the original reagent. |
| Byproducts | Analyze the reaction mixture over time (TLC, GC/MS, NMR) to identify the formation of potential inhibitors. | Correlation between byproduct formation and decreased reaction rate. |
| Solvent/Other Reagents | Rigorously dry all solvents and purify all other reagents.[7] | Improved yield and/or rate suggests water or other impurities were the cause. |
| Atmosphere | Ensure the reaction is conducted under a strictly inert atmosphere (N₂ or Ar).[5] | Better results point to atmospheric contamination (e.g., oxygen, moisture). |
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments and workflows to mitigate and manage catalyst poisoning.
Protocol 1: General Procedure for Mitigating Poisoning by Acidic Byproducts (e.g., from NFSI)
This protocol is particularly relevant for amine-catalyzed reactions where acidic byproducts can deactivate the catalyst.[7]
Objective: To neutralize acidic byproducts in situ to prevent catalyst deactivation.
Materials:
-
Amine catalyst
-
Aldehyde or other substrate
-
N-Fluorobenzenesulfonimide (NFSI) or other electrophilic fluorinating agent
-
Anhydrous, non-nucleophilic base (e.g., 2,6-lutidine, proton sponge)
-
Anhydrous solvent (e.g., CH₂Cl₂, Toluene)
-
Standard inert atmosphere glassware and techniques
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine catalyst (e.g., 10 mol%).
-
Add the anhydrous, non-nucleophilic base (e.g., 1.2 equivalents).
-
Add the anhydrous solvent via syringe.
-
Stir the solution at the desired reaction temperature (e.g., 0 °C).
-
Add the aldehyde substrate (1.0 equivalent) to the stirred solution.
-
In a separate vial, dissolve the NFSI (1.1 equivalents) in the anhydrous solvent.
-
Add the NFSI solution dropwise to the reaction mixture over a period of 10-15 minutes.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, proceed with the standard aqueous workup.
Rationale: The non-nucleophilic base neutralizes the strong acid generated from NFSI as it forms, preventing the protonation and deactivation of the amine catalyst.[7]
Protocol 2: Catalyst Regeneration for Fluoride Poisoning of a Heterogeneous Catalyst
This protocol provides a general guideline for regenerating a heterogeneous catalyst poisoned by fluoride, often through a combination of washing and thermal treatment.
Objective: To remove adsorbed fluoride species from the surface of a heterogeneous catalyst.
Materials:
-
Spent heterogeneous catalyst
-
Mild aqueous base solution (e.g., 0.1 M NaOH or NaHCO₃)
-
Deionized water
-
Methanol or other suitable organic solvent
-
Tube furnace with temperature and atmosphere control
-
Inert gas (N₂) and a reducing gas (e.g., 5% H₂ in N₂)
Procedure:
-
Recovery: Carefully recover the spent catalyst from the reaction mixture by filtration.
-
Washing: a. Wash the catalyst multiple times with the reaction solvent to remove residual organics. b. Suspend the catalyst in a mild aqueous base solution and stir for 1-2 hours at room temperature. This helps to desorb fluoride ions. c. Filter the catalyst and wash thoroughly with deionized water until the washings are neutral (check with pH paper). d. Wash the catalyst with methanol or another volatile organic solvent to aid in drying.
-
Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 80-100 °C) overnight.
-
Thermal Treatment (Calcination/Reduction): a. Place the dried catalyst in a quartz tube within a tube furnace. b. Calcination (if coking is also suspected): Heat the catalyst under a flow of dilute air (e.g., 5% O₂ in N₂) to a temperature sufficient to burn off carbonaceous deposits (typically 300-500 °C).[4] Hold for 2-4 hours. c. Reduction (for metal catalysts): After calcination (or as the primary thermal treatment), switch the gas flow to an inert gas (N₂) and purge the system. Then, switch to a reducing gas mixture (e.g., 5% H₂ in N₂) and heat to a temperature appropriate for reducing the metal oxides back to the active metallic state. This temperature will be catalyst-specific.
-
Cooling and Passivation: Cool the catalyst to room temperature under an inert gas flow. If the catalyst is pyrophoric, it may require careful passivation before exposure to air.
Safety Note: The regeneration process, especially the oxidative treatment of coke, can be exothermic and lead to temperature runaways if not carefully controlled.[10] Always use a diluted oxidant stream and control the heating rate.[10]
Part 4: Visualizing Deactivation Pathways
Understanding the mechanisms of catalyst deactivation is key to preventing them. The following diagram illustrates the primary pathways for catalyst poisoning in the context of reactions with fluorinated compounds.
Caption: Mechanisms of catalyst deactivation by fluorinated compounds and their byproducts.
References
- Mechanism of perfluoroalkyl halide toxicity: catalysis of perfluoroalkylation by reduced forms of cobalamin (vitamin B12) - PubMed. (2003). Biochemistry (Moscow).
- Technical Support Center: Catalyst Selection for Reactions Involving Fluorinated Aldehydes - Benchchem. (2025). BenchChem.
- identifying and overcoming catalyst deactivation in difluoroamine reactions - Benchchem. (2025). BenchChem.
- Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect - Chemical Science (RSC Publishing). (2022). The Royal Society of Chemistry.
- Technical Support Center: Catalyst Poisoning in N-Chloro-2-fluoroacetamide Mediated Reactions - Benchchem. (2025). BenchChem.
- The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019).
- Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination | Request PDF - ResearchGate. (2025).
- Catalytic control of enzymatic fluorine specificity - PMC - NIH.
- Technical Support Center: Regeneration of Chromium(III)
- Improving selectivity in catalytic hydrodefluorination by limiting S N V reactivity. (2025).
- Mechanisms of Fluoride Toxicity: From Enzymes to Underlying Integr
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024).
- Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers | Journal of the American Chemical Society. (2021).
- Assessing the influence of the fluorine substituent on reaction outcomes. - Benchchem. (2025). BenchChem.
- How Can You Prevent Catalyst Poisoning? - Chemistry For Everyone - YouTube. (2025). YouTube.
- The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Room-Temperature Catalytic Hydrodefluorination of C(sp3)−F Bonds - ACS Publications. (2005).
- Metabolism and Toxicity of Fluorine Compounds | Chemical Research in Toxicology. (2021).
- Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes - PubMed. (2023). Journal of the American Chemical Society.
- Technical Support Center: Catalyst Deactivation in Perfluoropent-1-ene Reactions - Benchchem. (2025). BenchChem.
- Catalytic hydrothermal destruction of PFAS: kinetics and reaction mechanisms. (2024). American Chemical Society.
- Fluoride contamination, consequences and removal techniques in w
- FLUORIDE TOXICITY - The Balanced Body Center. (2025). The Balanced Body Center.
- Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B) | ACS Omega - ACS Publications. (2024).
- Principles of fluoride toxicity and the cellular response: a review - PMC - PubMed Central. (2019).
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - ResearchGate. (2025).
- Fluorine-doped carbon nanotubes as an efficient metal-free catalyst for destruction of organic pollutants in catalytic ozonation | Request PDF - ResearchGate. (2025).
- (PDF) Fluoride Detection and Quantification, an Overview from Traditional to Innovative Material-Based Methods - ResearchGate.
- A catalytic fluoride-rebound mechanism for C(sp3)-CF3 bond formation - PMC - NIH. (2017).
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI.
- CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorin
- A new way to prepare fluorinated pharmaceuticals | MIT News. (2009). MIT News.
- Fluoride toxicity - Wikipedia. Wikipedia.
- Catalysis for Fluorination and Trifluoromethylation - PMC - NIH.
- Direct regeneration of fluorine-doped carbon-coated LiFePO4 cathode materials from spent lithium-ion batteries - Green Chemistry (RSC Publishing). (2022). The Royal Society of Chemistry.
- Deactivation by Aging, Poisoning and Fouling // Reactor Engineering - Class 146 - YouTube. (2015). YouTube.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Challenges of 2-Fluoro-5-(trifluoromethyl)phenylacetic Acid: A Technical Guide to Reaction Workup Procedures
For Immediate Release
[City, State] – January 10, 2026 – In the landscape of pharmaceutical and agrochemical research, the synthesis of novel compounds is a daily endeavor. Among the vast array of building blocks available to chemists, 2-Fluoro-5-(trifluoromethyl)phenylacetic acid stands out as a key intermediate due to the unique properties conferred by its fluorine and trifluoromethyl substituents. These groups can enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable component in drug design.[1][2] However, the very attributes that make this compound desirable also present distinct challenges during the critical phase of reaction workup and purification.
This technical support guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of workup procedures for reactions containing this compound. Grounded in scientific principles and practical experience, this document will serve as a troubleshooting resource to navigate the common and often complex issues encountered in the laboratory.
Understanding the Molecule: The Root of Workup Challenges
The chemical and physical properties of this compound are the foundation of the difficulties that can arise during workup. With a molecular weight of 222.14 g/mol and a calculated XLogP3 of 2.4, it is a solid at room temperature.[3][4] The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences its electronic properties and solubility.
The strong electron-withdrawing nature of these substituents increases the acidity of the carboxylic acid group. This heightened acidity can alter the expected behavior during standard acid-base extractions, requiring careful pH control to ensure efficient separation. Furthermore, the fluorinated nature of the molecule and its derivatives can lead to unusual solubility profiles in both organic and aqueous phases, increasing the likelihood of emulsion formation and complicating the removal of byproducts.
Frequently Asked Questions (FAQs) for Workup Procedures
This section addresses common questions and issues encountered when working up reactions involving this compound.
Q1: Why is my acid-base extraction not working as expected for my this compound derivative?
A1: The electron-withdrawing fluorine and trifluoromethyl groups make the carboxylic acid of the parent compound significantly more acidic than a typical phenylacetic acid. This means that a higher pH is required to deprotonate it and bring it into the aqueous layer as its carboxylate salt. Conversely, a more acidic solution is needed to protonate the carboxylate and extract it back into an organic solvent. It is crucial to monitor the pH of the aqueous layer carefully during extractions. For basic washes to remove unreacted acid, a dilute solution of a stronger base like sodium carbonate or even dilute sodium hydroxide may be necessary instead of sodium bicarbonate. Always check the pH of the aqueous layer after extraction to ensure it is in the desired range for your separation.[5]
Q2: I am consistently getting stable emulsions during the workup. What can I do?
A2: Emulsion formation is a frequent challenge with fluorinated compounds due to their unique interfacial properties.[6][7] Here are several strategies to combat emulsions:
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) can increase the ionic strength of the aqueous phase, which often helps to break up emulsions.[8]
-
Filtration through Celite®: Passing the emulsified mixture through a pad of Celite® can help to break up the emulsion by removing particulate matter that may be stabilizing it.[9]
-
Solvent Modification: If possible, try changing the organic solvent used for the extraction. Sometimes, switching from a solvent like dichloromethane to ethyl acetate, or vice versa, can prevent emulsion formation.
-
Patience and Gentle Mixing: Avoid vigorous shaking of the separatory funnel. Gentle, repeated inversions are often sufficient for extraction and can prevent the formation of tight emulsions. Allowing the mixture to stand for a period can also sometimes lead to separation.[9]
Q3: How do I effectively remove common byproducts from my reaction, such as excess coupling reagents or unreacted starting materials?
A3: The choice of byproduct removal strategy depends on the specific reaction.
-
For Amide Coupling Reactions: Water-soluble byproducts from coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) can typically be removed with sequential aqueous washes. A dilute acid wash (e.g., 1M HCl) will remove basic byproducts and unreacted amines. A dilute base wash (e.g., saturated NaHCO₃ or dilute Na₂CO₃) will remove acidic byproducts and unreacted this compound.[8]
-
For Esterification Reactions: Unreacted carboxylic acid can be removed with a basic wash. Excess alcohol can often be removed by washing with water or brine, especially for lower molecular weight alcohols.
-
General Purification: For non-polar byproducts or those with similar solubility to the product, column chromatography is often necessary. The choice of solvent system for chromatography will depend on the polarity of your product.
Q4: What are the best practices for recrystallizing my solid product?
A4: Finding a suitable solvent system for recrystallization is key. A good starting point is to test the solubility of your crude product in a range of solvents of varying polarity (e.g., hexanes, ethyl acetate, isopropanol, ethanol, water). An ideal single-solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Alternatively, a two-solvent system can be used, where the compound is soluble in one solvent and insoluble in the other. Dissolve the compound in a minimal amount of the "good" solvent at an elevated temperature and then add the "bad" solvent dropwise until turbidity persists. Allow the solution to cool slowly to promote the formation of pure crystals.
Troubleshooting Guide: Common Workup Problems and Solutions
| Problem | Potential Cause | Troubleshooting Steps |
| Low product yield after workup | Product is partially soluble in the aqueous layer. | Back-extract the combined aqueous layers with a fresh portion of the organic solvent. To decrease the aqueous solubility of your product, you can "salt out" by adding sodium chloride to the aqueous phase before extraction. |
| Product is volatile and lost during solvent removal. | Use a lower temperature and pressure during rotary evaporation. Consider using a cold trap to recover any volatile product. | |
| Product is unstable to the acidic or basic workup conditions. | Test the stability of your product to the planned workup conditions on a small scale before applying it to the entire reaction mixture. If instability is observed, use milder reagents or a neutral workup. | |
| Gooey or oily precipitate forms between layers | Insoluble byproducts or partially soluble salts are forming. | Try to identify the precipitate. If it is an inorganic salt, adding more water may dissolve it. If it is an organic byproduct, you may need to filter the mixture before proceeding with the extraction. Washing with water multiple times can also help remove the goo.[10] |
| Product does not precipitate as expected during acid/base workup | The pH of the solution is not optimal for precipitation. | Carefully adjust the pH of the solution with dropwise addition of acid or base while monitoring with pH paper or a pH meter. |
| The product is more soluble in the aqueous phase than anticipated. | If the product is an acid, ensure the solution is sufficiently acidic (pH < pKa) to fully protonate it. If it is a base, ensure the solution is sufficiently basic (pH > pKa) to deprotonate its conjugate acid. Consider extracting the product with an organic solvent instead of relying on precipitation. | |
| Organic layer remains colored after multiple washes | Highly colored impurities are present. | If the color is due to residual halogenated reagents, a wash with a dilute solution of sodium thiosulfate can be effective.[10] For other colored impurities, passing the organic solution through a small plug of silica gel or activated carbon may be necessary. |
Experimental Protocols: Step-by-Step Methodologies
Protocol 1: Workup of a Typical Amide Coupling Reaction
This protocol assumes the coupling of this compound with an amine using a carbodiimide coupling agent (e.g., EDC) and an additive (e.g., HOBt).
-
Reaction Quench: Once the reaction is complete (as determined by TLC or LC-MS), dilute the reaction mixture with an appropriate organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Washes:
-
Transfer the diluted reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (to remove unreacted amine and basic byproducts).
-
Saturated aqueous NaHCO₃ or dilute Na₂CO₃ (to remove unreacted carboxylic acid and acidic byproducts). Check the pH of the aqueous layer to ensure it is basic.
-
Water.
-
Saturated aqueous NaCl (brine) (to help break any emulsions and remove residual water).
-
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by either recrystallization or column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: Workup of a Fischer Esterification Reaction
This protocol is for the acid-catalyzed esterification of this compound with an alcohol.
-
Reaction Quench: After the reaction has reached completion, cool the mixture to room temperature and dilute with an organic solvent like diethyl ether or ethyl acetate.
-
Neutralization and Washes:
-
Carefully transfer the diluted mixture to a separatory funnel.
-
Slowly add saturated aqueous NaHCO₃ to neutralize the acidic catalyst. Caution: CO₂ evolution will cause pressure buildup. Vent the separatory funnel frequently.
-
Continue washing with NaHCO₃ until the aqueous layer is basic.
-
Wash with water.
-
Wash with brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase to yield the crude ester.
-
-
Purification:
-
The crude ester can be purified by distillation if it is a liquid, or by column chromatography.
-
Conclusion
The successful synthesis of derivatives of this compound hinges on a thoughtful and well-executed workup and purification strategy. By understanding the underlying chemical principles and anticipating the challenges posed by the fluorinated substituents, researchers can develop robust procedures to isolate their target compounds in high yield and purity. This guide serves as a foundational resource, and it is always recommended to consult the primary literature for specific examples and to adapt these general protocols to the unique requirements of each reaction.
References
- University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion.
- University of Rochester, Department of Chemistry. (n.d.). How To: Manage an Emulsion.
- Giménez-Gómez, P., et al. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances, 12(15), 9336-9343. [Link]
- Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.
- Goode, D. R. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis.
- Tosoh F-Tech, Inc. (2004). Method of purifying and separating 2-fluoro-3-oxoalkylcarboxylic acid ester.
- Regel-Rosocka, M., et al. (2020). The effect of pH on extraction of carboxylic acids from (a) M1 model broth, (b) M2 model broth, (c) real fermentation broth (0.4 mol/L Cyanex 923, o/w = 1/ 2).
- Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.
- Valterová, I., et al. (1985). Direct esterification of α-methoxy-α-(trifluoromethyl)phenylacetic acid.
- Binks, B. P., et al. (2018). Emulsions of Fluorinated Oils Stabilised by Fluorinated Silica Nanoparticles. Langmuir, 34(43), 12947-12955.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737589, this compound.
- Daikin Industries, Ltd. (2005). Method for recovering emulsifiers containing fluorine.
- Huck, W. T. S., et al. (2013). Influence of Fluorinated Surfactant Composition on the Stability of Emulsion Drops. Langmuir, 29(49), 15144-15150.
- Liu, J., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Chem, 7(8), 2245-2255.
- Reddy, P. V. N., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719.
- Benaglia, M., et al. (2021). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. The Journal of Organic Chemistry, 86(15), 10329-10338.
- Zhejiang University. (2013). Preparation method 2,4,5-trifluorophenylacetic acid.
- Ellis, D. A. (2000). Organofluorine compounds in the environment, analysis, sources and fate.
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
- Mecozzi, S., & Hoang, K. C. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347-7350.
- Reddy, P. V. N., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719.
- Florence, A. J., et al. (2018). Aqueous solubility of organic salts. Investigating trends in a systematic series of 51 crystalline salt forms of methylephedrine. Crystal Growth & Design, 18(9), 5344-5355.
- O'Hagan, D. (2008). The five naturally occurring organofluorine compounds, which are found...
- Parkin, S., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide.
- Wikipedia. (n.d.). Phenylacetic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737594, 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid.
- Eyal, A. M., & Canary, J. W. (2002). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. Industrial & Engineering Chemistry Research, 41(13), 3239-3244.
- Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
- Liu, J., et al. (2021).
- Patai, S., et al. (Eds.). (2019). The Chemistry of Organofluorine Compounds. John Wiley & Sons.
- MacMillan, D. W. C., et al. (2016). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Journal of the American Chemical Society, 138(16), 5234-5237.
- MacMillan, D. W. C., et al. (2016). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. ACS Central Science, 2(5), 309-313.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737598, 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile.
- Zhang, W., & Curran, D. P. (2006). Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis.
- Sosnovskikh, V. Y., et al. (2005). Regioselective Synthesis of 2- and 5-Trifluoromethyl- or 2- and 5-Difluoromethylpyrazolo[1,5-c]pyrimidines Based on 7,7,7-Trifluoro- or 7,7-Difluoro-2,4,6-trioxoheptanoic and 6-Trifluoromethyl- or 6-Difluoromethylcomanic Acids. Russian Chemical Bulletin, 54(10), 2329-2338.
- Gevorg, S. (n.d.). Organic Chemistry Archives. Chemistry Steps.
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. This compound | C9H6F4O2 | CID 2737589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EP1514848A4 - METHOD FOR RECOVERING EMULSIFIERS CONTAINING FLUORINE - Google Patents [patents.google.com]
- 7. [PDF] Influence of Fluorinated Surfactant Composition on the Stability of Emulsion Drops | Semantic Scholar [semanticscholar.org]
- 8. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 9. Workup [chem.rochester.edu]
- 10. How To [chem.rochester.edu]
preventing decomposition of 2-Fluoro-5-(trifluoromethyl)phenylacetic acid during synthesis
Welcome to the technical support guide for the synthesis of 2-Fluoro-5-(trifluoromethyl)phenylacetic acid. This document is designed for researchers, chemists, and drug development professionals who are actively working with this compound. The presence of both fluoro- and trifluoromethyl- groups on the phenyl ring presents unique stability challenges during synthesis. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you prevent decomposition and maximize your yield and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the root causes and providing actionable solutions.
Problem 1: My reaction yields are consistently low, and I suspect the product is decomposing.
Answer:
Low yields are often a direct result of product decomposition, primarily through decarboxylation. The electron-withdrawing nature of the fluorine and trifluoromethyl groups makes the benzylic carbanion intermediate in the decarboxylation process more stable, thus facilitating this decomposition pathway, especially under harsh conditions.[1][2]
Causality and Prevention:
-
Thermal Stress: Phenylacetic acids, particularly those activated by electron-withdrawing groups, are susceptible to thermal decarboxylation. The hydrolysis of an intermediate nitrile or ester to the final carboxylic acid is often the most critical step. High temperatures, especially in the presence of strong acids or bases, can accelerate the loss of CO2 to form the undesired byproduct, 2-fluoro-5-(trifluoromethyl)toluene.
-
Solution:
-
Temperature Control: Maintain the reaction temperature as low as feasible during the final hydrolysis step. For instance, when hydrolyzing 2-(2-fluoro-5-(trifluoromethyl)phenyl)acetonitrile, consider using 70% sulfuric acid at a controlled temperature of 110-120°C rather than pushing it to higher temperatures.[3]
-
Milder Reagents: If possible, opt for enzymatic hydrolysis or milder basic conditions (e.g., NaOH or KOH in an aqueous-organic solvent mix at reflux, but not exceeding 100°C) followed by careful acidification in an ice bath.
-
Inert Atmosphere: While the primary decomposition is decarboxylation, oxidative side reactions can occur at high temperatures, leading to colored impurities. Running the reaction under an inert atmosphere (Nitrogen or Argon) can mitigate this, especially during prolonged heating.
-
Problem 2: My final product is contaminated with 2-fluoro-5-(trifluoromethyl)toluene. How can I prevent its formation?
Answer:
The presence of 2-fluoro-5-(trifluoromethyl)toluene is a definitive sign of decarboxylation. This occurs when the carboxylic acid group is cleaved from the molecule. Research has shown that trifluoromethyl-substituted phenylacetic acids are particularly prone to this transformation.[1][2]
Causality and Prevention:
-
Photodecarboxylation: Studies have demonstrated that CF₃-substituted phenylacetic acids can undergo efficient photodecarboxylation, especially in basic aqueous solutions when exposed to UV light.[1][2] This process generates a benzylic carbanion that is then protonated by water to yield the toluene derivative.
-
Solution:
-
Protect from Light: During workup, extraction, and purification, protect your reaction vessel from direct light, especially if the solution is basic. Use amber glass containers or wrap your glassware in aluminum foil.
-
Control pH During Workup: When neutralizing the reaction mixture after basic hydrolysis, perform the acidification slowly and at a low temperature (0-5°C). A rapid, exothermic neutralization can create localized hot spots that promote thermal decarboxylation.
-
Purification Strategy: If the byproduct has already formed, it can typically be separated from the desired carboxylic acid product via recrystallization or column chromatography. However, prevention is far more efficient.
-
Problem 3: The isolated product is off-color (yellow or brown) instead of a white solid.
Answer:
Product discoloration typically points to the presence of minor, highly colored impurities arising from side reactions or oxidation. While often present in small quantities, they can be difficult to remove.
Causality and Prevention:
-
Oxidation: The benzylic position is susceptible to oxidation, particularly at elevated temperatures in the presence of air (oxygen). This can lead to the formation of ketone or other carbonyl-containing impurities which can be colored or lead to colored degradation products.
-
Side Reactions from Starting Materials: If using a malonic ester synthesis route, incomplete hydrolysis or side reactions involving the malonate intermediate can lead to complex byproducts.[4] For example, condensation reactions under strongly basic conditions can generate colored oligomeric species.
-
Solution:
-
Use an Inert Atmosphere: As mentioned, blanketing the reaction with nitrogen or argon minimizes contact with oxygen, preventing oxidation. This is crucial during steps that require prolonged heating.
-
Degas Solvents: For sensitive reactions, using solvents that have been degassed (e.g., by sparging with nitrogen or via freeze-pump-thaw cycles) can further reduce oxidative potential.
-
Purification with Activated Carbon: A common technique to remove colored impurities is to treat a solution of the crude product with a small amount of activated carbon, followed by hot filtration. The carbon adsorbs the large, flat molecules that are often responsible for the color.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
The main decomposition pathway is decarboxylation, which results in the loss of carbon dioxide to form 2-fluoro-5-(trifluoromethyl)toluene. This can be initiated by heat (thermal decarboxylation) or by UV light (photodecarboxylation), with the latter being particularly efficient in basic aqueous solutions.[1][2]
Q2: Which synthetic route is generally most stable and less prone to decomposition?
A common and relatively robust method involves the cyanation of 2-fluoro-5-(trifluoromethyl)benzyl chloride, followed by hydrolysis of the resulting nitrile.[3] This route avoids some of the harsher conditions that might be associated with other methods like the Willgerodt-Kindler reaction. The malonic ester synthesis is also a viable option, offering good control, provided that the hydrolysis and decarboxylation of the intermediate malonic acid are performed under carefully controlled, mild conditions.[4]
Q3: What are the best practices for the final purification and storage of the product?
-
Purification: Recrystallization is the preferred method for final purification. A solvent system like toluene, heptane/ethyl acetate, or water can be effective. This method is excellent for removing both the decarboxylated byproduct and baseline impurities. Avoid prolonged heating during recrystallization.
-
Storage: The purified solid product should be stored in a cool, dark, and dry place. An amber glass bottle is ideal to protect it from light.[1][2] Storing it under an inert atmosphere is recommended for long-term stability.
Key Experimental Protocols & Data
Table 1: Recommended Reaction Conditions for Nitrile Hydrolysis
| Parameter | Condition | Rationale |
| Reagent | 70% Sulfuric Acid | Effective for hydrolysis while being a dehydrating agent. |
| Temperature | 110-120°C | Optimal balance between reaction rate and minimizing thermal decarboxylation.[3] |
| Atmosphere | Nitrogen | Prevents oxidative side reactions that can cause discoloration. |
| Workup | Quench on ice, slow addition | Avoids temperature spikes that promote decarboxylation. |
| Light | Protect from direct light | Mitigates the risk of photodecarboxylation.[1][2] |
Protocol: Synthesis via Cyanation and Hydrolysis
This protocol is a two-step process starting from the corresponding benzyl chloride.
Step 1: Synthesis of 2-(2-fluoro-5-(trifluoromethyl)phenyl)acetonitrile
-
In a reaction vessel equipped with a reflux condenser and under a nitrogen atmosphere, dissolve 2-fluoro-5-(trifluoromethyl)benzyl chloride in a suitable polar aprotic solvent like DMSO or acetone.
-
Add 1.2 equivalents of sodium cyanide (NaCN) portion-wise. (Caution: NaCN is highly toxic) .
-
Heat the mixture to 50-60°C and monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture, pour it into water, and extract the product with a solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile.
Step 2: Hydrolysis to this compound
-
To the crude nitrile from Step 1, add a pre-prepared solution of 70% sulfuric acid.
-
Heat the mixture to 110-120°C under a nitrogen atmosphere, using an oil bath for stable temperature control.[3]
-
Maintain the temperature and stir for 4-6 hours, monitoring the reaction by TLC or HPLC for the disappearance of the nitrile.
-
Once complete, cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring.
-
The solid product will precipitate. Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral pH.
-
Dry the crude product under vacuum. Recrystallize from a suitable solvent (e.g., toluene) to obtain the pure acid.
Visualization of the Critical Control Workflow
The following diagram illustrates the key decision and control points during the synthesis to prevent decomposition.
Caption: Workflow with critical control points to prevent decomposition.
Visualization of the Primary Decomposition Pathway
This diagram shows the chemical transformation during the primary decomposition reaction.
Caption: Primary decarboxylation pathway of the target compound.
References
- Burns, M. D., & Lukeman, M. (2010). Efficient photodecarboxylation of trifluoromethyl-substituted phenylacetic and mandelic acids. Photochemical & Photobiological Sciences, 86(4), 821-826.
- Burns, M. D., & Lukeman, M. (2010). Efficient Photodecarboxylation of Trifluoromethyl-substituted Phenylacetic and Mandelic Acids. ResearchGate.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Google Patents. (2012). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
- Google Patents. (2008). CN101659611B - Method for preparing 2, 4, 5-trifluoro-phenylacetic-acid.
Sources
- 1. Efficient photodecarboxylation of trifluoromethyl-substituted phenylacetic and mandelic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN101659611B - Method for preparing 2, 4, 5-trifluoro-phenylacetic-acid - Google Patents [patents.google.com]
- 4. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reactions with 2-Fluoro-5-(trifluoromethyl)phenylacetic acid
Welcome to the technical support center for 2-Fluoro-5-(trifluoromethyl)phenylacetic acid. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols for optimizing reaction temperatures. Our goal is to empower you to navigate the complexities of working with this fluorinated building block, ensuring both efficiency and success in your synthetic endeavors.
The Scientific Rationale: Understanding Reactivity
This compound is a valuable reagent in medicinal chemistry, often utilized in the synthesis of complex molecules like celecoxib analogues.[1][2] Its reactivity is significantly influenced by the two electron-withdrawing groups on the phenyl ring: the fluorine atom and the trifluoromethyl group. These groups increase the acidity of the carboxylic acid, making it more reactive towards nucleophiles. However, they also impact the thermal stability of the molecule and can influence the propensity for side reactions at elevated temperatures. This guide will focus on leveraging these properties while mitigating potential challenges through precise temperature control.
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal stability concern when working with this compound?
A1: The main thermal stability concern at elevated temperatures is decarboxylation. Substituted phenylacetic acids can undergo decarboxylation at high temperatures, typically around 300°C in aqueous solutions, to form the corresponding toluene derivative.[3] While this temperature is higher than most standard reaction conditions for amide coupling or esterification, prolonged heating at lower temperatures, especially in the presence of certain catalysts or bases, could potentially lead to minor decarboxylation. It is crucial to monitor reactions for the formation of 1-fluoro-4-(trifluoromethyl)toluene as a potential impurity, especially if the reaction requires heating above 100°C for extended periods.
Q2: How do the electron-withdrawing groups on the phenyl ring affect amide coupling reactions?
A2: The fluorine and trifluoromethyl groups are strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon in the carboxylic acid. This enhanced reactivity is generally beneficial for amide bond formation, as it facilitates the attack by the amine nucleophile. However, it can also increase the likelihood of side reactions if the reaction is not properly controlled. For instance, in the presence of a strong base, the increased acidity of the α-proton could potentially lead to side reactions, although this is less common under standard amide coupling conditions.
Q3: Can I use Fischer-Speier esterification with this acid? What temperature should I use?
A3: Yes, Fischer-Speier esterification is a suitable method for converting this compound to its corresponding esters. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. A typical temperature range for Fischer esterification is between 60-110°C, often at the reflux temperature of the alcohol used.[4] Due to the equilibrium nature of this reaction, it is advisable to use a large excess of the alcohol or to remove water as it forms using a Dean-Stark apparatus to drive the reaction to completion.[4][5][6]
Troubleshooting Guide: Amide Coupling Reactions
Amide bond formation is one of the most common reactions performed with this compound. Here are some common issues and their solutions, with a focus on temperature optimization.
| Issue | Potential Cause & Explanation | Recommended Solution & Temperature Adjustment |
| Low or No Product Formation | Insufficient Activation: The carboxylic acid may not be fully activated, especially with less reactive amines. The electron-withdrawing groups on the phenyl ring can make the carboxylate less nucleophilic if a base is used prematurely. | Ensure your coupling reagents (e.g., EDC, HATU) are fresh. Consider a pre-activation step where the carboxylic acid is stirred with the coupling agent and an additive like HOBt for a few minutes before adding the amine. Gentle heating to 40-50°C can sometimes drive a slow reaction to completion.[7] |
| Presence of N-acylurea Byproduct | Reaction with Carbodiimide: When using carbodiimide coupling reagents like EDC, the activated O-acylisourea intermediate can rearrange to a more stable N-acylurea if the amine nucleophile does not react quickly enough. | This side reaction can be suppressed by adding 1-hydroxybenzotriazole (HOBt) or OxymaPure.[7] These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement. Running the reaction at a lower temperature (0°C to room temperature) can also minimize this side reaction.[7] |
| Racemization (if chiral amine is used) | Over-activation or High Temperature: The presence of strong electron-withdrawing groups can increase the acidity of the α-proton of the activated carboxylic acid, making it more susceptible to racemization, especially at higher temperatures. | Use a coupling reagent known to suppress racemization, such as HATU or PyBOP.[7] Running the reaction at lower temperatures (e.g., 0°C) is highly recommended to preserve the stereochemical integrity of the chiral amine.[7] |
| Formation of Guanidinium Byproduct | Excess Uronium-based Reagent: With uronium-based coupling reagents like HBTU or HATU, an excess of the reagent can react with the amine to form a guanidinium byproduct.[7] | Use the coupling reagent in an equimolar amount relative to the carboxylic acid. Ensure the amine is added promptly after the activation of the carboxylic acid. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is recommended for most applications, including coupling to less reactive or sterically hindered amines.
Workflow Diagram:
Caption: Workflow for HATU-mediated amide coupling.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Addition of Reagents: To the stirred solution, add N,N-Diisopropylethylamine (DIPEA) (3.0 eq), followed by the desired amine (1.1 eq).
-
Coupling Agent: Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature (20-25°C) for 1-4 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Fischer-Speier Esterification
This protocol is a classic and cost-effective method for synthesizing esters from this compound.
Workflow Diagram:
Caption: Workflow for Fischer-Speier esterification.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a large excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).
-
Reaction: Heat the reaction mixture to reflux (the boiling point of the alcohol) and maintain for 1-10 hours.[4] The reaction progress can be monitored by TLC.
-
Work-up: After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the ester with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: The crude ester can be purified by distillation or column chromatography if necessary.
Logical Relationships in Temperature Optimization
The choice of reaction temperature is a critical parameter that is interdependent with other reaction variables. The following diagram illustrates these relationships.
Caption: Interdependencies in optimizing reaction conditions.
This guide provides a foundational understanding and practical advice for working with this compound. As with any chemical reaction, empirical optimization for your specific substrates is always recommended.
References
- Chowdhury, M. A., Abdellatif, K. R. A., Dong, Y., Das, D., Suresh, M. R., & Knaus, E. E. (2009). Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Journal of medicinal chemistry, 52(6), 1525–1529. [Link]
- Glein, C. R., & Shock, E. L. (2020). Mechanisms of decarboxylation of phenylacetic acids and their sodium salts in water at high temperature and pressure. Geochimica et Cosmochimica Acta, 269, 309-330. [Link]
- Wikipedia contributors. (2023, December 19). Fischer–Speier esterification. In Wikipedia, The Free Encyclopedia. [Link]
- LibreTexts Chemistry. (2022). 22.
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- Organic Chemistry Portal.
- OperaChem. (2024).
Sources
- 1. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 2-Fluoro-5-(trifluoromethyl)phenylacetic acid in the Presence of a Base
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of 2-Fluoro-5-(trifluoromethyl)phenylacetic acid when exposed to basic conditions. Understanding the potential degradation pathways of this molecule is critical for ensuring the integrity of your experiments and the quality of your drug products.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science.[1][2][3] Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts specific electronic and lipophilic properties. However, these electron-withdrawing groups also influence the molecule's reactivity, particularly its stability in the presence of bases. This guide will explore the potential degradation pathways and provide practical advice for handling this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in a basic solution?
The primary stability concerns are decarboxylation and defluorination. The electron-withdrawing nature of the fluoro and trifluoromethyl substituents can make the molecule susceptible to degradation under basic conditions.
Q2: Can this compound undergo decarboxylation?
Yes, phenylacetic acids and their derivatives can undergo decarboxylation, particularly at elevated temperatures.[4][5] The presence of electron-withdrawing groups on the phenyl ring can influence the rate of this reaction. In the presence of a base, the carboxylate anion is formed, which may then lose carbon dioxide. Studies have shown that the decarboxylation of phenylacetic acid and its salts can proceed via different mechanisms depending on the pH.[4][5]
Q3: Is the trifluoromethyl group stable under basic conditions?
The trifluoromethyl group is generally considered stable, but it can undergo hydrolysis or defluorination under certain conditions, particularly with strong bases or at high temperatures.[6][7] The presence of other substituents on the aromatic ring can affect the reactivity of the trifluoromethyl group.[8][9][10] For instance, base-mediated defluorination has been observed in trifluoromethylphenols.[8]
Q4: What is the likely degradation pathway in the presence of a base?
The most probable initial step is the deprotonation of the carboxylic acid to form the corresponding carboxylate salt. From there, two main degradation pathways are possible:
-
Decarboxylation: The carboxylate may lose CO2 to form a benzylic carbanion, which is then protonated by the solvent.
-
Hydrolysis of the Trifluoromethyl Group: The trifluoromethyl group could undergo nucleophilic attack by hydroxide ions, leading to a stepwise hydrolysis to a carboxylic acid. This process, however, generally requires harsh conditions.[9][10]
The relative contribution of these pathways will depend on the specific reaction conditions, including the strength of the base, temperature, and solvent.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Unexpected loss of starting material when using a basic reaction medium.
-
Possible Cause: Base-induced degradation of your this compound.
-
Troubleshooting Steps:
-
Analyze the Reaction Mixture: Use analytical techniques like HPLC, LC-MS, or ¹⁹F NMR to identify potential degradation products. Look for masses corresponding to the decarboxylated product or products indicating defluorination.
-
Reduce Base Strength: If possible, use a weaker base (e.g., sodium bicarbonate instead of sodium hydroxide) or a non-nucleophilic organic base.
-
Lower the Reaction Temperature: Degradation reactions are often accelerated at higher temperatures. Running your reaction at a lower temperature may minimize decomposition.
-
Protect the Carboxylic Acid: If the reaction chemistry allows, consider protecting the carboxylic acid as an ester. The ester can be hydrolyzed under milder acidic conditions at the end of the synthesis.
-
Issue 2: Formation of multiple unexpected byproducts.
-
Possible Cause: Complex degradation pathways involving both decarboxylation and reactions of the trifluoromethyl group.
-
Troubleshooting Steps:
-
Detailed Product Characterization: Isolate and characterize the major byproducts using techniques like NMR and mass spectrometry to understand the degradation pathways.
-
Kinetic Studies: Perform time-course experiments to monitor the disappearance of the starting material and the appearance of products. This can help elucidate the reaction mechanism.
-
Consult the Literature: Search for studies on the stability of similarly substituted phenylacetic acids or compounds with trifluoromethyl groups to gain insights into potential side reactions.[8][11][12]
-
Issue 3: Inconsistent reaction yields or product purity.
-
Possible Cause: Variability in the stability of this compound under slightly different basic conditions.
-
Troubleshooting Steps:
-
Strict Control of pH: Use a buffered system to maintain a constant pH throughout the reaction.
-
Inert Atmosphere: For sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric components.
-
Reagent Quality: Ensure the purity of your base and solvents, as impurities can sometimes catalyze degradation.
-
Experimental Protocols
To assist in your investigations, here are protocols for assessing the stability of this compound.
Protocol 1: HPLC Method for Stability Assessment
This method allows for the quantitative monitoring of the degradation of the target compound.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Protocol 2: Sample Preparation for Stability Study
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
In separate vials, add a known volume of the stock solution to aqueous solutions of different bases (e.g., 0.1 M NaOH, 0.1 M NaHCO₃) and a control (water).
-
Incubate the vials at a controlled temperature (e.g., room temperature, 50 °C).
-
At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quench the reaction by neutralizing the sample with an equivalent amount of acid (e.g., 0.1 M HCl).
-
Dilute the sample with the mobile phase and analyze by HPLC.
Visualizing Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound in the presence of a base.
Caption: Potential degradation of this compound.
Analytical Methods for Fluorinated Compounds
The analysis of fluorinated compounds often requires specialized techniques.
-
¹⁹F NMR Spectroscopy: This is a powerful tool for identifying and quantifying fluorine-containing compounds. Each unique fluorine environment will give a distinct signal, allowing for the tracking of both the starting material and any fluorine-containing degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS can be an effective analytical method.[13] Derivatization may be necessary to increase the volatility of some compounds.
-
Ion Chromatography: This technique can be used to detect and quantify the release of fluoride ions into the reaction medium, providing direct evidence of defluorination.[14][15][16]
Conclusion
The stability of this compound in the presence of a base is a critical consideration for any researcher working with this compound. By understanding the potential degradation pathways of decarboxylation and defluorination, and by employing the troubleshooting strategies and analytical methods outlined in this guide, you can ensure the integrity of your experimental results and the successful development of new chemical entities.
References
- Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts.
- Protolytic defluorination of trifluoromethyl-substituted arenes. PMC - NIH.
- Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Wiley Online Library.
- Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution.
- Photocatalytic Dual-Defluorination Thiolation of Trifluoromethyl Hydrazones.
- Mechanisms of decarboxylation of phenylacetic acids and their sodium salts in water at high temperature and pressure.
- Recent advances in the diverse transformations of trifluoromethyl alkenes. RSC Publishing.
- Recent developments in methods for analysis of perfluorin
- ANALYTICAL METHODS.
- Phenylacetic acid. Wikipedia.
- Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. PMC.
- Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure.
- The decarboxylation of phenylacetic acid via addition of acid. Chemistry Stack Exchange.
- Decarboxyl
- Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Journal of the American Chemical Society.
- Overview on PFAS analytical methods.
- Overcoming analytical challenges of Other Test Method 50: Analysis of volatile fluorinated compounds in passivated canisters from stationary source emissions.
- Method 1621 Determination of Adsorbable Organic Fluorine (AOF)
- the trifluoromethyl group in organic synthesis. a review. ElectronicsAndBooks.
- This compound. PubChem.
- 2-Fluoro-5-(trifluoromethyl)-phenylacetic acid. Santa Cruz Biotechnology.
- Trifluoromethyl
- The Effect of 2′F-RNA on I-Motif Structure and Stability. MDPI.
- 5-Fluoro-2-(trifluoromethyl)phenylacetic acid. ChemicalBook.
- 5-Fluoro-2-(trifluoromethyl)phenylacetic acid. Frontier Specialty Chemicals.
- Differentiation of natural and synthetic phenylacetic acids by 2H NMR of the derived benzoic acids.
- Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. Benchchem.
- Phenylacetic acid deriv
- Anomalous Schmidt reaction products of phenylacetic acid and deriv
- What are the differences between phenylacetic acid and benzeneacetic acid in terms of their properties?. Quora.
Sources
- 1. This compound | C9H6F4O2 | CID 2737589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 4. asu.elsevierpure.com [asu.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 9. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in the diverse transformations of trifluoromethyl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. pub.norden.org [pub.norden.org]
- 16. epa.gov [epa.gov]
Technical Support Center: Analytical Methods for Impurity Profiling of 2-Fluoro-5-(trifluoromethyl)phenylacetic acid
Welcome to the technical support center for the analytical characterization of 2-Fluoro-5-(trifluoromethyl)phenylacetic acid. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into identifying, quantifying, and troubleshooting impurities in this critical pharmaceutical intermediate. Our approach moves beyond simple protocols to explain the underlying scientific principles, ensuring you can adapt and solve challenges encountered in your laboratory.
Section 1: Foundational Concepts & Regulatory Landscape (FAQs)
This section addresses fundamental questions regarding the classification and regulatory expectations for impurities.
Q1: What are the primary types of impurities I should be concerned about with this compound?
A1: Impurities are broadly categorized by the International Council for Harmonisation (ICH) guidelines. For a synthetic intermediate like this compound, you should focus on three main categories:
-
Organic Impurities: These are the most common and structurally related to the main compound. They can include starting materials, by-products from the synthesis, intermediates, and degradation products.[1][2] Examples could be isomers (e.g., 4-Fluoro-5-(trifluoromethyl)phenylacetic acid) or precursors from the synthetic route.
-
Inorganic Impurities: This category includes reagents, ligands, catalysts (e.g., heavy metals), and inorganic salts that may be introduced during the manufacturing process.[1][3]
-
Residual Solvents: These are organic solvents used during the synthesis or purification steps that are not completely removed.[1][2] Their limits are strictly controlled according to ICH Q3C guidelines.[4]
Q2: What are the regulatory thresholds for reporting and identifying impurities?
A2: The ICH Q3A(R2) guideline provides a clear framework for new drug substances.[1][4] These thresholds are based on the maximum daily dose of the final drug product. While this compound is an intermediate, these thresholds are the ultimate benchmark for the final active pharmaceutical ingredient (API) and are therefore critical to consider during process development.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Data synthesized from ICH Q3A(R2) Guidelines.[1][4] |
Any impurity exceeding the identification threshold requires structural characterization.[5]
Section 2: High-Performance Liquid Chromatography (HPLC) for Organic Impurity Analysis
HPLC is the cornerstone technique for analyzing non-volatile organic impurities in pharmaceutical compounds.
Q3: I'm developing an HPLC method for this compound, but my peak shape is poor (e.g., broad or tailing). What is the cause and how can I fix it?
A3: Poor peak shape for an acidic compound like this is most often related to its ionization state. The carboxylic acid group (pKa ≈ 2-4) can interact with residual silanol groups on the silica-based C18 column, causing tailing.
Causality: At a mobile phase pH near the analyte's pKa, the compound exists in both ionized (deprotonated) and non-ionized (protonated) forms. The ionized form is highly polar and can be repelled from the non-polar stationary phase, eluting quickly, while the non-ionized form is retained longer. This mixed-mode interaction and secondary interactions with the column's stationary phase lead to peak tailing.
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for HPLC Peak Tailing.
Solution Steps:
-
Control Mobile Phase pH: The most effective solution is to suppress the ionization of the carboxylic acid group. Lower the pH of the aqueous portion of your mobile phase to ~2.5 using an acid like formic acid or phosphoric acid.[6] At this pH, the analyte will be fully protonated, enhancing its retention on the C18 column and minimizing interactions with silanols.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns use high-purity silica and are "end-capped" to block most of the accessible silanol groups, reducing the opportunity for secondary interactions.
-
Consider an Alternative Stationary Phase: If tailing persists, a phenyl-hexyl column can offer different selectivity through pi-pi interactions with the aromatic ring of your analyte, potentially improving peak shape and resolution from closely related impurities.[7]
Q4: Can you provide a robust starting HPLC-UV method for impurity profiling of this compound?
A4: Certainly. This method is a reliable starting point for separating the main component from potential process-related impurities and degradation products. It must be fully validated for its intended use.
Experimental Protocol: HPLC-UV Method
| Parameter | Condition | Rationale |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/PDA Detector | Standard system for pharmaceutical analysis.[8] |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 3.5 µm) | Industry standard for non-polar to moderately polar compounds.[8] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier to ensure the analyte is in a single, non-ionized form for good peak shape.[6] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent providing good elution strength and UV transparency.[8] |
| Gradient Elution | 5% B to 95% B over 20 minutes, hold for 5 min, return to initial | A gradient is essential to elute both polar and non-polar impurities in a single run. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 220 nm and 254 nm | The aromatic ring should have absorbance at ~254 nm, while 220 nm provides more universal detection for other potential impurities. |
| Injection Volume | 5 µL | A small volume minimizes potential peak distortion from the sample solvent. |
| Sample Preparation | Dissolve sample in 50:50 Acetonitrile:Water to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm filter. | The diluent should be similar to the initial mobile phase to ensure good peak shape. |
Section 3: Gas Chromatography (GC) for Volatile Impurities
GC is the preferred method for analyzing thermally stable, volatile impurities such as residual solvents or unreacted starting materials.
Q5: I suspect there are volatile impurities in my sample, but I'm not sure which GC column to use. What do you recommend?
A5: For general-purpose screening of unknown volatile impurities in a moderately complex sample, a non-polar or mid-polarity column is the best starting point.
Recommendation:
-
Primary Choice: A DB-5ms (or equivalent 5% phenyl / 95% dimethylpolysiloxane) column is an excellent first choice.[9] It separates compounds primarily based on their boiling points and offers robust, reproducible performance for a wide range of analytes.
-
Alternative: If you need to separate more polar compounds (e.g., certain solvents), a column with a higher phenyl content or a wax-based column (e.g., DB-WAX) could provide the necessary alternative selectivity.
Experimental Protocol: GC-MS Screening Method
| Parameter | Condition | Rationale |
| GC-MS System | GC with a Mass Spectrometric Detector | MS provides identification capabilities for unknown peaks. |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A standard, versatile column for impurity screening.[9] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas compatible with MS detection.[9] |
| Oven Program | Initial: 50 °C, hold 2 min. Ramp: 10 °C/min to 280 °C, hold 10 min. | A wide temperature range ensures the elution of both highly volatile and semi-volatile compounds.[9] |
| Injector | 250 °C, Split mode (e.g., 20:1) | Split injection prevents column overloading from the main component.[9] |
| MS Detector | Transfer line: 280 °C, Ion source: 230 °C, Mass Range: 40-500 amu | Standard conditions for general EI-MS analysis. |
| Sample Preparation | Dissolve ~10 mg of sample in 1 mL of a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate).[9] | The solvent should not co-elute with peaks of interest. |
Q6: My fluorinated compound seems to be degrading in the GC inlet or not producing a molecular ion in the MS detector. How can I address this?
A6: These are common challenges with fluorinated compounds.
-
Inlet Degradation: The high temperature of the GC inlet can cause degradation of thermally labile compounds.
-
Solution: Try lowering the injector temperature in 20 °C increments. You can also use a deactivated inlet liner with no glass wool to minimize active sites that can catalyze degradation.
-
-
Lack of Molecular Ion: Electron Ionization (EI) is a high-energy technique that can cause extensive fragmentation, especially in fluorinated molecules, often leading to the absence of a detectable molecular ion (M+).[10]
-
Solution: If your system allows, use a softer ionization technique. Chemical Ionization (CI) is less energetic and more likely to produce a protonated molecule ([M+H]+), which confirms the molecular weight. Field Ionization (FI) is an even softer technique that is excellent for observing the molecular ions of volatile compounds that fragment easily.[10]
-
Section 4: Structural Elucidation and Forced Degradation
Q7: My chromatogram shows an unknown impurity above the 0.10% identification threshold. What is the workflow for identifying it?
A7: A systematic approach combining chromatographic and spectroscopic techniques is required for structural elucidation.
Caption: Workflow for Structural Elucidation of an Unknown Impurity.
Key Steps:
-
High-Resolution Mass Spectrometry (HRMS): An LC-MS analysis using a TOF or Orbitrap mass analyzer will provide an accurate mass of the impurity.[9] This allows you to determine a highly probable elemental composition, which is the first step in identification.
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the impurity's molecular ion inside the mass spectrometer provides information about its substructures.[7] Comparing the fragmentation pattern to that of the parent compound can reveal how the impurity is different (e.g., addition of a hydroxyl group, loss of a fluorine atom).
-
NMR Spectroscopy: For unambiguous identification, the impurity may need to be isolated (e.g., by preparative HPLC) and analyzed by Nuclear Magnetic Resonance (NMR). ¹⁹F NMR is particularly powerful for fluorinated compounds due to its high sensitivity and wide chemical shift range, providing a unique fingerprint of the fluorine environments in the molecule.[7][11]
Q8: How do I perform a forced degradation study to develop a stability-indicating method?
A8: Forced degradation (or stress testing) intentionally degrades the sample to identify likely degradation products and to prove that your analytical method can separate these degradants from the main peak and from each other.[12] This is a regulatory requirement for stability-indicating methods.[13]
Protocol: Forced Degradation Conditions
The goal is to achieve 5-20% degradation of the active ingredient.[14] Start with the conditions below and adjust time, temperature, or reagent concentration as needed.[12][14]
| Stress Condition | Typical Reagents & Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, heat at 60 °C for 24-48 hours.[14] | Hydrolysis of functional groups. |
| Base Hydrolysis | 0.1 M NaOH, heat at 60 °C for 24-48 hours.[14] | Hydrolysis, potential reactions at the benzylic position. |
| Oxidation | 3% H₂O₂, room temperature for 24 hours. | Formation of N-oxides, hydroxylation of the aromatic ring. |
| Thermal | Dry heat at 80 °C for 48 hours. | Thermally induced cleavage of bonds. |
| Photolytic | Expose solid and solution samples to UV/Vis light (e.g., 1.2 million lux hours and 200 watt hours/m²). | Photochemical reactions, formation of radicals. |
After stressing, neutralize the acid and base samples before analysis. Analyze all stressed samples, along with a control (unstressed) sample, using your developed HPLC method. A truly stability-indicating method will show the parent peak decreasing while peaks for the degradation products resolve with baseline separation.
References
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Vertex AI Search.
- The Role of Impurity Standards in Pharmaceutical Quality Control. (2025).
- How Pharmaceutical Impurity Analysis Works. (2025).
- Quality: impurities. European Medicines Agency (EMA).
- Pharmaceutical Impurity Analysis Overview. Chemass.
- Technical Support Center: Impurity Profiling of Fluorinated Intermedi
- A Comparative Guide to HPLC Method Valid
- Forced Degrad
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace.
- Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. (2014). PubMed.
- Development of forced degradation and stability indicating studies of drugs—A review. (2013). CORE.
- Identification of impurities in 2-Allyl-5-trifluoromethyl phenol synthesis. Benchchem.
- This compound. PubChem.
- Application Note: HPLC Analysis of 2-Allyl-5-trifluoromethyl phenol and its Deriv
- HPLC Analysis of TFA. SIELC Technologies.
- Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia.
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
- 2-Fluoro-5-(trifluoromethyl)-phenylacetic acid | CAS 220227-66-7. Santa Cruz Biotechnology.
- multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). cipac.org.
- 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetic acid. CymitQuimica.
- 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid. PubChem.
- 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid, 97%, Thermo Scientific. Fisher Scientific.
- Process for the preparation of 2,4,5-trifluorophenylacetic acid.
- Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL.
- 5-Fluoro-2-(trifluoromethyl)phenylacetic acid | 239135-52-5. ChemicalBook.
- CHEMICAL PURITY ANALYSIS. (2016). Agilent.
- 2,4,5 Trifluro phenyl acetic acid. Hely Speciality Chemicals.
- Gas chromatographic analysis of trace impurities in chlorine trifluoride. (2000). PubMed.
- Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd.
- Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. (2020). PubMed Central.
- Fluoroacetamide Moieties as NMR Spectroscopy Probes for the Molecular Recognition of GlcNAc‐Containing Sugars. NIH.
- Fluoroacetic acid. NIST WebBook.
- 5-Fluoro-2-(trifluoromethyl)phenylacetic acid. Sigma-Aldrich.
- 2-Fluoro-5-(2-methoxyphenyl)-3-(trifluoromethyl)furan - Optional[19F NMR]. SpectraBase.
- 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetic acid. Sigma-Aldrich.
Sources
- 1. tasianinch.com [tasianinch.com]
- 2. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 5. resolvemass.ca [resolvemass.ca]
- 6. cipac.org [cipac.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 11. Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. scispace.com [scispace.com]
Technical Support Center: Scale-Up Challenges for the Synthesis of 2-Fluoro-5-(trifluoromethyl)phenylacetic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Fluoro-5-(trifluoromethyl)phenylacetic acid. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot plant or manufacturing scale. Our goal is to provide practical, field-tested insights and troubleshooting strategies to navigate the common challenges encountered during this critical process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when planning the synthesis of this compound.
Q1: What are the most common synthetic routes for this compound, and which is best for scale-up?
A1: There are several viable synthetic routes, each with distinct advantages and disadvantages for large-scale production. The choice depends heavily on factors like raw material cost, safety infrastructure, and required purity. The three most common pathways originate from 2-fluoro-5-(trifluoromethyl)toluene or a related benzene derivative.
-
Route 1: From Benzyl Halide via Nitrile Hydrolysis: This is often the most industrially favored route. It involves the radical bromination of 2-fluoro-5-(trifluoromethyl)toluene to form the corresponding benzyl bromide, followed by cyanation to yield 2-fluoro-5-(trifluoromethyl)phenylacetonitrile, and finally, hydrolysis to the desired acid.[1]
-
Route 2: From Benzyl Halide via Grignard Carbonation: This route also starts with the benzyl halide, which is used to form a Grignard reagent.[2] This organometallic intermediate is then quenched with solid carbon dioxide (dry ice) to form the carboxylate salt, which is acidified to give the final product.
-
Route 3: Malonic Ester Synthesis: This classical approach involves reacting an activated benzene derivative, such as 1,2-difluoro-4-(trifluoromethyl)benzene, with a malonic ester like diethyl malonate.[3][4] The resulting adduct is then hydrolyzed and decarboxylated to yield the final product.[5]
For scale-up, Route 1 (Nitrile Hydrolysis) is often preferred due to its more manageable reaction conditions compared to the highly sensitive Grignard route and the potential for dialkylation side products in the malonic ester synthesis.[3] However, it requires robust infrastructure to handle highly toxic cyanides.
Q2: What are the primary safety concerns when scaling up the synthesis of this molecule?
A2: Safety is paramount. Key hazards are associated with specific reagents and reaction conditions:
-
Cyanide Compounds (Route 1): Sodium or potassium cyanide are highly toxic.[1] Engineering controls such as closed systems and dedicated scrubbers for quenching cyanide waste with bleach or hydrogen peroxide are mandatory. Personnel must be trained on emergency procedures for cyanide exposure.
-
Grignard Reagents (Route 2): Grignard reagents are highly reactive, pyrophoric (can ignite on contact with air), and react violently with water.[2][6] Scale-up requires a strictly inert and anhydrous atmosphere (nitrogen or argon) and careful control of exotherms.
-
Trifluoromethylated Compounds: While the final product has a defined safety profile, many fluorinated intermediates can be volatile and hazardous.[7][8] Always handle these materials in well-ventilated areas or fume hoods and use appropriate personal protective equipment (PPE).[9][10][11]
-
Exothermic Reactions: Both Grignard formation and nitrile hydrolysis can be highly exothermic. As the scale increases, the surface-area-to-volume ratio decreases, making heat dissipation a critical challenge. Reliable reactor cooling systems and controlled reagent addition rates are essential to prevent thermal runaways.
Q3: My hydrolysis of 2-Fluoro-5-(trifluoromethyl)phenylacetonitrile is stalling, leaving significant amounts of the corresponding amide. How can I drive the reaction to completion?
A3: This is a classic scale-up challenge. Amide formation is a stable intermediate, and forcing the second hydrolysis step requires vigorous conditions.
-
Increase Temperature and/or Reactant Concentration: The rate of amide hydrolysis is highly dependent on temperature and the concentration of the acid or base. For acidic hydrolysis (e.g., with sulfuric or hydrochloric acid), increasing the temperature to reflux is common. For basic hydrolysis (e.g., with NaOH or KOH), ensure a sufficient molar excess of the base is used.
-
Extend Reaction Time: On a larger scale, reaction times often need to be extended beyond what was established in the lab. Monitor the reaction progress using an in-process control (IPC) like HPLC to confirm the disappearance of the amide before proceeding with work-up.
-
Consider a Two-Stage Hydrolysis: Sometimes a staged approach is more effective. First, use a milder condition to convert the nitrile to the amide, isolate it, and then subject the purified amide to more forcing conditions for the final hydrolysis. This can sometimes give a cleaner product.
Q4: What are the most common impurities I should expect, and what is the best purification strategy?
A4: The impurity profile depends on the synthetic route.
-
From Nitrile Hydrolysis: The primary impurity is often the unreacted intermediate, 2-fluoro-5-(trifluoromethyl)phenylacetamide. You may also see residual starting nitrile.
-
From Grignard Carbonation: A common side product is the Wurtz coupling dimer, 1,2-bis(2-fluoro-5-(trifluoromethyl)phenyl)ethane. You may also have unreacted benzyl halide.
-
General Impurities: Over- or under-fluorinated analogues of the starting materials can carry through the synthesis.
The most effective and scalable purification method is recrystallization . A solvent system of toluene, heptane, or a mixture of an ester (like ethyl acetate) and an alkane (like hexane) is typically effective. The choice of solvent should balance high solubility at elevated temperatures with low solubility at room temperature or below to ensure a high recovery yield.
Section 2: Troubleshooting Guides by Synthetic Route
This section provides a more detailed, problem-and-solution format for specific issues that arise during scale-up.
Route 1: Hydrolysis of 2-Fluoro-5-(trifluoromethyl)phenylacetonitrile
| Observed Problem | Potential Root Cause(s) | Suggested Solutions & Actions |
| Incomplete Hydrolysis | 1. Insufficiently harsh conditions (temperature, time, concentration).2. Poor mixing in a large reactor, leading to non-homogeneous reaction mixture.3. Phase separation if using aqueous acid/base with an organic solvent. | 1. Increase Reaction Vigor: Gradually increase temperature to reflux and ensure a molar excess of at least 3-5 equivalents of acid or base.2. Improve Agitation: Verify that the reactor's agitator speed is sufficient to maintain a vortex and ensure proper mixing.3. Use a Phase-Transfer Catalyst (PTC): For basic hydrolysis, adding a PTC like tetrabutylammonium bromide (TBAB) can facilitate the reaction between the organic substrate and the aqueous base. |
| Product Degradation / Dark Color | 1. Reaction temperature is too high, causing decomposition.2. Presence of oxygen leading to oxidative side reactions.3. Contaminants from starting materials. | 1. Optimize Temperature: Find the minimum temperature required for complete conversion within a reasonable timeframe.2. Inert Atmosphere: Blanket the reactor with nitrogen or argon, especially during heating.3. Purify Intermediate: Ensure the starting phenylacetonitrile is of high purity before hydrolysis. |
| Difficult Work-up / Emulsion Formation | 1. The product salt or impurities are acting as surfactants.2. pH of the aqueous phase is near the pKa of the product, reducing solubility. | 1. Adjust pH: During acidic work-up after basic hydrolysis, ensure the pH is driven well below the pKa of the carboxylic acid (typically pH < 2) to fully protonate it.2. Add Brine: Wash the organic layer with a saturated sodium chloride solution to break emulsions.3. Filter Before Extraction: If solids are present, filter them off before performing the liquid-liquid extraction. |
Route 2: Grignard Carbonation of 2-Fluoro-5-(trifluoromethyl)benzyl Bromide
| Observed Problem | Potential Root Cause(s) | Suggested Solutions & Actions |
| Failure to Initiate Grignard Reaction | 1. Presence of moisture in the solvent, glassware, or on the magnesium turnings.2. Magnesium turnings are passivated with an oxide layer. | 1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). Dry all glassware in an oven overnight. Use fresh, high-purity magnesium.2. Activation of Magnesium: Add a small crystal of iodine, a few drops of 1,2-dibromoethane, or sonicate the flask to activate the magnesium surface.[2] |
| Low Yield and High Dimer Impurity | 1. Localized high concentration of benzyl bromide leading to Wurtz coupling.2. Reaction temperature is too high, promoting side reactions. | 1. Slow Addition: Add the benzyl bromide solution dropwise to the magnesium suspension to maintain a low instantaneous concentration.2. Temperature Control: Maintain the reaction temperature between 25-40°C using an ice bath or reactor cooling jacket. |
| Exothermic Runaway During Scale-up | 1. Addition rate of benzyl bromide is too fast for the reactor's cooling capacity. | 1. Controlled Addition: Use a syringe pump or addition funnel for slow, controlled addition. Monitor the internal temperature closely.2. Reverse Addition: Consider adding the magnesium slurry to the benzyl bromide solution (though less common, it can sometimes help control the exotherm). |
Section 3: Visual Workflows & Diagrams
Visual aids can clarify complex processes and decision-making. The following diagrams illustrate key aspects of the synthesis.
Caption: Overview of common synthetic pathways.
Caption: Decision tree for troubleshooting incomplete hydrolysis.
Section 4: Experimental Protocol Example
This protocol is a representative example for the hydrolysis step and should be adapted and optimized for specific equipment and scales.
Protocol: Acid-Catalyzed Hydrolysis of 2-Fluoro-5-(trifluoromethyl)phenylacetonitrile (1 kg scale)
Safety Warning: This procedure involves corrosive and toxic materials. It must be performed in a suitable reactor within a well-ventilated area by trained personnel wearing appropriate PPE, including acid-resistant gloves, lab coat, and safety goggles/face shield.[8][9]
Equipment:
-
20 L glass-lined reactor with overhead stirrer, reflux condenser, temperature probe, and addition port.
-
Heating/cooling mantle.
-
Receiving vessels for work-up.
Reagents:
-
2-Fluoro-5-(trifluoromethyl)phenylacetonitrile (1.00 kg)
-
Sulfuric Acid (98%, ~1.8 L)
-
Deionized Water (~5 L)
-
Toluene (~8 L)
-
Saturated Sodium Chloride Solution (Brine, ~2 L)
Procedure:
-
Charging the Reactor: Charge the reactor with deionized water (2.0 L) and concentrated sulfuric acid (1.8 L) slowly and with vigorous stirring. Caution: Highly exothermic. Ensure the reactor's cooling system is active and maintains the temperature below 50°C during addition.
-
Substrate Addition: Once the acid solution has cooled to < 30°C, add the 2-Fluoro-5-(trifluoromethyl)phenylacetonitrile (1.00 kg) to the reactor.
-
Reaction: Heat the mixture to reflux (approx. 105-110°C) and maintain for 12-18 hours. The reaction mixture will become a thick slurry as the product forms.
-
In-Process Control (IPC): After 12 hours, carefully take a sample. Quench it in water, extract with ethyl acetate, and analyze by HPLC or TLC to check for the presence of the starting nitrile and the intermediate amide. The reaction is complete when the amide peak is <1% by area.
-
Quenching and Work-up: Cool the reactor to room temperature. Slowly and carefully add deionized water (3 L) to quench the reaction. Caution: Exothermic.
-
Extraction: Add toluene (4 L) to the reactor and stir for 30 minutes. Stop stirring and allow the layers to separate. Drain the lower aqueous layer.
-
Washing: Wash the organic layer with deionized water (2 x 1 L) and then with brine (1 x 2 L) to remove residual acid and break any emulsions.
-
Solvent Removal: Concentrate the toluene layer under reduced pressure to yield the crude this compound as a solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene/heptane) to yield the final product with >99% purity.
References
- TCI Chemicals. (n.d.). SAFETY DATA SHEET: (Trifluoromethyl)trimethylsilane. Retrieved from TCI Europe N.V. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGotkB-pURoA8WOejg_4NWdtKfaxw6Mu_RbQdiCZrR-yrjEcmDKJXZBMNxiSzMH0dObyDb1jkxK9n1PCOsP8bmNhFEtdT5Zhj0XK9wsFZq9lzipWpZhphplJmfFo08fOxGN8lg1ra-dRFqVbVofehntzg==]
- ChemicalBook. (2024). TRIFLUOROMETHANESULFONIC ACID TRIFLUOROMETHYL ESTER - Safety Data Sheet. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEY997y-h6f-ObrY9WL3l3N_KXJv6YCTj88dCbFHbp35Vg8IpNHnDbRemLhIVzQDUpl__zJgcZBbbOLRZ1JMZNVcDXqIjCtlz4d8-1HNf2G7MIwMTxk-Zbk7JNZ4er6Xf21YSJywsPrviyJ]
- Angene Chemical. (2024). Safety Data Sheet: 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane. Retrieved from Angene Chemical. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7gywzz-Jk6u_8bpY8eQQ_fOHYdCnLYBUFe2cx9xEzKemi8fiZzzaOQnHkMjyIJuT7VnL1rKCAcwxu3IuEwUN1HVSvBKg-1OXUnGkQ6rR-BxznTC4EPtnd_a1GELxgDhVsjoEGLKTgHQ==]
- Fluorochem. (2024). Safety Data Sheet: 2-(Trifluoromethyl)-4H-benzo[d][7][8]oxazin-4-one. Retrieved from Fluorochem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMRNIS1sYub9laFN3ypP0mxug3uD6sY43pTuypxoq5ZZLRTvii6wH-Znvmk_AJflXKTEsgndcojIXLrhZAxc7ioJqvFYo5-_DZfXtsIwgXVLg9310HfwWl3JEzlyO05TnuU4C5u9GPdQG4HPiBBA==]
- Unknown Source. (2024). Safety Data Sheet: 1-(Methoxymethyl)-4-(trifluoromethyl)benzene. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJw2WDj_noEmy95KOfmnRYTtyfaX0rQMwugqmsAuvuGnZqMx3qOddljwpkp7BksGGFV7u54UtUuOPMaMhd9QfaUnFUvZAsy5M4vsZRvObPAMvZJSDwHa0UA8uxmPiWRdEc71MiK25rkmBepdND]
- Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEB6gZLirNxBA4l7IeVVwvsYQCpqdosPJJcLCh-N4MbePXY9P8qsjznxPLUQzr8ZMJe10PMc680rcE0TcsTQQ3zQ7h5eMHY9ug3T9I4CsGPzQNrw7AMJ14VQutl31mfdLIs6fA7pNIBP_Q2M_IdtTfUw==]
- Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm3F66PkxUHEkCgIbEEIwydmdlCmU7XP9WnPD90pdAoblTDH2y-FBMvzquNkEhuzFXpSspQ373CkJxEj1j-ieqLaWQtzAaElim8A8Xcu1kcY5uGsLo1r31_kEzMeEM-EXpdx6vwP_964SwOZ5UNGDk]
- Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid. Retrieved from Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4VQYwOO7c0QLfZEpJIDRcKpXiN1savOEjX1PKAm9_plk3TFnaqUCC5NmoWC7mWl1m1vfQ4PHrXjKW4VgHA_HJRr4DbF5ThIYPjG_cqzvp56xdGW2QLUEUurWCoVlhIybwdRjH81rze45wjUI=]
- Google Patents. (n.d.). CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid. Retrieved from Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcAbvnXT8kuqYrSY3HfWBdHhFFjoAxQ7ikNAmXWYcp6cWkZb-fPoVv_E4RIDiWIBSWAWH32ssCraKQVXrd8m0GChJpkeBJ_793oKUKaeZ1Qp-iCzzNdwSq3N9egNT2tA9L7xAEsNcaXIgHJIE=]
- OpenOChem Learn. (n.d.). Malonic Ester Synthesis. Retrieved from OpenOChem Learn. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA_7NXaDJyG0vrHPpEoSDtVh3W7KuB_B0przpXq09hQpCMpXxYxPxtG1pSuDibOqgrGSVou0Ht4CG5wkVjMyQmPf7_apGIzB7qUM76EEwQbOXg6N7R9n-2OxwuH4EzpeoaqQtQoRwKe3VVGQTKL2ga9fUx_wl8uETpCbnNk-x2qkK1QnokOZpU-Z3KdOvxleofrNpwBYyqjsZ6jZGNREx1Qrz0x884-ulMnHi6-wXCEu5PLmA=]
- Google Patents. (n.d.). US9783476B2 - Method of producing 2′-trifluoromethyl group-substituted aromatic ketone. Retrieved from Google Patents. [https://vertexaisearch.cloud.google.
- Google Patents. (n.d.). CN101823952A - Method for preparing 2,4,5-trifluorophenylacetic acid. Retrieved from Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM1_KPDypf4ABf4rTcOhrtESwvzpXg_yfK7YLlyhfC1zzuzy0teJqdA7EeVmukrQ8Zjt6oCMdxA6UH7Gv_wEUEOfUfOr54opo7m7ywADasyA0VDrJDCjOm7N4EBeUYRxupc-MiXJufl2VIpek=]
- Google Patents. (n.d.). CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile. Retrieved from Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYFVYWfjlSQ3ZHAn6hgWTdJZdm-Oa1vhAetCESeEz6nnSwnHP0kiGaHcpIA51xWs_lUjjaFwFvg1kaVS2SwUNHJejDprye1WXuuQUyd3SvW00w21PtIkBGZC1MgSjOj2xPrffFw_LCYLGCu5c=]
Sources
- 1. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
- 2. CN101823952A - Method for preparing 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 5. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 6. US9783476B2 - Method of producing 2â²-trifluoromethyl group-substituted aromatic ketone - Google Patents [patents.google.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. angenechemical.com [angenechemical.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. aobchem.com [aobchem.com]
Validation & Comparative
Introduction: The Strategic Role of Fluorine in Phenylacetic Acid Scaffolds
A Comparative Guide to Fluorinated Phenylacetic Acid Isomers in Synthesis
The deliberate incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow for the fine-tuning of a molecule's physicochemical and biological characteristics.[1][2] When applied to the phenylacetic acid scaffold, a key structural motif in numerous biologically active compounds, fluorination gives rise to a set of powerful building blocks: the fluorophenylacetic acid isomers.[3][4]
The position of the single fluorine atom on the phenyl ring—ortho (2-), meta (3-), or para (4-)—is not a trivial distinction. It profoundly influences the molecule's acidity, lipophilicity, metabolic stability, and conformational preferences.[2][5] This, in turn, dictates the isomer's reactivity in subsequent synthetic steps and its suitability for specific applications, ranging from non-steroidal anti-inflammatory drugs (NSAIDs) to agrochemicals and advanced materials.[6][7][8]
This guide provides an in-depth comparative analysis of 2-fluorophenylacetic acid, 3-fluorophenylacetic acid, and 4-fluorophenylacetic acid. We will dissect their synthetic routes, compare their fundamental properties with supporting data, and explore their distinct applications, offering researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making in their synthetic endeavors.
I. A Comparative Look at Synthetic Methodologies
The synthesis of fluorophenylacetic acid isomers can be achieved through several strategic routes, with the choice often dictated by the availability of starting materials, desired scale, and process safety considerations. While numerous methods exist, the hydrolysis of a corresponding benzyl cyanide is a classic, robust, and widely-employed approach for all three isomers.[4][9][10]
A common industrial pathway begins with a fluorinated benzyl halide, which is converted to a fluorophenylacetonitrile intermediate. This nitrile is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.[9][10] This two-step process is generally efficient and scalable.
Alternative strategies include the palladium-catalyzed carbonylation of benzyl halides and Suzuki coupling reactions involving appropriately substituted boronic acids, which offer versatile routes for constructing the phenylacetic acid framework.[11][12] For more complex or specifically substituted analogues, multi-step sequences starting from compounds like 2,4,5-trifluoronitrobenzene have also been developed.[13]
Generalized Synthetic Workflow: The Benzyl Cyanide Route
The following workflow illustrates the most common pathway for synthesizing fluorophenylacetic acid isomers. The choice of starting material (2-, 3-, or 4-fluorobenzyl chloride) determines the final product isomer.
Caption: Generalized workflow for the synthesis of fluorophenylacetic acid isomers via the benzyl cyanide hydrolysis pathway.
Experimental Protocol: Acid-Catalyzed Hydrolysis of Benzyl Cyanide
This protocol is a representative example adapted from established procedures for preparing phenylacetic acids from their corresponding nitriles.[14]
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously mix 1150 mL of water and 840 mL of concentrated sulfuric acid. To this solution, add 700 g (approx. 6 moles) of the appropriate fluorobenzyl cyanide isomer.
-
Reaction: Heat the mixture to reflux while stirring continuously for approximately 3-4 hours.
-
Work-up: After the reaction is complete, cool the mixture slightly and carefully pour it into 2 L of cold water with stirring to prevent the formation of a solid mass.
-
Isolation: Collect the precipitated crude fluorophenylacetic acid by filtration.
-
Purification: Wash the crude product by melting it under hot water and decanting the water several times. The molten product can then be distilled under reduced pressure to yield the pure fluorophenylacetic acid isomer.
Causality Behind Experimental Choices: The use of a strong acid like sulfuric acid is crucial for the complete hydrolysis of the nitrile group to a carboxylic acid. The initial exothermic mixing of acid and water must be handled with care. The final purification via distillation is effective for removing any unreacted starting material or side products.
II. Comparative Physicochemical Properties
The position of the fluorine atom creates subtle but significant differences in the physical and chemical properties of the isomers. These distinctions are critical for purification, formulation, and predicting biological activity.
| Property | 2-Fluorophenylacetic Acid | 3-Fluorophenylacetic Acid | 4-Fluorophenylacetic Acid |
| Molecular Formula | C₈H₇FO₂ | C₈H₇FO₂ | C₈H₇FO₂ |
| Molecular Weight | 154.14 g/mol [10] | 154.14 g/mol [10] | 154.14 g/mol [15] |
| Appearance | White solid[16] | White to pale yellow crystalline solid[10] | White to off-white crystalline powder[17] |
| Melting Point (°C) | 60-62[16] | 42-44[10] | 81-83 |
| pKa | ~4.09 (Predicted) | ~4.10 (Predicted)[10] | ~4.14 (Predicted) |
| Solubility | Soluble in various organic solvents | Slightly soluble in chloroform and methanol; insoluble in water[10] | Moderately soluble in polar solvents like water and ethanol[17] |
Analysis of Property Trends
-
Melting Point: The para-isomer exhibits the highest melting point. This is a common trend in disubstituted benzene rings, as the symmetry of the 1,4-substitution pattern allows for more efficient packing into a crystal lattice, requiring more energy to break apart.
-
Acidity (pKa): The acidity of the isomers is influenced by the powerful electron-withdrawing inductive effect (-I) of the fluorine atom.[18] This effect pulls electron density away from the carboxylate anion, dispersing the negative charge and stabilizing it.[18][19] A more stable conjugate base corresponds to a stronger acid (lower pKa). The inductive effect is distance-dependent, weakening as the substituent moves further from the carboxyl group.[19][20] Therefore, the 2-fluoro isomer is predicted to be the strongest acid, followed by the 3-fluoro and 4-fluoro isomers, although the differences are slight. The fluorine atom can also exert a weak, electron-donating resonance effect (+R), which opposes the inductive effect, but the inductive effect is generally dominant for halogens in this context.[21]
III. Reactivity and Applications: A Positional Paradigm
The distinct electronic and steric environments of each isomer directly translate to their unique reactivity profiles and preferred applications in research and industry.
Sources
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. nbinno.com [nbinno.com]
- 10. 3-Fluorophenylacetic acid (331-25-9) for sale [vulcanchem.com]
- 11. inventivapharma.com [inventivapharma.com]
- 12. researchgate.net [researchgate.net]
- 13. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. 2-(4-Fluorophenyl)acetic acid | C8H7FO2 | CID 9837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 2-氟苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]
- 20. reddit.com [reddit.com]
- 21. quora.com [quora.com]
A Comparative Guide to the Biological Activity of Compounds Derived from 2-Fluoro-5-(trifluoromethyl)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine and trifluoromethyl groups into organic molecules has become a cornerstone of modern medicinal chemistry. These modifications can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides an in-depth, comparative analysis of the biological activities of various compounds derived from the versatile building block, 2-Fluoro-5-(trifluoromethyl)phenylacetic acid. By examining different classes of derivatives, their synthesis, and their performance in relevant biological assays, we aim to furnish researchers and drug development professionals with the critical insights needed to navigate this promising chemical space.
The Strategic Advantage of the 2-Fluoro-5-(trifluoromethyl)phenyl Scaffold
The this compound scaffold presents a unique combination of functionalities. The fluorine atom at the 2-position and the trifluoromethyl group at the 5-position create a distinct electronic and steric profile on the phenyl ring. The trifluoromethyl group is a strong electron-withdrawing group and increases lipophilicity, which can enhance membrane permeability and binding interactions. The ortho-fluorine atom can influence the conformation of the molecule and modulate its metabolic stability by blocking potential sites of oxidation. This combination makes it an attractive starting point for the synthesis of novel therapeutic agents across various disease areas.
Comparative Analysis of Biological Activities
This guide will explore three key areas of biological activity for derivatives of this compound: anticancer, anti-inflammatory, and neuroprotective activities. We will present comparative data for representative amide, ester, and heterocyclic derivatives.
Table 1: Comparative Anticancer Activity of this compound Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| FTPA-A1 | Phenylacetamide | PC-3 (Prostate) | 52 | Fictional Data for Illustration |
| FTPA-A2 | N-Arylacetamide | MCF-7 (Breast) | 85 | Fictional Data for Illustration |
| FTPA-E1 | Ethyl Ester | A549 (Lung) | >100 | Fictional Data for Illustration |
| FTPA-H1 | Oxadiazole | HCT116 (Colon) | 25 | Fictional Data for Illustration |
Anticancer Activity: A Focus on Phenylacetamides
Research into fluorinated phenylacetic acid derivatives has shown promise in the development of novel anticancer agents. For instance, studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated cytotoxic effects against various cancer cell lines, including prostate and breast cancer.[1][2] The mechanism of action is often attributed to the induction of apoptosis. The presence of electron-withdrawing groups on the N-phenyl ring of the acetamide has been shown to enhance cytotoxic activity.[2]
This protocol describes a general method for the amidation of this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Aniline
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2 hours, then heat to reflux for 1 hour. Monitor the reaction by TLC.
-
Amidation: In a separate flask, dissolve aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C.
-
Reaction: Slowly add the freshly prepared acid chloride solution to the aniline solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired phenylacetamide derivative.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., PC-3, MCF-7)
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for synthesis and anticancer screening.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
Phenylacetic acid derivatives are well-known for their anti-inflammatory properties, with many non-steroidal anti-inflammatory drugs (NSAIDs) belonging to this class. The introduction of fluorine and trifluoromethyl groups can modulate the inhibitory activity and selectivity towards COX-1 and COX-2 enzymes.
This fluorometric assay measures the peroxidase activity of COX enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
Heme
-
Fluorometric probe
-
Arachidonic acid
-
Test compounds and reference inhibitor (e.g., Celecoxib)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Reaction Mix Preparation: Prepare a master mix containing COX Assay Buffer, Heme, and the fluorometric probe.
-
Enzyme and Inhibitor Addition: Add the diluted COX enzyme to the wells, followed by the test compounds at various concentrations.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration to calculate the IC50 value.
Caption: Inhibition of the COX-2 signaling pathway.
Neuroprotective Activity: Modulation of GABAergic Neurotransmission
The GABA-A receptor is a key target for drugs acting on the central nervous system. The unique electronic properties of the 2-fluoro-5-(trifluoromethyl)phenyl moiety make it an interesting scaffold for the development of novel GABA-A receptor modulators.
This radioligand binding assay measures the ability of a test compound to displace a known radiolabeled ligand from the GABA-A receptor.
Materials:
-
Rat brain membranes
-
Binding buffer (e.g., 50 mM Tris-HCl)
-
Radioligand (e.g., [³H]Muscimol)
-
Test compounds
-
Non-specific binding determinator (e.g., GABA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare a crude synaptic membrane fraction from rat brains.
-
Binding Reaction: In a 96-well plate, incubate the brain membranes with the radioligand and various concentrations of the test compound.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the specific binding and calculate the Ki or IC50 value for the test compound.
Conclusion and Future Directions
The derivatives of this compound represent a promising class of compounds with the potential for diverse biological activities. The strategic placement of the fluoro and trifluoromethyl groups provides a robust scaffold for the development of novel therapeutics. While the publicly available data on a wide range of these specific derivatives is currently limited, the foundational knowledge from related fluorinated compounds suggests that further exploration in this area is warranted.
Future research should focus on the synthesis and systematic screening of diverse libraries of amides, esters, and heterocyclic derivatives of this compound. Comprehensive structure-activity relationship (SAR) studies will be crucial to identify the key structural features that govern potency and selectivity for various biological targets. Elucidation of the specific molecular mechanisms and signaling pathways will further guide the rational design of next-generation drug candidates with improved efficacy and safety profiles.
References
- Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271.
- Tan, M. L., Oon, C. E., & Stanslas, J. (2015). A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds.
- Aliabadi, A., Andisheh, S., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-271.
- Google Patents. (1983).
- PubChem. (n.d.). This compound. [Link]
- Google Patents. (2013). Preparation method 2,4,5-trifluorophenylacetic acid.
- Chen, J., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. European Journal of Medicinal Chemistry, 243, 114777.
- Google Patents. (2008).
- Google Patents. (2021). Novel preparation method of 2,4, 5-trifluoro-phenylacetic acid.
- Google Patents. (2012).
- MySkinRecipes. (n.d.). 2-Fluoro-5-(trifluoromethoxy)phenylacetic acid. [Link]
- Abdellatif, K. R. A., et al. (2025). Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2380795.
- MDPI. (2022).
- PubChem. (n.d.). 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid. [Link]
Sources
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 2-Fluoro-5-(trifluoromethyl)phenylacetic Acid Derivatives: A Comparative Guide for Drug Development
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern drug design. The unique properties of fluorine, including its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of derivatives based on the 2-Fluoro-5-(trifluoromethyl)phenylacetic acid scaffold, a promising framework for the development of novel therapeutic agents, particularly in the realm of anti-inflammatory drugs.
While direct, extensive comparative studies on a broad series of this compound derivatives are not yet widely published, this guide synthesizes insights from research on structurally analogous compounds to provide a predictive framework for researchers, scientists, and drug development professionals. By understanding the causal relationships between structural modifications and biological activity, we can accelerate the design and optimization of more potent and selective drug candidates.
The Core Scaffold: A Foundation for Potent Bioactivity
The this compound molecule serves as an excellent starting point for medicinal chemistry campaigns. The phenylacetic acid moiety is a well-established pharmacophore in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. The presence of both a fluorine atom at the 2-position and a trifluoromethyl group at the 5-position of the phenyl ring introduces unique electronic and steric properties that can be leveraged to enhance potency and selectivity.
The trifluoromethyl group, a strong electron-withdrawing group, can significantly impact the acidity of the carboxylic acid, influencing its interaction with the active site of target enzymes. Furthermore, both fluorine and trifluoromethyl groups can block metabolic pathways, leading to improved pharmacokinetic profiles.
Comparative Analysis of Structural Modifications
The exploration of the SAR of this compound derivatives can be systematically approached by considering modifications at two primary sites: the phenyl ring and the acetic acid side chain.
Modifications of the Phenyl Ring
The substitution pattern on the phenyl ring is a critical determinant of biological activity. While the parent scaffold already possesses fluorine and trifluoromethyl groups, further modifications can fine-tune the molecule's properties.
| Modification | Predicted Effect on Activity | Rationale |
| Positional Isomers of Fluorine | Varying potency and selectivity | The position of the fluorine atom can influence the overall electronic distribution and steric profile of the molecule, affecting its fit within the binding pocket of the target enzyme. Studies on other fluorinated compounds have shown that positional isomers can exhibit significantly different biological activities. |
| Additional Halogen Substituents (Cl, Br) | Potential for increased potency | The introduction of other halogens can further enhance lipophilicity and introduce new binding interactions. However, this may also impact toxicity and metabolic stability. |
| Electron-Donating Groups (e.g., -OCH3, -CH3) | Likely decrease in activity | For many COX inhibitors, electron-withdrawing groups on the phenyl ring are favorable for activity. Electron-donating groups may reduce the acidity of the carboxylic acid and disrupt favorable electronic interactions within the active site. |
| Bulky Substituents | Steric hindrance may decrease activity | The introduction of bulky groups may prevent the molecule from effectively binding to the target enzyme's active site. |
Modifications of the Acetic Acid Side Chain
The carboxylic acid group of the acetic acid side chain is often crucial for the activity of NSAIDs, as it mimics the arachidonic acid substrate of COX enzymes. However, derivatization of this group can lead to the development of prodrugs with improved gastrointestinal safety profiles or altered pharmacokinetic properties.[1][2]
| Modification | Predicted Effect on Activity | Rationale |
| Esterification | Inactive until hydrolyzed (prodrug) | Esters can mask the acidic carboxylic acid group, reducing direct gastric irritation. In the body, they are designed to be hydrolyzed by esterases to release the active parent drug.[1][2] |
| Amidation | Inactive until hydrolyzed (prodrug) | Similar to esters, amides can serve as prodrugs. The rate of hydrolysis can be tuned by modifying the amine component, allowing for controlled release of the active drug.[1][2] |
| Conversion to Hydroxamic Acid | Potential for altered selectivity or mechanism | Hydroxamic acids are known to chelate metal ions and could introduce new interactions with the target enzyme, potentially altering the inhibition profile. |
| Alpha-Substitution (e.g., -CH3) | Potential for increased potency and COX-2 selectivity | Introduction of a methyl group at the alpha-position of the acetic acid side chain, as seen in ibuprofen and naproxen, can enhance anti-inflammatory activity and may increase selectivity for COX-2 over COX-1. |
Key Structure-Activity Relationships
The following diagram illustrates the key structural features of the this compound scaffold and the potential impact of modifications on its biological activity.
Caption: Key modification sites on the scaffold.
Experimental Protocols
To evaluate the anti-inflammatory potential of novel this compound derivatives, a robust and reproducible in vitro assay is essential. The following is a detailed protocol for a Cyclooxygenase-2 (COX-2) inhibition assay, a primary screen for this class of compounds.
In Vitro COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant COX-2.
Principle: This assay measures the peroxidase activity of the COX-2 enzyme. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2). A chromogenic substrate is oxidized during this reduction, leading to a color change that can be measured spectrophotometrically. The presence of a COX-2 inhibitor will reduce the rate of this color change.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of COX Assay Buffer.
-
Prepare a stock solution of Heme in a suitable solvent and dilute to the final working concentration in the assay buffer.
-
Reconstitute the lyophilized COX-2 enzyme in the assay buffer to the recommended concentration. Keep on ice.
-
Prepare a stock solution of arachidonic acid and dilute to the final working concentration in the assay buffer immediately before use.
-
Prepare serial dilutions of the test compounds and the positive control in DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells (no enzyme): Add assay buffer, heme, and chromogenic substrate.
-
100% Activity wells (no inhibitor): Add assay buffer, heme, COX-2 enzyme, and chromogenic substrate.
-
Test compound wells: Add assay buffer, heme, COX-2 enzyme, chromogenic substrate, and the test compound at various concentrations.
-
Positive control wells: Add assay buffer, heme, COX-2 enzyme, chromogenic substrate, and the positive control at various concentrations.
-
-
Incubation: Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells except the blank wells.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) in kinetic mode for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Subtract the average rate of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound and positive control relative to the 100% activity wells.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
The following diagram outlines the experimental workflow for the COX-2 inhibition assay.
Caption: Workflow for the in vitro COX-2 inhibition assay.
Conclusion
The this compound scaffold represents a compelling starting point for the development of novel anti-inflammatory agents. By systematically exploring the structure-activity relationships through modifications of the phenyl ring and the acetic acid side chain, researchers can rationally design and synthesize new derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The principles and experimental protocols outlined in this guide provide a foundational framework for these endeavors, paving the way for the discovery of the next generation of anti-inflammatory therapeutics.
References
- Fernandes, J., et al. (2014). Synthesis, anti-inflammatory and antimicrobial activity of carboxamide derivatives of Naproxen. Scholars Academic Journal of Pharmacy, 3(5), 389-395.
- Makhija, D. T., et al. (2011). Synthesis and pharmacological evaluation of mutual prodrugs of some non-steroidal anti-inflammatory drugs with sulfonamides. Acta Poloniae Pharmaceutica, 68(3), 355-362.
Sources
comparing the reactivity of 2-Fluoro-5-(trifluoromethyl)phenylacetic acid with its non-fluorinated analog
Introduction
In the landscape of modern drug discovery and materials science, fluorinated organic compounds have become indispensable building blocks. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly alter key physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Among the vast array of fluorinated reagents, substituted phenylacetic acids are particularly valuable due to the versatility of the carboxylic acid functional group.
This guide provides an in-depth comparison of the reactivity of 2-Fluoro-5-(trifluoromethyl)phenylacetic acid and its non-fluorinated analog, 5-(trifluoromethyl)phenylacetic acid . We will explore the fundamental electronic principles governing their reactivity, supported by experimental data and detailed protocols, to offer researchers and chemical development professionals a clear, evidence-based understanding of their relative performance in common synthetic transformations.
Theoretical Framework: The Electronic Influence of Fluorine and Trifluoromethyl Groups
The reactivity of the carboxylic acid moiety in these molecules is directly influenced by the electronic nature of the substituents on the aromatic ring. These effects can be dissected into inductive and resonance contributions, which collectively modulate the electrophilicity of the carbonyl carbon and the acidity of the carboxyl proton.
The Potent Electron-Withdrawing Nature of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in organic chemistry.[3][4] Its influence stems from two primary effects:
-
A Strong Inductive Effect (-I): The three highly electronegative fluorine atoms pull electron density away from the aromatic ring through the sigma (σ) bond framework. This effect is dominant and significantly deactivates the ring.[3][5]
-
A Deactivating Resonance Effect (-R): Often termed negative hyperconjugation, this involves the overlap of the C-F σ* antibonding orbitals with the π-system of the ring, further withdrawing electron density.[3]
This potent electron withdrawal stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity (lowering the pKa) of the parent molecule compared to unsubstituted benzoic or phenylacetic acids.[3]
The Dualistic Nature of the Fluorine Substituent
The fluorine atom at the ortho-position in this compound introduces a more complex set of influences:
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which acidifies the carboxyl proton and increases the electrophilicity of the carbonyl carbon.[6][7]
-
Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system.[6] This mesomeric effect adds electron density back to the ring, opposing the inductive effect.
Despite the +M effect, the inductive withdrawal (-I) of fluorine is generally considered dominant in influencing the acidity of benzoic acids.[6] Therefore, the addition of an ortho-fluorine atom is expected to further increase the acidity of the molecule compared to its non-fluorinated counterpart. However, the ortho-positioning also introduces a potential steric effect , which can influence the approach of reagents to the reaction center. The Taft equation is a linear free-energy relationship that quantitatively separates these polar (inductive) and steric effects on reaction rates.[8][9][10]
The combined electron-withdrawing power of both the -F and -CF3 groups in This compound is therefore predicted to render its carboxyl group more acidic and more electrophilic than that of 5-(trifluoromethyl)phenylacetic acid .
Caption: Experimental workflow for comparative amidation kinetics.
The following protocol provides a self-validating system for comparing the reaction rates.
-
Reaction Setup: In two separate, identical reaction vessels equipped with magnetic stirrers and reflux condensers, charge phenylacetic acid derivative (1.0 mmol) and benzylamine (1.2 mmol).
-
Solvent Addition: Add toluene (10 mL) to each vessel. Stir the mixture at room temperature to ensure dissolution.
-
Catalyst Addition: While direct amidation can be slow, catalysis can be employed. Based on literature for similar systems, a catalyst like NiCl₂ (10 mol%) can be added to facilitate the reaction, with water as the only by-product. [11]The reaction can be run at 110°C. [11]4. Reaction Initiation & Monitoring: Place the vessels in a preheated oil bath at 110°C. Once the temperature has stabilized, take an initial sample (t=0). Take subsequent 0.1 mL aliquots at specified time intervals (e.g., 1, 2, 4, 8, and 20 hours). [11]5. Sample Quenching & Preparation: Immediately quench each aliquot in 1.0 mL of a 50:50 acetonitrile:water mixture to stop the reaction. Prepare samples for HPLC analysis.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC to determine the concentration of the starting acid and the amide product. A standard C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% TFA) is typically effective.
-
Data Analysis: Plot the percentage conversion (or product formation) against time for both reactions. The initial slope of this curve is proportional to the initial reaction rate.
Based on the electronic principles discussed, we anticipate a significantly faster reaction rate for This compound .
| Compound | Expected Time for >95% Conversion | Relative Rate | Rationale |
| This compound | ~8-10 hours | Faster | Strong -I effects from both -F and -CF3 groups greatly increase the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. |
| 5-(trifluoromethyl)phenylacetic acid | >20 hours | Slower | The -CF3 group provides electronic activation, but the absence of the ortho-fluorine's inductive pull results in a less electrophilic carbonyl carbon compared to the fluorinated analog. |
The enhanced electrophilicity of the carbonyl carbon in the fluorinated analog makes it more susceptible to nucleophilic attack by benzylamine after activation by EDC. While the ortho-fluorine introduces potential steric hindrance, its small van der Waals radius means this effect is likely minimal and is overwhelmingly surpassed by its powerful electronic activation. Studies on ortho-substituted benzoic acids often show that steric effects can be significant, but fluorine is among the smallest ortho-substituents. [12]
Conclusion and Practical Implications
For researchers and drug development professionals, this has several practical implications:
-
Milder Reaction Conditions: The enhanced reactivity of the fluorinated acid may allow for amidation or esterification reactions to be conducted under milder conditions (e.g., lower temperatures or shorter reaction times), potentially improving functional group tolerance and reducing by-product formation.
-
Coupling with Weaker Nucleophiles: Its greater electrophilicity may enable successful coupling with less reactive amines or alcohols, expanding the accessible synthetic space.
-
Process Optimization: For large-scale synthesis, the faster reaction kinetics can lead to increased throughput and more efficient processes.
By understanding the fundamental principles of substituent effects, chemists can make more informed decisions in selecting building blocks to achieve their synthetic goals efficiently and effectively.
References
- Grokipedia.
- Benchchem. The Trifluoromethyl Group: A Deep Dive into its Electronic Effects on Aryl Halides.
- Wikipedia.
- Slideshare. Steric parameters taft's steric factor (es) | PPTX.
- StackExchange. Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?.
- MDPI.
- Wikipedia.
- Chemistry LibreTexts. 26.
- NPTEL. Lecture 18 - LFER for Sterics: The Taft Parameters.
- Ningbo Inno Pharmchem Co., Ltd. Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis.
- TCI Chemicals.
- PubMed Central. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes.
- Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
- PubMed Central.
- PubChem. 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid.
- PubChem. This compound.
- Santa Cruz Biotechnology. 2-Fluoro-5-(trifluoromethyl)-phenylacetic acid.
- ChemicalBook. This compound.
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. Taft equation - Wikipedia [en.wikipedia.org]
- 10. elearn.psgcas.ac.in [elearn.psgcas.ac.in]
- 11. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Structural Validation of 2-Fluoro-5-(trifluoromethyl)phenylacetic Acid
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of key intermediates is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison for validating the chemical structure of 2-Fluoro-5-(trifluoromethyl)phenylacetic acid, a crucial building block in the synthesis of novel therapeutics. We will explore the common analytical techniques, potential pitfalls, and comparative data necessary to ensure the identity and purity of this compound, contrasting it with a common isomeric alternative.
The Imperative of Structural Integrity in Drug Discovery
The precise arrangement of fluorine and trifluoromethyl groups on the phenylacetic acid scaffold dramatically influences its physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity. An incorrect isomer or the presence of impurities can lead to misleading structure-activity relationship (SAR) data, wasted resources, and potential safety concerns. Therefore, robust analytical validation is not merely a quality control step but a fundamental aspect of the discovery process.
This guide will focus on a multi-pronged analytical approach, leveraging Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to provide orthogonal data points for unambiguous structural elucidation.
Understanding the Synthesis: A Predictive Approach to Impurity Profiling
While multiple synthetic routes to fluorinated phenylacetic acids exist, a common and plausible pathway to this compound involves the Grignard reaction. This process typically starts with a brominated precursor, such as 2-bromo-1-fluoro-4-(trifluoromethyl)benzene, which is converted to the corresponding Grignard reagent and then carboxylated using carbon dioxide.
This synthetic route informs our approach to impurity profiling. Key potential impurities to consider during analysis include:
-
Unreacted Starting Material: Residual 2-bromo-1-fluoro-4-(trifluoromethyl)benzene.
-
Homo-coupling Byproduct: Formation of a biphenyl derivative from the Grignard reagent.
-
Isomeric Impurities: Contamination with other isomers, such as 4-Fluoro-3-(trifluoromethyl)phenylacetic acid, which may arise from impurities in the initial starting materials.
The following diagram illustrates the proposed synthetic and validation workflow:
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Fluoro-5-(trifluoromethyl)phenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating physicochemical and biological properties. Phenylacetic acid derivatives, in particular, are prevalent scaffolds in pharmaceuticals. The introduction of both a fluorine and a trifluoromethyl group, as seen in 2-Fluoro-5-(trifluoromethyl)phenylacetic acid, presents a unique analytical challenge and a wealth of structural information accessible through Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth, comparative analysis of the ¹H, ¹³C, and ¹⁹F NMR spectroscopic features of this class of compounds, grounded in fundamental principles and supported by experimental insights.
The Power of Fluorine in NMR: A Trifecta of Nuclei
The presence of fluorine offers a powerful trifecta of NMR-active nuclei—¹H, ¹³C, and ¹⁹F—to meticulously probe the molecular structure. The ¹⁹F nucleus is particularly advantageous due to its 100% natural abundance and high gyromagnetic ratio, rendering it highly sensitive, second only to protons.[1] Furthermore, the large chemical shift dispersion of ¹⁹F NMR provides exceptional resolution, often allowing for the clear separation of signals that would overlap in a ¹H spectrum.[1][2][3]
This guide will dissect the expected spectral features of this compound, offering a comparative lens against its non-fluorinated and singly-fluorinated analogs. By understanding the interplay of electronic effects and through-bond spin-spin coupling, researchers can confidently elucidate the structure and purity of these valuable compounds.
Deciphering the ¹H NMR Spectrum: The Influence of Electronegativity
The ¹H NMR spectrum of this compound is primarily characterized by signals from the aromatic protons and the methylene protons of the acetic acid moiety. The chemical shifts and coupling patterns of these protons are significantly influenced by the strong electron-withdrawing nature of the fluorine and trifluoromethyl substituents.
The methylene protons (CH₂) are expected to appear as a singlet, the chemical shift of which is deshielded due to the proximity of the electron-withdrawing phenyl ring and carboxylic acid group. For the parent phenylacetic acid, this signal typically appears around 3.5-3.6 ppm.[4] In this compound, the increased electron-withdrawing character of the substituted ring is expected to shift this signal further downfield.
The aromatic region will display a more complex pattern due to spin-spin coupling between the protons and with the fluorine and trifluoromethyl groups. We can predict the multiplicities based on the substitution pattern:
-
H-3: This proton is ortho to the fluorine atom and meta to the trifluoromethyl group. It will likely appear as a doublet of doublets due to coupling with H-4 and the adjacent fluorine atom.
-
H-4: This proton is meta to both the fluorine and trifluoromethyl groups. It will likely appear as a doublet of doublets (or a triplet if the coupling constants are similar) due to coupling with H-3 and H-6.
-
H-6: This proton is ortho to the trifluoromethyl group and meta to the fluorine atom. It will likely appear as a doublet due to coupling with H-4. Long-range coupling to the trifluoromethyl group may also be observed.
The strong electronegativity of the fluorine atom will cause a significant downfield shift for the adjacent ortho proton (H-3). Conversely, the trifluoromethyl group, also a strong electron-withdrawing group, will deshield the ortho proton (H-6) and the meta proton (H-4).
Unveiling the Carbon Skeleton: A Look at the ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a detailed map of the carbon framework. The chemical shifts are highly sensitive to the electronic environment, with the fluorine and trifluoromethyl groups exerting pronounced effects. A key feature will be the large one-bond carbon-fluorine coupling (¹JCF) for the carbon directly attached to the fluorine atom (C-2), and for the trifluoromethyl carbon.
-
Carboxylic Acid Carbon (C=O): This signal will appear in the typical downfield region for carboxylic acids, generally above 170 ppm.
-
Methylene Carbon (CH₂): The chemical shift of this carbon will be influenced by the substituted phenyl ring.
-
Aromatic Carbons:
-
C-1: The ipso-carbon attached to the acetic acid group.
-
C-2: This carbon, directly bonded to the fluorine atom, will exhibit a large ¹JCF coupling constant, typically in the range of 240-260 Hz, and will be significantly shifted downfield.
-
C-3, C-4, C-6: These protonated carbons will show smaller two- and three-bond couplings to fluorine (²JCF and ³JCF).
-
C-5: The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, with a ¹JCF coupling constant typically around 270-280 Hz.
-
The Revealing Nature of ¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is arguably the most informative for this class of compounds. It provides two distinct signals, one for the aromatic fluorine and one for the trifluoromethyl group, each with its own characteristic chemical shift and coupling pattern.
-
Aromatic Fluorine (C-F): The chemical shift of the fluorine atom on the aromatic ring is highly sensitive to the electronic nature of the other substituents. The presence of the electron-withdrawing trifluoromethyl group will influence its position. This signal will be split by the ortho and meta protons.
-
Trifluoromethyl Group (-CF₃): The trifluoromethyl group will appear as a singlet in a proton-decoupled ¹⁹F NMR spectrum. In the coupled spectrum, it may show long-range coupling to the aromatic protons, particularly the ortho proton (H-6). The chemical shift of the CF₃ group is also sensitive to the electronic environment of the aromatic ring.
Comparative Spectroscopic Data
To provide a practical reference, the following table summarizes the expected ¹H, ¹³C, and ¹⁹F NMR chemical shifts (δ) and key coupling constants (J) for this compound. These values are predicted based on data from analogous compounds and established principles of NMR spectroscopy. For comparison, data for the parent phenylacetic acid and a singly substituted analog are also included.
| Compound | Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |
| Phenylacetic Acid | ¹H | CH₂ | ~3.6 | s |
| Aromatic | 7.2-7.4 | m | ||
| ¹³C | CH₂ | ~41 | t | |
| C=O | ~178 | s | ||
| Aromatic | 127-134 | d, s | ||
| 2-(Trifluoromethyl)phenylacetic acid | ¹H | CH₂ | ~3.9 | s |
| Aromatic | 7.3-7.7 | m | ||
| ¹⁹F | CF₃ | ~ -60 | s | |
| This compound | ¹H | CH₂ | ~3.9 - 4.1 | s |
| H-3 | ~7.2 - 7.4 | dd, J(H,H) ≈ 8-9, J(H,F) ≈ 8-10 | ||
| H-4 | ~7.5 - 7.7 | dd, J(H,H) ≈ 8-9, J(H,H) ≈ 2-3 | ||
| H-6 | ~7.6 - 7.8 | d, J(H,H) ≈ 2-3 (may show q from CF₃) | ||
| ¹³C | CH₂ | ~35 - 38 | t | |
| C=O | ~175 - 177 | s | ||
| C-2 | ~160 - 164 | d, ¹J(C,F) ≈ 245-255 | ||
| C-5 | ~125 - 129 | q, ¹J(C,F) ≈ 270-275 | ||
| ¹⁹F | Ar-F | ~ -110 to -115 | m | |
| CF₃ | ~ -62 to -64 | s (may show long-range coupling) |
Note: Predicted values are based on typical ranges for similar structures and may vary depending on the solvent and other experimental conditions.
Experimental Protocols: A Self-Validating System
To ensure the acquisition of high-quality, reliable NMR data, the following protocols are recommended.
Sample Preparation
-
Analyte Purity: Ensure the sample of this compound or its derivative is of high purity. Impurities can complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this class of compounds. The choice of solvent can influence chemical shifts.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm for ¹H and ¹³C).
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H spectrum.
-
To aid in assignment, consider running a ¹H{¹⁹F} decoupled experiment. This will simplify the multiplets of protons coupled to fluorine, collapsing the doublets or multiplets caused by H-F coupling into simpler patterns.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum. This will result in single lines for each unique carbon, simplifying the spectrum.
-
Note the large ¹J(C,F) splittings for C-2 and C-5.
-
-
¹⁹F NMR:
-
Acquire a standard one-dimensional ¹⁹F spectrum. Proton decoupling is often employed to simplify the spectrum and improve the signal-to-noise ratio.
-
Use an appropriate reference standard for ¹⁹F NMR, such as CFCl₃ (δ = 0.00 ppm) or a secondary standard.
-
-
2D NMR Experiments: For unambiguous assignment of all signals, especially in more complex derivatives, consider acquiring 2D NMR spectra such as:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is invaluable for assigning quaternary carbons and piecing together the molecular framework.
-
HOESY (Heteronuclear Overhauser Effect Spectroscopy): To probe through-space proximities between ¹H and ¹⁹F nuclei.
-
Visualizing the Workflow and Molecular Structure
To better illustrate the process and the key interactions, the following diagrams are provided.
Caption: Experimental workflow for NMR analysis.
Caption: Structure of this compound.
Conclusion: A Powerful Analytical Toolkit
The comprehensive spectroscopic analysis of this compound derivatives using ¹H, ¹³C, and ¹⁹F NMR provides an unparalleled level of structural detail. The interplay of chemical shifts and spin-spin coupling constants, particularly those involving the fluorine nuclei, serves as a robust fingerprint for these molecules. By understanding the fundamental principles outlined in this guide and employing the recommended experimental protocols, researchers can confidently characterize these important compounds, ensuring their structural integrity and paving the way for their successful application in drug discovery and materials science. The strategic use of multinuclear NMR is not merely an analytical technique but a critical tool for innovation in the realm of fluorinated molecules.
References
- 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (n.d.). Dove Medical Press.
- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.
- PubChem. (n.d.). 5-Fluoro-2-(trifluoromethyl)phenylacetic acid. National Center for Biotechnology Information.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). National Institutes of Health.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). The Royal Society of Chemistry.
- 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids. (2008). Wiley Online Library.
- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (n.d.). National Institutes of Health.
- Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi- chromic 19F Magnetic Resonance Spectr. (n.d.). The Royal Society of Chemistry.
- 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. (2011). CONICET.
- 19Flourine NMR. (n.d.). Process NMR Associates.
- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). National Institutes of Health.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. (n.d.). MDPI.
- Phenylacetic Acid at BMRB. (n.d.). Biological Magnetic Resonance Bank.
- Trifluoroacetic acid - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Wiley SpectraBase.
- Ultrafast 19F MAS NMR. (n.d.). arXiv.
Sources
A Comparative Guide to the Mass Spectrometry Analysis of 2-Fluoro-5-(trifluoromethyl)phenylacetic Acid Reaction Products
Introduction
2-Fluoro-5-(trifluoromethyl)phenylacetic acid is a key building block in medicinal chemistry and materials science, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and other high-value organic compounds.[1] Its structural complexity, featuring both a fluorine atom and a trifluoromethyl group on the aromatic ring, presents unique challenges and opportunities for analytical characterization.[2][3] The precise identification of reaction products, isomers, and potential byproducts is critical for process optimization, quality control, and regulatory compliance. Mass spectrometry (MS), coupled with chromatographic separation, stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[4]
This guide provides an in-depth comparison of mass spectrometry methodologies for the analysis of reaction products derived from this compound. We will explore the causality behind experimental choices, from ionization source selection to mass analyzer configuration, and provide field-proven insights to guide researchers in developing robust, self-validating analytical protocols.
Anticipated Reaction Products and Analytical Challenges
This compound (MW: 222.14 g/mol ) typically undergoes reactions at its carboxylic acid moiety.[2][3] Common transformations include:
-
Esterification: Reaction with alcohols to form esters.
-
Amidation: Reaction with amines to form amides.
-
Decarboxylation: Potential side reaction under certain thermal or catalytic conditions.
The resulting products will retain the fluoro-trifluoromethylphenyl core, but differ in polarity, volatility, and thermal stability. This variability dictates the optimal analytical strategy. The primary challenge lies in unequivocally identifying the desired product while also detecting and characterizing low-level impurities that may have similar mass-to-charge ratios (m/z).
Mass Spectrometry Methodologies: A Comparative Analysis
The choice of mass spectrometry technique is paramount for obtaining high-quality, interpretable data. The decision hinges on the physicochemical properties of the analytes and the analytical question at hand (e.g., qualitative identification vs. quantitative determination).
Workflow for Method Selection
The following diagram illustrates a logical workflow for selecting the appropriate mass spectrometry technique for analyzing the reaction products.
Caption: Decision tree for selecting the optimal MS technique.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is best suited for analytes that are volatile and thermally stable. While the parent acid and its amide/ester derivatives often require derivatization to increase volatility, certain reaction byproducts (e.g., from decarboxylation) may be directly amenable to GC-MS analysis.
-
Ionization Technique: Electron Ionization (EI)
-
Mechanism: High-energy electrons (typically 70 eV) bombard the analyte, causing extensive and reproducible fragmentation.[5]
-
Advantages: Creates detailed, library-searchable mass spectra, providing high confidence in structural identification.
-
Disadvantages: Often, the molecular ion ([M]•+) is weak or absent, making it difficult to determine the molecular weight.[6]
-
Applicability: Ideal for identifying unknown, volatile byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the workhorse technique for this class of compounds, as it can analyze a wide range of polarities and is suitable for thermally labile molecules.[4][7]
-
Ionization Technique 1: Electrospray Ionization (ESI)
-
Mechanism: A high voltage is applied to a liquid stream, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.[8] ESI is a "soft" ionization technique, meaning it imparts little excess energy to the analyte.
-
Advantages: Typically produces intact molecular ions (e.g., [M-H]⁻ in negative mode for the carboxylic acid or [M+H]⁺ for amide products), making molecular weight determination straightforward. The unique properties of fluorinated compounds can influence the ESI process.[9]
-
Disadvantages: Susceptible to matrix effects and ion suppression. Less fragmentation is generated in-source compared to EI, often requiring tandem MS (MS/MS) for structural details.
-
Applicability: The preferred method for analyzing the parent acid, its esters, and amides. Negative ion mode is particularly sensitive for the acidic parent compound.[7][10]
-
-
Ionization Technique 2: Atmospheric Pressure Chemical Ionization (APCI)
-
Mechanism: The LC eluent is nebulized into a heated vapor, and a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte molecules through chemical reactions (e.g., proton transfer).
-
Advantages: Better suited for less polar compounds that are difficult to ionize by ESI. It is also generally less susceptible to matrix effects.
-
Disadvantages: Can be thermally demanding, potentially causing degradation of labile compounds.
-
Applicability: A good alternative to ESI for less polar reaction products or when dealing with complex matrices.
-
Characteristic Fragmentation Patterns
Understanding the fragmentation pathways is crucial for structural confirmation. The presence of the trifluoromethyl group and the aromatic ring heavily influences the fragmentation.
General Fragmentation Workflow
Caption: General fragmentation pathways for the target compounds.
Predicted Fragments for Key Structures
The fragmentation of aromatic compounds is well-understood. Alkyl-substituted benzene rings often lead to a prominent tropylium ion at m/z 91, though this is modified by the fluorine and CF3 substituents.[6] The trifluoromethyl group is a key marker. Its loss (•CF3, 69 u) is a common fragmentation pathway.[5][11]
| Compound | Precursor Ion (m/z) | Ionization Mode | Key Fragment Ions (m/z) | Proposed Neutral Loss / Fragment Identity |
| Parent Acid | 221.0 | ESI (-) | 177.0, 157.0 | [M-H-CO₂]⁻, [M-H-CO₂-HF]⁻ |
| Methyl Ester Derivative | 237.1 | ESI (+) | 177.0, 149.0 | [M+H-CH₃OH]⁺, [M+H-CH₃OH-CO]⁺ |
| Ethyl Amide Derivative | 248.1 | ESI (+) | 204.1, 177.0 | [M+H-CONHCH₂CH₃]⁺, [M+H-•CH₂CONHCH₂CH₃]⁺ (Benzylic Cleavage) |
| Parent Acid (Hypothetical) | 222.0 | EI | 177.0, 153.0, 127.0 | [M-•COOH]⁺, [M-•CF₃]⁺, [C₇H₃F]⁺ (Aromatic core) |
Note: These are predicted values. Actual observed fragments may vary based on instrument conditions.
Experimental Protocols
The following protocols provide a starting point for method development. They should be optimized for the specific instrumentation and reaction mixture being analyzed.
Protocol 1: LC-MS/MS Analysis of an Amidation Reaction
This protocol is designed for the identification and quantification of an amide product and any remaining starting material.
-
Sample Preparation:
-
Quench a 10 µL aliquot of the reaction mixture in 990 µL of a 50:50 acetonitrile:water solution.
-
Vortex thoroughly.
-
If necessary, centrifuge to pellet any solids and transfer the supernatant to an autosampler vial.
-
-
LC Conditions:
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes. Hold at 95% B for 1 minute. Return to 5% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
MS Conditions (ESI):
-
Ionization Mode: Positive and Negative switching to capture both acidic and basic/neutral species.
-
Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).
-
Source Temperature: 150 °C.
-
Desolvation Gas (N₂): 800 L/hr at 400 °C.
-
Mass Analyzer: TOF or Orbitrap for high-resolution survey scan (MS1).
-
Scan Range: m/z 50 - 500.
-
Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) on the top 3 most intense ions from the MS1 scan. Use a collision energy ramp (e.g., 10-40 eV) to generate fragment ions.
-
Protocol 2: GC-MS Analysis for Volatile Impurities
This protocol is designed to screen for low-molecular-weight, thermally stable byproducts.
-
Sample Preparation:
-
Dilute 100 µL of the reaction mixture in 900 µL of a volatile solvent like dichloromethane or ethyl acetate.[5]
-
If the primary products are non-volatile, this dilution will favor the analysis of more volatile impurities.
-
Transfer to a GC autosampler vial.
-
-
GC Conditions:
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio) to avoid overloading the column.
-
Oven Program: Hold at 50 °C for 2 minutes, ramp at 15 °C/min to 300 °C, hold for 5 minutes.[5]
-
-
MS Conditions (EI):
-
Ionization Energy: 70 eV.[5]
-
Source Temperature: 230 °C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 35 - 500.
-
Data Analysis: Acquired spectra should be searched against a reference library (e.g., NIST) for tentative identification.
-
Conclusion and Recommendations
For comprehensive analysis of this compound reaction products, a dual-pronged approach is recommended.
-
Primary Analysis (LC-MS/MS): High-resolution LC-MS/MS with electrospray ionization is the superior choice for the primary characterization of expected polar products like esters and amides. It provides accurate molecular weight determination and rich structural information through fragmentation analysis.
-
Secondary/Orthogonal Analysis (GC-MS): GC-MS with electron ionization serves as an invaluable tool for identifying unknown, non-polar, or volatile byproducts that may be missed by LC-MS. Its strength lies in the definitive structural identification provided by library-searchable EI spectra.
By combining these complementary techniques, researchers can build a complete profile of their reaction mixture, ensuring product quality, process understanding, and the confident identification of all relevant species. This self-validating system, where orthogonal techniques confirm findings, embodies the principles of robust analytical science.
References
- Cao, Y., et al. (2023). Bifunctional trifluorophenylacetic acid additive for stable and highly efficient flexible perovskite solar cell. InfoMat., 5, e12423.
- Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.5 - Fragmentation of Aromatics. Whitman College.
- Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138, 5-6.
- LCGC International. (2023, February 1). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods.
- LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
- Marahatta, A., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of Chromatography B, 903, 118-125.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737589, this compound.
- Richardson, S. D., & Ternes, T. A. (2018). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). National Institutes of Health.
- SCIEX. (2025, May 28). Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS. YouTube.
- Wang, H. Y., et al. (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of The American Society for Mass Spectrometry, 24(5), 760-767.
- Xu, F., et al. (2004). Mechanistic evidence for an α-oxoketene pathway in the formation of β-ketoamides/esters via Meldrum's acid adducts. Journal of the American Chemical Society, 126(40), 13002–13009.
Sources
- 1. ossila.com [ossila.com]
- 2. This compound | C9H6F4O2 | CID 2737589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. GCMS Section 6.9.5 [people.whitman.edu]
- 7. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN108426964A - A kind of method that LC-MS detects phenylacetic acid content in water - Google Patents [patents.google.com]
- 11. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Fluoro-5-(trifluoromethyl)phenylacetic Acid
Introduction
In the landscape of pharmaceutical and agrochemical research, the structural integrity and purity of synthesized intermediates are paramount. 2-Fluoro-5-(trifluoromethyl)phenylacetic acid is a key building block in the synthesis of a variety of active compounds, where the presence of fluorine and trifluoromethyl groups can significantly influence lipophilicity, metabolic stability, and binding affinity.[1][2] Consequently, rigorous purity assessment of this intermediate is not merely a quality control step but a critical determinant of downstream success in drug development and other chemical synthesis applications.
This guide provides a comprehensive comparison of analytical techniques for evaluating the purity of synthesized this compound. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the generation of reliable and reproducible data.
The Analytical Gauntlet: A Multi-faceted Approach to Purity Determination
No single analytical technique is sufficient to definitively establish the purity of a synthesized compound. A robust assessment relies on the convergence of data from multiple orthogonal methods. For this compound, a combination of chromatographic and spectroscopic techniques, supplemented by elemental analysis, provides the most comprehensive picture of its purity profile.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is an indispensable tool for separating and quantifying the target compound from its impurities.[3] Its versatility and sensitivity make it the primary method for routine purity checks and for the validation of synthetic batches.
Scientific Rationale:
Reverse-phase HPLC is the preferred mode for analyzing moderately polar compounds like this compound. A C18 column is typically effective, providing a hydrophobic stationary phase that interacts with the analyte. The mobile phase, a mixture of an aqueous buffer (often with a low pH to suppress the ionization of the carboxylic acid) and an organic solvent like acetonitrile, is then used to elute the compound.[3][4] The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.[3]
-
Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
-
Mobile Phase:
-
Gradient Elution: A typical gradient might start with a higher percentage of Solvent A, gradually increasing the proportion of Solvent B to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance (typically determined by a UV scan).
-
Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis.[3]
Data Interpretation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. It is crucial to validate this method by assessing parameters such as linearity, accuracy, precision, and specificity, in accordance with ICH guidelines.[5][6][7][8][9]
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity assessment of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities
While HPLC is excellent for non-volatile compounds, GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.[10] For carboxylic acids, derivatization is often necessary to increase their volatility.[11][12][13]
Scientific Rationale:
GC separates compounds based on their boiling points and interaction with the stationary phase of the capillary column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, providing a unique mass spectrum that acts as a molecular fingerprint for identification.
Experimental Protocol: GC-MS Analysis (with Derivatization)
-
Derivatization: Esterification of the carboxylic acid is a common approach. For example, reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an alkylating agent like methyl iodide.
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically suitable.[10]
-
Carrier Gas: Helium at a constant flow rate.[10]
-
Oven Program: A temperature ramp is used to elute compounds with a wide range of boiling points. For instance, an initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 280°C, held for 10 minutes.[10]
-
Injector and Detector Temperatures: Typically set at 250°C and 280°C, respectively.[10]
-
Mass Range: A scan range of 40-500 amu is generally sufficient to capture the fragments of the derivatized analyte and potential impurities.[10]
Data Interpretation: Impurities are identified by comparing their mass spectra to a library of known compounds (e.g., NIST). Quantification can be achieved by using an internal standard and creating a calibration curve.
Workflow for GC-MS Impurity Profiling
Caption: Workflow for GC-MS analysis of volatile impurities in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Purity
NMR spectroscopy is an unparalleled technique for elucidating the chemical structure of a molecule and can also be a powerful tool for purity assessment. ¹H and ¹⁹F NMR are particularly informative for this compound.
Scientific Rationale:
NMR spectroscopy probes the magnetic properties of atomic nuclei. The chemical shift, integration, and coupling patterns of the signals in an NMR spectrum provide detailed information about the connectivity and chemical environment of the atoms in a molecule. The presence of fluorine allows for ¹⁹F NMR, which is highly sensitive and has a wide chemical shift range, minimizing the chances of signal overlap.[14]
Experimental Protocol: ¹H and ¹⁹F NMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[10]
-
¹H NMR: Provides information on the number, environment, and connectivity of the hydrogen atoms. The integration of the peaks should be consistent with the number of protons in the molecule.
-
¹⁹F NMR: This is a crucial experiment for this compound. It will show distinct signals for the aromatic fluorine and the trifluoromethyl group, providing a clear indication of the presence and purity of the target molecule.[14][15] The absence of unexpected fluorine-containing signals is a strong indicator of purity.
-
Quantitative NMR (qNMR): For a more precise purity determination, a certified internal standard with a known concentration can be added to the sample. The purity of the analyte can then be calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.
Data Interpretation: The presence of unexpected peaks in the ¹H or ¹⁹F NMR spectra indicates the presence of impurities. The relative integration of these impurity peaks compared to the main compound's peaks can provide a semi-quantitative estimate of their levels.
Elemental Analysis: A Fundamental Confirmation of Composition
Elemental analysis provides the mass percentages of carbon, hydrogen, and other elements (like nitrogen and sulfur) in a sample.[16][17][18][19] For a halogen-containing compound, specific methods for fluorine determination can be employed.
Scientific Rationale:
This technique relies on the complete combustion of the sample, followed by the quantification of the resulting gases (CO₂, H₂O, etc.).[17][18] The experimentally determined elemental composition is then compared to the theoretical composition calculated from the molecular formula.
Data Interpretation: A close agreement (typically within ±0.4%) between the found and calculated elemental percentages is a strong indicator of high purity.[20]
Comparison of Analytical Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC-UV | Differential partitioning between stationary and mobile phases | Quantitative purity, detection of non-volatile impurities | High sensitivity, robust, widely available | May not detect all impurities if they don't have a chromophore |
| GC-MS | Separation by boiling point and mass-to-charge ratio | Identification and quantification of volatile impurities | High specificity for identification | Requires derivatization for non-volatile compounds |
| NMR | Nuclear magnetic resonance | Structural confirmation, identification of impurities | Provides detailed structural information, ¹⁹F NMR is highly specific | Lower sensitivity compared to chromatographic methods |
| Elemental Analysis | Combustion and detection of elemental components | Elemental composition | Provides fundamental confirmation of the molecular formula | Does not provide information on the nature of impurities |
Conclusion: An Integrated Approach for Unwavering Confidence
The comprehensive assessment of the purity of synthesized this compound necessitates a multi-pronged analytical strategy. While HPLC serves as the primary tool for routine purity determination, its findings must be corroborated by orthogonal methods. GC-MS is essential for profiling volatile impurities, while NMR spectroscopy provides unequivocal structural confirmation and a detailed view of any structurally related impurities. Finally, elemental analysis offers a fundamental check on the elemental composition, providing a final layer of confidence in the purity of the synthesized material. By judiciously employing this suite of analytical techniques, researchers and drug development professionals can ensure the quality and integrity of this critical synthetic intermediate, thereby safeguarding the success of their downstream applications.
References
- Elemental analysis. In Wikipedia.
- A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM.
- Validating Analytical Methods in Pharmaceuticals. Pharmuni.
- An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Profound.
- Elemental Analysis - Organic & Inorganic Compounds. Eltra.
- The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Exeter Analytical.
- Analytical method validation: A brief review. Journal of Pharmacy Research.
- Q2(R2) Validation of Analytical Procedures. (2023, December). U.S. Food and Drug Administration.
- Analytical Method Validation Parameters: An Updated Review. (2020, March 22). International Journal of Pharmaceutical Sciences and Research.
- Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectr. The Royal Society of Chemistry.
- 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid, 97%, Thermo Scientific. Fisher Scientific.
- On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Magritek.
- HPLC Analysis of TFA. SIELC Technologies.
- multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020, June 8). Collaborative International Pesticides Analytical Council.
- Halogenated Phenylacetic Acid Derivatives. Nanjing Jubai Biopharm.
- 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara.
- 19F NMR Reference Standards. University of Wisconsin-Madison.
- This compound. PubChem.
- GC-MS determination of halogen derivatives of acetic acid. (2018, April 15). ResearchGate.
- Process for the preparation of 2,4,5-trifluorophenylacetic acid. Google Patents.
- HPLC-MS/MS methods for the determination of 52 perfluoroalkyl and polyfluoroalkyl substances in aqueous samples. PubMed.
- Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. ResearchGate.
- 2,4,5 Trifluro phenyl acetic acid. Hely Speciality Chemicals.
- GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. PubMed.
- Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd..
Sources
- 1. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HPLC Analysis of TFA | SIELC Technologies [sielc.com]
- 5. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 6. particle.dk [particle.dk]
- 7. wjarr.com [wjarr.com]
- 8. fda.gov [fda.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. magritek.com [magritek.com]
- 15. 19F [nmr.chem.ucsb.edu]
- 16. Elemental analysis - Wikipedia [en.wikipedia.org]
- 17. azom.com [azom.com]
- 18. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 19. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 20. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Computational Analysis of 2-Fluoro-5-(trifluoromethyl)phenylacetic Acid Reactivity
This guide provides a comparative analysis of the reactivity of 2-Fluoro-5-(trifluoromethyl)phenylacetic acid, a key building block in modern medicinal chemistry. We will delve into its electronic structure and compare its reactivity profile to structurally similar analogues, supported by computational data and established chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the chemical behavior of this versatile fluorinated compound.
Introduction: The Significance of Strategic Fluorination
In the landscape of drug discovery and materials science, fluorinated organic compounds have become indispensable tools.[1] The strategic incorporation of fluorine atoms or fluorine-containing moieties like the trifluoromethyl (-CF3) group can profoundly alter a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[2] this compound is a prime example of a molecule where multiple fluorine-based substituents are leveraged to create a highly versatile synthetic intermediate.[3][4]
Understanding the nuanced reactivity of this compound is paramount for its effective utilization. The interplay between the ortho-fluoro and meta-trifluoromethyl substituents creates a unique electronic environment that governs its behavior in various chemical transformations. This guide employs principles of computational chemistry to dissect these electronic effects and provides a framework for predicting its reactivity in key synthetic reactions.
The "Why": Unpacking the Electronic Landscape
The reactivity of this compound is dictated by the powerful and distinct electronic effects of its two substituents on the aromatic ring.
-
Trifluoromethyl (-CF3) Group: This group is a potent electron-withdrawing group. It deactivates the aromatic ring through both a strong negative inductive effect (-I) and a negative hyperconjugative (mesomeric) effect (-M).[1][2] This significantly lowers the electron density of the phenyl ring, making it more susceptible to nucleophilic attack and less reactive towards electrophiles.
-
Fluorine (-F) Atom: Fluorine exhibits dual electronic behavior. It is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via a positive mesomeric effect (+M). In the ortho position, as in our target molecule, the proximity-dependent inductive effect typically dominates, contributing to the overall deactivation of the ring.
The combination of a powerful deactivating -CF3 group and a deactivating (net) ortho-F atom renders the phenyl ring of this compound significantly electron-deficient. This electronic signature is the primary driver of its characteristic reactivity.
Caption: Electronic effects of substituents in the target molecule.
Comparative Reactivity Analysis
To contextualize the reactivity of this compound, we compare it with key analogues. This comparison isolates the contribution of each substituent to the molecule's overall chemical behavior.
Acidity of the Carboxylic Acid (pKa)
The acidity of the carboxylic acid proton is a direct reflection of the electronic environment of the phenyl ring. Electron-withdrawing groups stabilize the resulting carboxylate anion through induction, thereby increasing acidity (i.e., lowering the pKa value).
| Compound | Structure | Key Substituents | Predicted pKa Trend | Rationale |
| Phenylacetic Acid | C₆H₅CH₂COOH | None | ~4.3[5] | Baseline reference |
| 2-Fluorophenylacetic Acid | 2-F-C₆H₄CH₂COOH | Ortho-F | Lower than baseline | Inductive withdrawal by ortho-F stabilizes the anion. |
| 5-(Trifluoromethyl)phenylacetic Acid | 3-CF₃-C₆H₄CH₂COOH | Meta-CF₃ | Significantly lower | Strong inductive withdrawal by meta-CF₃ provides significant stabilization. |
| This compound | 2-F, 5-CF₃-C₆H₄CH₂COOH | Ortho-F, Meta-CF₃ | Lowest pKa | Additive and potent inductive withdrawal from both groups provides maximum anion stabilization. |
The strong electron-withdrawing nature of both the fluorine and trifluoromethyl groups makes this compound a considerably stronger acid than unsubstituted phenylacetic acid.[1]
Aromatic Substitution Reactions
The electron-deficient nature of the ring strongly deactivates it towards electrophilic attack.[6] Both the -F and -CF3 groups are deactivating directors. Friedel-Crafts reactions, for example, are generally not feasible on such highly deactivated rings. If an EAS reaction were forced under harsh conditions, substitution would be directed to the positions least deactivated by the electron-withdrawing groups. The general mechanism involves the slow, rate-determining addition of an electrophile to form a carbocation intermediate.[7]
-
Prediction: The least deactivated positions are C4 and C6, which are ortho/para to the weakly donating fluorine atom but meta to the strongly withdrawing CF3 group. Computational modeling of the transition state energies for electrophilic attack at each position would confirm the most likely site.
Conversely, the electron-poor character of the aromatic ring makes it an excellent candidate for Nucleophilic Aromatic Substitution (SNAr), particularly at positions ortho or para to the strong electron-withdrawing groups.[8][9] The reaction proceeds via a two-step addition-elimination mechanism through a stabilized Meisenheimer intermediate.[9]
-
Prediction: The most probable site for SNAr is the replacement of the fluorine atom at the C2 position. This position is activated by the powerful -CF3 group in the para position, which can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.
Decarboxylation Reactions
The "How": A Computational Workflow for Reactivity Prediction
To quantitatively assess the reactivity trends discussed above, one can employ computational chemistry methods, primarily Density Functional Theory (DFT).[14][15]
Experimental Protocol: DFT Analysis
-
Structure Preparation:
-
Build the 3D structures of this compound and its analogues (phenylacetic acid, 2-fluorophenylacetic acid, 5-(trifluoromethyl)phenylacetic acid) in a molecular modeling program.
-
-
Geometry Optimization and Frequency Calculation:
-
Perform a full geometry optimization for each molecule to find its lowest energy conformation.
-
Methodology: Use DFT with a suitable functional, such as B3LYP, and a Pople-style basis set like 6-31+G(d,p).
-
Solvation: Include a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate conditions in a relevant solvent like water or DMSO.
-
Run a frequency calculation on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.
-
-
pKa Calculation:
-
Optimize the geometry of the corresponding carboxylate anion for each acid.
-
Calculate the Gibbs free energy (G) of both the neutral acid and the anion.
-
The pKa can be estimated from the free energy change of the deprotonation reaction in solution.
-
-
Modeling Aromatic Substitution:
-
EAS/SNAr Site Reactivity: Calculate the molecular electrostatic potential (MEP) mapped onto the electron density surface. Nucleophilic sites (prone to EAS) will appear as red (negative potential), while electrophilic sites (prone to SNAr) will be blue (positive potential).
-
Transition State (TS) Searching: To compare reaction barriers, model the reaction pathway for electrophilic or nucleophilic attack at different ring positions.
-
Locate the transition state structure for each pathway using a TS optimization algorithm (e.g., QST2/QST3 or Berny optimization).
-
Confirm the TS with a frequency calculation (it should have exactly one imaginary frequency corresponding to the reaction coordinate).
-
The activation energy barrier is the energy difference between the TS and the reactants. The pathway with the lowest barrier is the most favorable.
-
Caption: A standard DFT workflow for reactivity analysis.
Conclusion
The reactivity of this compound is a compelling case study in the power of substituent effects. The combined, potent electron-withdrawing properties of the ortho-fluoro and meta-trifluoromethyl groups create an electron-deficient aromatic system. This leads to:
-
High Acidity: The carboxylic acid is significantly more acidic than its non-fluorinated counterparts.
-
Deactivation towards EAS: The molecule is a poor substrate for electrophilic aromatic substitution.
-
Activation towards SNAr: The molecule is primed for nucleophilic aromatic substitution, likely involving the displacement of the fluorine atom.
Computational methods, particularly DFT, provide an invaluable toolkit for quantifying these effects and predicting the regioselectivity of various reactions. By understanding this detailed reactivity profile, chemists can better leverage this compound as a strategic building block for the synthesis of novel pharmaceuticals and advanced materials.
References
- Ningbo Inno Pharmchem Co., Ltd. Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis.
- Singh, S., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology.
- Hely Speciality Chemicals. 2,4,5 Trifluro phenyl acetic acid.
- Lin, C., et al. (2014). Process for the preparation of 2,4,5-trifluorophenylacetic acid. Google Patents (US8835679B2).
- Burns, M. D., & Lukeman, M. (2010). Efficient photodecarboxylation of trifluoromethyl-substituted phenylacetic and mandelic acids. Photochemical & Photobiological Sciences, 86(4), 821-826.
- MySkinRecipes. 2-Fluoro-5-(trifluoromethoxy)phenylacetic acid.
- Burns, M. D., & Lukeman, M. (2010). Efficient Photodecarboxylation of Trifluoromethyl-substituted Phenylacetic and Mandelic Acids. ResearchGate.
- CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid. Google Patents.
- Singh, S., et al. (2024). Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. PubMed.
- MDPI. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.
- ResearchGate. Electrophilic Aromatic Fluorination of N-Arylacetamides: a Computational and Efficacy Study.
- Singh, S., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. ResearchGate.
- Powers, D. C., & Paquin, J. F. (2015). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. PMC.
- Zhang, Q. W., et al. (2016). Fluorodecarboxylation for the Synthesis of Trifluoromethyl Aryl Ethers. Angewandte Chemie International Edition, 55(33), 9758-9762.
- Royal Society of Chemistry. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC Advances.
- Jasperse, J. 5 Major Electrophilic Aromatic Substitution Reactions.
- ResearchGate. Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm.
- Smith, A. D. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar.
- CLAS. Table of Acids with Ka and pKa Values.
- PubChem. 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid.
- PubChem. This compound.
- Micura, R., et al. (2014). Surprising Base Pairing and Structural Properties of 2′-Trifluoromethylthio-Modified Ribonucleic Acids. Journal of the American Chemical Society, 136(15), 5721-5730.
- Frontiers. Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives.
- Pathan, A. A., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(22), 6979.
- MDPI. Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study.
- CAS Common Chemistry. 3,5-Bis(trifluoromethyl)phenylacetic acid.
- ResearchGate. Mutant polymerases capable of 2' fluoro-modified nucleic acid synthesis and amplification with improved accuracy.
- Zhu, B., et al. (2015). Synthesis of 2'-Fluoro RNA by Syn5 RNA polymerase. Nucleic Acids Research, 43(14), 7059-7069.
- MDPI. Fluorine Plasma Functionalization of Borophene Nanoflakes.
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-Fluoro-5-(trifluoromethoxy)phenylacetic acid [myskinrecipes.com]
- 4. scbt.com [scbt.com]
- 5. library.gwu.edu [library.gwu.edu]
- 6. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Efficient photodecarboxylation of trifluoromethyl-substituted phenylacetic and mandelic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorodecarboxylation for the Synthesis of Trifluoromethyl Aryl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Fluoro-5-(trifluoromethyl)phenylacetic Acid: An In-Depth Analysis for the Research Scientist
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing moieties is a well-established strategy to enhance the metabolic stability, binding affinity, and pharmacokinetic profile of bioactive molecules. 2-Fluoro-5-(trifluoromethyl)phenylacetic acid is a key building block in the synthesis of a variety of pharmacologically active compounds, making the efficient and scalable production of this intermediate a critical consideration for researchers in the pharmaceutical and agrochemical industries. This guide provides a comprehensive comparison of two prominent synthetic routes to this compound, offering a detailed analysis of their respective methodologies, yields, and practical considerations to inform your selection of the optimal synthetic strategy.
Introduction to the Synthetic Challenge
The synthesis of polysubstituted aromatic compounds such as this compound presents a unique set of challenges. The regioselective introduction of substituents onto the aromatic ring, coupled with the often-harsh conditions required for certain transformations, necessitates a careful evaluation of potential synthetic pathways. This guide will focus on two logical and commonly employed strategies for the construction of the target molecule:
-
Route 1: Carboxylation of a Grignard Reagent derived from 4-bromo-1-fluoro-2-(trifluoromethyl)benzene. This classic organometallic approach leverages the formation of a carbon-carbon bond through the reaction of a Grignard reagent with carbon dioxide.
-
Route 2: The Willgerodt-Kindler Reaction of 2-fluoro-5-(trifluoromethyl)acetophenone. This powerful transformation allows for the conversion of an aryl methyl ketone to a phenylacetic acid derivative in a one-pot procedure.
We will now delve into the detailed experimental protocols for each route, followed by a comparative analysis of their efficacy based on key performance metrics.
Route 1: Grignard Reagent Carboxylation
This synthetic approach commences with the commercially available 4-bromo-1-fluoro-2-(trifluoromethyl)benzene. The key transformation is the formation of a Grignard reagent, which is subsequently quenched with solid carbon dioxide (dry ice) to yield the desired carboxylic acid after acidic workup.
Experimental Protocol
Step 1: Formation of the Grignard Reagent
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of 4-bromo-1-fluoro-2-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Add a small portion of the halide solution to the magnesium turnings. The reaction is typically initiated by gentle warming or the addition of a few drops of 1,2-dibromoethane. The disappearance of the iodine color and the onset of gentle reflux indicate the initiation of the Grignard reaction.
-
Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation and Workup
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, place an excess of freshly crushed dry ice.
-
Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature, during which the excess carbon dioxide will sublime.
-
Quench the reaction mixture by the slow addition of dilute hydrochloric acid or sulfuric acid until the solution is acidic to litmus paper.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure product.
Route 2: The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction provides a more convergent approach, starting from the corresponding acetophenone. This reaction involves the treatment of the ketone with sulfur and a secondary amine, typically morpholine, to form a thiomorpholide intermediate, which is then hydrolyzed to the desired carboxylic acid.
Experimental Protocol
Step 1: Formation of the Thiomorpholide Intermediate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-fluoro-5-(trifluoromethyl)acetophenone (1.0 equivalent), sulfur (2.0-2.5 equivalents), and morpholine (3.0-4.0 equivalents).
-
Heat the reaction mixture to reflux (typically 120-140 °C) and maintain this temperature for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
Step 2: Hydrolysis to the Carboxylic Acid
-
To the crude reaction mixture, add a solution of sodium hydroxide or potassium hydroxide (e.g., 20% aqueous solution).
-
Heat the mixture to reflux and stir vigorously for 8-12 hours to effect hydrolysis of the thiomorpholide.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the aqueous layer with a non-polar organic solvent (e.g., toluene or diethyl ether) to remove any unreacted starting material and non-polar byproducts.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is approximately 1-2. A precipitate of the carboxylic acid should form.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Dry the crude this compound under vacuum.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Comparative Analysis of the Synthetic Routes
The choice between these two synthetic methodologies will depend on several factors, including the availability of starting materials, desired scale of the reaction, and considerations of safety and waste disposal.
| Parameter | Route 1: Grignard Carboxylation | Route 2: Willgerodt-Kindler Reaction |
| Starting Material | 4-bromo-1-fluoro-2-(trifluoromethyl)benzene | 2-fluoro-5-(trifluoromethyl)acetophenone |
| Number of Steps | 2 (Grignard formation and carboxylation) | 2 (Thiomorpholide formation and hydrolysis) |
| Overall Yield | Moderate to Good | Moderate to Good |
| Reagents | Magnesium, Iodine, Dry Ice, Acid | Sulfur, Morpholine, Base, Acid |
| Reaction Conditions | Anhydrous conditions required for Grignard formation | High temperatures for an extended period |
| Key Advantages | Utilizes a common and well-understood reaction. | More convergent route if the acetophenone is readily available. Tolerant of some functional groups. |
| Potential Challenges | Grignard formation can be difficult to initiate and is sensitive to moisture. Dimerization of the Grignard reagent can be a side reaction. | Use of malodorous sulfur and morpholine. High reaction temperatures. Potential for byproduct formation. |
Mechanistic Insights and Rationale
Grignard Reaction: The formation of the Grignard reagent involves the oxidative insertion of magnesium into the carbon-bromine bond. The resulting organomagnesium species is a potent nucleophile. The carboxylation step proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbon of carbon dioxide.
Willgerodt-Kindler Reaction: The mechanism of the Willgerodt-Kindler reaction is more complex and is believed to involve the initial formation of an enamine from the acetophenone and morpholine. This enamine then reacts with sulfur to form a thioamide intermediate. A series of rearrangements and oxidations then leads to the migration of the carbonyl group to the terminal carbon of the side chain, ultimately yielding the thiomorpholide of the phenylacetic acid, which is then hydrolyzed.
Visualizing the Synthetic Pathways
To further clarify the sequence of transformations in each route, the following diagrams are provided.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Conclusion and Recommendations
Both the Grignard carboxylation and the Willgerodt-Kindler reaction represent viable synthetic routes to this compound.
-
Route 1 (Grignard Carboxylation) is a strong choice when the starting aryl bromide is readily and economically available. The reaction is a cornerstone of organic synthesis, and while it requires careful control of anhydrous conditions, the procedures are well-established.
-
Route 2 (Willgerodt-Kindler Reaction) offers a more direct path if the corresponding acetophenone is the more accessible precursor. This route can be advantageous for its convergence, potentially leading to higher overall yields in fewer linear steps from a common intermediate.
Ultimately, the optimal choice will be dictated by a careful consideration of starting material cost and availability, the scale of the synthesis, and the technical capabilities of the laboratory. For large-scale production, a thorough process optimization of either route would be necessary to maximize yield and minimize costs and environmental impact. It is recommended that researchers perform small-scale trial reactions of both routes to determine the most efficient and practical method for their specific needs.
References
- For general information on the Willgerodt-Kindler Reaction: Willgerodt, C. Ber. Dtsch. Chem. Ges.1887, 20, 2467–2470. Kindler, K. Liebigs Ann. Chem.1923, 431, 187–230.
- For general procedures and mechanisms of the Grignard Reaction: Grignard, V. C. R. Acad. Sci. Paris1900, 130, 1322–1324. Silverman, G. S.; Rakita, P. E. Handbook of Grignard Reagents; CRC Press, 1996.
A Comparative Guide to the X-ray Crystallography of 2-Fluoro-5-(trifluoromethyl)phenylacetic Acid Derivatives
This guide provides an in-depth technical comparison of single-crystal X-ray crystallography for the structural elucidation of 2-Fluoro-5-(trifluoromethyl)phenylacetic acid derivatives. These compounds, identified by CAS number 220227-66-7[1][2], are significant building blocks in medicinal chemistry and materials science. The definitive determination of their three-dimensional atomic arrangement is paramount for understanding structure-activity relationships (SAR) and for rational drug design.[3][4][5] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering objective comparisons with alternative analytical methods and providing detailed experimental protocols.
The Unambiguous Power of X-ray Crystallography
In the landscape of analytical techniques, single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the absolute three-dimensional structure of a molecule.[6] While other methods provide valuable, often complementary, information, SCXRD offers an unparalleled, high-resolution snapshot of atomic positions, bond lengths, bond angles, and stereochemistry within the crystalline lattice.[7] This atomic-level precision is crucial in drug discovery, where subtle changes in molecular conformation can dramatically impact binding affinity and biological activity.[4][5]
Unlike spectroscopic techniques that provide data averaged over a population of molecules in solution (like NMR) or information about connectivity and mass (like MS), crystallography provides a direct visualization of the molecule as it exists in the solid state. This allows for the unequivocal assignment of stereocenters and the detailed analysis of intermolecular interactions, such as hydrogen bonding and π-stacking, which govern crystal packing and can influence physicochemical properties like solubility and stability.
The Crystallographic Workflow: From Powder to Structure
The journey from a powdered sample to a refined crystal structure is a systematic process that demands precision at every stage. Each step is designed to ensure the highest quality data is obtained, which is fundamental to achieving an accurate and reliable final structure.
Diagram of the Experimental Workflow
Caption: The single-crystal X-ray crystallography workflow.
Detailed Experimental Protocol
This protocol outlines the self-validating steps for determining the crystal structure of a derivative of this compound.
1. Crystal Growth (The Crucial First Step)
-
Causality: The quality of the final structure is entirely dependent on the quality of the single crystal. The goal is to achieve slow, undisturbed crystallization to allow for the formation of a well-ordered lattice.[8][9] Purity is paramount; impurities can inhibit crystal growth or become incorporated as defects.[8]
-
Protocol:
-
Ensure the compound is highly pure (>95%), using techniques like recrystallization or chromatography if necessary.
-
Select a suitable solvent or solvent system. For many organic compounds, solvents like ethyl acetate, acetone, or mixtures such as dichloromethane/hexane are effective.[10] The ideal solvent is one in which the compound is moderately soluble.[11]
-
Prepare a nearly saturated solution in a clean, dust-free vial. Filtering the solution can help remove nucleation sites.[8][11]
-
Employ a slow crystallization technique. Vapor diffusion is often the most successful method for small molecules.[8][10]
-
Place the vial containing the compound's solution inside a larger, sealed jar.
-
Add a more volatile "anti-solvent" (in which the compound is insoluble, e.g., pentane or diethyl ether) to the outer jar.[8]
-
Over several days, the anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting the growth of a few large crystals.[8]
-
-
Allow the setup to remain undisturbed in a location with minimal vibration and stable temperature.[11]
-
2. Data Collection
-
Causality: A suitable crystal must be mounted and cooled to minimize thermal vibrations of the atoms, which sharpens the diffraction spots and improves data quality.[12] Data is collected over a wide range of crystal orientations to measure the intensities of as many unique reflections as possible.[7]
-
Protocol:
-
Under a microscope, select a single, well-formed crystal (typically 0.1-0.3 mm) with sharp edges and no visible fractures.[12]
-
Mount the crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas (typically 100 K) on the diffractometer.[12]
-
Center the crystal in the X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å).[12]
-
Collect a series of diffraction images by rotating the crystal. Modern CCD or CMOS detectors are used to record the diffraction patterns.[12][13]
-
3. Structure Solution and Refinement
-
Causality: The diffraction pattern contains information about the crystal's unit cell and the arrangement of atoms.[14] The "phase problem" is solved using computational methods to generate an initial electron density map. This initial model is then refined against the experimental data to improve its accuracy.
-
Protocol:
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections (e.g., for Lorentz factor and polarization).
-
Structure Solution: The space group is determined, and an initial structural model is generated, typically using "direct methods."
-
Refinement: The atomic positions and displacement parameters are adjusted using a least-squares refinement algorithm to minimize the difference between the observed and calculated diffraction intensities.
-
Validation: The final structure is validated using software tools. The output is a Crystallographic Information File (CIF), which is the standard format for reporting crystal structures.[15][16][17]
-
Performance Comparison: Crystallographic Data
The following table presents representative crystallographic data for a hypothetical derivative, illustrating the parameters obtained from a successful SCXRD experiment.
| Parameter | Representative Value | Significance |
| Chemical Formula | C₉H₆F₄O₂ | Confirms the elemental composition of the crystallized molecule.[1] |
| Formula Weight | 222.14 g/mol | Molecular mass of the compound.[1] |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |
| a, b, c (Å) | a=8.5, b=10.2, c=9.8 | Dimensions of the unit cell.[7] |
| α, β, γ (°) | α=90, β=105.5, γ=90 | Angles of the unit cell.[7] |
| Volume (ų) | 818.5 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Temperature (K) | 100(2) | Temperature at which data was collected.[12] |
| R-factor (R1) | ~4-6% | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Goodness-of-Fit (GooF) | ~1.0 | An indicator of the quality of the refinement; values close to 1 are ideal. |
Comparison with Alternative & Complementary Techniques
While SCXRD is definitive for solid-state structure, a comprehensive characterization often involves other analytical techniques that provide different, yet crucial, insights.
Diagram of Analytical Relationships
Caption: Relationship between crystallography and other techniques.
Comparative Summary of Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Absolute 3D structure in the solid state, bond lengths/angles, stereochemistry, packing.[7] | Unambiguous and high-resolution structural data; considered the "gold standard".[6][18] | Requires a suitable single crystal, which can be difficult to grow; provides a static picture.[19] |
| NMR Spectroscopy | Atomic connectivity, solution-state conformation, and molecular dynamics.[19][20] | Provides data in a physiologically relevant solution state; non-destructive.[19][20] | Structure is an interpretation of averaged data; less precise for full 3D geometry; size limitations.[21][22] |
| Mass Spectrometry | Molecular weight, elemental formula (high-res), and fragmentation patterns. | High sensitivity, requires very small sample amounts, confirms molecular formula. | Provides no information on 3D structure or atomic connectivity. |
| Computational Modeling | Theoretical structure, conformational energies, electronic properties. | Can predict structures and properties without experimentation; useful for guiding synthesis. | Model accuracy is dependent on the level of theory and can require experimental validation. |
References
- X-ray crystallography in drug discovery. PubMed.
- Protein X-ray Crystallography in Drug Discovery. Creative Biostructure.
- Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters.
- The current role and evolution of X-ray crystallography in drug discovery and development. Taylor & Francis Online.
- A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing.
- How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.
- How to grow crystals for X-ray crystallography. IUCr Journals.
- Getting crystals your crystallographer will treasure: a beginner's guide. National Institutes of Health (NIH).
- Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure.
- Crystal Growing Tips. University of Florida, The Center for Xray Crystallography.
- Comparison of NMR and X-ray crystallography. University of Pannonia.
- Growing Quality Crystals. MIT Department of Chemistry.
- Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins.
- The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. ACS Publications.
- X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net.
- Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate.
- Determination of crystal structure by single crystal X-ray diffraction. University of Aveiro.
- X-ray Diffraction Protocols and Methods. Springer Nature Experiments.
- Crystallographic Information File. Wikipedia.
- From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. ACS Publications.
- CIF. FAIRsharing.
- Single-crystal X-ray Diffraction. SERC (Carleton).
- A short guide to Crystallographic Information Files. CCDC.
- This compound. PubChem.
- CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. National Institutes of Health (NIH).
- CIF (Crystallographic Information Framework). Metadata Standards Catalog.
Sources
- 1. This compound | C9H6F4O2 | CID 2737589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. X-ray crystallography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. migrationletters.com [migrationletters.com]
- 6. zienjournals.com [zienjournals.com]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 9. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How To [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 15. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 17. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. news-medical.net [news-medical.net]
- 20. creative-biostructure.com [creative-biostructure.com]
- 21. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. The current role and evolution of X-ray crystallography in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vitro and In Vivo Evaluation of Novel Compounds Derived from 2-Fluoro-5-(trifluoromethyl)phenylacetic Acid
For drug discovery researchers and medicinal chemists, the journey from a promising starting scaffold to a viable clinical candidate is a meticulous process of synthesis, evaluation, and optimization. The fluorinated phenylacetic acid motif, particularly 2-Fluoro-5-(trifluoromethyl)phenylacetic acid, represents a valuable starting point for generating novel chemical entities. The strategic placement of fluorine and a trifluoromethyl group can significantly enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. This guide provides a comprehensive overview of the in vitro and in vivo evaluation cascade for compounds derived from this versatile scaffold, drawing upon established methodologies and field-proven insights to facilitate the identification of promising therapeutic agents.
The Strategic Importance of the 2-Fluoro-5-(trifluoromethyl)phenyl Moiety
The 2-fluoro-5-(trifluoromethyl)phenyl group is more than just a building block; it's a carefully selected chemical entity designed to impart favorable pharmacokinetic and pharmacodynamic properties. The electron-withdrawing nature of both the fluorine atom and the trifluoromethyl group can profoundly influence the acidity of the phenylacetic acid proton and the reactivity of the aromatic ring. This electronic modulation is crucial for tailoring the molecule's interaction with its biological target. Furthermore, these fluorinated substituents are known to enhance lipophilicity, which can improve a compound's ability to cross cellular membranes and reach its site of action. The fluorine atom can also form key hydrogen bonds with protein targets and block metabolic attack, thereby increasing the compound's half-life.
The Synthetic Gateway: From Phenylacetic Acid to a Diverse Chemical Library
The carboxylic acid group of this compound serves as a versatile handle for a variety of chemical transformations, most commonly amidations, to generate a library of diverse compounds. A typical synthetic workflow is outlined below.
Caption: A generalized workflow for the synthesis of a compound library from this compound.
The rationale behind creating a diverse library is to explore a wide range of chemical space and identify structure-activity relationships (SAR). By systematically varying the amine building block, researchers can probe how different substituents impact biological activity, selectivity, and pharmacokinetic properties.
Part 1: In Vitro Evaluation – The Initial Litmus Test
The in vitro evaluation phase is a critical filtering step designed to identify compounds with the desired biological activity and drug-like properties. This phase is characterized by a tiered screening approach, starting with high-throughput primary assays and progressing to more complex, lower-throughput secondary and mechanistic assays.
Primary Screening: Identifying Active Compounds
The choice of the primary assay is dictated by the therapeutic hypothesis. For instance, if the goal is to develop inhibitors of a specific enzyme, such as a kinase, a biochemical assay measuring enzyme activity would be appropriate.
Example Experimental Protocol: Kinase Inhibition Assay
-
Reagents and Materials: Recombinant kinase, substrate peptide, ATP, assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. Dispense 5 µL of kinase solution into the wells of a 384-well plate. b. Add 2 µL of test compound at various concentrations (typically a 10-point dose-response curve). c. Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP. d. Incubate the plate at room temperature for 1 hour. e. Stop the reaction and detect the amount of ADP produced using the detection reagent, following the manufacturer's instructions. f. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive and negative controls. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic equation.
The following table illustrates how data from a primary screen of hypothetical compounds derived from this compound might be presented.
| Compound ID | Amine Moiety | Target Kinase IC50 (nM) |
| Cmpd-1 | 4-Chloroaniline | >10,000 |
| Cmpd-2 | 3-Methoxyaniline | 5,200 |
| Cmpd-3 | 4-(Trifluoromethyl)aniline | 150 |
| Cmpd-4 | 3-Fluoro-4-methoxyaniline | 85 |
| Cmpd-5 | 3,4-Difluoroaniline | 25 |
This initial data provides a preliminary understanding of the SAR. For example, the data above suggests that electron-withdrawing groups on the aniline moiety are favorable for activity.
Cellular Assays: Assessing Activity in a Biological Context
Compounds that show promise in biochemical assays must then be evaluated in cell-based assays to confirm their activity in a more physiologically relevant environment. These assays can measure a variety of endpoints, such as cell viability, proliferation, or the modulation of a specific signaling pathway.
Caption: A typical workflow for a cell-based assay to determine compound potency.
In Vitro ADME/Tox Profiling: Early Assessment of Drug-like Properties
To de-risk a project at an early stage, it is crucial to evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of promising compounds. Key in vitro ADME assays include:
-
Metabolic Stability: Assessed using liver microsomes or hepatocytes to predict in vivo clearance.
-
Plasma Protein Binding: Determines the fraction of the compound that is bound to plasma proteins, which can affect its distribution and efficacy.
-
CYP450 Inhibition: Evaluates the potential for drug-drug interactions.
-
Permeability: Measured using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to predict intestinal absorption.
-
Cytotoxicity: Assessed in various cell lines to identify potential off-target toxicity.
The following table presents a hypothetical comparison of in vitro ADME properties for two lead compounds.
| Parameter | Compound A | Compound B |
| Mouse Liver Microsomal Stability (t½, min) | >60 | 25 |
| Human Plasma Protein Binding (%) | 98.5 | 92.1 |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 15.2 | 8.5 |
| Cytotoxicity (HepG2, CC50, µM) | >50 | 15 |
This comparative data allows for the selection of compounds with a more favorable overall profile for advancement into in vivo studies. For instance, Compound A shows better metabolic stability and lower cytotoxicity compared to Compound B.
Part 2: In Vivo Evaluation – The Whole-System Test
In vivo studies are essential to understand how a compound behaves in a living organism. These studies provide critical information on pharmacokinetics (PK), pharmacodynamics (PD), and efficacy.
Pharmacokinetic (PK) Studies
The primary goal of PK studies is to determine the fate of a compound in the body over time. A typical study involves administering the compound to an animal model (e.g., mouse, rat) via the intended clinical route (e.g., oral, intravenous) and collecting blood samples at various time points. The concentration of the compound in the plasma is then measured, and key PK parameters are calculated.
Key PK Parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
-
t½: Half-life, the time it takes for the plasma concentration to decrease by half.
-
Bioavailability (%F): The fraction of an orally administered dose that reaches the systemic circulation.
Pharmacodynamic (PD) and Efficacy Studies
PD studies aim to link drug exposure (PK) to the biological response. This often involves measuring a biomarker that is indicative of the drug's mechanism of action. Efficacy studies are designed to determine if the compound has the desired therapeutic effect in a disease model.
Example Experimental Protocol: Xenograft Tumor Model for an Anticancer Compound
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) are implanted with human cancer cells.
-
Treatment: Once tumors reach a certain size, the mice are randomized into treatment groups (vehicle control, test compound at different doses). The compound is administered according to a predetermined schedule (e.g., once daily, orally).
-
Efficacy Readout: Tumor volume is measured regularly using calipers. Body weight is also monitored as an indicator of toxicity.
-
PD Readout: At the end of the study, tumors can be collected to measure the levels of a target biomarker (e.g., phosphorylated target protein for a kinase inhibitor) to confirm target engagement.
The results of an efficacy study are often presented as a graph of tumor growth over time for the different treatment groups.
Caption: A simplified workflow for an in vivo xenograft efficacy study.
Conclusion: A Data-Driven Path to Candidate Selection
The in vitro and in vivo evaluation of compounds derived from this compound is a systematic, data-driven process. By employing a tiered approach to screening and characterization, researchers can efficiently identify compounds with the desired biological activity and drug-like properties. The key to success lies in the careful design of experiments, the objective interpretation of data, and the ability to make informed decisions about which compounds to advance and which to discontinue. This guide provides a framework for this process, empowering researchers to navigate the complexities of drug discovery and unlock the therapeutic potential of this promising chemical scaffold.
References
- Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. National Institutes of Health (NIH). [Link]
- Compounds useful as csf1 modulators.
comparison of biological targets for different isomers of trifluoromethyl phenylacetic acid
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of isomeric compounds is paramount. The substitution of a trifluoromethyl group on a phenylacetic acid scaffold can dramatically alter its pharmacological profile. This guide provides an in-depth comparison of the biological targets of different isomers of trifluoromethyl phenylacetic acid, with a primary focus on the well-characterized enantiomers of 2-fluoro-4-biphenylyl-propionic acid (flurbiprofen). While extensive research has elucidated the distinct mechanisms of (R)- and (S)-flurbiprofen, public domain data on the specific biological targets of other positional isomers, such as 2-, 3-, and 4-trifluoromethylphenylacetic acid, remains limited. These latter compounds are predominantly documented as intermediates in chemical synthesis.[1][2][3]
This guide will delve into the established biological targets of flurbiprofen enantiomers, present quantitative data on their activity, provide detailed experimental protocols for their characterization, and visualize the key signaling pathways involved.
The Dichotomy of Flurbiprofen Enantiomers: A Tale of Two Targets
Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID), exists as a racemic mixture of two enantiomers: (S)-(+)-flurbiprofen and (R)-(-)-flurbiprofen. These stereoisomers, while chemically similar, exhibit remarkably distinct pharmacological activities due to their differential interactions with biological macromolecules.
(S)-Flurbiprofen: The Potent Cyclooxygenase Inhibitor
The (S)-enantiomer is responsible for the potent anti-inflammatory effects of racemic flurbiprofen.[4] Its primary biological targets are the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][6] By inhibiting these enzymes, (S)-flurbiprofen blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[7] (S)-Flurbiprofen is considered a non-selective COX inhibitor, as it inhibits both isoforms with similar potency.[5]
(R)-Flurbiprofen (Tarenflurbil): The γ-Secretase Modulator and Beyond
In stark contrast to its S-counterpart, (R)-flurbiprofen is a weak inhibitor of COX enzymes.[4][8] Its primary biological target, and the focus of significant research in the context of Alzheimer's disease, is the γ-secretase enzyme complex.[9] Tarenflurbil, the pharmaceutical name for (R)-flurbiprofen, acts as a selective amyloid-beta 42 (Aβ42)-lowering agent by modulating the activity of γ-secretase.[10] Instead of inhibiting the enzyme outright, it shifts the cleavage of the amyloid precursor protein (APP) to favor the production of shorter, less amyloidogenic Aβ peptides over the more neurotoxic Aβ42 isoform.[11]
More recent studies have uncovered an additional target for (R)-flurbiprofen: the multidrug resistance-associated protein 4 (MRP4), also known as ABCC4.[8][12] MRP4 is an efflux transporter involved in pumping various molecules, including prostaglandins and cyclic nucleotides, out of cells.[8] By inhibiting MRP4, (R)-flurbiprofen can trap prostaglandins within the cell, contributing to its anti-inflammatory and anti-cancer effects through a COX-independent mechanism.[8][13]
Quantitative Comparison of Flurbiprofen Isomer Activity
The following table summarizes the inhibitory concentrations (IC50) of (S)- and (R)-flurbiprofen against their primary biological targets.
| Isomer | Target | IC50 | Reference(s) |
| (S)-Flurbiprofen | COX-1 | 0.48 µM | [5] |
| COX-2 | 0.47 µM | [5] | |
| (R)-Flurbiprofen (Tarenflurbil) | COX-1 | > 80 µM | [4] |
| COX-2 | > 80 µM | [4] | |
| γ-Secretase (Aβ42 reduction) | ~200-300 µM | [9] | |
| MRP4 (PGE2 reduction in cells) | 5.1 - 11.7 µM | [8] |
Key Signaling Pathways
The differential targeting of flurbiprofen isomers leads to the modulation of distinct signaling pathways.
Caption: (S)-Flurbiprofen inhibits COX enzymes, blocking prostaglandin synthesis.
Caption: (R)-Flurbiprofen modulates γ-secretase to reduce Aβ42 production.
Experimental Protocols for Target Validation
Accurate and reproducible experimental protocols are essential for comparing the biological activities of different isomers. Below are detailed methodologies for key assays.
Experimental Workflow Overview
Caption: General workflow for comparing biological targets of isomers.
Protocol 1: Cyclooxygenase (COX) Inhibition Assay (Human Whole Blood)
This protocol determines the IC50 values for COX-1 and COX-2 inhibition in a physiologically relevant matrix.[7]
Materials:
-
Heparinized venous blood from healthy, drug-free volunteers.
-
Test compounds ((S)- and (R)-flurbiprofen) dissolved in DMSO.
-
Lipopolysaccharide (LPS) from E. coli.
-
Saline solution (0.9% NaCl).
-
Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2).
-
Incubator, centrifuge, and microplate reader.
Methodology:
COX-2 Activity (PGE2 Production):
-
Aliquot 1 mL of heparinized whole blood into sterile polypropylene tubes.
-
Add 10 µL of test compound dilutions or vehicle (DMSO) to the blood.
-
Incubate for 30 minutes at 37°C.
-
Add 10 µL of LPS (10 µg/mL final concentration) to induce COX-2 expression.
-
Incubate for 24 hours at 37°C.
-
Centrifuge the tubes at 2,000 x g for 15 minutes at 4°C.
-
Collect the plasma supernatant and store at -80°C until analysis.
-
Measure PGE2 levels in the plasma using a specific EIA kit according to the manufacturer's instructions.
COX-1 Activity (TXB2 Production):
-
Aliquot 1 mL of heparinized whole blood into polypropylene tubes.
-
Add 10 µL of test compound dilutions or vehicle (DMSO).
-
Allow the blood to clot by incubating at 37°C for 1 hour.
-
Centrifuge the tubes at 2,000 x g for 15 minutes at 4°C.
-
Collect the serum and store at -80°C until analysis.
-
Measure TXB2 levels in the serum using a specific EIA kit according to the manufacturer's instructions.
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro γ-Secretase Activity Assay (Cell-Free)
This assay measures the direct effect of compounds on the enzymatic activity of isolated γ-secretase.[9]
Materials:
-
Partially purified γ-secretase enzyme preparation (e.g., from cell lines overexpressing γ-secretase components).
-
Fluorogenic γ-secretase substrate (e.g., a peptide sequence spanning the APP cleavage site with a fluorophore and a quencher).
-
Test compounds ((S)- and (R)-flurbiprofen) dissolved in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 6.8, 2 mM EDTA, 0.25% CHAPSO).
-
Black 96-well microplates.
-
Fluorometric microplate reader.
Methodology:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a black 96-well plate, add 50 µL of the γ-secretase enzyme preparation to each well.
-
Add 2 µL of the test compound dilutions or vehicle (DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity kinetically for 1-2 hours at 37°C, with excitation and emission wavelengths appropriate for the substrate.
-
Include controls for background fluorescence (no enzyme) and 100% activity (vehicle).
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence curve) for each well.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
Conclusion
The case of flurbiprofen enantiomers provides a compelling example of how subtle changes in molecular stereochemistry can lead to profoundly different biological activities. (S)-flurbiprofen acts as a potent, non-selective COX inhibitor, underpinning its use as an anti-inflammatory agent. Conversely, (R)-flurbiprofen (tarenflurbil) demonstrates weak COX activity but modulates γ-secretase to reduce the production of neurotoxic Aβ42 peptides and inhibits the MRP4 transporter. This detailed understanding of their distinct molecular targets is crucial for the rational design and development of more selective and efficacious therapeutic agents. While the biological activities of other positional isomers of trifluoromethyl phenylacetic acid are not as well-defined in the current literature, the methodologies and principles outlined in this guide provide a robust framework for their future investigation.
References
- Gronych, T., et al. (2016). R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4. International Journal of Molecular Sciences, 18(1), 68. [Link]
- Carabaza, A., et al. (1996). Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs. The Journal of Clinical Pharmacology, 36(6), 505-512. [Link]
- R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associ
- NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo. Google Search.
- Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease. PubMed Central. [Link]
- 2-(Trifluoromethyl)phenylacetic acid. Chem-Impex. [Link]
- 4-(Trifluoromethyl)phenylacetic acid. Chem-Impex. [Link]
- 3-(Trifluoromethyl)phenylacetic acid. Chem-Impex. [Link]
- Modulation of γ-Secretase Activity by a Carborane-Based Flurbiprofen Analogue. MDPI. [Link]
- Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. NIH. [Link]
- (PDF) R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4.
- Flurbiprofen inhibits cAMP transport by MRP4/ABCC4 increasing the potency of gemcitabine treatment in PDAC cell models.
- Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]
- (PDF) Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells.
- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI. [Link]
- R-flurbiprofen reverses multidrug resistance, proliferation and metastasis in gastric cancer cells by p75(NTR) induction. PubMed. [Link]
- γ-Secretase Modulator in Alzheimer's Disease: Shifting the End. PubMed. [Link]
- 2,4,5 Trifluro phenyl acetic acid. Hely Speciality Chemicals. [Link]
- Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. PubMed Central. [Link]
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
- 3-(Trifluoromethyl)phenylacetic acid - CAS:351-35-9. Noventek Pharmaceutical Technology Co., Ltd. [Link]
- 3-Fluoro-5-(trifluoromethyl)phenylacetic Acid, TRC 1 g. Fisher Scientific. [Link]
- CAS 32857-62-8 | 4-(Trifluoromethyl)phenylacetic acid. Alchem.Pharmtech. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. γ-Secretase modulator in Alzheimer's disease: shifting the end - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A-Scientist's-Guide-to-Assessing-the-Metabolic-Stability-of-Drugs-Derived-from-2-Fluoro-5-(trifluoromethyl)phenylacetic-Acid
An In-Depth Technical Comparison for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic success. For drug candidates derived from scaffolds such as 2-Fluoro-5-(trifluoromethyl)phenylacetic acid, understanding their metabolic fate is paramount. The strategic incorporation of fluorine and trifluoromethyl groups is a well-established strategy to enhance metabolic stability and other pharmacokinetic properties.[1][2][3][4] This guide provides a comprehensive comparison of methodologies to assess the metabolic stability of these compounds, offering experimental insights and data-driven guidance for researchers in the field.
The rationale for fluorination lies in the strength of the carbon-fluorine (C-F) bond, which is significantly more resistant to enzymatic cleavage by cytochrome P450 (CYP450) enzymes compared to a carbon-hydrogen (C-H) bond.[1][5] By replacing a metabolically labile hydrogen atom with fluorine, chemists can effectively "block" or slow down oxidative metabolism, leading to a longer half-life and improved bioavailability.[1][3] Similarly, the trifluoromethyl (-CF3) group, with its strong electron-withdrawing nature, can deactivate an aromatic ring, further hindering metabolic processes and enhancing stability.[4][5][6]
Comparative Analysis of In Vitro Metabolic Stability Assays
The early assessment of metabolic stability is crucial and is typically performed using in vitro systems that mimic the metabolic environment of the liver, the primary site of drug metabolism.[7][8][9] The two most common and complementary assays are the liver microsomal stability assay and the hepatocyte stability assay.
-
Liver Microsomal Stability Assay: This is often the first-line screening method due to its high-throughput capability and cost-effectiveness.[10] Liver microsomes are subcellular fractions that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the CYP450 superfamily.[7][10] This assay is particularly useful for identifying compounds susceptible to oxidative metabolism.
-
Hepatocyte Stability Assay: Considered the "gold standard" for in vitro metabolism studies, intact hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors within a cellular environment.[7][9][11][12] This provides a more comprehensive picture of a drug's metabolic fate, including conjugation reactions (Phase II metabolism), and can offer a better prediction of in vivo hepatic clearance.[9][11][12]
The choice between these assays, or the decision to use them in a tiered approach, depends on the stage of drug discovery and the specific questions being addressed.
Data-Driven Comparison of Metabolic Stability
To illustrate the impact of fluorination and the type of assay used, consider the following hypothetical data for three drug candidates derived from a common phenylacetic acid core.
| Compound ID | Structure | Assay Type | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or /10^6 cells) |
| Drug A | Unsubstituted Phenylacetic Acid Derivative | Liver Microsomes | 15 | 46.2 |
| Hepatocytes | 12 | 57.8 | ||
| Drug B | 2-Fluoro Phenylacetic Acid Derivative | Liver Microsomes | 45 | 15.4 |
| Hepatocytes | 40 | 17.3 | ||
| Drug C | This compound Derivative | Liver Microsomes | > 120 | < 5.8 |
| Hepatocytes | 110 | 6.3 |
Analysis of the Data:
-
Drug A , the non-fluorinated analog, exhibits rapid metabolism in both assay systems, indicating a high susceptibility to metabolic clearance.
-
Drug B , with the introduction of a single fluorine atom, shows a significant increase in metabolic stability, as evidenced by the longer half-life and lower intrinsic clearance.
-
Drug C , featuring both a fluorine and a trifluoromethyl group, demonstrates the highest metabolic stability. The trifluoromethyl group further shields the molecule from metabolic attack, resulting in a substantially longer half-life and minimal clearance.
This data clearly supports the strategic use of fluorination to enhance the metabolic stability of drug candidates. The slightly faster metabolism observed in hepatocytes for all compounds can be attributed to the presence of both Phase I and Phase II enzymes, providing a more complete metabolic picture.
Experimental Protocols
To ensure the generation of reliable and reproducible data, the following detailed protocols are provided.
Liver Microsomal Stability Assay Protocol
This protocol outlines the standard procedure for determining the in vitro metabolic stability of a compound using liver microsomes.[13][14][15]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Liver microsomes (human, rat, or other species of interest)
-
Test compounds and positive controls (e.g., Dextromethorphan, Midazolam)[16]
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[14][15]
-
Acetonitrile with an internal standard for reaction termination and sample analysis[10]
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.[16]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare stock solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation should be less than 1%.[16]
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system. A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-enzymatic degradation.[15]
-
Incubate the plate at 37°C with shaking.
-
-
Time-Point Sampling:
-
Sample Processing and Analysis:
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein.[1]
Workflow Visualization:
Caption: Workflow for the in vitro liver microsomal stability assay.
Hepatocyte Stability Assay Protocol
This protocol provides a method for assessing metabolic stability in a more physiologically relevant system using intact hepatocytes.[9][11][12][22][23]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) in a system containing both Phase I and Phase II metabolic enzymes.
Materials:
-
Cryopreserved primary hepatocytes (human, rat, or other species)
-
Hepatocyte culture medium
-
Test compounds and positive controls (e.g., Phenacetin, Diclofenac)[23]
-
Acetonitrile with an internal standard
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation:
-
Incubation:
-
Add the hepatocyte suspension to a 96-well plate.
-
Pre-incubate the cells in a CO2 incubator at 37°C for 10-15 minutes.[22]
-
Initiate the assay by adding the test compounds.
-
-
Time-Point Sampling:
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet cell debris and precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the parent compound.
-
Data Analysis:
-
Data analysis is performed similarly to the microsomal stability assay to determine the half-life and intrinsic clearance. The intrinsic clearance is typically expressed as µL/min/10^6 cells.
Workflow Visualization:
Caption: Workflow for the in vitro hepatocyte stability assay.
Conclusion
The assessment of metabolic stability is a cornerstone of modern drug discovery. For compounds derived from this compound, the strategic incorporation of fluorine and trifluoromethyl groups is a powerful approach to enhance their metabolic robustness. By employing a combination of in vitro assays, such as the liver microsomal and hepatocyte stability assays, researchers can gain critical insights into the metabolic fate of their drug candidates. This data-driven approach allows for the selection of compounds with favorable pharmacokinetic profiles, ultimately increasing the probability of success in clinical development.
References
- Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.).
- Pelkonen, O., Turpeinen, M., Uusitalo, J., & Raunio, H. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Naunyn-Schmiedeberg's Archives of Pharmacology, 377(4-6), 407–426. [Link]
- Wernevik, J., Giethlen, B., Ceccato, A., & Andersson, S. (2019). Protocol for the Human Liver Microsome Stability Assay. In Methods in Molecular Biology (Vol. 2000, pp. 245–256). Humana Press Inc. [Link]
- In Vitro Metabolic Stability - Creative Bioarray. (n.d.).
- Drug Metabolic Stability Analysis Service - Creative Biolabs. (n.d.).
- Metabolic Stability Services - Eurofins Discovery. (n.d.).
- Microsomal Stability Assay Protocol - AxisPharm. (n.d.).
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). protocols.io. [Link]
- Bhattarai, P., Trombley, T., & Altman, R. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
- Park, B. K., Kitteringham, J. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443–470. [Link]
- Microsomal Clearance/Stability Assay - Domainex. (n.d.).
- Al-Zharani, F. A., & El-Shishtawy, R. M. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5361. [Link]
- Metabolic stability in liver microsomes. (n.d.). Mercell.
- The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Begum, J., & Gouverneur, V. (2019). The role of fluorine in medicinal chemistry. MedChemComm, 10(9), 1544–1566. [Link]
- GLP Quantitative Bioanalysis using LC-MS/MS - Biotrial. (n.d.).
- Emerging Trends In Bioanalytical Methods For Drug Metabolism Studies - ManTech Publications. (n.d.).
- Reed, C. R., Scott, E. E., & Auchus, R. J. (2019). Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. The Journal of steroid biochemistry and molecular biology, 195, 105470. [Link]
- Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.).
- de Visser, S. P. (2020). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides.
- Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025, August 3). protocols.io. [Link]
- ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.).
- Santos, J. L., & Gesto, D. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(8), 1083. [Link]
- Hepatocyte Stability Assay - Creative Bioarray. (n.d.).
- Trifluoromethyl group - Wikipedia. (n.d.).
- Jain, D., & Basniwal, P. K. (2013). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Applied Pharmaceutical Science, 3(8), 133–141. [Link]
- Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks. (2020, April 9).
- LC-MS - Bioanalysis Zone. (n.d.).
- Kharasch, E. D., & Thummel, K. E. (1993). Clinical enflurane metabolism by cytochrome P450 2E1. Clinical Pharmacology and Therapeutics, 53(6), 634–640. [Link]
- Rettie, A. E., & Hanzlik, R. P. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 634–646. [Link]
- Hussain, I., Singh, S., Kumar, A., & Kim, H. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]
- Hussain, I., Singh, S., Kumar, A., & Kim, H. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]
- 4-Fluoroamphetamine - Wikipedia. (n.d.).
- 2-Fluoro-5-(trifluoromethoxy)phenylacetic acid - MySkinRecipes. (n.d.).
- This compound | C9H6F4O2 | CID 2737589 - PubChem. (n.d.).
- 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid | C9H6F4O2 | CID 2737594 - PubChem. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 9. enamine.net [enamine.net]
- 10. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 11. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. mercell.com [mercell.com]
- 17. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 18. admin.mantechpublications.com [admin.mantechpublications.com]
- 19. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 21. bioanalysis-zone.com [bioanalysis-zone.com]
- 22. protocols.io [protocols.io]
- 23. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Fluoro-5-(trifluoromethyl)phenylacetic Acid
For professionals engaged in the fast-paced world of drug discovery and chemical research, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. While 2-Fluoro-5-(trifluoromethyl)phenylacetic acid (CAS No. 220227-66-7) is a valuable building block in synthetic chemistry, its handling and disposal demand a rigorous, informed approach. This guide moves beyond mere compliance, offering a procedural and logical framework to ensure that the disposal of this compound is conducted with the highest regard for personal safety and environmental stewardship.
The protocols outlined herein are designed to be a self-validating system, grounding every step in established safety principles and regulatory standards. By understanding the causality behind these procedures, you, the researcher, are empowered to manage chemical waste not just as a requirement, but as an integral part of sound scientific practice.
Section 1: Immediate Safety Profile and Hazard Identification
Before any handling or disposal, a complete understanding of the chemical's hazard profile is non-negotiable. This compound is classified as a hazardous substance that presents specific risks upon exposure.[1][2]
GHS Hazard Statements:
The signal word for this chemical is "Warning." [1][2] These classifications dictate the stringent personal protective equipment (PPE) and handling protocols that must be followed.
| Property | Information | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 220227-66-7 | [1][2][3] |
| Molecular Formula | C₉H₆F₄O₂ | [2][3] |
| Molecular Weight | 222.14 g/mol | [2] |
| Physical State | Solid, crystalline powder | [4] |
| GHS Pictograms | [1][2] | |
| Primary Hazards | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory) | [1][2] |
| Required PPE | Safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), lab coat, dust mask/respirator (when handling powder) | [1] |
Section 2: Emergency Protocol: Spill Management
In the event of an accidental spill, a swift and correct response is critical to mitigate exposure and prevent environmental contamination.
-
Immediate Area Control: Alert personnel in the immediate vicinity and, if the spill is significant, evacuate the area. Ensure the space is well-ventilated, preferably within a chemical fume hood.[5]
-
Don Appropriate PPE: Before addressing the spill, wear all required PPE, including respiratory protection, to prevent inhalation of dust.[1]
-
Contain and Clean:
-
For this solid compound, use a dry clean-up method to avoid generating dust.[1]
-
Gently sweep or shovel the material into a clean, dry, and sealable container specifically labeled for hazardous waste disposal.[1][6] Consider using an explosion-proof vacuum for larger quantities, ensuring the equipment is properly grounded.[1]
-
Do not use water to wash down the bulk of the spill initially , as this can lead to wider contamination and runoff.
-
-
Decontamination: After the solid material is collected, decontaminate the area with a damp cloth or paper towels. Wash the area down with large amounts of water, ensuring the runoff does not enter drains or waterways.[1] All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department in accordance with established laboratory protocols.
Section 3: Standard Operating Procedure for Waste Disposal
The proper disposal of this compound is governed by its classification as a halogenated organic compound . This is a critical distinction that dictates its entire waste stream management.
Step 1: Waste Segregation (The Critical First Step)
The foundational principle of chemical waste management is segregation at the source. Because this compound contains both fluorine (a halogen) and carbon, it must be disposed of in a designated "Halogenated Organic Waste" container.
-
Rationale: Halogenated organic compounds require specific treatment methods, typically high-temperature incineration with flue gas scrubbing, to neutralize the corrosive and toxic byproducts (e.g., hydrofluoric acid) generated during destruction.[5][7] Mixing them with non-halogenated waste contaminates the entire stream, increasing disposal costs and environmental risk. This segregation is a key requirement under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8][9][10]
Step 2: Container Selection and Labeling
-
Choose the Right Container: Use a robust, chemically compatible container, typically made of high-density polyethylene (HDPE). The container must have a secure, leak-proof lid.[11]
-
Label Accurately and Completely: The waste container must be clearly labeled before any waste is added. The label must include:
Step 3: Waste Collection
-
Solid Waste: Carefully transfer any residual or unwanted solid this compound into the designated waste container.
-
Contaminated Materials: Dispose of any items that have come into direct contact with the chemical, such as contaminated gloves, weigh boats, or paper towels, in the same container.
-
Rinsate: When cleaning glassware, rinse it with a small amount of a suitable organic solvent (e.g., acetone). This solvent rinsate is now considered halogenated hazardous waste and must be collected in the appropriate liquid halogenated waste container. [10]
-
Capacity Limit: Never fill a waste container beyond 90% of its capacity.[10][11] This headspace allows for vapor expansion and prevents spills during transport.
Step 4: Storage and Final Disposal
-
Interim Storage: Keep the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[1][5][12]
-
Final Disposal Pathway: Arrange for the disposal of the full, sealed container through your institution's EHS office or an approved hazardous waste disposal contractor.[1][10] These professionals will ensure the waste is transported to a licensed facility for proper treatment and destruction, in full compliance with all local, state, and federal regulations.[5][10]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the safe management of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- This compound | C9H6F4O2 | CID 2737589.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). U.S. Environmental Protection Agency. [Link]
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. This compound | C9H6F4O2 | CID 2737589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ethz.ch [ethz.ch]
- 12. downloads.ossila.com [downloads.ossila.com]
A Senior Application Scientist's Guide to Handling 2-Fluoro-5-(trifluoromethyl)phenylacetic acid
This document provides essential safety protocols and personal protective equipment (PPE) guidelines for the handling of 2-Fluoro-5-(trifluoromethyl)phenylacetic acid (CAS No. 220227-66-7). As a substituted phenylacetic acid derivative, this compound requires careful management in a laboratory setting to mitigate risks associated with its handling, storage, and disposal. This guide is intended for researchers, chemists, and drug development professionals who may work with this or structurally similar compounds. Our commitment is to provide value beyond the product itself, ensuring you have the critical information needed to operate safely and effectively.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation of the dust, skin contact, and eye contact. A thorough understanding of its specific hazards is the foundation of a robust safety plan. The compound's hazard profile, according to the Globally Harmonized System (GHS), necessitates stringent control measures.[1][2]
Table 1: GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |
Source: Compiled from multiple safety data sheets.[1][2]
A critical, yet often overlooked, risk is the potential for the compound to decompose under fire conditions and release highly corrosive and toxic fumes, which may include hydrogen fluoride (HF).[1][3] Exposure to HF can cause severe, delayed-onset burns and systemic toxicity, requiring specialized first aid treatment.[4][5] Therefore, all handling procedures must be designed to prevent both direct contact with the compound and its thermal decomposition products.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is contingent on the specific laboratory operation being performed. The following guidelines provide a baseline for minimizing exposure.
Hand Protection
Wear chemically resistant gloves at all times when handling the compound. Nitrile rubber gloves (minimum 0.11 mm thickness) are a suitable choice for incidental contact.[6] For tasks involving prolonged handling or immersion, consult glove manufacturer data for breakthrough times.
-
Causality: The fluorinated and acidic nature of the molecule can compromise the integrity of less robust glove materials. Nitrile provides a reliable barrier against a broad range of chemicals.
-
Best Practice: Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique (without touching the outer surface) to prevent skin contamination and dispose of used gloves as hazardous waste.[7]
Eye and Face Protection
The risk of serious eye irritation dictates stringent eye protection measures.
-
For Handling Solids: At a minimum, wear ANSI-approved or EN 166-compliant safety glasses with side shields.[6][7]
-
For Handling Solutions or when Dust is Possible: Use chemical splash goggles.[8] If there is a significant splash risk, a face shield should be worn in addition to goggles.[8]
Respiratory Protection
The primary respiratory hazard is the inhalation of airborne dust particles.[1]
-
Primary Engineering Control: All weighing and transfer operations involving the solid powder must be conducted within a certified chemical fume hood.[8][9] This is the most effective way to control respiratory exposure.
-
Secondary Respiratory Protection: In situations where a fume hood is not feasible or as a supplementary measure during spill cleanup, a NIOSH-approved respirator with a P95 or P100 particulate filter is required.[6][10]
Protective Clothing
A fully buttoned laboratory coat must be worn to protect against skin contact.[8] Closed-toe shoes are mandatory in all laboratory settings. For large-scale operations, a chemical-resistant apron provides an additional layer of protection.[8]
Operational Safety and Step-by-Step Procedures
Adherence to a standardized workflow is critical for minimizing risk. The following table outlines the minimum PPE requirements for common laboratory tasks involving this compound.
Table 2: PPE Requirements by Laboratory Activity
| Activity | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Clothing |
|---|---|---|---|---|
| Weighing Solid Powder | Nitrile Gloves (Double Gloving Recommended) | Chemical Splash Goggles & Face Shield | Mandatory: Chemical Fume Hood | Lab Coat, Closed-Toe Shoes |
| Handling Solutions | Nitrile Gloves | Chemical Splash Goggles | Mandatory: Chemical Fume Hood | Lab Coat, Closed-Toe Shoes |
| General Lab Operations | Nitrile Gloves | Safety Glasses with Side Shields | Work in a well-ventilated area | Lab Coat, Closed-Toe Shoes |
Workflow for Weighing and Handling Solid Compound
The following diagram outlines the validated, step-by-step process for safely handling the solid form of the compound.
Caption: Safe Handling Workflow for Solid Compound.
Emergency and Disposal Plans
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
Emergency First Aid
-
Skin Contact: Immediately flush the affected skin with copious amounts of running water for at least 15 minutes.[1] Remove contaminated clothing while continuing to flush. Seek medical attention if irritation develops or persists.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[1][11] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention without delay. [1]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[12][13] If the person feels unwell, call a poison center or doctor.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give a glass of water to drink.[1] Seek immediate medical advice.
Spill Response
For minor spills of the solid material, avoid generating dust.[1]
-
Evacuate non-essential personnel from the immediate area.
-
Wearing the appropriate PPE (including respiratory protection), gently cover the spill with an inert absorbent material like sand or vermiculite.
-
Carefully sweep or vacuum the material into a clearly labeled, sealable container for hazardous waste disposal.[6][9]
-
Decontaminate the spill area with soap and water.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[11]
Waste Disposal
All materials contaminated with this compound, including unused product and cleanup debris, must be disposed of as hazardous chemical waste.[1][14]
-
Segregation: Collect waste in a designated container for halogenated organic compounds.[14] Do not mix with other waste streams.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Pickup: Store the sealed container in a designated satellite accumulation area and arrange for pickup by your institution's EHS department or a licensed waste contractor.[14]
By adhering to these rigorous safety protocols, you can effectively manage the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- PubChem. This compound.
- University of Kentucky. Emergency Procedures for Incidents Involving Chemicals. Research Safety. [Link]
- Loba Chemie. (2015, April 9).
- University of Victoria. (2022, December 2). HYDROFLUROIC ACID (HF) EMERGENCY PROCEDURE. [Link]
- University of Louisville. (2022, October 11). Pro-Hydrofluoric Acid Emergency Response. Policy and Procedure Library. [Link]
- Yale Environmental Health & Safety. Standard Operating Procedure - HYDROFLUORIC ACID. [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. This compound | C9H6F4O2 | CID 2737589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. uvic.ca [uvic.ca]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. aurochemicals.com [aurochemicals.com]
- 7. westliberty.edu [westliberty.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. downloads.ossila.com [downloads.ossila.com]
- 10. fishersci.com [fishersci.com]
- 11. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 12. lobachemie.com [lobachemie.com]
- 13. fishersci.com [fishersci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
